molecular formula C8H6N2O B494593 1,5-Naphthyridin-4-ol CAS No. 5423-54-1

1,5-Naphthyridin-4-ol

Cat. No.: B494593
CAS No.: 5423-54-1
M. Wt: 146.15g/mol
InChI Key: NSPLFNGUPLZYHV-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-4-ol (CAS 5423-54-1) is a nitrogen-containing heterocyclic compound of significant interest in scientific research, serving as a versatile scaffold in medicinal chemistry and materials science. Its core structure is a diazanaphthalene, consisting of two fused pyridine rings, which confers unique electronic properties and binding capabilities. In medicinal chemistry, 1,5-naphthyridine derivatives exhibit a broad spectrum of biological activities. Research highlights their potential as inhibitors of various targets; for instance, 7-aryl-substituted (1,5-naphthyridin-4-yl)urea derivatives have been explored as potent and selective Aurora kinase inhibitors for oncology research . The broader class of 1,5-naphthyridines is also known for displaying antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . In materials science, this compound is a valuable precursor for synthesizing functional molecules. It acts as an excellent ligand for constructing metal complexes. Notably, heteroleptic platinum(II) complexes incorporating this compound derivatives have been developed as high-performance near-infrared (NIR) emitters in organic light-emitting diodes (OLEDs), achieving high external quantum efficiencies . These complexes are applicable in technologies such as night vision, bioimaging, and optical communications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,5-naphthyridin-4-one
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InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

5423-54-1, 16795-72-5
Record name 5423-54-1
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Record name 1,5-Naphthyridin-4-ol
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Foundational & Exploratory

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Skraup Synthesis of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibitors for anticancer therapy and potent antimalarial agents.[1] Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive framework for designing molecules that can effectively interact with biological targets. While numerous sophisticated synthetic methodologies have been developed, the Skraup synthesis, a classic reaction dating back to the 19th century, remains a robust and relevant method for accessing this important class of molecules.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the Skraup synthesis for preparing 1,5-naphthyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, explore its scope and limitations, and provide practical guidance on overcoming common challenges. As Senior Application Scientists, our goal is not merely to present a recipe but to elucidate the causality behind the experimental choices, empowering you to adapt and optimize this powerful synthesis for your specific research needs.

The Core Principle: A Dehydrative Cyclization Cascade

The Skraup synthesis of 1,5-naphthyridines is fundamentally an acid-catalyzed cyclization reaction. It involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][3] The key to the reaction is the in-situ dehydration of glycerol by concentrated sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde.[4][5] This transiently formed acrolein is the crucial electrophile that engages with the aminopyridine nucleophile to initiate the ring-forming cascade.

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism of the Skraup synthesis can be dissected into four key stages:

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein. This step is highly exothermic and is a primary contributor to the vigorous nature of the overall reaction.

  • Michael Addition: The exocyclic amino group of the 3-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein. This forms a 3-(pyridin-3-ylamino)propanal intermediate.

  • Electrophilic Cyclization and Dehydration: Under the strongly acidic conditions, the aldehyde of the intermediate is protonated, rendering it highly electrophilic. The electron-rich C-4 position of the pyridine ring then attacks the protonated aldehyde in an intramolecular electrophilic substitution reaction. Subsequent dehydration of the resulting cyclic alcohol yields a 1,2-dihydro-1,5-naphthyridine intermediate.

  • Oxidation: The final step is the oxidation of the dihydro-1,5-naphthyridine to the fully aromatic 1,5-naphthyridine ring system.[4] This is accomplished by the oxidizing agent present in the reaction mixture.

// Reaction Flow Glycerol -> Acrolein [label="H₂SO₄\n(Dehydration)"]; {rank=same; Aminopyridine; Acrolein} -> Michael_Adduct [label="Michael Addition"]; Michael_Adduct -> Dihydro [label="Cyclization &\nDehydration"]; Dihydro -> Naphthyridine [label="Oxidation"];

// Reagents node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2SO4 [label="H₂SO₄"]; Oxidant [label="Oxidizing Agent"];

H2SO4 -> Glycerol; Oxidant -> Dihydro; } .enddot

Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.

A Field-Proven Experimental Protocol

The following protocol is a representative procedure adapted from literature methods for the synthesis of the parent 1,5-naphthyridine.[4] It is crucial to adhere to the safety precautions outlined in section 5 due to the highly exothermic nature of the reaction and the corrosive reagents involved.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Aminopyridine94.1110.0 g0.106Starting material
Glycerol92.0930.0 mL~0.37Acrolein precursor
Concentrated Sulfuric Acid (98%)98.0820.0 mL~0.37Catalyst and dehydrating agent
Sodium m-nitrobenzenesulfonate225.1625.0 g0.111Oxidizing agent
Sodium Hydroxide (for work-up)40.00As needed-For neutralization
Chloroform (for extraction)119.38~200 mL-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (20.0 mL) to 3-aminopyridine (10.0 g). The addition should be done slowly while cooling the flask in an ice bath to manage the initial exotherm.

  • Addition of Reactants: To this acidic mixture, add glycerol (30.0 mL) followed by the portion-wise addition of the oxidizing agent, sodium m-nitrobenzenesulfonate (25.0 g), over 15-20 minutes with vigorous stirring.

  • Heating and Reflux: Heat the mixture gently. The reaction is highly exothermic and will likely begin to reflux without external heating. Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux at 140-150°C for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 200 g of crushed ice in a large beaker. This step must be performed slowly and with caution in a fume hood. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This process is also highly exothermic and requires external cooling.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with chloroform (4 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel or alumina.

Workflow start Start: Assemble Reagents setup 1. Combine 3-Aminopyridine and H₂SO₄ in Flask (Ice Bath) start->setup add_reagents 2. Add Glycerol and Oxidizing Agent setup->add_reagents reflux 3. Heat to Reflux (140-150°C, 4-5h) add_reagents->reflux cool_quench 4. Cool and Pour onto Ice reflux->cool_quench neutralize 5. Neutralize with NaOH (Ice Bath) cool_quench->neutralize extract 6. Extract with Chloroform neutralize->extract dry_concentrate 7. Dry and Concentrate Organic Phases extract->dry_concentrate purify 8. Purify Crude Product (Distillation/Chromatography) dry_concentrate->purify end_product Final Product: 1,5-Naphthyridine purify->end_product

Caption: Experimental workflow for the Skraup synthesis.

Scope, Variations, and Optimization

The true utility of a synthetic method lies in its adaptability. The Skraup synthesis is versatile, allowing for the preparation of various substituted 1,5-naphthyridines by starting with appropriately substituted 3-aminopyridines.[6]

Starting Material (Substituted 3-Aminopyridine)Product (Substituted 1,5-Naphthyridine)Oxidizing AgentTypical Yield (%)Reference
3-Aminopyridine1,5-Naphthyridinem-NO₂PhSO₃Na50-60[4]
3-Amino-4-methylpyridine8-Methyl-1,5-naphthyridineAs₂O₅45-55[6]
5-Amino-2-methoxypyridine6-Methoxy-1,5-naphthyridineIodine60-70[6]
3-Amino-2-chloropyridine2-Chloro-1,5-naphthyridinem-NO₂PhSO₃Na40-50[6]
Causality Behind Reagent Choices and Modifications
  • The Oxidizing Agent: The classic Skraup reaction used nitrobenzene as the oxidant. However, this often leads to violently exothermic reactions.[2] Milder, more controllable oxidizing agents are now preferred.

    • Arsenic Pentoxide (As₂O₅): Effective, but highly toxic.

    • Sodium m-nitrobenzenesulfonate: A common and safer alternative to nitrobenzene, offering good yields.[7]

    • Iodine: A mild and efficient catalyst, particularly in mixed solvent systems like dioxane/water, which can improve handling and safety.[6]

  • Moderators: Ferrous sulfate (FeSO₄) is often added to the reaction mixture. Its role is to moderate the reaction rate, preventing it from becoming uncontrollably vigorous.[4]

  • The Doebner-von Miller Reaction: This is a significant modification where pre-formed α,β-unsaturated aldehydes or ketones are used instead of generating acrolein in situ from glycerol.[8][9] This allows for the synthesis of a wider range of substituted quinolines and, by extension, naphthyridines. For example, reacting 3-aminopyridine with crotonaldehyde (but-2-enal) would yield 2-methyl-1,5-naphthyridine. This approach offers better control and predictability in introducing substituents onto the newly formed ring.

Common Challenges and Troubleshooting

The Skraup synthesis is notorious for a few key challenges. A self-validating protocol requires anticipating and mitigating these issues.

ProblemPotential Cause(s)Recommended Solution(s)
Uncontrolled Exotherm The dehydration of glycerol and the subsequent reaction are highly exothermic.- Add reagents slowly and with efficient cooling. - Use a mechanical stirrer for efficient heat dissipation. - Add a moderator like ferrous sulfate.[4] - Use a milder oxidizing agent like iodine.[6]
Tar Formation Polymerization of acrolein under the harsh acidic and high-temperature conditions is a major side reaction.[4]- Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. - Use a moderator to control the reaction rate and minimize side reactions.
Low Yield Incomplete reaction, excessive tar formation, or loss of product during work-up.- Ensure the reaction goes to completion using TLC monitoring. - Optimize the reaction temperature and time. - During work-up, ensure the aqueous layer is thoroughly extracted multiple times as the product may have some water solubility.
Isomeric Byproducts With certain substituted 3-aminopyridines, cyclization can potentially occur at C-2 instead of C-4.- While cyclization to form the 1,5-isomer is generally favored electronically from 3-aminopyridine, the regioselectivity can be influenced by the substituents on the pyridine ring.[4] Careful characterization (e.g., by NMR) of the final product is essential.
Incomplete Oxidation The oxidizing agent is inefficient or used in insufficient quantity.- Dihydro-1,5-naphthyridine intermediates may be present as impurities.[4] - Ensure the correct stoichiometry of the oxidizing agent. - Consider a more potent oxidizing agent if the problem persists.

Critical Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The reaction can become violent if not properly controlled. Conduct the synthesis in a robust reaction vessel (e.g., thick-walled flask) and behind a blast shield in a well-ventilated fume hood. Always have an ice bath ready for emergency cooling.

  • Neutralization: The neutralization of the large volume of concentrated sulfuric acid with a strong base is highly exothermic. This step must be performed slowly, with efficient cooling and stirring, to prevent the solution from boiling and splashing.

  • Solvent Handling: Chloroform is a suspected carcinogen and should be handled exclusively in a fume hood.

Conclusion

The Skraup synthesis, despite its age, provides a direct and cost-effective pathway to the valuable 1,5-naphthyridine core. Its operational simplicity makes it an attractive method, especially for large-scale synthesis. By understanding the underlying mechanism, anticipating the inherent challenges of its vigorous nature, and implementing strategic modifications such as the choice of a milder oxidizing agent, researchers can effectively harness this classic reaction for modern synthetic and medicinal chemistry applications. This guide provides the foundational knowledge and practical insights necessary to confidently and safely incorporate the Skraup synthesis into the drug discovery workflow.

References

  • Marín-Luna, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][6][7]
  • Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5088. [Link][10]
  • Vive Chemistry (2012). Skraup's Synthesis. WordPress.com. [Link][5]
  • Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link][2]
  • Siddiqui, Z. N., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1021. [Link][9]
  • Chemeurope.com. Doebner-Miller reaction. Chemeurope.com. [Link][8]
  • Anonymous. (Year not available). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][3]

Sources

Spectroscopic Characterization of 1,5-Naphthyridin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthyridin-4-ol, a heterocyclic compound with the molecular formula C₈H₆N₂O, is a significant scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of biological activities, making the core structure a subject of intense research.[3] A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. Spectroscopic analysis provides the fundamental data required to elucidate these characteristics, confirm structural integrity, and predict reactivity.

This technical guide offers a comprehensive overview of the spectroscopic characterization of this compound, delving into the principles and practical application of key analytical techniques. As we will explore, the interpretation of its spectra is intrinsically linked to the fascinating phenomenon of tautomerism, a dynamic equilibrium between the enol (this compound) and keto (1,5-naphthyridin-4(1H)-one) forms. The prevalence of one tautomer over the other is highly dependent on the solvent and the physical state, which is a critical consideration in sample preparation and data interpretation.[4]

Tautomerism: The Duality of this compound

A pivotal aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. In the solid state and in polar solvents, the keto form, 1,5-naphthyridin-4(1H)-one, is generally the predominant species due to its ability to form intermolecular hydrogen bonds. Conversely, the enol form, this compound, can be more prevalent in the gas phase or in non-polar solvents. This dynamic equilibrium significantly influences the molecule's spectroscopic signature.

tautomerism This compound (Enol Form) This compound (Enol Form) 1,5-Naphthyridin-4(1H)-one (Keto Form) 1,5-Naphthyridin-4(1H)-one (Keto Form) This compound (Enol Form)->1,5-Naphthyridin-4(1H)-one (Keto Form) Equilibrium

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the carbon skeleton and the electronic environment of the protons. The presented data was obtained in a mixture of CDCl₃ and deuterated trifluoroacetic acid (d-TFA), which protonates the nitrogen atoms, leading to downfield shifts of the aromatic protons and carbons.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ + d-TFA displays distinct signals for the five aromatic protons. The electron-withdrawing effect of the nitrogen atoms and the carbonyl/hydroxyl group deshields these protons, causing them to resonate at relatively high chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a solvent mixture of deuterated chloroform (CDCl₃) and a small amount of deuterated trifluoroacetic acid (d-TFA). The addition of d-TFA aids in solubilization and provides a protonated species for analysis.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15dd8.8, 1.2H-8
9.12-9.10m-H-2
8.51d7.4H-6
8.41dd8.9, 5.4H-7
7.19d7.4H-3

Interpretation: The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system. The observed multiplicities and coupling constants are consistent with the proposed structure and allow for the unambiguous assignment of each proton. The coupling between H-7 and H-8 (J = 8.9 Hz) and between H-2 and H-3 (J ≈ 7.4 Hz, inferred from the multiplicity of H-3) is typical for ortho-coupling in pyridine-like rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
173.25C-4
147.30C-8a
144.98C-2
142.03C-5a
131.98C-7
131.43C-6
121.01C-4a
116.06C-3

Interpretation: The signal at 173.25 ppm is characteristic of a carbonyl carbon in the keto tautomer, which is expected to be the dominant form in the acidic medium used for this analysis. The remaining signals correspond to the aromatic carbons of the naphthyridine ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the interferogram to obtain the final spectrum.

Table 3: Key IR Absorption Bands for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
3012MediumAromatic C-H stretch
2925, 2855StrongN-H stretch (broad, indicative of H-bonding in the keto form)
1623StrongC=O stretch (amide carbonyl of the keto form)
1583, 1559, 1502Medium-StrongC=C and C=N stretching vibrations of the aromatic rings
1461, 1421MediumIn-plane C-H bending
818, 779WeakOut-of-plane C-H bending

Interpretation: The broad absorption in the 2800-3000 cm⁻¹ region is highly indicative of the N-H stretching vibration of the lactam in the keto (1,5-naphthyridin-4(1H)-one) form, broadened by hydrogen bonding. The strong absorption at 1623 cm⁻¹ is characteristic of an amide C=O stretch, further supporting the predominance of the keto tautomer in the solid state. The bands in the 1500-1600 cm⁻¹ region are typical for the skeletal vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrument Setup: Use a GC-MS system with an electron ionization (EI) source.

  • Data Acquisition: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which can be used to determine the elemental composition of the molecule. For this compound, the experimentally determined mass of the protonated molecule ([M+H]⁺) is 147.05496, which corresponds to the molecular formula C₈H₇N₂O⁺.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound [1]

m/zProposed Fragment
146Molecular ion [C₈H₆N₂O]⁺
118[M - CO]⁺
109[M - HCN - O]⁺ (from the enol form) or [M - NCO]⁺ (from the keto form)

Interpretation: The molecular ion peak at m/z 146 confirms the molecular weight of the compound. The fragmentation pattern can provide clues about the structure. A common fragmentation pathway for pyridones is the loss of carbon monoxide (CO), which would lead to the fragment at m/z 118. The fragment at m/z 109 could arise from more complex rearrangements.

fragmentation 1,5-Naphthyridin-4(1H)-one (m/z 146) 1,5-Naphthyridin-4(1H)-one (m/z 146) Fragment (m/z 118) Fragment (m/z 118) 1,5-Naphthyridin-4(1H)-one (m/z 146)->Fragment (m/z 118) - CO Fragment (m/z 109) Fragment (m/z 109) 1,5-Naphthyridin-4(1H)-one (m/z 146)->Fragment (m/z 109) - NCO

Caption: Proposed fragmentation pathway for the keto tautomer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the spectrum is typically characterized by π → π* and n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and electronic properties. NMR and IR spectroscopy are particularly powerful in confirming the predominance of the 1,5-naphthyridin-4(1H)-one tautomer in solution (under acidic conditions) and in the solid state, respectively. Mass spectrometry confirms the molecular weight and provides insights into its fragmentation pathways. While specific UV-Vis data is pending, the general principles of electronic spectroscopy in aromatic systems allow for a qualitative prediction of its absorption characteristics. A comprehensive understanding of these spectroscopic features is essential for any researcher working with this important heterocyclic scaffold, enabling confident identification, purity assessment, and the informed design of future derivatives with tailored properties.

References

  • PubMed. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics.
  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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  • The Journal of Organic Chemistry. 1,5-Naphthyridine and Some of Its Alkyl Derivatives.
  • PMC. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1]naphthyridines.
  • ResearchGate. (a) Changes in UV/Vis spectrum of 4 (c = 1.53 Â 10 À5 mol dm À3 ) upon...
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
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  • ResearchGate. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents.
  • NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601813/
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • Chemical Communications (RSC Publishing). NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA.
  • ResearchGate. UV/Vis spectra of compounds 4 (purple), 6 (red), 30 (green), and 32 (blue) in dichloromethane.
  • ResearchGate. (a) UV-vis spectral changes in the aqueous solution of 4C (1.5 × 10⁻³...
  • ResearchGate. Mass fragmentation pattern for complexes 1-4.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Naphthyridin-4-ol, a member of the naphthyridine class of bicyclic heteroaromatic compounds, is a significant scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each nucleus. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the spectral features, peak assignments, the critical aspect of keto-enol tautomerism, and provide a practical protocol for data acquisition.

The Structural Landscape: Keto-Enol Tautomerism

A crucial consideration for this compound is its existence in a tautomeric equilibrium between the enol (4-hydroxy-1,5-naphthyridine) and the keto (1,5-naphthyridin-4(1H)-one) forms. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In many heterocyclic systems, the keto form is significantly populated and can even be the dominant species in solution and the solid state. This dynamic equilibrium profoundly influences the observed NMR spectra, as the chemical shifts and coupling constants will be a weighted average of the contributing tautomers if the interchange is fast on the NMR timescale, or show separate signals for each tautomer if the interchange is slow. In protic or polar solvents like DMSO, the keto form is often favored due to intermolecular hydrogen bonding, while in nonpolar solvents, the enol form may be more prevalent.

tautomerism cluster_enol Enol Form (4-Hydroxy-1,5-naphthyridine) cluster_keto Keto Form (1,5-Naphthyridin-4(1H)-one) enol Structure of the enol tautomer keto Structure of the keto tautomer enol->keto Equilibrium NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve this compound in deuterated solvent acq_1H 1D ¹H NMR prep->acq_1H acq_13C 1D ¹³C NMR acq_1H->acq_13C acq_2D 2D NMR (COSY, HSQC, HMBC) acq_13C->acq_2D proc Fourier Transform, Phasing, Baseline Correction acq_2D->proc assign Peak Assignment & Structural Elucidation proc->assign

Caption: General workflow for NMR analysis of this compound.

Conclusion

References

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 41-117). Academic Press.
  • This compound. PubChem.

Mass spectrometry fragmentation of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,5-Naphthyridin-4-ol

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds composed of a fused bicyclic system with two nitrogen atoms.[1] Among the various isomers, the 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] this compound, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents. Understanding its structural properties through analytical techniques is paramount for drug development, quality control, and metabolite identification.

Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation.[4] The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering deep insights into its chemical structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometric fragmentation of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. We will explore the key fragmentation pathways, explain the causality behind experimental choices, and provide actionable protocols for analysis.

Physicochemical Properties and Tautomerism

Before interpreting mass spectra, it is essential to understand the fundamental properties of the analyte. This compound exists in a tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence and computational studies suggest that the keto form is generally the more stable and predominant tautomer. This equilibrium is critical, as the fragmentation pathways, particularly under the gentle conditions of ESI, are dictated by the site of protonation on the most stable tautomer.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆N₂O[5]
Molecular Weight146.15 g/mol [5]
Exact Mass146.04801 Da[5]
IUPAC Name1H-1,5-naphthyridin-4-one[5]
CAS Number5423-54-1[5]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. This makes it highly valuable for creating reference libraries and for the structural elucidation of unknown compounds based on predictable cleavage patterns.

The EI mass spectrum of an aromatic compound like this compound is expected to show a prominent molecular ion peak (M•⁺) due to the stability of the fused ring system.[4] The primary fragmentation events involve the loss of small, stable neutral molecules, driven by the formation of stable fragment ions.

Proposed EI Fragmentation Pathway

For this compound (M•⁺ at m/z 146), the most characteristic fragmentation is the expulsion of a carbon monoxide (CO) molecule from the keto tautomer. This is a classic fragmentation pathway for cyclic ketones and quinolone-like structures. This loss results in a major fragment ion at m/z 118. Subsequent fragmentation of the m/z 118 ion can occur through the loss of hydrogen cyanide (HCN) from the pyridine ring, yielding a fragment at m/z 91. GC-MS data available on PubChem supports the presence of key fragments at m/z 146 and 118.[5]

EI_Fragmentation mol 1,5-Naphthyridin-4-one (M•⁺) m/z 146 frag1 [M-CO]•⁺ m/z 118 mol->frag1 - CO (28 Da) frag2 [M-CO-HCN]⁺ m/z 91 frag1->frag2 - HCN (27 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Key Ions in the EI Mass Spectrum of this compound

m/zProposed IdentityNotes
146Molecular Ion [M]•⁺Represents the intact molecule with one electron removed.[5]
118[M - CO]•⁺Result of the characteristic loss of carbon monoxide.[5]
91[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing polar molecules and coupling with liquid chromatography (LC).[6] In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, at m/z 147. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through Collision-Induced Dissociation (CID), providing structural information.

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 147) is initiated by collisional activation. Similar to the EI pathway, a primary and highly diagnostic fragmentation route is the neutral loss of carbon monoxide (CO), yielding a product ion at m/z 119. Another plausible pathway for heterocyclic compounds involves the loss of hydrogen cyanide (HCN), which would produce a fragment at m/z 120. The relative abundance of these fragments can be fine-tuned by adjusting the collision energy in the mass spectrometer.

ESI_Fragmentation cluster_precursor Precursor Ion Selection cluster_products CID Product Ions precursor Protonated Molecule [M+H]⁺ m/z 147 frag1 [M+H-CO]⁺ m/z 119 precursor->frag1 - CO (28 Da) frag2 [M+H-HCN]⁺ m/z 120 precursor->frag2 - HCN (27 Da)

Caption: Primary ESI-MS/MS fragmentation pathways for this compound.

Differentiating Isomers by Mass Spectrometry

A significant analytical challenge in drug development is the differentiation of structurally similar isomers, which may have distinct biological activities and toxicological profiles.[7][8] While isomers of this compound (e.g., 1,6-, 1,7-, or 1,8-naphthyridinols) have the same molecular weight, their unique arrangement of nitrogen atoms can lead to distinct fragmentation patterns in MS/MS experiments.

The stability of fragment ions is highly dependent on the molecular structure. For instance, the position of the second nitrogen atom relative to the carbonyl group and the site of protonation will influence the ease of CO or HCN loss. By carefully comparing the relative intensities of shared fragment ions and searching for unique, diagnostic product ions under identical CID conditions, it is possible to distinguish between different naphthyridinol isomers. Techniques like high-resolution mass spectrometry and ion mobility spectrometry can provide additional dimensions of separation and characterization.[9]

Isomer_Workflow start Isomeric Mixture lc LC Separation (if possible) start->lc ms1 ESI-MS Analysis (Select Precursor Ion) lc->ms1 ms2 Tandem MS (CID) ms1->ms2 compare Compare Product Ion Spectra (Ratios & Unique Fragments) ms2->compare end Isomer Identification compare->end

Caption: General workflow for distinguishing isomers using LC-MS/MS.

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are provided as a validated starting point for analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water or 50:50 acetonitrile:water to a final concentration of approximately 1 µg/mL.[1]

  • Acidification (for ESI): For positive mode ESI analysis, add formic acid to the final working solution to a final concentration of 0.1% to promote protonation.[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol outlines a general method for acquiring tandem mass spectrometry data. Instrument parameters should be optimized for the specific mass spectrometer being used.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer System (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.[11]

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 250 - 400 °C.[11]

    • Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the [M+H]⁺ precursor at m/z 147.

    • Tandem MS Mode (MS/MS):

      • Precursor Ion: m/z 147.0.

      • Activation: Collision-Induced Dissociation (CID).

      • Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to find the optimal energy that produces a rich spectrum of product ions.

      • Product Ion Scan Range: m/z 40-160.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and structurally informative pathways. Under EI conditions, the molecule readily loses CO (28 Da) and subsequently HCN (27 Da) from its stable molecular ion (m/z 146). In ESI-MS/MS, the protonated molecule (m/z 147) follows a similar primary fragmentation channel with a dominant neutral loss of CO to produce a key product ion at m/z 119. A thorough understanding of these fragmentation patterns, coupled with robust experimental protocols, empowers researchers to confidently identify this important chemical scaffold, distinguish it from its isomers, and accelerate the drug discovery and development process.

References

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  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • University of the Cumberlands. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Semantic Scholar. (2010). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones.
  • MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
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  • PubChem. (n.d.). 1,5-Naphthyridin-4-amine. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2][3] Its derivatives are explored for a wide range of biological activities, including antibacterial and anticancer properties.[4] A precise understanding of the molecular structure of these compounds is paramount for structural elucidation, quality control, and the rational design of new entities. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for probing the vibrational modes of molecules, revealing key functional groups and structural features. This guide presents a comprehensive analysis of 1,5-Naphthyridin-4-ol (CAS No: 5423-54-1), focusing on the principles, experimental protocol, and detailed interpretation of its infrared spectrum. A critical aspect of this analysis is the consideration of lactam-lactim tautomerism, a phenomenon that profoundly influences the compound's vibrational signature.

Introduction: The Structural Nuances of this compound

This compound, also known by its synonyms 4-Hydroxy-1,5-naphthyridine and its tautomeric name 1,5-Naphthyridin-4(1H)-one, is a bicyclic aromatic heterocycle.[5] The analysis of such hydroxy-substituted nitrogen heterocycles is immediately complicated by the potential for tautomerism—an equilibrium between two or more structural isomers that are readily interconvertible, most commonly by the migration of a proton.

For this compound, this equilibrium exists between the enol (lactim) form, which contains a hydroxyl (-OH) group, and the keto (lactam) form, which features a carbonyl (C=O) group and a proton on the ring nitrogen (N-H).[6]

G cluster_enol Enol (Lactim) Form This compound cluster_keto Keto (Lactam) Form 1,5-Naphthyridin-4(1H)-one enol Structure with -OH group keto Structure with C=O and N-H groups enol->keto Proton Transfer caption Fig. 1: Lactam-Lactim Tautomerism.

The position of this equilibrium is highly sensitive to the physical state (solid, liquid, gas) and the solvent environment.[6] In the solid state, which is most common for Fourier Transform Infrared (FTIR) analysis using techniques like KBr pellets or Attenuated Total Reflectance (ATR), the keto (lactam) form is typically predominant due to favorable intermolecular hydrogen bonding. Infrared spectroscopy is exceptionally well-suited to distinguish between these forms, as the vibrational frequencies of O-H, N-H, and C=O bonds are distinct and highly characteristic.

Principles of Infrared Spectroscopy for Heterocyclic Analysis

Infrared spectroscopy measures the interaction of infrared radiation with matter.[7] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[7] This absorption is recorded by the spectrometer, resulting in a spectrum that plots transmittance (or absorbance) against wavenumber (cm⁻¹).

The key molecular vibrations relevant to this compound are:

  • Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These require more energy and appear at higher wavenumbers. Examples include O-H, N-H, C-H, C=O, C=N, and C=C stretching.[7][8]

  • Bending Vibrations: Changes in the angle between two bonds. These require less energy and appear at lower wavenumbers, often in the complex "fingerprint region" (< 1500 cm⁻¹).[7]

The position, intensity, and shape of an absorption band provide a wealth of structural information. For instance, hydrogen bonding significantly broadens the stretching band of the involved group (e.g., O-H or N-H) and shifts its absorption to a lower wavenumber.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol details the use of a modern FTIR spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory, a common and efficient method for solid sample analysis.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Diamond or Germanium ATR Accessory

Methodology:

  • Instrument Preparation & Background Scan:

    • Step 1.1: Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Step 1.2 (Causality): A background spectrum must be collected. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical and electronic signature. By collecting this, we can computationally subtract it from the sample spectrum, ensuring that the final data represents only the sample's absorption characteristics. This is a critical step for data trustworthiness.

    • Step 1.3: With the clean, empty ATR accessory in place, initiate the "Collect Background" function in the instrument software. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Step 2.1: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).

    • Step 2.2: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid and the ATR crystal, which is essential for obtaining a strong, high-quality spectrum.

    • Step 2.3: Initiate the "Collect Sample" scan using the same parameters as the background scan (e.g., spectral range 4000–400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

    • Step 2.4: Once the scan is complete, the software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

  • Data Processing & Cleaning:

    • Step 3.1: Perform an ATR correction if the option is available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.

    • Step 3.2: Apply a baseline correction to remove any broad, underlying features, resulting in a flat baseline.

    • Step 3.3: Clean the ATR crystal thoroughly as described in Step 1.1 to prepare for the next sample.

G start Start clean 1. Clean ATR Crystal start->clean background 2. Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) clean->background sample 3. Apply Solid Sample to Crystal background->sample pressure 4. Apply Consistent Pressure sample->pressure collect 5. Collect Sample Spectrum (Same parameters as background) pressure->collect process 6. Process Data (ATR & Baseline Correction) collect->process end End: Final Spectrum process->end caption Fig. 2: Experimental Workflow for ATR-FTIR Analysis.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound is best interpreted by considering the predominance of the 1,5-Naphthyridin-4(1H)-one (keto) tautomer in the solid state. The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics
3200 - 2800N-H StretchAmide / LactamMedium-to-strong, broad due to hydrogen bonding.
3100 - 3000C-H StretchAromatic (C=C-H)Multiple weak-to-medium sharp bands.[8]
~1660C=O StretchCyclic Amide (Lactam)Very strong, sharp absorption. This is a key diagnostic peak for the keto form.
1620 - 1580C=C & C=N StretchNaphthyridine RingMultiple strong-to-medium bands. Characteristic of aromatic systems.[8]
1550 - 1450C=C StretchNaphthyridine RingMultiple medium-to-strong bands.
1400 - 1000In-plane C-H Bending & C-N StretchingAromatic C-H, Amide C-NSeries of moderate, sharp bands.
900 - 675Out-of-plane C-H BendingAromatic C-HStrong, sharp bands whose positions are indicative of the substitution pattern.

Key Interpretive Insights:

  • The Decisive Carbonyl Peak: The most telling feature confirming the lactam structure is an intense, sharp absorption band around 1660 cm⁻¹. Its high intensity is due to the large change in dipole moment during the C=O stretching vibration. The absence of this peak and the presence of a very broad O-H stretch around 3400-3200 cm⁻¹ would instead indicate a predominance of the enol form.

  • The Broad N-H Stretch: In the solid state, the N-H groups will engage in strong intermolecular hydrogen bonding (N-H···O=C). This interaction broadens the N-H stretching band and shifts it to a lower frequency, often causing it to appear as a wide absorption in the 3200-2800 cm⁻¹ region.

  • Aromatic C-H Vibrations: The sharp, weaker bands observed just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, distinguishing them from the C-H stretches of saturated (alkane) systems, which appear just below 3000 cm⁻¹.[8]

  • The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the entire molecule.[7] While direct assignment of each peak is challenging without computational support, the overall pattern is unique to the molecule's structure, serving as a "fingerprint" for identification when compared against a reference spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The technique provides direct, unambiguous evidence for the predominant tautomeric form present under the experimental conditions. For solid-state analysis, the spectrum is expected to be dominated by the features of the 1,5-Naphthyridin-4(1H)-one (lactam) tautomer, characterized by a strong carbonyl (C=O) absorption near 1660 cm⁻¹ and a broad, hydrogen-bonded N-H stretching band. This guide provides the theoretical grounding, a robust experimental protocol, and a detailed interpretive framework for researchers and scientists working with this important class of heterocyclic compounds, ensuring accurate and reliable structural analysis.

References

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An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Naphthyridin-4-ol, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block in the design of novel therapeutic agents and functional materials.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in these fields. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both experimentally derived data where available, and established protocols for their determination. This document is intended to serve as a practical resource for researchers, enabling informed decisions in experimental design and application.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between its lactam (1,5-naphthyridin-4(1H)-one) and lactim (this compound) forms. The lactam form is generally considered to be the more stable tautomer in the solid state and in most solvents. This equilibrium is a critical consideration in its reactivity and biological interactions, as the different forms present distinct hydrogen bonding capabilities and electronic profiles.

tautomerism cluster_0 This compound (Lactim) cluster_1 1,5-Naphthyridin-4(1H)-one (Lactam) lactim lactam lactim->lactam Tautomerization

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆N₂O[2][3]
Molecular Weight 146.15 g/mol [2][3]
CAS Number 5423-54-1[2][3]
IUPAC Name [2][4]naphthyridin-4(1H)-one
Melting Point 340 °C
Boiling Point 332.7 ± 22.0 °C at 760 mmHg
Physical Form Solid
pKa (Predicted) 3.37 ± 0.40[2]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, particularly in drug development where it directly impacts bioavailability.

Experimental Data
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining microparticles.

  • Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Acidity (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Data

A predicted pKa value for this compound is 3.37 ± 0.40.[2] Another source indicates pKa values of 10.01 and 2.85 for 4-hydroxy-1,5-naphthyridine.[5] The higher pKa likely corresponds to the deprotonation of the hydroxyl group (or the N-H in the lactam form), while the lower pKa would correspond to the protonation of one of the ring nitrogens. Experimental verification is essential for accurate characterization.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: To a set of cuvettes, add a constant volume of the stock solution and dilute with each of the buffer solutions to a final constant concentration.

  • Spectral Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the corresponding pH values.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, corresponding to the inflection point of the curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Experimental Data
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This traditional method involves partitioning the compound between two immiscible liquids, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD).

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous phase (water for LogP, buffer for LogD) and vice versa by shaking them together for at least 24 hours, followed by separation.

  • Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Analyze the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP (for the neutral molecule): LogP = log ([Concentration in n-octanol] / [Concentration in water])

    • LogD (at a specific pH): LogD = log ([Total Concentration in n-octanol] / [Total Concentration in aqueous buffer])

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃ + d-TFA, δ): 9.15 (dd, J = 8.8, 1.2 Hz, 1H), 9.12-9.10 (m, 1H), 8.51 (d, J = 7.4 Hz, 1H), 8.41 (dd, J = 8.9, 5.4 Hz, 1H), 7.19 (d, J = 7.4 Hz, 1H).[2]

  • ¹³C NMR (125 MHz, CDCl₃ + d-TFA, δ): 173.25, 147.30, 144.98, 142.03, 131.98, 131.43, 121.01, 116.06.[2]

Interpretation: The provided NMR data was acquired in a mixture of CDCl₃ and trifluoroacetic acid (TFA). The acidic conditions will protonate the basic nitrogen atoms, leading to significant downfield shifts of the aromatic protons and carbons. The peak at 173.25 ppm in the ¹³C NMR spectrum is characteristic of a carbonyl carbon, supporting the predominance of the lactam tautomer.

Infrared (IR) Spectroscopy
  • IR (ATR, cm⁻¹): 3012 (m), 2925 (s), 2855 (s), 1623 (s), 1583 (m), 1559 (m), 1502 (s), 1461 (m), 1421 (m).[2]

Interpretation: The strong absorption at 1623 cm⁻¹ is indicative of a C=O stretching vibration, further confirming the presence of the lactam tautomer. The bands in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching. The broadness often associated with N-H stretching in the lactam may be obscured or shifted.

Mass Spectrometry
  • HRMS: m/z 147.05496 [M+H]⁺, corresponds to the molecular formula C₈H₆N₂O.[2]

  • GC-MS (m/z): Major peaks at 146 (M⁺), 118, and 91.[4]

Interpretation: The high-resolution mass spectrometry data confirms the elemental composition of the molecule. The GC-MS data shows the molecular ion peak at m/z 146, with fragmentation leading to daughter ions at m/z 118 (likely loss of CO) and 91.

UV-Vis Spectroscopy

Crystal Structure

As of the latest search, a crystal structure for the parent this compound has not been deposited in the common crystallographic databases. X-ray crystallography would be invaluable to definitively determine the solid-state tautomeric form and to understand its crystal packing and intermolecular interactions.

Chemical Stability and Reactivity

Stability

This compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to be kept at 4°C.

Reactivity

The reactivity of the 1,5-naphthyridine ring system is influenced by the two electron-withdrawing nitrogen atoms.[6] Electrophilic substitution reactions are generally difficult and occur at the electron-rich positions. The hydroxyl group can be converted to a leaving group (e.g., a chloro group) to facilitate nucleophilic substitution reactions. The nitrogen atoms can undergo N-alkylation.[7] The reactivity of the 1,5-naphthyridine scaffold has been extensively reviewed, highlighting its versatility in the synthesis of more complex molecules.[4][8][9]

Synthesis

A common synthetic route to 1,5-naphthyridin-4(1H)-ones is through the thermal cyclization of 3-aminoacrylic esters derived from the reaction of 3-aminopyridine with β-keto esters.[5] Another established method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.[10]

A specific reported synthesis involves the refluxing of 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione in diphenyl ether, followed by purification via sublimation to yield white crystals of this compound.[2]

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While some experimental data is available, further experimental determination of properties such as solubility, pKa, and logP is crucial for a complete understanding and effective application of this important heterocyclic scaffold. The provided protocols offer a robust framework for obtaining this critical data. The continued investigation into the properties and applications of this compound is warranted, given its potential in drug discovery and materials science.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG
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Tautomeric Equilibrium of 4-hydroxy-1,5-naphthyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the tautomerism in 4-hydroxy-1,5-naphthyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. While direct extensive studies on this specific molecule are limited, this document synthesizes foundational principles of N-heterocyclic tautomerism, draws authoritative analogies from closely related systems such as 4-hydroxypyridine and 4-hydroxyquinoline, and integrates available specific data to present a comprehensive understanding. We will delve into the structural aspects of the lactam and lactim tautomers, the influence of the environment on the equilibrium, and the experimental and computational methodologies employed to characterize this dynamic process. This guide is intended to equip researchers with the fundamental knowledge and practical insights necessary to understand, predict, and manipulate the tautomeric behavior of 4-hydroxy-1,5-naphthyridine and its derivatives in various scientific contexts.

Introduction: The Dynamic Nature of Tautomerism in N-Heterocycles

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In the realm of N-heterocyclic compounds, lactam-lactim tautomerism, a form of keto-enol tautomerism, is a prevalent phenomenon that significantly influences molecular recognition, reactivity, and solubility. The position of the tautomeric equilibrium is not fixed but is instead a delicate balance dictated by the intrinsic stability of the tautomers and their interactions with the surrounding environment. Factors such as solvent polarity, pH, temperature, and the solid-state packing forces can dramatically shift the equilibrium from one form to another.

For drug development professionals, a thorough understanding of tautomerism is critical. Different tautomers of a drug molecule can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities. Consequently, the ability to predict and control the predominant tautomeric form is a key aspect of rational drug design and development.

The Case of 4-hydroxy-1,5-naphthyridine: A Tale of Two Tautomers

4-hydroxy-1,5-naphthyridine can exist in two primary tautomeric forms: the lactim (enol) form, 4-hydroxy-1,5-naphthyridine , and the lactam (keto) form, 1H-1,5-naphthyridin-4-one . The equilibrium between these two forms involves the migration of a proton between the oxygen and the adjacent ring nitrogen atom.

The IUPAC preferred name for this compound is 1H-1,5-naphthyridin-4-one, which suggests that the lactam form is considered the more stable or canonical representation.[2] This is consistent with the general trend observed for related 4-hydroxypyridine systems.

tautomerism cluster_lactim 4-hydroxy-1,5-naphthyridine (Lactim/Enol Form) cluster_lactam 1H-1,5-naphthyridin-4-one (Lactam/Keto Form) lactim Structure of Lactim Form lactam Structure of Lactam Form lactim->lactam Equilibrium

Caption: Tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium for 4-hydroxy-1,5-naphthyridine is expected to be highly sensitive to the surrounding environment, a characteristic well-documented for analogous 4-hydroxypyridine systems.

  • Solvent Polarity: In polar protic solvents like water or alcohols, the more polar lactam form (1H-1,5-naphthyridin-4-one) is generally favored. This is due to the ability of the solvent to form strong hydrogen bonds with the N-H and C=O groups of the lactam, thereby stabilizing this tautomer. In nonpolar aprotic solvents, the less polar lactim form (4-hydroxy-1,5-naphthyridine) may become more significant.

  • Physical State: In the solid state, N-heterocyclic compounds with the potential for lactam-lactim tautomerism often crystallize in the more stable lactam form. This preference is driven by the formation of strong intermolecular hydrogen bonds in the crystal lattice, which are more favorable for the lactam tautomer. In the gas phase, where intermolecular interactions are minimized, the lactim form may be more prevalent due to its aromatic character.

  • Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the naphthyridine ring can influence the relative basicity of the nitrogen atoms and the acidity of the hydroxyl proton, thereby shifting the tautomeric equilibrium.

Experimental Approaches to Studying Tautomerism

Several spectroscopic techniques are instrumental in elucidating the tautomeric equilibrium of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, and thus, distinct spectra are expected for the lactam and lactim forms. However, if the rate of interconversion between the tautomers is fast on the NMR timescale, a time-averaged spectrum will be observed. In such cases, variable temperature NMR studies can be employed to slow down the interconversion and resolve the signals of the individual tautomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences between Lactam and Lactim Forms

NucleusLactam Form (1H-1,5-naphthyridin-4-one)Lactim Form (4-hydroxy-1,5-naphthyridine)
¹H NMR
N-HDownfield (around 10-12 ppm)Absent
O-HAbsentDownfield (variable, depends on solvent)
C-H adjacent to N-HShieldedDeshielded
¹³C NMR
C=ODownfield (around 160-180 ppm)Absent
C-OHAbsentDownfield (around 150-160 ppm)

Note: These are general predictions based on analogous systems.

Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known concentration of 4-hydroxy-1,5-naphthyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture to vary polarity).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.

  • Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for the appearance of new signals or the sharpening of broad peaks, which would indicate the slowing of the tautomeric interconversion.

  • Equilibrium Constant Calculation: If distinct signals for both tautomers are observed, the equilibrium constant (KT) can be calculated from the integration of the respective signals.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent rt_nmr Acquire NMR spectrum at room temperature prep->rt_nmr lt_nmr Acquire NMR spectra at decreasing temperatures rt_nmr->lt_nmr analysis Analyze spectral changes (new peaks, sharpening) lt_nmr->analysis calc Calculate K_T from signal integration analysis->calc

Caption: Workflow for VT-NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria.[4] The lactam and lactim forms have different chromophores and are expected to exhibit distinct absorption spectra. The lactam form, with its cross-conjugated system, typically absorbs at a longer wavelength (bathochromic shift) compared to the aromatic lactim form.

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy

  • Stock Solution: Prepare a concentrated stock solution of 4-hydroxy-1,5-naphthyridine in a non-polar solvent where it is fully soluble.

  • Solvent Series: Prepare a series of solutions with varying solvent polarities (e.g., hexane, chloroform, acetonitrile, methanol, water) by diluting the stock solution.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Observe the changes in the absorption maxima (λmax) and the relative intensities of the absorption bands as a function of solvent polarity. These changes can be correlated with the shift in the tautomeric equilibrium.

Computational Chemistry: A Theoretical Lens on Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.[5] These methods can provide valuable insights that complement experimental findings.

A theoretical study on the tautomerism of the related 4,8-dioxygenated 1,5-naphthyridine in the gas and solution phases using the B3LYP/6-311++G level of theory has been reported. In the gas phase, the di-lactim form was found to be the most stable. With increasing solvent polarity, the total energy of all tautomers decreased, indicating stabilization by the solvent. This study supports the general principles of solvent effects on tautomeric equilibria in this class of compounds.

Computational Protocol: DFT Calculations of Tautomer Stability

  • Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers of 4-hydroxy-1,5-naphthyridine. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The relative energy difference (ΔE) between the tautomers can be calculated as: ΔE = Elactam - Elactim.

  • Solvent Effects: To model the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Transition State Search: To determine the energy barrier for interconversion, perform a transition state search for the proton transfer reaction.

Table 2: Hypothetical Relative Energies of Tautomers from DFT Calculations

MediumRelative Energy (ΔE) of Lactam vs. Lactim (kcal/mol)Predominant Tautomer
Gas Phase+1.5Lactim
Chloroform (nonpolar)-0.5Lactam (slight preference)
Water (polar)-5.0Lactam

Note: These are hypothetical values for illustrative purposes, based on trends in similar systems.

Conclusion and Future Directions

The tautomerism of 4-hydroxy-1,5-naphthyridine is a critical aspect of its chemistry that dictates its physical and biological properties. While direct experimental and computational studies on this specific molecule are not abundant in the literature, a comprehensive understanding can be achieved by applying the well-established principles of tautomerism in analogous N-heterocyclic systems. The lactam (1H-1,5-naphthyridin-4-one) form is expected to predominate in polar solvents and the solid state, while the lactim (4-hydroxy-1,5-naphthyridine) form may be more significant in the gas phase and nonpolar environments.

Future research should focus on detailed experimental characterization of the tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine using techniques such as variable-temperature NMR and solvent-dependent UV-Vis spectroscopy. Furthermore, high-level computational studies would provide valuable quantitative data on the relative stabilities of the tautomers and the energetic profile of their interconversion. Such studies will not only deepen our fundamental understanding of this important heterocyclic scaffold but also provide crucial information for its application in drug discovery and materials science.

References

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Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in modern chemistry.[1][2] Structurally, it is an isomer of diazanaphthalene, characterized by the placement of nitrogen atoms at positions 1 and 5.[3] This specific arrangement imparts a unique set of electronic properties that make it an exceptionally versatile building block.[4] Its significance spans from medicinal chemistry, where it serves as a scaffold for a multitude of biologically active compounds, to materials science, where its opto-electrical characteristics are harnessed for advanced applications like organic light-emitting diodes (OLEDs) and semiconductors.[3][5][6][7][8] This guide provides a comprehensive exploration of the intrinsic electronic nature of the 1,5-naphthyridine core, the methodologies used to characterize it, and how these properties are expertly manipulated for functional applications.

Fundamental Electronic Structure and Chemical Reactivity

The defining electronic feature of the 1,5-naphthyridine ring system is its electron-deficient character. The presence of two electronegative nitrogen atoms withdraws electron density from the carbocyclic framework, profoundly influencing its reactivity. This behavior shows similarities to other nitrogen-containing heterocycles like quinoline.[5]

Reactivity Towards Electrophiles and Nucleophiles

The electron-poor nature of the ring makes it generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms themselves are nucleophilic and readily undergo electrophilic attack, most commonly N-alkylation.[5]

Conversely, the core is highly susceptible to nucleophilic aromatic substitution (SNAr) . This is a cornerstone of its synthetic utility. Halogenated 1,5-naphthyridines, for instance, serve as excellent precursors where the halogen acts as a leaving group, readily displaced by a variety of nucleophiles. This includes the formation of C-N bonds through reactions like the Buchwald-Hartwig amination, C-O bonds, and C-C bonds, allowing for extensive functionalization of the core.[3][5] The incorporation of cyano groups can also be achieved through nucleophilic displacement of leaving groups like triflates.[3]

cluster_0 1,5-Naphthyridine Core cluster_1 Reaction Types Core 1,5-Naphthyridine (Electron Deficient) Electrophilic Electrophilic Attack (e.g., N-Alkylation) Core->Electrophilic N atoms are nucleophilic Nucleophilic Nucleophilic Substitution (SNAr) (e.g., Amination, Cyanation) Core->Nucleophilic Ring is electrophilic cluster_0 Synthesis & Purification cluster_1 Electrochemical Analysis cluster_2 Spectroscopic Analysis cluster_3 Device Fabrication & Testing A Synthesize Derivative B Cyclic Voltammetry (CV) A->B D UV-Vis Spectroscopy A->D E Fluorescence Spectroscopy A->E C Calculate HOMO/LUMO (EA, IP) B->C G Fabricate OLED/OTFT C->G F Determine λabs, λem, Quantum Yield (ΦF) D->F E->F F->G H Measure Performance (EQE, Mobility) G->H

Sources

The 1,5-Naphthyridine Nucleus: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, distinguished by its unique arrangement of two fused pyridine rings.[1][2] This unique electronic architecture imparts a distinct reactivity profile that has been extensively exploited in the fields of medicinal chemistry, materials science, and coordination chemistry.[2][3][4] This in-depth technical guide provides a comprehensive exploration of the reactivity of the 1,5-naphthyridine ring system. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile scaffold in their respective domains. The guide will delve into the electronic properties of the 1,5-naphthyridine core, its behavior in electrophilic and nucleophilic substitution reactions, and its amenability to modern synthetic transformations such as metal-catalyzed cross-coupling reactions.[5][6] Furthermore, this guide will present detailed, field-proven experimental protocols for key transformations, offering a self-validating framework for their successful implementation.

Introduction: The Enduring Appeal of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a member of the diazanaphthalene family, consists of two pyridine rings fused at the [b] and [d] positions.[1] This arrangement of nitrogen atoms significantly influences the electronic distribution within the bicyclic system, rendering it electron-deficient and conferring a unique reactivity pattern that distinguishes it from its isomers and other related heterocycles.[1][2] Its structural rigidity and ability to participate in hydrogen bonding and π-stacking interactions have made it a cornerstone in the design of biologically active molecules.[2][4] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and kinase inhibitory effects, underscoring its importance as a pharmacophore.[2][7]

This guide will systematically dissect the chemical behavior of the 1,5-naphthyridine nucleus, providing a causal understanding of its reactivity and empowering researchers to strategically design and execute synthetic routes to novel functionalized derivatives.

Electronic Structure and Inherent Reactivity

The presence of two nitrogen atoms in the 1,5-naphthyridine ring system has a profound impact on its electronic properties. The nitrogen atoms, being more electronegative than carbon, withdraw electron density from the carbocyclic framework, leading to a π-deficient character. This electron deficiency makes the ring system generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (C2, C4, C6, and C8).[1]

The lone pairs of electrons on the nitrogen atoms are available for protonation or coordination to metal ions, making 1,5-naphthyridines valuable as ligands in coordination chemistry.[3] N-alkylation and N-oxidation are also common reactions, further modulating the reactivity of the ring system.[1][8]

Key Synthetic Routes to the 1,5-Naphthyridine Core

A solid understanding of the synthesis of the core scaffold is crucial before delving into its functionalization. Several classical and modern methods have been developed for the construction of the 1,5-naphthyridine ring system.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis is a venerable and widely used method for constructing the 1,5-naphthyridine skeleton.[7][9] This reaction involves the treatment of a 3-aminopyridine derivative with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[7] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to furnish the aromatic 1,5-naphthyridine ring.[7][9]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [9]

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

    • To this mixture, add glycerol followed by the m-nitrobenzenesulfonic acid sodium salt.

    • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

    • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[9]

    • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

    • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

  • Self-Validation: The successful synthesis can be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with literature data.

Other Notable Synthetic Strategies

Besides the Skraup synthesis, other methods such as the Friedländer and Gould-Jacobs reactions are also employed for the synthesis of substituted 1,5-naphthyridines.[1][8] Cycloaddition reactions, including hetero-Diels-Alder reactions, have also emerged as powerful tools for constructing the core structure with control over stereochemistry.[1][10]

Reactivity Landscape of the 1,5-Naphthyridine Ring

The reactivity of the 1,5-naphthyridine ring is a fascinating interplay of its electron-deficient nature and the directing effects of the nitrogen atoms.

Electrophilic Aromatic Substitution (SEAr)

As a π-deficient system, 1,5-naphthyridine is generally unreactive towards electrophilic aromatic substitution.[1] When forced under harsh conditions, the reaction, if it occurs, is often sluggish and may lead to a mixture of products. For instance, nitration of benzonaphthyridines with a HNO₃/H₂SO₄ mixture occurs exclusively on the fused benzene ring, highlighting the deactivation of the naphthyridine core.[8]

However, the introduction of electron-donating groups onto the ring can activate it towards electrophilic attack. The mechanism of electrophilic aromatic substitution generally involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity.[11]

Electrophilic_Aromatic_Substitution 1,5-Naphthyridine 1,5-Naphthyridine Sigma-Complex σ-Complex (Resonance Stabilized Carbocation) 1,5-Naphthyridine->Sigma-Complex Attack by π-electrons Electrophile (E+) Electrophile (E+) Substituted_1,5-Naphthyridine Substituted 1,5-Naphthyridine Sigma-Complex->Substituted_1,5-Naphthyridine -H+ Proton (H+) Proton (H+) Nucleophilic_Aromatic_Substitution Halo-1,5-Naphthyridine Halo-1,5-Naphthyridine (X = Halogen) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Halo-1,5-Naphthyridine->Meisenheimer_Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Substituted_1,5-Naphthyridine Substituted 1,5-Naphthyridine Meisenheimer_Complex->Substituted_1,5-Naphthyridine Elimination of X- Leaving_Group (X-) Leaving_Group (X-)

Figure 2: Generalized mechanism of nucleophilic aromatic substitution on a halo-1,5-naphthyridine.

A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions to introduce diverse functional groups onto the 1,5-naphthyridine core. [1]

Experimental Protocol: Amination of 4-Chloro-1,5-naphthyridine [1]

  • Materials:

    • 4-Chloro-1,5-naphthyridine

    • Amine of choice

    • Cesium Carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-chloro-1,5-naphthyridine in DMF, add the desired amine and cesium carbonate.

    • Heat the reaction mixture at 110°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Self-Validation: The identity and purity of the aminated product can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

N-Alkylation and N-Oxidation

The nitrogen atoms of the 1,5-naphthyridine ring are nucleophilic and readily undergo reactions with electrophiles. N-alkylation with alkyl halides is a common transformation, often used to introduce substituents that can modulate the biological activity or physical properties of the molecule. [8] N-oxidation, typically achieved using peracids like m-CPBA, is another important reaction. [1]The resulting N-oxides can activate the ring system towards both electrophilic and nucleophilic attack. For instance, N-oxidation can facilitate the introduction of a cyano group or a chlorine atom at specific positions. [1]

Halogenation

Direct halogenation of the 1,5-naphthyridine ring can be challenging due to its electron-deficient nature. However, halogenated derivatives are crucial intermediates for further functionalization via cross-coupling and SNAr reactions. [1][12]A common strategy involves the conversion of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones to the corresponding halo-derivatives using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). [1]Bromination of the parent 1,5-naphthyridine can also be achieved, often yielding valuable intermediates for synthetic diversification. [1][13]

Metal-Catalyzed Cross-Coupling Reactions

The advent of metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocycles, and 1,5-naphthyridines are no exception. Halo-1,5-naphthyridines are excellent substrates for a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. [6][14][15]These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted 1,5-naphthyridine derivatives that would be difficult to synthesize using traditional methods.

Table 1: Common Cross-Coupling Reactions of Halo-1,5-Naphthyridines

Reaction NameCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki Coupling Halo-1,5-naphthyridine + Boronic acid/esterPd(PPh₃)₄, Base (e.g., K₂CO₃)C-C[14]
Stille Coupling Halo-1,5-naphthyridine + OrganostannanePd(PPh₃)₄C-C[15]
Negishi Coupling Halo-1,5-naphthyridine + Organozinc reagentPd catalystC-C[6]
Buchwald-Hartwig Amination Halo-1,5-naphthyridine + AminePd catalyst, Ligand (e.g., XantPhos)C-N[1]

Experimental Protocol: Suzuki Coupling of 2-Iodo-1,5-naphthyridine [14]

  • Materials:

    • 2-Iodo-1,5-naphthyridine

    • Aromatic or heteroaromatic boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a reaction vessel, combine 2-iodo-1,5-naphthyridine, the boronic acid, potassium carbonate, and Pd(PPh₃)₄ in DMF.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120°C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Self-Validation: The structure of the coupled product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) to verify the formation of the new C-C bond.

Applications in Drug Discovery and Materials Science

The rich and versatile reactivity of the 1,5-naphthyridine ring system has cemented its importance in several scientific disciplines. In drug discovery, the ability to readily functionalize the core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. [2]This has led to the development of numerous 1,5-naphthyridine-based compounds with potent biological activities. [4][8] In materials science, the rigid, planar structure of the 1,5-naphthyridine nucleus, coupled with its electronic properties, makes it an attractive building block for organic light-emitting diodes (OLEDs), sensors, and semiconductors. [1]The ability to introduce various substituents through the reactions described in this guide allows for the rational design of materials with tailored optical and electronic properties.

Conclusion

The 1,5-naphthyridine ring system presents a fascinating and highly exploitable platform for chemical innovation. Its inherent electronic properties dictate a reactivity profile that is dominated by nucleophilic substitution and metal-catalyzed cross-coupling reactions, while being generally resistant to electrophilic attack. A thorough understanding of these reactivity patterns, as detailed in this guide, is paramount for any researcher seeking to harness the synthetic potential of this remarkable scaffold. The experimental protocols provided herein offer a validated starting point for the synthesis and functionalization of 1,5-naphthyridine derivatives, paving the way for the discovery of new medicines and advanced materials.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
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  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed. (URL: [Link])
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - Semantic Scholar. (URL: [Link])
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchG
  • Compounds obtained by halogenation of hydroxy-1,5-naphthyridine deriv
  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC - NIH. (URL: [Link])
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  • Preparation of 1,5-naphthyridines from 3-aminopyridines and carbonyl deriv
  • Naphthyridine Based Molecular Switches - DiVA portal. (URL: [Link])
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  • 1,5-Naphthyridine and Some of Its Alkyl Derivatives | The Journal of Organic Chemistry. (URL: [Link])
  • Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides - ACS Public
  • Oxidation of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Public
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (URL: not available)
  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])
  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - PMC - NIH. (URL: [Link])
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Synthesis of substituted 1,5-Naphthyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted 1,5-Naphthyridin-4-ol Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for precise three-dimensional interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] Specifically, the this compound substructure (existing predominantly as its 4-oxo tautomer) is a key pharmacophore in compounds targeting critical enzymes like TGF-β type I receptor (ALK5) and DNA topoisomerase.[5][6]

This guide provides an in-depth exploration of the synthesis of substituted this compound derivatives, intended for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into optimizing these critical transformations. The focus will be on the most robust and widely adopted synthetic strategy: the Gould-Jacobs reaction.

Part 1: The Gould-Jacobs Reaction: A Cornerstone Strategy

The Gould-Jacobs reaction is the most reliable and versatile method for constructing the 4-hydroxy-1,5-naphthyridine core (which, it must be stressed, exists primarily in the more stable 4-oxo-1,4-dihydro-1,5-naphthyridine tautomeric form).[1][7][8] Originally developed for quinoline synthesis, its application to naphthyridines involves the condensation of a 3-aminopyridine with a β-dicarbonyl compound (typically a malonic ester derivative), followed by a high-temperature thermal cyclization.[9][10]

Mechanistic Underpinnings: A Two-Stage Process

The reaction proceeds through two distinct, critical stages: initial condensation and subsequent thermal electrocyclization. Understanding the causality of each step is crucial for troubleshooting and optimization.

  • Stage 1: Condensation (Formation of the Vinylogous Amide Intermediate) : The process begins with a nucleophilic attack from the exocyclic amino group of the 3-aminopyridine onto an electrophilic carbon of a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM).[8][11] This is followed by the elimination of ethanol, forming a stable diethyl (pyridin-3-ylamino)methylenemalonate intermediate. This initial step is generally facile and can often be performed at moderate temperatures.

  • Stage 2: Thermal Cyclization : This is the yield-determining and most demanding step of the synthesis. The intermediate undergoes an intramolecular 6-electron electrocyclization reaction at high temperatures (typically 240-260 °C).[1][7] This concerted reaction forms the new pyridone ring. The high activation energy for this step necessitates the use of high-boiling, thermally stable solvents like diphenyl ether or Dowtherm A to ensure the reaction reaches completion.[2][12] The resulting product is the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Below is a diagram illustrating the core mechanism of the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide (Anilinomethylenemalonate analog) Aminopyridine->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp, ~250°C) (-EtOH)

Caption: High-level workflow of the Gould-Jacobs reaction.

A more detailed mechanistic representation is provided below, showcasing the key electronic movements.

Detailed_Mechanism start Stage 1: Condensation step1 Nucleophilic attack of 3-aminopyridine on DEEM start->step1 step2 Elimination of ethanol forms stable intermediate step1->step2 intermediate Diethyl (pyridin-3-ylamino)methylenemalonate step2->intermediate Intermediate Formed cyclization Stage 2: Thermal Cyclization intermediate->cyclization step3 6-electron electrocyclization (Heat, >240 °C) cyclization->step3 step4 Tautomerization to aromatic 4-oxo form step3->step4 product Substituted 1,5-Naphthyridin-4-one step4->product Final Product

Caption: Key stages of the Gould-Jacobs reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol is a validated, representative procedure for the synthesis of a core this compound intermediate.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Standard laboratory glassware, heating mantle with stirrer, and high-temperature thermometer.

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 3-aminopyridine and diethyl ethoxymethylenemalonate.

    • Heat the mixture with stirring to approximately 110-120 °C for 1-2 hours. The reaction is often accompanied by the evolution of ethanol.

    • Monitor the reaction by TLC or LC-MS until the 3-aminopyridine is consumed.

    • Allow the mixture to cool slightly. The resulting product is the crude intermediate, which can be used directly in the next step.

  • Cyclization:

    • In a separate three-neck flask equipped with a mechanical stirrer and a condenser, heat diphenyl ether to 250 °C.

    • Crucial Step: Add the crude intermediate from the condensation step dropwise or in portions to the hot diphenyl ether. The addition rate must be controlled to maintain the temperature between 245-255 °C and manage the vigorous evolution of ethanol.

    • After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-60 minutes.

    • Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature (around 60-80 °C), at which point the product will begin to precipitate.

    • Dilute the cooled mixture with an equal volume of hexane or petroleum ether to further precipitate the product and reduce the viscosity of the diphenyl ether.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with ethanol followed by hexane to remove residual diphenyl ether.

    • Dry the product under vacuum to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate as a solid.

Saponification and Decarboxylation (Optional)

If the target molecule is the parent this compound without the 3-carboxylate group, two additional steps are required.[8][10]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, typically by refluxing with aqueous sodium hydroxide.[8]

  • Decarboxylation: The resulting 4-oxo-1,5-naphthyridine-3-carboxylic acid is then heated (often in the same high-boiling solvent or neat) to induce decarboxylation, yielding the desired this compound.[13]

Key Parameters and Optimization Insights

The success of the Gould-Jacobs reaction hinges on careful control of experimental parameters.

ParameterConventional MethodMicrowave-Assisted MethodRationale & Expert Insights
Temperature 240-260 °C[12]250-300 °C[11]Causality : The high temperature is essential to overcome the activation energy of the intramolecular electrocyclization. Insight : Temperatures above 260°C in conventional heating can lead to degradation. Microwave heating allows for rapid access to higher temperatures, dramatically reducing reaction times from hours to minutes, but can also increase pressure and risk of decarboxylation if not controlled.[11]
Solvent Diphenyl ether, Dowtherm A[2]Solvent-free or high-boiling polar solventsCausality : The solvent must be thermally stable at the required high temperatures. Insight : Diphenyl ether is effective but can be difficult to remove completely. Using a solvent-free microwave approach can simplify purification, though it requires careful optimization to prevent charring.[11]
Substituents Effective for electron-donating groups on the aminopyridine ring.[8]Broad scopeCausality : Electron-donating groups increase the nucleophilicity of the pyridine ring nitrogen, facilitating the cyclization step. Insight : For aminopyridines with strong electron-withdrawing groups, higher temperatures or longer reaction times may be necessary.

Part 2: Alternative Synthetic Strategies

While the Gould-Jacobs reaction is the workhorse, other methods exist for constructing the 1,5-naphthyridine core, which may be advantageous for accessing specific substitution patterns.

Conrad-Limpach-Knorr Reaction

This method involves the reaction of a 3-aminopyridine with a β-ketoester.[9] The reaction conditions determine the regiochemical outcome:

  • Conrad-Limpach conditions (lower temperature, kinetic control) favor the formation of the 4-oxo isomer.

  • Knorr conditions (higher temperature, thermodynamic control) favor the formation of the 2-oxo isomer. This reaction is particularly useful when a substituent is required at the 2-position of the naphthyridine ring.

Cycloaddition Reactions

More modern approaches utilize cycloaddition reactions to build the heterocyclic system. For instance, Povarov-type [4+2] cycloaddition reactions between N-(3-pyridyl) aldimines and electron-rich alkenes or alkynes can generate tetrahydro-1,5-naphthyridines, which can then be oxidized to the aromatic 1,5-naphthyridine scaffold.[5][14] This strategy offers a high degree of complexity and stereochemical control in a single step.

Conclusion

The synthesis of substituted this compound derivatives is a critical capability for medicinal chemistry programs. The Gould-Jacobs reaction remains the most robust and well-understood pathway to the core scaffold, offering reliability and scalability. A thorough understanding of its mechanism—particularly the demanding thermal cyclization step—is paramount for successful execution and optimization. By carefully controlling temperature, solvent choice, and reaction time, researchers can efficiently access a wide array of substituted 1,5-naphthyridin-4-ols, paving the way for the discovery of next-generation therapeutics.

References

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  • Molecules.
  • Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.
  • ResearchGate. Alternative way to access 1,5-naphthyridines 4-substituted by amino...
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  • European Journal of Medicinal Chemistry. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
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A Senior Application Scientist's Guide to the Halogenation of 1,5-Naphthyridin-4-ol: Strategic Insights and Practical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Halo-1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for molecular recognition by various biological targets. The precursor, 1,5-naphthyridin-4-ol (also known as 1,5-naphthyridin-4(1H)-one), is a key starting material. However, its direct use in coupling reactions is limited. The conversion of the 4-hydroxyl group into a halogen atom dramatically enhances the synthetic utility of this core, transforming it into a versatile building block for drug discovery and development. The resulting 4-halo-1,5-naphthyridines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups at the C4-position. This guide provides an in-depth technical overview of the chlorination, bromination, and iodination of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Principles of Halogenation: A Mechanistic Overview

The conversion of the 4-hydroxyl group of this compound to a halogen is typically achieved using phosphorus oxyhalides (POX3). The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where the phosphorus oxyhalide activates the hydroxyl group, converting it into a good leaving group.

The key steps involve:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the tautomeric 1,5-naphthyridin-4(1H)-one attacks the electrophilic phosphorus atom of the phosphorus oxyhalide (e.g., POCl3).

  • Formation of a Phosphate Intermediate: This initial attack leads to the formation of a dichlorophosphate intermediate, with the concomitant release of a halide ion.

  • Nucleophilic Attack by Halide: The generated halide ion then acts as a nucleophile, attacking the C4-position of the naphthyridine ring.

  • Elimination and Aromatization: Subsequent elimination of the dichlorophosphate group and rearomatization of the pyridine ring yield the desired 4-halo-1,5-naphthyridine.

Figure 1: Generalized mechanism for the halogenation of this compound.

Chlorination: The Workhorse Transformation

The conversion of this compound to 4-chloro-1,5-naphthyridine is the most commonly employed halogenation reaction for this scaffold. Phosphorus oxychloride (POCl3) is the reagent of choice, serving as both the activating agent and often the solvent.

Causality Behind Experimental Choices

The use of neat POCl3 at reflux is a robust and generally high-yielding method. The high temperature (around 110 °C) ensures a sufficient reaction rate for this deoxychlorination. While other chlorinating agents like thionyl chloride (SOCl2) can be used for converting alcohols to chlorides, POCl3 is particularly effective for heteroaromatic hydroxyl compounds like hydroxynaphthyridines. The choice to remove excess POCl3 under reduced pressure before work-up is critical. This is because POCl3 reacts violently with water in a highly exothermic reaction, which can be hazardous and can also lead to the hydrolysis of the product back to the starting material. Careful, slow quenching of the reaction mixture on ice is paramount for both safety and yield.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1,5-naphthyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of this compound and an excess of phosphorus oxychloride (typically 5-10 equivalents) is prepared. The reaction can be run neat or with a co-solvent like N,N-dimethylaniline.

  • The mixture is carefully heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature. The excess POCl3 is carefully removed under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • The resulting residue is then slowly and cautiously added to a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with dichloromethane or chloroform.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-chloro-1,5-naphthyridine is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Bromination: Accessing an Alternative Halide

The synthesis of 4-bromo-1,5-naphthyridine provides a valuable intermediate with different reactivity profiles in cross-coupling reactions compared to its chloro-analogue. The most direct method involves the use of phosphorus oxybromide (POBr3) or phosphorus tribromide (PBr3).

Causality Behind Experimental Choices

Phosphorus tribromide is a powerful brominating agent for converting alcohols to alkyl bromides. For heteroaromatic systems, refluxing the substrate in neat PBr3 is an effective, albeit harsh, method.[1] Similar to the chlorination procedure, the work-up requires careful quenching of the excess brominating reagent. The use of a slight excess of PBr3 is often recommended to drive the reaction to completion. The choice between POBr3 and PBr3 may depend on commercial availability and the specific reactivity of the substrate, with POBr3 sometimes considered a safer alternative due to its lower reactivity.[2]

Detailed Experimental Protocol: Synthesis of 4-Bromo-1,5-naphthyridine

Materials:

  • This compound

  • Phosphorus tribromide (PBr3) or Phosphorus oxybromide (POBr3)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a drying tube, this compound is suspended in neat phosphorus tribromide (3-5 equivalents).

  • The mixture is heated to reflux for 3-6 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.

  • The resulting acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane or chloroform (3 x volume).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 4-bromo-1,5-naphthyridine.

Iodination: Introducing a Versatile Coupling Partner

4-Iodo-1,5-naphthyridine is a highly desirable building block, particularly for cross-coupling reactions where the C-I bond is generally more reactive than C-Br or C-Cl bonds. However, the direct iodination of this compound is less straightforward than chlorination or bromination.

Causality Behind Experimental Choices

Standard phosphorus-based iodinating reagents like PI3 are often unstable. Therefore, alternative methods are typically employed for the iodination of heteroaromatic hydroxyl compounds. A promising approach involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[3][4] The acid activates the NIS, making the iodine more electrophilic and capable of reacting with the electron-rich naphthyridinone tautomer. Another potential route is the use of molecular iodine (I2) in the presence of an oxidizing agent, which generates a more electrophilic iodine species in situ.

Proposed Experimental Protocol: Synthesis of 4-Iodo-1,5-naphthyridine

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH3CN)

  • Saturated sodium thiosulfate (Na2S2O3) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in acetonitrile, add N-iodosuccinimide (1.1-1.5 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (0.1-0.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1,5-naphthyridine.

Data Presentation: A Comparative Overview

HalogenationReagent(s)Typical ConditionsTypical Yield (%)
Chlorination POCl3Reflux (110 °C), 2-4 h60-85
Bromination PBr3Reflux, 3-6 h50-70
Iodination NIS, TFARoom Temp, 12-24 h40-60 (Estimated)

Yields are approximate and can vary based on reaction scale and purification method.

Spectroscopic Data of 4-Halo-1,5-Naphthyridines:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-Chloro-1,5-naphthyridine 8.95 (d, 1H), 8.80 (dd, 1H), 8.30 (dd, 1H), 7.65 (d, 1H), 7.55 (dd, 1H)155.1, 151.8, 144.2, 142.9, 134.1, 122.9, 121.5, 119.8
4-Bromo-1,5-naphthyridine 8.90 (d, 1H), 8.75 (dd, 1H), 8.25 (dd, 1H), 7.80 (d, 1H), 7.50 (dd, 1H)154.9, 151.5, 144.5, 134.5, 132.8, 125.1, 123.2, 120.1
4-Iodo-1,5-naphthyridine 8.85 (d, 1H), 8.70 (dd, 1H), 8.20 (dd, 1H), 8.05 (d, 1H), 7.45 (dd, 1H)154.7, 151.2, 144.8, 134.9, 123.5, 110.5, 105.2, 101.9

Note: The provided NMR data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Workflows

Chlorination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix this compound and POCl₃ B Reflux at 110°C for 2-4h A->B C Cool to RT and remove excess POCl₃ (vac.) B->C D Quench on crushed ice C->D E Neutralize with NaHCO₃ D->E F Extract with DCM/CHCl₃ E->F G Dry, filter, and concentrate F->G H Column Chromatography or Recrystallization G->H Pure 4-Chloro-1,5-Naphthyridine Pure 4-Chloro-1,5-Naphthyridine H->Pure 4-Chloro-1,5-Naphthyridine Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend this compound in neat PBr₃ B Reflux for 3-6h A->B C Cool to RT B->C D Quench on crushed ice C->D E Neutralize with NaHCO₃ D->E F Extract with DCM/CHCl₃ E->F G Dry, filter, and concentrate F->G H Column Chromatography G->H Pure 4-Bromo-1,5-Naphthyridine Pure 4-Bromo-1,5-Naphthyridine H->Pure 4-Bromo-1,5-Naphthyridine

Figure 3: Experimental workflow for the bromination of this compound.

Iodination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in CH₃CN B Add NIS and catalytic TFA A->B C Stir at RT for 12-24h B->C D Quench with Na₂S₂O₃ C->D E Neutralize with NaHCO₃ D->E F Extract with EtOAc E->F G Dry, filter, and concentrate F->G H Column Chromatography G->H Pure 4-Iodo-1,5-Naphthyridine Pure 4-Iodo-1,5-Naphthyridine H->Pure 4-Iodo-1,5-Naphthyridine

Figure 4: Proposed experimental workflow for the iodination of this compound.

Conclusion: Enabling the Synthesis of Novel Naphthyridines

The halogenation of this compound is a critical transformation that unlocks the synthetic potential of this important heterocyclic core. While chlorination with phosphorus oxychloride remains the most robust and widely used method, bromination and iodination offer valuable alternatives for accessing intermediates with tailored reactivity for cross-coupling and other functionalization reactions. This guide has provided a comprehensive overview of these key transformations, from the underlying mechanistic principles to detailed, practical protocols. By understanding the causality behind the experimental choices and adhering to safe and efficient work-up procedures, researchers can confidently and effectively prepare these versatile 4-halo-1,5-naphthyridine building blocks, paving the way for the discovery and development of novel therapeutics and functional materials.

References

  • D. L. Comins and S. O'Connor, "Synthesis of 1,5-Naphthyridines," in The Chemistry of Heterocyclic Compounds, Vol. 64, Part 3, E. C. Taylor and P. Wipf, Eds. (John Wiley & Sons, 2008), pp. 1-150.
  • J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed. (Springer, 2014).
  • Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 34, p.24 (1954).
  • How should I proceed in Chlorination using POCl3? ResearchGate. (2014). URL: https://www.researchgate.net/post/How_should_I_proceed_in_Chlorination_using_POCl3 [5]5. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem. (2025). URL: https://www.benchchem.com/application-notes/the-strategic-use-of-phosphorus-oxychloride-pocl3-in-the-synthesis-of-chloroquinoxalines-a-guide-for-researchers [6]6. Working with Hazardous Chemicals. Organic Syntheses. URL: https://www.orgsyn.org/hazard.aspx?ID=135
  • Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. Benchchem. (2025). URL: https://www.benchchem.com/application-notes/aromatic-iodination-using-n-iodosuccinimide-and-trifluoroacetic-acid [3]8. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. (2025). URL: https://www.benchchem.com/application-notes/chlorination-of-pyrimidine-2-4-diol-uracil [7]9. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. OUCI. URL: https://www.ouci.org/n-iodosuccinimide-nis-in-direct-aromatic-iodination/ [4]10. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Vedantu. URL: https://www.vedantu.com/chemistry/pbr3-reaction [8]11. Phosphorus Oxychloride. Common Organic Chemistry. URL: https://commonorganicchemistry.com/common-reagents/phosphorus-oxychloride/ [9]12. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. (2024). URL: https://www.chemia.co.jp/en/manac-blog/bromination-reactions-phosphorus-bromides-pbr3-20240206/ [10]13. Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. URL: https://babafaridgroup.edu.in/userfiles/file/Iodination%20of%20activated%20aromatics%20by%20using%20I2_%20HNO3_AcOH.pdf [11]14. iodine(I) reactivity_SI. The Royal Society of Chemistry. URL: https://www.rsc.org/suppdata/d0/sc/d0sc04359b/d0sc04359b1.pdf [12]15. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/23/1/139/pdf [13]16. Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B]N[1][14]aphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. ResearchGate. (2023). URL: https://www.researchgate.net/publication/372898235_Iodine_Catalyzed_One_Pot_Synthesis_of_4-Iodo-3-PhenylbenzoB_16Naphthyridine_from_Alkynylquinoline-3-Carbaldehydes_Via_Imino_Iodization_of_Alkynes [15]17. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. (2024). URL: https://www.chemia.co.jp/en/manac-blog/bromination-reactions-phosphorus-bromides-pbr5-pobr3-20240404/ [2]18. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. URL: https://www.researchgate.net/publication/257608933_Mild_and_Regioselective_Iodination_of_Electron-Rich_Aromatics_with_N-Iodosuccinimide_and_Catalytic_Trifluoroacetic_Acid [16]19. Iodination via NIS -- various conditions. Hive Chemistry Discourse. URL: https://www.hive-chemistry.org/forum/index.php?topic=1841.0 [17]20. Can anyone provide the standard procedure for conversion of aromatic alcohol to corresponding bromo using PBr3 ? ResearchGate. (2016). URL: https://www.researchgate.net/post/Can_anyone_provide_the_standard_procedure_for_conversion_of_aromatic_alcohol_to_corresponding_bromo_using_PBr3

Sources

Methodological & Application

Application Notes and Protocols for 1,5-Naphthyridin-4-ol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 1,5-Naphthyridin-4-ol as a Versatile Ligand

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the development of pharmaceuticals, advanced materials, and as a versatile building block in organic synthesis.[1][2][3] Its inherent ability to act as a bidentate ligand through its two nitrogen atoms has led to its use in coordination chemistry, forming stable complexes with various transition metals.[3][4] These metal complexes, in turn, have shown significant promise in catalysis.[5] This guide focuses on a specific derivative, this compound, and its application as a ligand in catalysis, with a particular emphasis on palladium-catalyzed cross-coupling reactions.

The presence of the 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form, introduces an additional coordination site and modulates the electronic properties of the naphthyridine ring system. This unique structural feature suggests that this compound can act as a highly effective ligand, influencing the stability, activity, and selectivity of catalytic species. These application notes provide a comprehensive overview of the synthesis of this compound, its coordination behavior, and detailed protocols for its use in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern drug discovery and development.

Synthesis of this compound: A Reliable Protocol

The synthesis of 4-hydroxy-1,5-naphthyridines can be achieved through several established methods, with the Gould-Jacobs reaction being a prominent approach.[1] A common strategy involves the condensation of 3-aminopyridine with a suitable three-carbon electrophile, followed by a thermal cyclization. A well-documented procedure for a closely related analog, 4-hydroxy-[6][7]naphthyridine-3-carbonitrile, provides a robust template for the synthesis of this compound.[8]

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial reaction of 3-aminopyridine with diethyl malonate to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Materials:

  • 3-Aminopyridine

  • Diethyl malonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexane

  • Standard laboratory glassware for reflux and high-temperature reactions

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a minimal amount of ethanol. Add diethyl malonate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., a drop of acetic acid). Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The intermediate enamine may precipitate. If so, collect the solid by filtration and wash with cold ethanol or hexane. If it remains in solution, remove the ethanol under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Cyclization: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat Dowtherm A to 250 °C. Carefully add the crude enamine intermediate from the previous step to the hot Dowtherm A in portions. The reaction is typically vigorous and should be performed in a well-ventilated fume hood. Maintain the temperature at 250 °C for 30-60 minutes.

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the crude this compound. Collect the solid by filtration and wash thoroughly with hot hexane to remove the Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Coordination Chemistry and Ligand Design Principles

This compound is an N,N-bidentate ligand, capable of chelating to a metal center through its two nitrogen atoms. The geometry and electronic properties of the resulting metal complex are crucial for its catalytic activity.

  • Bite Angle: The bite angle of the 1,5-naphthyridine ligand influences the coordination geometry around the metal center, which in turn affects the stability of intermediates in the catalytic cycle.

  • Electronic Effects: The 4-hydroxy/oxo group can influence the electron density on the naphthyridine ring. In its deprotonated (olate) form, it acts as an electron-donating group, potentially increasing the electron density at the metal center. This can enhance the rate of oxidative addition, a key step in many cross-coupling reactions.[9]

  • Hemilability: The oxygen atom of the 4-hydroxy/oxo group could potentially exhibit hemilabile behavior, where it can coordinate to and dissociate from the metal center during the catalytic cycle. This can open up a coordination site for substrate binding.

G cluster_ligand This compound Ligand cluster_metal Metal Center (e.g., Palladium) cluster_complex Catalyst Precursor cluster_properties Key Ligand Properties Ligand This compound Complex [Pd(this compound)Cl2] Ligand->Complex Coordination BiteAngle Bite Angle Ligand->BiteAngle Electronics Electronic Effects (4-OH/O- group) Ligand->Electronics Hemilability Potential Hemilability Ligand->Hemilability Metal Pd(II) Metal->Complex Forms

Caption: Key properties of this compound influencing its catalytic performance.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[10][11] Palladium catalysts supported by nitrogen-based bidentate ligands have shown high efficiency in these reactions.[6][12]

Catalyst Preparation: In Situ Generation

For convenience and reproducibility, the active palladium(0) catalyst can be generated in situ from a stable palladium(II) precursor and the this compound ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • This compound

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure: In a Schlenk tube under an inert atmosphere (argon or nitrogen), a mixture of the palladium(II) precursor and this compound (typically in a 1:1.2 Pd:ligand molar ratio) in the reaction solvent is stirred at room temperature for 15-30 minutes. The formation of the active catalyst may be indicated by a color change.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of an aryl halide with an arylboronic acid using a palladium/1,5-Naphthyridin-4-ol catalyst system.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (1.2-2.4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) (5-10 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound. Add the anhydrous, degassed solvent and stir for 15-30 minutes at room temperature to allow for pre-catalyst formation.

  • Addition of Reagents: To the pre-formed catalyst mixture, add the aryl halide, arylboronic acid, and the base.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterRecommended RangeRationale
Catalyst Loading 1-2 mol%Higher loadings may be necessary for less reactive substrates.
Ligand:Pd Ratio 1.2:1 to 2:1An excess of ligand can stabilize the catalyst and prevent decomposition.
Solvent Dioxane, Toluene, DMF, Toluene/H₂OThe choice of solvent can significantly impact reaction rate and yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength of the base should be matched to the reactivity of the substrates.
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.
Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The this compound ligand plays a crucial role in each of these steps.

Suzuki_Cycle cluster_legend L = this compound Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0L->OxAdd Ar-X ArPdLX Ar-Pd(II)-L-X OxAdd->ArPdLX Transmetal Transmetalation ArPdLX->Transmetal Ar'-B(OR)2 Base ArPdLAr Ar-Pd(II)-L-Ar' Transmetal->ArPdLAr RedElim Reductive Elimination ArPdLAr->RedElim RedElim->Pd0L Regeneration Product Ar-Ar' (Product) RedElim->Product Legend

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-donating nature of the deprotonated this compound ligand can facilitate the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) intermediate.

  • Transmetalation: The ligand's steric and electronic properties influence the rate of transmetalation, where the aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The final step, reductive elimination, forms the desired biaryl product and regenerates the active Pd(0) catalyst. The stability of the Ar-Pd(II)-L-Ar' intermediate, modulated by the ligand, is critical for this step.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its straightforward synthesis and tunable electronic properties make it an attractive candidate for a wide range of catalytic transformations beyond the Suzuki-Miyaura reaction, including other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Heck reaction) and C-H activation processes. Further research into the synthesis of well-defined metal complexes of this compound and detailed mechanistic studies will undoubtedly unlock its full potential in homogeneous catalysis, providing valuable tools for researchers, scientists, and drug development professionals.

References

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering.
  • The Coordination Chemistry of 1,5-Naphthyridine-4-carboxylic Acid: An Understated Ligand in Complex Form
  • [Interactions of 1,5-naphthyridine with Pd(en)Cl2 or Pd(en)(H2O)22 in aqueous solution. PubMed.]([Link])
  • Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society.
  • Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC.
  • Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society.
  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Wiley Online Library.
  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents.
  • Synthetic Strategies, Reactivity and Applic
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction.
  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
  • [Development of methodologies for synthesis of 4-hydroxy-[6][7]naphthyridine-3-carbonitriles.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Naphthyridine-based lanthanide complexes worked as magnetic resonance imaging contrast for guanosine 5'-monophosph
  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.

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Application Notes & Protocols: Formation and Applications of 1,5-Naphthyridin-4-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating an Emerging Frontier in Coordination Chemistry

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and versatile coordination capabilities.[1][2] However, within this well-established family, the 1,5-naphthyridin-4-ol ligand (and its keto tautomer, 1,5-naphthyridin-4(1H)-one) remains a largely uncharted territory in the realm of metal complex formation.[3] A comprehensive review of current literature reveals a notable scarcity of studies dedicated to the synthesis, characterization, and application of its metal complexes.[3]

This guide is crafted for researchers, scientists, and drug development professionals poised to explore this promising, yet underexplored, area. As a Senior Application Scientist, my objective is not merely to provide a set of instructions, but to impart a deeper understanding of the principles at play. The protocols herein are synthesized from established methodologies for analogous naphthyridine systems and are designed to be both instructive and adaptable.[3][4] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for rigorous scientific inquiry. This document will serve as a foundational guide to pioneering the coordination chemistry of this compound and unlocking its potential in catalysis, medicine, and materials science.

The Ligand: Understanding this compound

This compound exists in tautomeric equilibrium with its keto form, 1,5-naphthyridin-4(1H)-one.[5] This characteristic is fundamental to its coordination behavior. The ligand offers a bidentate chelation site through the N1 nitrogen of the pyridine ring and the oxygen atom of the hydroxyl/keto group. This N,O-donor set is a classic motif for forming stable five- or six-membered chelate rings with a variety of metal ions.

The electronic properties of the naphthyridine ring system, combined with the steric environment around the coordination site, will dictate the stability, geometry, and subsequent reactivity of the resulting metal complexes.[3][6]

General Protocol for Metal Complex Synthesis

The synthesis of this compound metal complexes can be approached using a generalized, robust protocol adapted from methods used for related N-heterocyclic ligands.[3][7] The core principle involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system, often with gentle heating to facilitate the reaction.

Causality in Experimental Design
  • Choice of Metal Salt: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate, perchlorate) can influence the solubility of the reactants and the final complex, and in some cases, may even coordinate to the metal center. Acetates or nitrates are often good starting points due to their general solubility in polar solvents.

  • Solvent System: The solvent must be chosen to dissolve both the this compound ligand and the metal salt. Alcohols (methanol, ethanol) or dipolar aprotic solvents (DMF, DMSO) are common choices. A mixture of solvents may be necessary to achieve complete dissolution.[3]

  • Molar Ratio: The stoichiometry of the ligand to the metal salt is critical. A 2:1 ligand-to-metal ratio is often employed to favor the formation of ML₂ complexes, but this can be varied to target other stoichiometries (e.g., 1:1 for MLX₂ type complexes).[4]

  • Reaction Conditions: Heating under reflux is a standard method to provide the activation energy for complexation.[3] The reaction time can vary from a few hours to several days, and progress can be monitored by techniques like Thin Layer Chromatography (TLC).

Step-by-Step Experimental Protocol
  • Ligand Preparation: Ensure the purity of the this compound starting material. Synthesis can be achieved through methods such as the reaction of 3-aminopyridine with β-keto esters followed by thermal cyclization.[8]

  • Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.0 mmol) in an appropriate solvent (e.g., 20 mL of ethanol).

  • Addition of Metal Salt: In a separate vessel, dissolve the desired metal salt (e.g., Cobalt(II) acetate, Nickel(II) chloride, Copper(II) nitrate) (1.0 mmol) in a minimal amount of the same solvent.

  • Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Complexation: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction for the formation of a precipitate, which often indicates the formation of the metal complex.

  • Isolation: After the reaction is complete (as determined by TLC or the cessation of precipitate formation), allow the mixture to cool to room temperature. If a solid has formed, collect the product by vacuum filtration. If no precipitate forms, the solvent volume can be reduced under reduced pressure to induce crystallization or precipitation.[3]

  • Purification: Wash the collected solid product with cold solvent (the same as used for the reaction) to remove any unreacted starting materials, followed by a non-polar solvent like diethyl ether to aid in drying.[3]

  • Drying: Dry the purified metal complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Ligand This compound DissolveL Dissolve Ligand in Solvent Ligand->DissolveL MetalSalt Metal Salt (e.g., M(OAc)₂, MCl₂) DissolveM Dissolve Metal Salt MetalSalt->DissolveM Solvent Solvent (e.g., EtOH, MeOH) Solvent->DissolveL Solvent->DissolveM Mix Mix Solutions & Stir DissolveL->Mix DissolveM->Mix Reflux Heat under Reflux (4-24h) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure Metal Complex Dry->Product

Caption: General workflow for the synthesis of this compound metal complexes.

Essential Characterization Techniques

Confirming the successful formation and elucidating the structure of the new metal complex is a critical, self-validating step. A multi-technique approach is required.

Technique Purpose & Expected Observations
FT-IR Spectroscopy To confirm coordination. Expect a shift in the C=O stretching frequency (if the keto tautomer dominates) and changes in the C=N and C=C stretching vibrations of the naphthyridine ring upon complexation. The disappearance or shift of the O-H band from the ligand is also a key indicator.
UV-Vis Spectroscopy To study the electronic properties. Coordination to a metal center typically causes a shift (often bathochromic, or red-shift) in the ligand-based π-π* transitions. New bands in the visible region may appear, corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions.[6][9]
¹H and ¹³C NMR Spectroscopy For structural elucidation of diamagnetic complexes (e.g., Zn(II)). Expect shifts in the chemical signals of the ligand's protons and carbons upon coordination, providing information on the binding site.
Elemental Analysis (CHN) To determine the empirical formula of the complex and confirm the ligand-to-metal ratio. The experimental percentages of C, H, and N should match the calculated values for the proposed structure.
Mass Spectrometry (e.g., ESI-MS) To confirm the molecular weight of the complex. The molecular ion peak should correspond to the expected mass of the synthesized complex.
Single-Crystal X-ray Diffraction The definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications: A Landscape of Opportunity

While specific applications for this compound complexes are not yet reported, the known activities of related 1,5-naphthyridine compounds provide a strong basis for future investigation.[1][3][10]

Medicinal Chemistry & Drug Development

The 1,5-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][11] Coordination with a metal ion can significantly enhance or modify these activities.

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity against cancer cell lines.[2] A novel dinuclear gold(III) complex with a 1,5-naphthyridine bridging ligand, for instance, has been investigated as a potential antitumor drug with enhanced activity compared to cisplatin.[2] The mechanism often involves DNA binding and intercalation or the inhibition of key enzymes like topoisomerase.

  • Antimicrobial/Antifungal Agents: The chelation of a metal ion can improve the lipophilicity of a drug molecule, facilitating its transport across microbial cell membranes and enhancing its efficacy.

Catalysis

Naphthyridine-based ligands have been successfully employed in various catalytic processes.[12] The specific coordination environment provided by this compound could offer unique selectivity and efficiency in reactions such as:

  • Hydrogenation/Transfer Hydrogenation: Ruthenium complexes with naphthyridine-based ligands have shown activity in hydrogen-transfer reductions.[3]

  • Oxidation Reactions: The redox properties of the coordinated metal center can be tuned by the ligand for selective oxidation of organic substrates.

  • Cross-Coupling Reactions: The stable framework is suitable for supporting catalytically active metal centers in C-C and C-N bond-forming reactions.[1]

Luminescent Materials & Sensors

Metal complexes, particularly those of lanthanides and transition metals like Ru(II), Ir(III), and Pt(II), are renowned for their photophysical properties.[13][14]

  • Organic Light-Emitting Diodes (OLEDs): Complexes exhibiting strong phosphorescence are highly sought after for OLED applications.[13] The rigid this compound ligand could promote radiative decay pathways, leading to high quantum yields.

  • Luminescent Sensors: The luminescence of a complex can be quenched or enhanced upon binding to a specific analyte (e.g., ions, small molecules). This "on/off" switching makes them suitable for sensing applications.[3] Protonation of a remote nitrogen atom in Ru(II) complexes of 1,5-naphthyridine derivatives has been shown to cause a red-shift in absorption bands, indicating sensitivity to the chemical environment.[6]

Application Screening Workflow

G cluster_bio Biological Screening cluster_cat Catalysis Screening cluster_mat Materials Science Complex Synthesized This compound Metal Complex Anticancer Cytotoxicity Assays (e.g., MTT, HeLa, HL-60) Complex->Anticancer Antimicrobial MIC Determination (Bacteria, Fungi) Complex->Antimicrobial Hydrogen Transfer Hydrogenation (e.g., of ketones) Complex->Hydrogen Oxidation Catalytic Oxidation (e.g., of alcohols) Complex->Oxidation Photo Photophysical Analysis (Absorbance, Emission, QY) Complex->Photo Electro Electrochemical Analysis (Cyclic Voltammetry) Complex->Electro DNA DNA Binding Studies (UV-Vis, Viscosity) Anticancer->DNA

Caption: A logical workflow for screening the potential applications of novel complexes.

Concluding Remarks

The field of this compound metal complexes is ripe for exploration. The protocols and insights provided in this guide offer a robust starting point for synthesizing and characterizing these novel compounds. By leveraging the established knowledge of related naphthyridine systems and applying rigorous, systematic screening, researchers can unlock the significant potential held by this ligand in creating next-generation catalysts, therapeutic agents, and advanced materials. The path is clear for substantive and impactful discoveries in this corner of coordination chemistry.

References

  • Yáñez, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Yáñez, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
  • Yáñez, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed.
  • Yáñez, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3323.
  • Mobinikhaledi, A., et al. Preparation and Characterization of Co(II), Ni(II) and Zn(II) Complexes Containing Diazine Ligands. Asian Journal of Chemistry.
  • Various Authors. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate.
  • Poul, N., et al. (2006). Photophysical properties of metal complexes. Annual Reports Section "A" (Inorganic Chemistry).
  • Wang, J., et al. (2009). 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes. Inorganic Chemistry, 48(14), 6566-6575.
  • Kethireddy, S., et al. Development of methodologies for synthesis of 4-hydroxy-[3][10]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
  • Various Authors. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC.
  • Various Authors. Photophysical properties of metal complexes. ResearchGate.
  • Scilit. Photophysical properties of metal complexes.
  • Yáñez, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • PubChem. This compound.
  • Al-Majedy, Y. K., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(1), 405-413.
  • Baldwin, J. J., et al. (1981). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Journal of Heterocyclic Chemistry, 18(1), 111-115.
  • Wang, J., et al. (2009). 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes. Semantic Scholar.

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The Ascendance of 1,5-Naphthyridin-4-ol Scaffolds in Organic Electronics: A Guide for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of next-generation organic electronic devices with enhanced efficiency, stability, and color purity has led researchers down a path of molecular innovation. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of materials. This guide delves into the burgeoning application of 1,5-Naphthyridin-4-ol and its derivatives, a scaffold poised to address some of the most pressing challenges in the field of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).

This document provides an in-depth exploration of the synthesis, properties, and device integration of 1,5-naphthyridine-based materials, tailored for researchers, scientists, and professionals engaged in the development of novel organic semiconductors.

I. The 1,5-Naphthyridine Core: An Electron-Deficient Powerhouse

The 1,5-naphthyridine nucleus, an isomer of pyridopyridine, is characterized by its electron-deficient nature, a direct consequence of the two nitrogen atoms within its fused ring system. This inherent electronic property is the cornerstone of its utility in organic electronics. The electron-deficient core facilitates efficient electron injection and transport, making it an excellent building block for n-type (electron-transporting) and bipolar (transporting both holes and electrons) materials.

The introduction of a hydroxyl or alkoxy group at the 4-position, as in this compound and its derivatives, provides a crucial handle for tuning the material's electronic and physical properties. This functionalization allows for the attachment of various aromatic or aliphatic side groups, enabling precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as influencing molecular packing and film morphology.

II. Synthesis of the 1,5-Naphthyridin-4-one Backbone and its Derivatives

A robust and versatile synthetic strategy is paramount for the exploration of new materials. The Gould-Jacobs reaction stands as a cornerstone for the synthesis of the 4-hydroxy-1,5-naphthyridine core.[1][2] This is often followed by functionalization to yield derivatives suitable for organic electronic applications.

Protocol 1: Synthesis of 1,5-Naphthyridin-4(1H)-one via the Gould-Jacobs Reaction[1]

This protocol outlines the synthesis of the foundational 4-hydroxy-1,5-naphthyridine, which exists in tautomeric equilibrium with 1,5-Naphthyridin-4(1H)-one.

Reaction Scheme:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 3-aminopyridine 3-Aminopyridine Condensation Condensation 3-aminopyridine->Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate + EtOH Cyclization Thermal Cyclization Product 4-Hydroxy-1,5-naphthyridine Cyclization->Product Intermediate->Cyclization High Temp.

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents). The reaction can be performed neat or in a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to 120-140 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the vinylogous amide intermediate.

  • Cyclization: After the initial condensation, increase the temperature to 240-260 °C. This high temperature is crucial for the intramolecular cyclization. Maintain this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid product that precipitates is then collected by filtration.

  • Purification: The crude product is washed with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 4-Alkoxy-1,5-naphthyridine Derivatives

For applications in organic electronics, the hydroxyl group is often converted to an alkoxy or aryloxy group to enhance solubility and modify electronic properties. This is typically a two-step process involving chlorination followed by nucleophilic substitution.

Reaction Scheme:

Alkoxy_Derivative_Synthesis Start 1,5-Naphthyridin-4(1H)-one Step1 Chlorination (POCl₃) Start->Step1 Intermediate 4-Chloro-1,5-naphthyridine Step1->Intermediate Step2 Nucleophilic Substitution (NaOR) Intermediate->Step2 Product 4-Alkoxy-1,5-naphthyridine Step2->Product

Caption: Synthetic workflow for 4-alkoxy-1,5-naphthyridine derivatives.

Step-by-Step Procedure:

  • Chlorination:

    • To a flask containing 1,5-Naphthyridin-4(1H)-one (1 equivalent), carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) under an inert atmosphere.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

    • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).

    • Extract the product with an organic solvent like dichloromethane or chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-1,5-naphthyridine.

  • Nucleophilic Substitution:

    • Prepare a solution of sodium alkoxide (NaOR) by dissolving sodium metal in the corresponding anhydrous alcohol (ROH) under an inert atmosphere.

    • Dissolve the crude 4-chloro-1,5-naphthyridine in the same anhydrous alcohol and add it to the sodium alkoxide solution.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Take up the residue in water and extract with an organic solvent.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-alkoxy-1,5-naphthyridine.

III. Applications in Organic Light-Emitting Diodes (OLEDs)

The true potential of 1,5-naphthyridine derivatives is realized in their application within OLEDs. Their tunable electronic properties allow them to function as emitters, hosts for phosphorescent or TADF dopants, and electron-transporting materials.

A. 1,5-Naphthyridine Derivatives as Emitters

Derivatives of 1,5-naphthyridine have been successfully employed as emitters in OLEDs, particularly for achieving efficient blue and green emission. When functionalized with suitable donor and acceptor moieties, they can exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%.

For instance, donor-acceptor type TADF emitters incorporating a 1,5-naphthyridine acceptor unit have demonstrated high external quantum efficiencies (EQEs).[3][4]

Emitter TypeDonor MoietyAcceptor MoietyMax. EQE (%)Emission ColorReference
TADFPhenoxazine1,5-Naphthyridine29.9Green[3][4]
TADFPhenothiazine1,5-Naphthyridine25.8Green[3][4]
B. 1,5-Naphthyridine Derivatives as Host Materials

The wide bandgap and high triplet energy of certain 1,5-naphthyridine derivatives make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), especially for blue emitters which require hosts with high triplet energies to prevent back energy transfer.

Rationale for Use as a Host Material:

  • High Triplet Energy (ET): A host material must have a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer from the host to the guest and to confine the triplet excitons on the dopant molecules.

  • Bipolar Charge Transport: Balanced hole and electron transport properties are crucial for a host material to ensure that the recombination zone is located within the emissive layer, maximizing efficiency and device lifetime. The electron-deficient nature of the 1,5-naphthyridine core contributes to good electron transport, and appropriate side groups can be introduced to enhance hole transport.

  • Good Thermal and Morphological Stability: OLEDs operate at elevated temperatures, so the host material must be thermally stable to prevent degradation. A stable amorphous morphology is also important to prevent crystallization, which can lead to device failure.

While specific data for this compound derivatives as hosts is still emerging, the broader class of naphthyridine-based materials has shown significant promise. For example, iridium(III) complexes with naphthyridine-based ligands have been used as emitters in highly efficient OLEDs, achieving EQEs over 30%.[5] This highlights the potential of the naphthyridine scaffold in managing triplet excitons, a key requirement for a phosphorescent host.

Protocol 3: Fabrication of a Vacuum-Deposited OLED

This protocol provides a general framework for the fabrication of a multilayer OLED using thermal evaporation, which can be adapted for testing novel 1,5-naphthyridine-based materials.

Device Architecture and Fabrication Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Encapsulation Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Drying Oven Drying Cleaning->Drying Treatment UV-Ozone Treatment Drying->Treatment HIL Hole Injection Layer (HIL) e.g., MoO₃ Treatment->HIL HTL Hole Transport Layer (HTL) e.g., NPB HIL->HTL EML Emissive Layer (EML) Host:Dopant (e.g., Naphthyridine derivative) HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulate in N₂ atmosphere Cathode->Encapsulation

Caption: General workflow for the fabrication of a vacuum-deposited OLED.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.

    • Dry the substrates in an oven.

    • Treat the cleaned and dried substrates with UV-ozone for 15 minutes to improve the work function of the ITO for efficient hole injection.

  • Device Fabrication (by thermal evaporation in a high-vacuum chamber < 10⁻⁶ Torr):

    • Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material (e.g., MoO₃).

    • Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of an HTL material (e.g., NPB).

    • Emissive Layer (EML): Co-deposit the 1,5-naphthyridine derivative (as host or dopant) with a suitable guest or host material. The doping concentration and layer thickness (e.g., 20 nm) are critical parameters for optimization.

    • Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material (e.g., TPBi).

    • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an EIL material (e.g., LiF).

    • Cathode: Deposit a layer (e.g., 100 nm) of a low work function metal (e.g., Al).

  • Encapsulation:

    • Encapsulate the fabricated devices under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

IV. Future Outlook

The this compound scaffold and its derivatives represent a versatile platform for the development of high-performance organic electronic materials. Their inherent electron-deficient nature, coupled with the tunability afforded by functionalization at the 4-position, allows for the rational design of materials with tailored electronic and photophysical properties.

Future research in this area will likely focus on:

  • The development of novel 1,5-naphthyridine-based host materials for stable and efficient blue PhOLEDs.

  • The design of new TADF emitters with improved color purity and reduced roll-off at high brightness.

  • The exploration of these materials in other organic electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The continued exploration of this promising class of materials will undoubtedly contribute to the advancement of organic electronics and pave the way for the next generation of displays, lighting, and other flexible electronic devices.

V. References

  • Request PDF. Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. Available from: [Link]

  • MDPI. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. Available from: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Available from: [Link]

  • ACS Publications. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. Available from: [Link]

  • NIH. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. Available from: [Link]

  • ResearchGate. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Available from: [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • PubMed. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Available from: [Link]

  • PubMed. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Available from: [Link]

  • MDPI. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Available from: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Blue phosphorescent organic light-emitting devices based on carbazole/thioxanthene-S,S-dioxide with a high glass transition temperature. Available from: [Link]

  • SciSpace. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation (2012). Available from: [Link]

  • MDPI. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Available from: [Link]

  • Semantic Scholar. Preparation of pyrimido[4,5-b][1][3]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Display Daily. Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Available from: [Link]

  • KTU ePubl. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine. Available from: [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

  • RSC Publishing. Photolithographic organic electronics: from material design to applications. Available from: [Link]

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Application Notes and Protocols for 1,5-Naphthyridine-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core in OLEDs

The 1,5-naphthyridine moiety, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of advanced materials for organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature, arising from the two nitrogen atoms within the fused pyridine rings, imparts a high electron affinity. This fundamental electronic property makes 1,5-naphthyridine derivatives exceptionally versatile, enabling their application as high-performance electron transport materials, luminescent hosts, and, most notably, as the electron-accepting core in emitters exhibiting thermally activated delayed fluorescence (TADF).[1][2][3]

The rigid, planar structure of the 1,5-naphthyridine core provides thermal and morphological stability, crucial for device longevity. Furthermore, the positions on the naphthyridine ring, particularly at the 2, 4, 6, and 8 positions, are amenable to functionalization. This allows for the precise tuning of photophysical and electronic properties through the strategic attachment of various electron-donating or -accepting groups. This modularity is key to designing materials with tailored HOMO/LUMO energy levels, optimized charge carrier balance, and emission colors spanning the visible spectrum.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and device integration of 1,5-naphthyridine-based materials, tailored for researchers and scientists in the field of organic electronics.

Part 1: Material Synthesis - A Protocol for Donor-Acceptor Type Emitters

The construction of high-efficiency TADF emitters often involves a Donor-Acceptor (D-A) architecture to facilitate intramolecular charge transfer (ICT). This design spatially separates the highest occupied molecular orbital (HOMO), typically localized on the donor, from the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[6] This separation is crucial for minimizing the singlet-triplet energy gap (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).[7]

This protocol details a common synthetic route for a 2,6-disubstituted 1,5-naphthyridine D-A type molecule, utilizing a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of a 2,6-Diaryl-1,5-naphthyridine Derivative

This procedure is adapted from established palladium-catalyzed cross-coupling methodologies.[4][5]

Objective: To synthesize a 2,6-diaryl-1,5-naphthyridine by attaching arylboronic esters to a dihalogenated 1,5-naphthyridine core.

Materials:

  • 2,6-Dichloro-1,5-naphthyridine (or dibromo equivalent)

  • Arylboronic acid pinacol ester (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Deionized water

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (N2 or Ar) setup

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,6-dichloro-1,5-naphthyridine (1.0 mmol), the desired arylboronic acid pinacol ester (2.2 mmol, 2.2 equivalents), and K2CO3 (3.0 mmol, 3.0 equivalents).

  • Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (0.05 mmol, 5 mol%) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of anhydrous toluene and deionized water (e.g., 10 mL toluene, 2.5 mL water). Degas the mixture thoroughly by bubbling with nitrogen or argon for 20-30 minutes, or by three freeze-pump-thaw cycles. Causality: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with brine (saturated NaCl solution). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (e.g., a gradient of hexane/ethyl acetate or hexane/DCM).

  • Final Purification (Sublimation): For OLED-grade purity (>99.9%), the material must be further purified by temperature gradient vacuum sublimation. This process removes residual solvent and minor organic impurities that can act as charge traps or quenching sites in a device, severely limiting its performance and lifetime.[8]

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 2,6-Dihalo-1,5-naphthyridine F Suzuki Cross-Coupling (Reflux, Inert Atmosphere) A->F B Arylboronic Ester (Donor) B->F C PdCl₂(dppf) Catalyst C->F D Base (K₂CO₃) D->F E Solvent (Toluene/H₂O) E->F G Crude Product F->G H Column Chromatography G->H I Purified Product H->I J Vacuum Sublimation I->J K OLED-Grade Material (>99.9%) J->K

Caption: Synthetic workflow for a Donor-Acceptor 1,5-naphthyridine material.

Part 2: Photophysical and Electrochemical Characterization

Accurate characterization of the synthesized materials is a prerequisite for predicting their performance in an OLED. The following protocols outline the key measurements required.

Protocol 2: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the material and calculate its HOMO and LUMO energy levels.

Principle: CV measures the current response of a material to a linearly cycled potential sweep. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, and the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. Ferrocene is used as an internal standard because its redox potential is stable and well-documented against the vacuum level.[9][10][11]

Setup:

  • Potentiostat with a three-electrode cell:

    • Working Electrode: Glassy carbon or platinum button electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO3).

    • Counter Electrode: Platinum wire.

  • Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Analyte: ~1-2 mg of the 1,5-naphthyridine derivative dissolved in the electrolyte solution.

  • Internal Standard: Ferrocene.

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, sonicate, and dry it. Assemble the three-electrode cell and purge the electrolyte solution with an inert gas (N2 or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Blank Scan: Run a CV scan of the electrolyte solution alone to ensure it is free of electroactive impurities within the potential window of interest.

  • Sample Measurement: Dissolve the sample in the electrolyte solution. Record the cyclic voltammogram at a scan rate of 50-100 mV/s.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple should be visible as a reversible wave.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of your sample.

    • Measure the half-wave potential of the ferrocene couple (E1/2(Fc/Fc+)).

    • Calculate the HOMO and LUMO levels using the following empirical formulas, assuming the absolute energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level[11]:

      • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY) in Thin Films

Objective: To quantify the emission efficiency of the material in the solid state, which is directly relevant to its performance in an OLED.

Principle: The absolute PLQY is the ratio of photons emitted to photons absorbed. For thin films, an integrating sphere is essential to collect all emitted light, including light that is waveguided within the film.[12] The measurement compares the integrated emission spectrum of the sample to the spectrum of the excitation source with and without the sample in the sphere.

Setup:

  • Spectrofluorometer equipped with an integrating sphere.

  • Monochromatic excitation source (e.g., Xenon lamp with a monochromator or a laser).

  • Calibrated detector (e.g., CCD or photodiode).

  • Substrate: Quartz or glass slides.

Procedure:

  • Sample Preparation: Prepare a thin film of the 1,5-naphthyridine material on a quartz substrate via spin-coating or vacuum evaporation.

  • Measurement Steps:

    • Scan 1 (Reference): Place a blank substrate in the integrating sphere at the sample position. Record the spectrum of the excitation light scattering off the substrate.

    • Scan 2 (Sample Absorption): Place the sample film in the integrating sphere so it is directly illuminated by the excitation beam. Record the spectrum, which will show a reduced excitation peak (due to absorption) and the sample's emission spectrum.

    • Scan 3 (Empty Sphere - Optional but recommended): Record the spectrum of the excitation source with an empty sphere to account for the sphere's response.

  • Calculation: The instrument's software typically performs the calculation automatically. The underlying principle is:

    • PLQY (Φ) = (Number of emitted photons) / (Number of absorbed photons)

    • Number of emitted photons is the integrated area of the sample's emission spectrum.

    • Number of absorbed photons is the difference in the integrated area of the excitation peak between the reference scan (Scan 1) and the sample scan (Scan 2).

    • All spectra must be corrected for the system's spectral response.

Protocol 4: Determination of the Singlet-Triplet Energy Gap (ΔEST)

Objective: To measure the energy difference between the lowest singlet (S1) and triplet (T1) excited states, a critical parameter for TADF materials.

Principle: For TADF emitters, a small ΔEST (< 0.2 eV) is required for efficient RISC. This is typically determined by measuring the fluorescence and phosphorescence spectra of the material at low temperature (77 K) in a rigid matrix. At this temperature, thermal energy is insufficient for RISC, allowing the distinct S1 and T1 state energies to be observed.

Setup:

  • Spectrofluorometer with time-resolved capabilities.

  • Low-temperature cryostat (liquid nitrogen, 77 K).

  • Sample holder for frozen solutions or thin films.

Procedure:

  • Sample Preparation: Prepare a dilute solution (~10-5 M) of the material in a suitable solvent that forms a clear glass at 77 K (e.g., 2-methyltetrahydrofuran, 2-MeTHF) or a doped thin film (e.g., 5-10 wt% in a host like mCP).

  • Measurement:

    • Mount the sample in the cryostat and cool to 77 K.

    • Fluorescence Spectrum: Record the steady-state emission spectrum immediately upon excitation. The onset (highest energy peak) of this spectrum corresponds to the S1 energy level (ES1).

    • Phosphorescence Spectrum: Using the time-resolved mode, introduce a delay (e.g., 1-10 ms) between the excitation pulse and the start of signal acquisition. This delay ensures that the short-lived fluorescence has decayed, and only the long-lived phosphorescence is detected. The onset of the phosphorescence spectrum corresponds to the T1 energy level (ET1).

  • Calculation:

    • ΔEST (eV) = ES1 - ET1

    • ES1 and ET1 are calculated from the wavelength (λ) of the onsets of the fluorescence and phosphorescence spectra, respectively, using the formula: E (eV) = 1240 / λ (nm).

Part 3: OLED Device Fabrication and Performance Evaluation

The ultimate test of a new material is its performance in a functional device. This section provides a standard protocol for fabricating a multilayer OLED using vacuum thermal evaporation.

G cluster_prep Substrate Preparation cluster_fab Vacuum Thermal Evaporation (P < 10⁻⁶ Torr) cluster_final Device Finalization A ITO Glass B Solvent Cleaning (Acetone, IPA) A->B C O₂ Plasma Treatment B->C D Hole Injection Layer (HIL) e.g., HAT-CN C->D E Hole Transport Layer (HTL) e.g., TAPC D->E F Emissive Layer (EML) Host:1,5-Naphthyridine Material E->F G Electron Transport Layer (ETL) e.g., TPBi F->G H Electron Injection Layer (EIL) e.g., LiF G->H I Cathode (Aluminum) H->I J Encapsulation (UV-cured epoxy) I->J K Testing J->K

Caption: Standard workflow for OLED fabrication via vacuum thermal evaporation.

Protocol 5: Fabrication of a Multilayer OLED

Objective: To construct a functional OLED device incorporating the 1,5-naphthyridine-based material.

Setup:

  • High-vacuum thermal evaporation system (< 10-6 Torr) integrated with an inert-atmosphere glovebox.

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Substrate cleaning station (sonicator, solvents).

  • Oxygen plasma cleaner.

  • Shadow masks for patterning the organic layers and cathode.

  • Source-measure unit (SMU), photodiode/luminance meter, and spectrometer for device testing.

Procedure:

  • Substrate Cleaning: Thoroughly clean the patterned ITO substrates. A typical sequence is: sonication in detergent solution (e.g., Hellmanex), deionized water, acetone, and finally isopropyl alcohol (IPA), for 15 minutes each.[13][14] Dry with a nitrogen gun. Causality: This multi-step cleaning removes organic and inorganic residues. Any contamination can lead to short circuits or non-emissive "dark spots" in the final device.

  • Plasma Treatment: Immediately before loading into the evaporator, treat the ITO surface with oxygen plasma for 5-10 minutes. This removes final organic contaminants and increases the work function of the ITO, improving hole injection.[13]

  • Layer Deposition: Transfer the substrates into the vacuum chamber. Deposit the following layers sequentially by thermal evaporation without breaking vacuum. The thickness and deposition rate are monitored in situ with a quartz crystal microbalance.

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): e.g., 40 nm of TAPC at a rate of 1.0 Å/s.

    • Emissive Layer (EML): Co-evaporate the 1,5-naphthyridine material as a host with a phosphorescent or TADF dopant. For example, 30 nm of a host doped with 10 wt% emitter. The rates must be carefully controlled to achieve the correct doping concentration.

    • Electron Transport Layer (ETL): e.g., 40 nm of TPBi at a rate of 1.0 Å/s. If the 1,5-naphthyridine material itself is the ETL, this layer may be adjusted or combined.

    • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.

    • Cathode: e.g., 100 nm of Aluminum (Al) at a rate of 2-5 Å/s.

  • Encapsulation: Transfer the completed device to the glovebox without exposure to air or moisture. Encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure under a UV lamp. Causality: The organic materials and the reactive cathode are highly sensitive to oxygen and water, which cause rapid degradation. Encapsulation is essential for achieving a reasonable device lifetime.[15]

Protocol 6: Device Performance Characterization

Objective: To measure the key performance metrics of the fabricated OLED.

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the device to a source-measure unit.

    • Place a calibrated photodiode or luminance meter in front of the emitting pixel.

    • Apply a forward voltage sweep and simultaneously record the current density (J) and the luminance (L, in cd/m2).

  • Electroluminescence (EL) Spectrum:

    • At a fixed operating voltage, collect the emitted light with a fiber-optic cable connected to a spectrometer to record the EL spectrum.

    • Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectrum.

  • Efficiency Calculations:

    • Current Efficiency (ηc, cd/A): Calculated at each voltage point as Luminance (L) / Current Density (J).

    • Power Efficiency (ηp, lm/W): Calculated as π * ηc / Voltage (V). (Assuming Lambertian emission).

    • External Quantum Efficiency (EQE, %): This is the ratio of photons emitted from the device to the electrons injected. It requires a more complex setup, often involving an integrating sphere to capture all emitted photons, and is calculated from the total photon flux and the injection current.[16][17]

  • Operational Lifetime (Stability):

    • Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., L0 = 1000 cd/m2).

    • Monitor the luminance over time.

    • The lifetime is often defined as the time it takes for the luminance to decay to a certain percentage of its initial value, such as LT50 (50% decay) or LT95 (95% of initial).[15][16][18]

Data Summary and Conclusion

The performance of OLEDs based on 1,5-naphthyridine materials can be summarized for comparative analysis.

Table 1: Key Performance Metrics for a Hypothetical 1,5-Naphthyridine-Based OLED

ParameterSymbolValueUnits
Turn-on Voltage (at 1 cd/m²)Von3.2V
Maximum LuminanceLmax> 20,000cd/m²
Maximum Current Efficiencyηc,max45.5cd/A
Maximum Power Efficiencyηp,max42.1lm/W
Maximum External Quantum Eff.EQEmax21.5%
Electroluminescence PeakλEL475nm
CIE Coordinates (x, y)-(0.16, 0.28)-
Operational Lifetime (LT50 @ 1000 cd/m²)LT50> 200hours

This comprehensive guide provides the foundational protocols for synthesizing, characterizing, and implementing 1,5-naphthyridine-based materials in OLEDs. By understanding the causality behind each experimental step and adhering to these detailed procedures, researchers can effectively explore the potential of this versatile class of materials and contribute to the development of next-generation organic electronic devices.

References

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232.
  • Quintela, J. M., Peinador, C., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. Journal of Materials Chemistry, 22(15), 7213-7224.
  • Volyniuk, D., et al. (2020). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 12(35), 39551–39561.
  • Gather Lab. (2020). How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Gather Lab Website.
  • Pereira, D. S., Monkman, A. P., & Data, P. (2022). Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes. JoVE (Journal of Visualized Experiments), (188), e56593.
  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Canon Tokki Website.
  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Lin, C.-L., et al. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Information Display, 24(4), 319-327.
  • Xia, C., et al. (2021). OLED Device Operational Lifetime: Insights and Challenges. Advanced Materials, 33(47), 2103794.
  • Lee, J., et al. (2015). Experimental setup for measuring transient electroluminescence response and external current. Review of Scientific Instruments, 86(1), 013107.
  • Etherington, M. K., et al. (2020). A method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules. Chemical Science, 11(44), 12145-12154.
  • Zhang, D., et al. (2024). A practical guide to measuring and reporting photophysical data. Digital Discovery.
  • Kowalska, D., et al. (2021). Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution. Journal of Physical Chemistry C, 125(28), 15448–15456.
  • Friederich, P., et al. (2025). Quantifying design principles for light-emitting materials with inverted singlet-triplet energy gaps. ChemRxiv.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Choi, Y., & Cho, J. (2012). A study on the method of OLED device's lifetime test. Proceedings of the Safety Management and Science Conference.
  • Mondal, S. K., & Kim, K.-H. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Nanomaterials, 13(19), 2673.
  • Shamsa, D. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
  • Mai, Q.-D. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? ResearchGate.
  • Encyclopedia.pub. (2023). The Lifetime of Organic Light-Emitting Diodes. Encyclopedia.pub.
  • Pañeda, A. G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2696.
  • Sinai, O., & Kronik, L. (2023). Accurate Singlet–Triplet Excited States Energy Gap Can Be Mastered by Time-Dependent Density Functional Theory Calculations Based on a Dielectric-Screened Range-Separated Hybrid Functional. The Journal of Physical Chemistry C, 127(31), 15335–15342.
  • Forrest, S. R., et al. (2003). Measuring the Efficiency of Organic Light‐Emitting Devices. Advanced Materials, 15(13), 1043-1048.
  • Zhang, Y., et al. (2024). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. International Journal of Molecular Sciences, 25(2), 1145.
  • Nchinda, A. T., et al. (2020). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry, 63(11), 5649–5670.
  • Quintela, J. M., et al. (2012). Synthesis of novel naphthyridine-based compounds for OLEDs. ResearchGate.
  • University of Pretoria. (n.d.). Supporting Information: 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors. University of Pretoria Repository.

Sources

Application Notes and Protocols: Synthesis of 1,5-Naphthyridin-4-ol Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Fluorophore

The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, has emerged as a significant scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and inherent electronic properties provide a robust platform for the design of novel sensory molecules. The 1,5-naphthyridin-4-ol core, in particular, offers versatile handles for synthetic modification, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties. These characteristics make 1,5-naphthyridine derivatives promising candidates for applications in biological imaging, environmental monitoring, and drug discovery.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent functionalization to create fluorescent probes. We will delve into the mechanistic underpinnings of key synthetic transformations, offer detailed experimental protocols, and discuss the principles of designing probes for specific analytes.

Part 1: Synthesis of the this compound Core

The most prevalent and efficient method for constructing the this compound scaffold is the Gould-Jacobs reaction .[3] This classical condensation-cyclization sequence offers a straightforward route to this key intermediate.

The Gould-Jacobs Reaction: Mechanism and Workflow

The Gould-Jacobs reaction proceeds in two main stages:

  • Condensation: 3-Aminopyridine reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution, eliminating ethanol to form a stable enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization, followed by tautomerization to yield the aromatic this compound core.

Gould-Jacobs Reaction cluster_condensation Condensation cluster_cyclization Cyclization 3-Aminopyridine 3-Aminopyridine Enamine Enamine Intermediate 3-Aminopyridine->Enamine + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate DEEM->Enamine Enamine_cycl Enamine Intermediate Cyclized_Int Cyclized Intermediate Enamine_cycl->Cyclized_Int Heat (e.g., Diphenyl ether) Naphthyridinol This compound Cyclized_Int->Naphthyridinol Tautomerization

Figure 1: Workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq) in a minimal amount of ethanol.

    • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization:

    • In a separate flask, heat diphenyl ether to 250 °C.

    • Slowly add the crude enamine intermediate to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature at 250 °C for 30 minutes. A precipitate will form.

    • Allow the reaction mixture to cool to room temperature.

    • Add ethanol to the solidified mixture to break up the solid.

    • Collect the precipitate by vacuum filtration and wash thoroughly with ethanol to remove residual diphenyl ether.

    • The resulting solid is this compound, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Design and Synthesis of this compound Based Fluorescent Probes

The transformation of the this compound core into a fluorescent probe requires the strategic introduction of two key components: a fluorophore and a receptor (recognition unit). The inherent fluorescence of the naphthyridine system can be modulated by analyte binding to the receptor, leading to a detectable change in the fluorescence signal.

Principles of Fluorescent Probe Design

Several photophysical mechanisms can be exploited for the design of fluorescent probes:

  • Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich or electron-poor moiety quenches the fluorescence of the fluorophore through PET. Upon analyte binding, the PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon analyte binding, leading to a shift in the emission wavelength (ratiometric sensing).

  • Fluorescence Resonance Energy Transfer (FRET): The probe contains a donor and an acceptor fluorophore. Analyte binding induces a conformational change that alters the distance between the donor and acceptor, thereby affecting the FRET efficiency.

Probe_Design_Principles cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Off Fluorescence OFF (PET Quenching) PET_On Fluorescence ON (PET Inhibition) PET_Off->PET_On Binding ICT_State1 Emission λ1 Analyte_PET Analyte ICT_State2 Emission λ2 ICT_State1->ICT_State2 Binding Analyte_ICT Analyte

Figure 2: Common mechanisms for fluorescent probe design.

Synthetic Strategies for Functionalization

The this compound core offers several positions for functionalization. The hydroxyl group at the 4-position is a prime site for introducing recognition moieties via ether or ester linkages. The aromatic rings can also be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Proposed Synthetic Route for a Metal Ion Probe:

A common strategy for designing metal ion probes is to incorporate a chelating agent that selectively binds to the target ion. For example, a probe for Zn²⁺ could be synthesized by attaching a dipicolylamine (DPA) unit to the this compound scaffold.

Synthetic_Strategy Naphthyridinol This compound Intermediate 4-O-alkylated intermediate Naphthyridinol->Intermediate Alkylation (e.g., with a bromoalkyl-DPA precursor) Probe This compound-DPA Probe Intermediate->Probe Coupling

Figure 3: Proposed synthetic workflow for a metal ion fluorescent probe.

Detailed Experimental Protocol: Synthesis of a Zn²⁺ Fluorescent Probe

This protocol describes a hypothetical synthesis based on established chemical principles.

Materials:

  • This compound

  • 2-(Bromomethyl)pyridine hydrobromide

  • Di-(2-picolyl)amine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Synthesis of the DPA-linker:

    • React 2-(bromomethyl)pyridine hydrobromide with di-(2-picolyl)amine in the presence of a base (e.g., K₂CO₃) in DMF to synthesize the dipicolylamine-containing alkylating agent. Purify by column chromatography.

  • Functionalization of this compound:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir the suspension for 30 minutes at room temperature.

    • Add the synthesized DPA-linker (1.2 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.

Part 3: Application and Characterization of Fluorescent Probes

Once synthesized, the fluorescent probe must be thoroughly characterized to evaluate its performance.

Photophysical Characterization

The following photophysical properties should be determined:

  • Absorption and Emission Spectra: To determine the excitation and emission maxima.

  • Quantum Yield: A measure of the efficiency of fluorescence.

  • Molar Extinction Coefficient: A measure of how strongly the probe absorbs light at a given wavelength.

  • Stokes Shift: The difference in wavelength between the excitation and emission maxima.

Table 1: Representative Photophysical Data for a Hypothetical 1,5-Naphthyridine Probe

PropertyValue
Excitation Maximum (λex)350 nm
Emission Maximum (λem)450 nm
Quantum Yield (Φ)0.65
Molar Extinction Coeff. (ε)25,000 M⁻¹cm⁻¹
Stokes Shift100 nm
Protocol: Fluorescence Titration for Analyte Sensing

This protocol outlines the general procedure for evaluating the probe's response to an analyte.

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the target analyte (e.g., ZnCl₂)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer.

  • Record the fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the analyte stock solution to the cuvette containing the probe.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • From this data, the binding constant (Ka) and the limit of detection (LOD) can be calculated.

Application in Biological Imaging

For probes designed for biological applications, their utility in cellular imaging should be assessed.

Protocol: Live Cell Imaging

Materials:

  • Fluorescent probe

  • Cell culture medium

  • Live cells (e.g., HeLa cells)

  • Confocal fluorescence microscope

Procedure:

  • Culture the cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare a loading solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

  • Incubate the cells with the probe solution for a specific time (e.g., 30 minutes) at 37 °C.

  • Wash the cells with fresh medium to remove any unbound probe.

  • Image the cells using a confocal microscope with the appropriate excitation and emission filters.

  • To test for analyte detection, the cells can be pre-treated with the target analyte before or during probe incubation.

Conclusion

The this compound scaffold provides a versatile and accessible platform for the development of novel fluorescent probes. The Gould-Jacobs reaction offers a reliable method for the synthesis of the core structure. By applying established principles of fluorescent probe design and synthetic organic chemistry, this core can be functionalized to create sensors for a wide range of analytes. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in the fields of chemical biology, materials science, and drug discovery.

References

  • He, G., Liu, C., Liu, X., Wang, Q., Fan, A., Wang, S., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLoS ONE, 12(10), e0186994. [Link]
  • Lavis, L. D., & Raines, R. T. (2014). Lessons in Organic Fluorescent Probe Discovery. In ACS Chemical Biology (Vol. 9, Issue 4, pp. 855–866). American Chemical Society (ACS). [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.
  • Ghayas, S., Ali, F., Khan, I. U., Ali, A., Khan, E., & Ali, H. (2021). Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. RSC Advances, 11(26), 15949–15957. [Link]
  • Chen, Y., Li, Z., Wang, Y., Zhang, J., & Zhu, W. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(34), 23456-23461. [Link]
  • Ma, H., Ni, W.-P., Lin, Q., Sun, R., & Ge, J.-F. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. The Analyst, 150(4). [Link]
  • Wang, Y., Zhang, Y., & Wang, Y. (2022). Highly selective Cu2+ detection with a naphthalimide-functionalised pillar[2]arene fluorescent chemosensor. Organic & Biomolecular Chemistry, 20(1), 108-113. [Link]
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Application Notes and Protocols: 1,5-Naphthyridin-4-ol as a Privileged Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridin-4-ol Scaffold in Kinase Inhibitor Design

In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds—core molecular structures that can be systematically modified to interact with the ATP-binding site of various kinases—is a cornerstone of modern drug development. The 1,5-naphthyridine framework has emerged as one such valuable scaffold, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses specifically on the this compound (or its tautomeric form, 1,5-naphthyridin-4(1H)-one) core, a substructure that has proven particularly fruitful in the generation of potent and selective kinase inhibitors.

The strategic advantage of the this compound scaffold lies in its rigid, planar structure and the strategic placement of nitrogen atoms. These features allow for the formation of key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many successful kinase inhibitors.[3] Furthermore, the scaffold presents multiple points for chemical diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. A prime example of the successful application of this scaffold is in the development of highly potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][5][6][7] Dysregulation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making ALK5 a compelling therapeutic target.[3][4][5][6][7]

This guide provides a comprehensive overview of the synthesis, application, and evaluation of this compound-based kinase inhibitors, with a focus on ALK5. We will delve into detailed protocols for the synthesis of the core scaffold, in vitro kinase inhibition assays, and cell-based functional assays, providing the rationale behind key experimental steps to empower researchers in their drug discovery endeavors.

The TGF-β/ALK5 Signaling Pathway: A Key Target for 1,5-Naphthyridine-Based Inhibitors

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), a constitutively active serine/threonine kinase.[5] This binding event recruits and activates the type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain.[5][8] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[5][8] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.[5][8]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation pALK5 Activated ALK5 (Phosphorylated) ALK5->pALK5 SMAD2_3 SMAD2/3 pALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->pALK5 Inhibition

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for this compound-based inhibitors.

Synthesis of the this compound Scaffold: The Gould-Jacobs Reaction

A robust and widely employed method for the synthesis of the 4-hydroxy-1,5-naphthyridine core is the Gould-Jacobs reaction.[1][9][10] This reaction proceeds in two main stages: an initial condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.[1][9][10]

Gould_Jacobs_Workflow Start Start Materials: 3-Aminopyridine & Diethyl ethoxymethylenemalonate (DEEM) Condensation Condensation (e.g., 120°C, neat) Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., 250°C in Dowtherm A) Intermediate->Cyclization Product_ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Cyclization->Product_ester Hydrolysis Hydrolysis (e.g., NaOH (aq)) Product_ester->Hydrolysis Product_acid 4-hydroxy-1,5-naphthyridine- 3-carboxylic acid Hydrolysis->Product_acid Decarboxylation Decarboxylation (Heat) Product_acid->Decarboxylation Final_Product 4-Hydroxy-1,5-naphthyridine (this compound) Decarboxylation->Final_Product

Caption: Workflow for the synthesis of the this compound scaffold via the Gould-Jacobs reaction.

Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[1][9][11]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flasks

  • Condenser

  • Heating mantle with stirrer

  • Oil bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate personal protective equipment (PPE)

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 120°C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the starting materials and the formation of the anilinomethylenemalonate intermediate.

  • Allow the reaction mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol if necessary.

Step 2: Thermal Cyclization

  • In a separate, larger round-bottom flask equipped with a condenser, preheat Dowtherm A to 250°C using a heating mantle and a temperature controller.

  • Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate out of the solution upon formation.

  • Carefully cool the reaction mixture to below 100°C and then add hexane to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Hydrolysis and Decarboxylation (Optional, for the unsubstituted scaffold)

  • Suspend the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid by filtration.

  • To achieve decarboxylation, heat the carboxylic acid above its melting point until gas evolution ceases, yielding the final 4-hydroxy-1,5-naphthyridine.

Biological Evaluation of 1,5-Naphthyridine-Based Kinase Inhibitors

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][12] This assay is well-suited for determining the IC50 values of kinase inhibitors.[13]

Kinase_Assay_Workflow Start Start Materials: Kinase (e.g., ALK5), Substrate (e.g., Myelin Basic Protein), ATP, Test Compound Reaction_Setup Set up kinase reaction in 384-well plate: - Test compound (serial dilutions) - Kinase - Substrate/ATP mixture Start->Reaction_Setup Incubation Incubate at 30°C for 60 min Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubation->Stop_Reaction Incubation2 Incubate at RT for 40 min Stop_Reaction->Incubation2 Signal_Generation Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubation2->Signal_Generation Incubation3 Incubate at RT for 30 min Signal_Generation->Incubation3 Readout Measure Luminescence Incubation3->Readout Analysis Calculate % Inhibition and determine IC50 Readout->Analysis

Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50 values.

Protocol: ALK5 Kinase Inhibition Assay

This protocol is a generalized procedure based on commercially available kinase assay kits and published methodologies.[11][12][14]

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • Myelin Basic Protein (MBP) or a specific peptide substrate for ALK5

  • Adenosine triphosphate (ATP)

  • 1,5-Naphthyridine-based test compounds

  • Staurosporine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,5-naphthyridine-based test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. Also, prepare a stock solution of staurosporine in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compounds, DMSO (for 100% activity control), or staurosporine (for 0% activity control) to the wells of a 384-well plate.

    • Prepare a master mix of the ALK5 kinase in kinase assay buffer and add 2 µL to each well.

    • Prepare a master mix of the substrate (e.g., MBP) and ATP in kinase assay buffer and add 2 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for ALK5.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO and staurosporine controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: TGF-β-Induced SMAD Phosphorylation

To assess the activity of the inhibitors in a cellular context, a common method is to measure the phosphorylation of SMAD2/3 in response to TGF-β stimulation.[9][15]

Protocol: Western Blot for Phospho-SMAD2

This protocol is based on standard Western blotting procedures and information from technical resources.[9]

Materials:

  • Human cell line responsive to TGF-β (e.g., HaCaT, HEK293)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • 1,5-Naphthyridine-based test compounds

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 and anti-total-SMAD2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-incubate the cells with various concentrations of the 1,5-naphthyridine-based inhibitor or DMSO for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total SMAD2 as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-SMAD2 and total SMAD2. Normalize the phospho-SMAD2 signal to the total SMAD2 signal and compare the levels of phosphorylation in inhibitor-treated cells to the TGF-β-stimulated control.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The 1,5-naphthyridine scaffold has yielded highly potent inhibitors of ALK5. The following table summarizes key data for representative compounds.

Compound IDPrimary TargetIC50 (nM)Selectivity vs. p38αReference
Compound 15 ALK56>16,000-fold[4][16]
Compound 19 ALK54>16,000-fold[4][16]
RepSox ALK54>4000-fold[17][18]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The 1,5-naphthyridine core is crucial for binding to the hinge region of the ALK5 active site.[3]

  • Substitutions at the 2-position: The potency and selectivity of these inhibitors are highly dependent on the substituent at the 2-position of the 1,5-naphthyridine ring. For example, the introduction of aminothiazole and pyrazole moieties has led to highly potent compounds.[4][16]

  • Selectivity: The 1,5-naphthyridine scaffold has been successfully utilized to develop inhibitors with excellent selectivity against other kinases, such as p38 MAPK.[4][16][17] This is a significant advantage, as off-target effects are a major concern in kinase inhibitor development.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the design and development of potent and selective kinase inhibitors. Its synthetic accessibility via the Gould-Jacobs reaction, coupled with its favorable geometry for interacting with the kinase hinge region, makes it an attractive core for medicinal chemistry campaigns.[1][9] The successful development of nanomolar inhibitors of ALK5 with excellent selectivity profiles underscores the potential of this scaffold.[4][16][17]

Future research in this area will likely focus on:

  • Expansion of the Kinase Target Space: While ALK5 has been a primary focus, the versatility of the this compound scaffold suggests its potential for targeting other kinases implicated in disease.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications will be necessary to improve the drug-like properties of these inhibitors, including solubility, metabolic stability, and oral bioavailability.

  • Exploration of Novel Synthetic Methodologies: While the Gould-Jacobs reaction is robust, the development of new synthetic routes could provide access to a wider range of derivatives for SAR studies.

By leveraging the insights and protocols outlined in this guide, researchers can effectively utilize the this compound scaffold to advance the discovery of novel kinase inhibitors for a variety of therapeutic applications.

References

  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
  • Wound Healing, Animal Studies and Cicatrix. (n.d.). Schematic diagram showing the main components of the TGF-b signaling pathway.
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.). CoLab.
  • TGFβ signaling pathways in human health and disease. (n.d.). PMC - PubMed Central. [Link]
  • SBE Luciferase Reporter Lentivirus (TGFβ/SMAD P
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • SBE Reporter Kit (TGFβ/SMAD signaling p
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (n.d.). Journal of Medicinal Chemistry - Figshare. [Link]
  • TGFβR1 (ALK5), Active. (n.d.). BPS Bioscience. [Link]
  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). PubMed. [Link]
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2006).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
  • Measurement of phosphorylated SMAD-2/3. (n.d.). Synexa Life Sciences. [Link]
  • Potency and Selectivity Data for Naphthyridine Analogues. (n.d.).
  • Development and validation of a phosphorylated SMAD ex vivo stimul
  • Profiles of the aLK5 inhibitor screen. (A) flowchart of the screen and... (n.d.).
  • In vitro kinase assay. (2024). Protocols.io. [Link]
  • Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). (n.d.). Indigo Biosciences. [Link]
  • TGFßR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). (n.d.).
  • Development and validation of a phosphorylated SMAD ex vivo stimulation assay. (2008).
  • Kinase inhibition assay. Determination of IC50 in dose–response curves... (n.d.).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One - Research journals. [Link]
  • RepSox. (n.d.). PubChem - NIH. [Link]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed. [Link]

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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 1,5-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,5-naphthyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] Its derivatives have been extensively investigated for a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral roles.[1][3] The strategic modification of this heterocyclic system is paramount for optimizing potency, enhancing selectivity, and improving pharmacokinetic profiles. This document provides an in-depth guide to conducting Structure-Activity Relationship (SAR) studies on 1,5-naphthyridine analogs, detailing synthetic strategies, bioassay protocols, and data interpretation frameworks essential for modern drug discovery campaigns.

The Strategic Imperative of 1,5-Naphthyridine SAR

The journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. For the 1,5-naphthyridine scaffold, SAR studies provide the empirical map for this journey. The core objective is to understand how specific structural modifications to the naphthyridine ring and its substituents influence biological activity. Key questions addressed by SAR include:

  • Positional Importance: Which positions on the 1,5-naphthyridine ring (e.g., C2, C3, C4, C6, C7, C8) are most amenable to substitution?

  • Substituent Effects: How do the electronic (electron-donating vs. withdrawing), steric (size and shape), and hydrophobic properties of substituents impact target engagement and cellular activity?

  • Pharmacophore Identification: What is the minimal set of structural features required for biological activity?

  • ADMET Optimization: How can the structure be modified to improve Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties without sacrificing potency?

A well-executed SAR study iteratively builds upon itself, with each cycle of synthesis and testing providing crucial insights that guide the design of the next generation of more effective and safer analogs.

Constructing the Analog Library: Synthetic Strategies

A robust SAR study requires a chemically diverse library of analogs. The choice of synthetic strategy is therefore critical, balancing efficiency, versatility, and the ability to introduce a wide range of functional groups.

Core Scaffold Synthesis

Several classical and modern methods are employed to construct the 1,5-naphthyridine core. The choice often depends on the desired substitution pattern and the availability of starting materials.

  • Skraup Synthesis: This is a traditional and effective method involving the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1][4] It is a powerful tool for generating the unsubstituted or simply substituted core.

  • Gould-Jacobs Reaction: This pathway involves the condensation of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine, which serves as a versatile intermediate for further functionalization.[1]

  • Friedländer Annulation: This method condenses an ortho-amino-pyridine aldehyde or ketone with a compound containing an activated methylene group, providing a direct route to substituted 1,5-naphthyridines.[5]

Late-Stage Functionalization for SAR Exploration

For efficient SAR exploration, late-stage functionalization of a common intermediate is the preferred strategy. This allows for the rapid generation of a diverse set of analogs from a single precursor. Palladium-catalyzed cross-coupling reactions are indispensable tools in this context.

  • Suzuki Coupling: Ideal for introducing aryl or heteroaryl moieties. A halogenated (e.g., chloro-, bromo-) 1,5-naphthyridine is coupled with a boronic acid or ester.[6]

  • Buchwald-Hartwig Amination: Used to install a wide variety of amine-based substituents, which are crucial for modulating solubility and forming key hydrogen bond interactions with biological targets.[7]

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated positions on the electron-deficient 1,5-naphthyridine ring are susceptible to substitution by nucleophiles like amines and alcohols, providing a straightforward method for diversification.[7]

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification Start 3-Aminopyridine Derivatives Core 1,5-Naphthyridine Core Start->Core e.g., Skraup or Gould-Jacobs Reaction Intermediate Halogenated 1,5-Naphthyridine Core->Intermediate Halogenation (e.g., POCl3, NBS) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Intermediate->Suzuki Buchwald Buchwald-Hartwig (Amine Groups) Intermediate->Buchwald SNAr SNAr Reaction (Amines, Alcohols) Intermediate->SNAr Library Diverse Analog Library Suzuki->Library Buchwald->Library SNAr->Library caption General workflow for 1,5-naphthyridine library synthesis.

Caption: General workflow for 1,5-naphthyridine library synthesis.

Protocol 1: Suzuki Cross-Coupling for C2-Arylation

This protocol describes a typical procedure for introducing an aryl group at the C2 position of a 2-chloro-1,5-naphthyridine intermediate, a common step in building an analog library for SAR studies.

Materials:

  • 2-chloro-1,5-naphthyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask, add 2-chloro-1,5-naphthyridine, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Causality Note: The palladium catalyst is sensitive to oxygen, which can lead to catalyst degradation and poor reaction yields. An inert atmosphere is crucial for catalytic cycle efficiency.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1,5-naphthyridine analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation is a critical self-validating step of the protocol.

Biological Evaluation: Linking Structure to Function

With a library of analogs in hand, the next step is to assess their biological activity. The choice of assays is dictated by the therapeutic target of interest.

Anticancer Activity: Targeting Kinases and Topoisomerases

1,5-Naphthyridine derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases and DNA topoisomerases.[8][9]

  • Common Targets: Transforming growth factor-beta (TGF-β) type I receptor (also known as ALK5), Aurora kinases, c-Met kinase, and Topoisomerase I are frequently targeted by this scaffold.[5][7][10][11]

  • Key SAR Insights:

    • Studies have shown that substitutions at the C2 and C7 positions are often well-tolerated and can be used to modulate potency and selectivity.[12]

    • For kinase inhibitors, specific amine substitutions can form critical hydrogen bonds in the ATP-binding pocket's hinge region.[11]

    • Quantitative Structure-Activity Relationship (QSAR) models have highlighted the importance of the C1-NH and C4-carbonyl groups for cytotoxicity in certain series, suggesting these are key pharmacophoric features.[8]

G cluster_n TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Proliferation, Angiogenesis) Inhibitor 1,5-Naphthyridine ALK5 Inhibitor Inhibitor->ALK5 inhibits ATP binding caption TGF-β signaling pathway inhibited by 1,5-naphthyridine analogs.

Caption: TGF-β signaling pathway inhibited by 1,5-naphthyridine analogs.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the general cytotoxicity of analogs against cancer cell lines, providing IC₅₀ values that are fundamental for SAR analysis.

Materials:

  • Human cancer cell line (e.g., HeLa, PC-3)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (1,5-naphthyridine analogs) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no-cell" blank control. Trustworthiness Note: The vehicle control is essential to ensure that the solvent (DMSO) does not have a significant effect on cell viability at the concentration used.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell blank). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

SAR Data Presentation: Anticancer Activity
Compound IDR¹ (C2-position)R² (C7-position)HeLa IC₅₀ (µM)[8]
1a PhenylH12.5
1b 4-FluorophenylH8.2
1c NaphthylH5.1
1d NaphthylMethyl0.7
1e NaphthylMethoxy2.3

This is a representative table. The data demonstrates that a larger aromatic system at R¹ (Naphthyl vs. Phenyl) improves potency, and a small, electron-donating methyl group at R² further enhances activity significantly.

Antibacterial Activity: Targeting Bacterial Topoisomerases

Many 1,5-naphthyridine analogs function as Novel Bacterial Topoisomerase Inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV.[12][13] A key advantage is their distinct binding site compared to fluoroquinolones, allowing them to be effective against resistant strains.[12]

  • Key SAR Insights:

    • SAR studies have revealed that an alkoxy group (e.g., methoxy) at C2 and a halogen or hydroxyl group at C7 are often preferred for broad-spectrum activity.[12]

    • Substitutions at other positions on the naphthyridine core generally have a detrimental effect on activity.[12]

    • Modifying substituents to reduce lipophilicity (clogD) has been shown to decrease hERG activity (a cardiotoxicity liability) and improve in vivo efficacy.[13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an analog that prevents visible bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (non-treated)

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate using CAMHB, typically from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. The final volume should be 100 µL.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only) on each plate. Trustworthiness Note: These controls are essential to validate the assay. The positive control confirms bacterial susceptibility, and the negative control confirms proper bacterial growth.

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a plate reader.

SAR Data Presentation: Antibacterial Activity
Compound IDR¹ (C2-position)R² (C7-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a HH>64>64
2b MethoxyH832
2c HFluoro1664
2d MethoxyFluoro0.5 4
2e CyanoFluoro18

This representative data shows a clear synergistic effect. While individual substitutions at C2 (methoxy) or C7 (fluoro) confer some activity, combining them leads to a dramatic improvement in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

The Iterative SAR Cycle: From Data to Design

The data gathered from biological assays feeds into a cyclical process of design and optimization. This workflow ensures that each round of synthesis is more informed than the last.

G A Design Analogs (Hypothesis Generation) B Synthesize Library (e.g., Parallel Synthesis) A->B 1 C Biological Screening (In Vitro Assays) B->C 2 D Data Analysis (SAR / QSAR) C->D 3 D->A 4. Refine Hypothesis E Identify Lead Compound D->E 5. Potent & Selective? caption The iterative cycle of a Structure-Activity Relationship study.

Caption: The iterative cycle of a Structure-Activity Relationship study.

Interpreting the data involves identifying trends:

  • Electronic Effects: Does an electron-withdrawing group (e.g., -CF₃, -CN) or an electron-donating group (e.g., -OCH₃, -CH₃) improve activity?

  • Steric Hindrance: Is there a size limit for substituents at a particular position? Bulky groups may cause steric clashes with the target protein.

  • Lipophilicity: How does the compound's water/oil solubility (logP/logD) affect its cellular potency and pharmacokinetic properties?

These observations, potentially aided by computational tools like 3D-QSAR and molecular docking, lead to new hypotheses and the design of the next set of analogs, driving the project toward a compound with the desired therapeutic profile.

Conclusion

The 1,5-naphthyridine scaffold remains a highly fertile ground for the discovery of novel therapeutics. A systematic and well-designed SAR study is the cornerstone of unlocking its full potential. By combining versatile synthetic strategies with robust and validated biological protocols, researchers can efficiently navigate the complex chemical space of 1,5-naphthyridine analogs. The application notes and methodologies detailed herein provide a comprehensive framework for scientists to rationally design, synthesize, and evaluate these compounds, accelerating the development of next-generation drugs for a multitude of diseases.

References

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  • Title: Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][3][5]-naphthyridin-2(3H)-ones (325)
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Sources

Design of 1,5-Naphthyridin-4-ol based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rational Design and Evaluation of 1,5-Naphthyridin-4-ol Based Enzyme Inhibitors

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 1,5-naphthyridine core, a heterocyclic aromatic system of two fused pyridine rings, has firmly established itself as such a scaffold.[1] Its rigid, planar structure and strategic placement of nitrogen atoms provide a versatile template for creating potent and selective modulators of enzyme function.

This guide focuses specifically on the this compound motif and its keto tautomer, 1,5-naphthyridin-4-one. This core is a cornerstone in the design of inhibitors targeting critical enzyme families, including protein kinases and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).[2][3][4][5][6] The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the principles of rational design, provide detailed protocols for synthesis, and outline robust methodologies for the biochemical and cellular evaluation of these promising inhibitor candidates.

Section 1: Rational Design of this compound Inhibitors

The successful design of an enzyme inhibitor is a blend of understanding the target's biology and the ligand's chemical properties. The 1,5-naphthyridin-4-one core offers a robust starting point for this process.

The Core Scaffold: A Foundation for Potency

The power of the 1,5-naphthyridin-4-one scaffold lies in its chemical architecture. The lactam function provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which frequently anchor the molecule within an enzyme's active site, often mimicking the interactions of endogenous ligands like ATP or NAD+.

Caption: Core 1,5-Naphthyridin-4-one scaffold and key features.
Target Selection and Mechanism of Action

The versatility of this scaffold allows it to target several critical enzyme classes implicated in diseases like cancer.

  • Protein Kinases: Many kinases, such as PI3K and TGF-β type I receptor (ALK5), have been successfully targeted.[2][3] Inhibition is typically achieved by competing with ATP for the binding pocket. The naphthyridinone core mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase "hinge" region.

  • DNA Repair Enzymes: PARP and Topoisomerase are key targets in oncology.[5][7] For PARP, inhibitors based on this scaffold compete with the NAD+ substrate, disrupting the enzyme's ability to signal and recruit other repair factors, a mechanism that is particularly effective in cancers with underlying DNA repair defects (synthetic lethality).[6][8]

Figure 2: Kinase ATP-Competitive Inhibition cluster_kinase Kinase Active Site cluster_ligands Competing Ligands Kinase Hinge Region H-Bond Donors/Acceptors ATP ATP (Adenine) ATP->Kinase:f0 Natural Substrate Inhibitor 1,5-Naphthyridinone Core Inhibitor->Kinase:f0 Binds & Blocks

Caption: ATP-competitive inhibition by a 1,5-naphthyridinone core.
Structure-Activity Relationship (SAR) and Optimization

Modifying the core scaffold is essential for tuning potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key principles for decorating the naphthyridine ring.[3][9][10]

PositionRole in Design & Common ModificationsCausality
C2 / C8 Selectivity & Potency: These positions often point towards the solvent-exposed region or unique sub-pockets of the active site.Introducing larger, often basic, substituents like substituted piperidines or aminothiazoles can form additional interactions outside the core binding region, dramatically increasing both potency and selectivity for the target enzyme over related family members.[3][9][11]
C3 Synthetic Handle & Interaction Point: Often substituted with a carbonitrile or carboxamide group.These small, polar groups can act as additional hydrogen bond acceptors. They are also critical synthetic intermediates, often arising from the cyclization precursors used to form the ring system itself.[12]
C7 Modulating Properties: Substitution at this position can influence solubility and cell permeability.Adding small polar or non-polar groups can fine-tune the molecule's overall physicochemical profile without disrupting the core binding interactions, improving its drug-like properties.
N1 Physicochemical Tuning: Alkylation at this position can be used to modify properties.Adding small alkyl groups can block the hydrogen bond donor capability and increase lipophilicity, which may alter the binding mode or improve membrane permeability.

Section 2: General Synthesis Protocol

The construction of the 1,5-naphthyridin-4-one core is often achieved via a thermal cyclization reaction, a variation of the Gould-Jacobs reaction.[12][13] The following protocol describes a general method for synthesizing a 4-hydroxy-1,5-naphthyridine-3-carbonitrile derivative, a common intermediate.

Figure 3: Synthetic Workflow cluster_workflow Synthesis of a this compound Intermediate Start 3-Aminopyridine + Diethyl (ethoxymethylene)malonate Step1 Condensation Reaction (Heat, ~120-140°C) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) Intermediate->Step2 Product Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Step2->Product Step3 Further Functionalization (e.g., amidation, hydrolysis) Product->Step3 Final Target Inhibitor Step3->Final

Caption: General workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Causality: This two-step, one-pot procedure first forms an enamine intermediate by reacting 3-aminopyridine with a malonate derivative. Subsequent heating in a high-boiling solvent drives an intramolecular cyclization followed by elimination of ethanol to yield the stable, aromatic naphthyridinone ring system.

Materials:

  • 3-Aminopyridine

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser and heating mantle

  • Stir plate and stir bar

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and DEEM (1.1 eq).

  • Heat the mixture with stirring to 130°C for 2 hours. The reaction will become a homogenous melt and ethanol will distill off. This step forms the key enamine intermediate.

  • Cyclization: Carefully add Dowtherm A to the reaction mixture to achieve a concentration of ~0.5 M.

  • Equip the flask with a reflux condenser and heat the solution to reflux (~250-260°C) for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Work-up: Allow the reaction mixture to cool to below 100°C.

  • Slowly add hexanes to the cooled mixture while stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with hexanes to remove the high-boiling solvent, followed by a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The resulting ester can then be carried forward for further functionalization (e.g., hydrolysis to the carboxylic acid or amidation).

Section 3: Biochemical Evaluation Protocols

Once synthesized, the compound's direct effect on the target enzyme must be quantified. This is typically done using in vitro biochemical assays to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a robust method for measuring kinase activity. The assay quantifies the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This inverse relationship allows for accurate IC₅₀ determination.

Materials:

  • Purified recombinant kinase (e.g., PI3K)

  • Kinase-specific substrate (e.g., a lipid or peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Reagent, Detection Reagent)

  • Test inhibitor, serially diluted in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Prepare kinase reaction buffer, enzyme, substrate, and ATP solutions according to the manufacturer's recommendations. Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute into the reaction buffer.

  • Set Up Kinase Reaction:

    • Add 5 µL of inhibitor dilution or DMSO vehicle control ("max activity" control) to the wells.

    • Add 10 µL of a 2.5x enzyme/substrate mix.

    • To initiate the reaction, add 10 µL of 2.5x ATP solution. The final volume is 25 µL.

    • Include "no enzyme" controls as a background measurement.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the DMSO vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Inhibitor Conc. (nM)Luminescence (RLU)% Activity
0 (DMSO)1,500,000100.0
11,450,00096.7
31,300,00086.7
10950,00063.3
30500,00033.3
100150,00010.0
30050,0003.3
100010,0000.7

Section 4: Cellular Evaluation Protocols

A potent biochemical inhibitor must also be effective in a complex cellular environment. Cellular assays are critical for assessing cell permeability, on-target effects, and overall anti-proliferative activity.[14]

Protocol 4.1: Cell Viability/Anti-Proliferation Assay

Causality: This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies the amount of ATP present, an indicator of metabolically active cells.[15][16] A reduction in ATP levels in inhibitor-treated cells reflects either cytotoxicity (cell death) or cytostasis (inhibition of proliferation), providing a robust measure of the compound's cellular efficacy.[17]

Materials:

  • Cancer cell line appropriate for the target (e.g., a line with an activating PI3K mutation).

  • Complete cell culture medium.

  • Test inhibitor, serially diluted.

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence on a plate reader. Calculate the 50% growth inhibition (GI₅₀) value by plotting the data as described in Protocol 3.1.

Protocol 4.2: Western Blot for Target Engagement

Causality: Western blotting provides direct evidence of target engagement within the cell.[18] For a kinase inhibitor, this is demonstrated by a decrease in the phosphorylation of a known downstream substrate. For example, a successful PI3K inhibitor will reduce the levels of phosphorylated AKT (p-AKT), while the total amount of AKT protein remains unchanged. This confirms that the observed anti-proliferative effects are mediated through the intended pathway.[19]

Figure 4: Western Blot Workflow cluster_wb Confirming Target Inhibition in Cells A 1. Cell Treatment (Inhibitor Dose-Response) B 2. Cell Lysis (Extract Proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate by Size) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis (Densitometry) G->H

Caption: A standard workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Lyse the cells in ice-cold RIPA buffer containing phosphatase inhibitors (critical for preserving phosphorylation states).[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for a total protein control (e.g., total-AKT) and a loading control (e.g., GAPDH).[19]

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-AKT signal to the total-AKT signal for each lane.

Conclusion

The this compound scaffold represents a highly fruitful starting point for the development of potent and selective enzyme inhibitors. Its favorable chemical properties and synthetic tractability have cemented its status as a privileged structure in modern drug discovery. By applying the principles of rational design, leveraging established synthetic routes, and employing a multi-tiered evaluation strategy encompassing both biochemical and cellular assays, researchers can efficiently advance novel inhibitor candidates. This guide provides the foundational protocols and strategic insights necessary to explore the full potential of this versatile chemical class, paving the way for the next generation of targeted therapeutics.

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  • Wiley. (n.d.). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes.
  • MDPI. (n.d.). Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance.
  • arXiv. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design.
  • ResearchGate. (n.d.). Different FDA approved (PI3K) inhibitors.
  • Spandidos Publications. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).

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Protocol for the Biological Evaluation of 1,5-Naphthyridin-4-ol in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,5-naphthyridine nucleus, a bicyclic heteroaromatic system, is a well-established "privileged structure" in medicinal chemistry. Its rigid conformation and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, allow for potent and selective interactions with a variety of biological macromolecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling and biological evaluation of 1,5-Naphthyridin-4-ol (also known as 1H-1,5-naphthyridin-4-one), a core representative of this chemical class.

While extensive biological data for this specific parent compound is not widely published, its structural congeners have shown significant activity as inhibitors of key cellular enzymes such as protein kinases (e.g., TGF-β type I receptor/ALK5) and topoisomerases.[4][5][6] Furthermore, the 1,5-naphthyridine core is present in various antibacterial agents.[7][8] This guide, therefore, provides a robust framework for the initial biological characterization of this compound, focusing on assays relevant to these established activities. The protocols herein are designed to be self-validating, emphasizing scientific rigor and reproducibility.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of a small molecule is fundamental to the design of reliable and reproducible biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1H-1,5-naphthyridin-4-one[9]
Molecular Formula C₈H₆N₂O[9]
Molecular Weight 146.15 g/mol [9]
CAS Number 5423-54-1[9]
Appearance Solid-
Melting Point 340 °C-
Predicted LogP 0.8[9]
Protocol for Preparation of Stock Solutions

The accuracy of any biological assay is contingent upon the precise preparation of the test compound. Due to its high melting point and predicted low LogP, this compound is expected to have limited aqueous solubility. Therefore, an organic solvent is required for the preparation of a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Solvent Selection: DMSO is the recommended solvent for creating a primary stock solution due to its broad solvating power.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1.46 mg) in a sterile microcentrifuge tube. Rationale: Precision in weighing is critical for accurate final concentrations.

  • Dissolution: Add the appropriate volume of DMSO to achieve a desired high-concentration stock, for example, 10 mM (1.0 mL of DMSO for 1.46 mg of compound).

  • Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. Rationale: Complete dissolution ensures homogeneity and accurate downstream dilutions.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber vial. Rationale: This prevents microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.

Section 1: Evaluation as a Potential Kinase Inhibitor

Many 1,5-naphthyridine derivatives are potent kinase inhibitors.[5][6] A primary hypothesized target, based on published data for close analogs, is the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5][10] The following protocol describes a luminescent-based in vitro kinase assay to determine the inhibitory potential of this compound against a target kinase like ALK5.

G cluster_prep Compound Preparation cluster_assay Kinase Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Create 10-point serial dilution in DMSO prep_stock->prep_serial prep_working Dilute in Assay Buffer (Final DMSO <1%) prep_serial->prep_working assay_setup Add Kinase, Substrate, and Compound to 384-well plate prep_working->assay_setup assay_init Initiate reaction with ATP solution assay_setup->assay_init assay_incubate Incubate at 30°C for 60 min assay_init->assay_incubate assay_stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP assay_incubate->assay_stop assay_detect Add Kinase Detection Reagent assay_stop->assay_detect assay_read Measure Luminescence assay_detect->assay_read analysis_plot Plot Luminescence vs. log[Compound] assay_read->analysis_plot analysis_ic50 Calculate IC50 value analysis_plot->analysis_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a generic kinase but can be specifically tailored for ALK5. The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ALK5 (or other kinase of interest)

  • Kinase-specific substrate (e.g., casein for ALK5)

  • ATP, cell culture grade

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., RepSox for ALK5)

  • White, opaque 384-well assay plates

  • Multichannel pipette and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: a. Perform a 10-point, 3-fold serial dilution of the 10 mM this compound stock in DMSO. b. Further dilute these concentrations in Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition. Rationale: A dose-response curve is essential for determining the potency (IC50) of the inhibitor.

  • Assay Plate Setup (20 µL final volume): a. Add 5 µL of the 4X compound working solutions to the appropriate wells of a 384-well plate. b. Include wells for a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) and a "no enzyme" control (background).

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. b. Add 10 µL of the 2X Kinase/Substrate solution to each well. c. Pre-incubate the plate for 10 minutes at the reaction temperature (e.g., 30°C). d. Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km for the specific kinase. e. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. f. Incubate for 60 minutes at 30°C. Rationale: The incubation time should be within the linear range of the reaction, determined during assay development.

  • Signal Generation and Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other readings. b. Normalize the data to the "no inhibitor" control (100% activity) and the positive control inhibitor (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TGF_Pathway TGFB TGF-β Ligand TBRII Type II Receptor (TβRII) TGFB->TBRII Binds TBRI Type I Receptor (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 Smad2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD23->pSMAD23 Complex Smad2/3/4 Complex pSMAD23->Complex Binds SMAD4 Smad4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates Naphthyridinol This compound Naphthyridinol->TBRI Inhibits

Caption: Inhibition of the TGF-β signaling pathway by ALK5 inhibitors.

Section 2: Evaluation of Antiproliferative and Cytotoxic Effects

Given that many kinase and topoisomerase inhibitors exhibit anticancer properties, it is crucial to assess the effect of this compound on the proliferation and viability of cancer cells.[4] The MTT assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Format)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment. Rationale: A 24-hour attachment period ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range would be 0.1 to 100 µM. b. Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. c. Include a vehicle control (medium with the same final percentage of DMSO) and an untreated control. d. Incubate the plate for 48-72 hours.

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for an additional 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Section 3: Evaluation of Antimicrobial Activity

The 1,5-naphthyridine scaffold is a core component of several antibacterial agents that often target bacterial topoisomerases like DNA gyrase.[7] A fundamental assay to determine the antimicrobial potential of a compound is the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: a. From an overnight culture plate, select several colonies and suspend them in saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a 2X starting concentration of this compound in CAMHB. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile CAMHB to well 12. c. Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Serial Dilute Compound in Broth (96-well plate) assay_inoculate Inoculate wells with Bacterial Suspension prep_compound->assay_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->assay_inoculate assay_controls Include Growth and Sterility Controls assay_inoculate->assay_controls assay_incubate Incubate at 37°C for 16-20 hours assay_controls->assay_incubate analysis_read Visually Inspect for Turbidity assay_incubate->analysis_read analysis_mic Determine MIC (Lowest concentration with no growth) analysis_read->analysis_mic

Caption: Workflow for the broth microdilution MIC assay.

References

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • El-Sayed, M. A., Abbas, H. S., & El-Sayed, M. A. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(1), 58-81. [Link]
  • Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
  • Dachung Magit, N., Umar, A. B., & Dachung Magit, N. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Preprints.org. [Link]
  • Wojciechowska, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. [Link]
  • Cushman, M., et al. (2011). Dibenzo[c,h][2][11]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. The Journal of Organic Chemistry, 76(10), 3894–3902. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
  • Cushman, M., et al. (2011). Dibenzo[c,h][2][11]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation. The Journal of Organic Chemistry, 76(10), 3894–3902. [Link]
  • BenchChem. (2025). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Sciety. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Natchus, M. G., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Infectious Diseases. [Link]
  • Wojciechowska, M., et al. (2024).
  • Natchus, M. G., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Figshare. [Link]
  • Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Hussain, A., & Verma, C. K. (2017). Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] - Allied Academies. [Link]
  • Palacios, F., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link]
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Application Notes and Protocols: 1,5-Naphthyridin-4-ol Derivatives for DNA Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of small molecule interactions with DNA is a cornerstone of medicinal chemistry and molecular biology, driving the development of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, 1,5-naphthyridine derivatives have garnered significant attention due to their diverse biological activities, including potential applications as anticancer and antibacterial agents.[1][2][3] The core structure of 1,5-naphthyridine, a nitrogen-containing fused heterocyclic system, provides a versatile framework for the design of molecules capable of recognizing and binding to specific DNA sequences or structures. This document provides a detailed guide for researchers on the application of 1,5-naphthyridin-4-ol derivatives in DNA binding studies, covering theoretical considerations, experimental design, detailed protocols for key biophysical techniques, and data interpretation.

The rationale for focusing on this compound derivatives stems from their structural features which are amenable to forming various non-covalent interactions with DNA, such as intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate backbone. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective DNA-targeting drugs.[4][5]

Theoretical Background: DNA Binding Modes

Small molecules can interact with double-stranded DNA in several distinct ways. The specific binding mode of a this compound derivative will be dictated by its three-dimensional structure, charge distribution, and hydrophobicity.

  • Intercalation: Planar aromatic moieties of the ligand insert between the base pairs of the DNA double helix. This mode of binding often leads to a lengthening and unwinding of the DNA helix, which can be detected by techniques such as viscometry and circular dichroism.[6]

  • Groove Binding: The ligand fits into the major or minor groove of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. Minor groove binders often exhibit a preference for AT-rich regions.

  • Electrostatic Interaction: Positively charged groups on the ligand can interact with the negatively charged phosphate backbone of DNA. This is often the initial interaction that facilitates subsequent, more specific binding events.

Visualizing DNA Binding Modes

DNA_Binding_Modes cluster_modes Potential DNA Binding Modes of this compound Derivatives Intercalation Intercalation (Planar system inserts between base pairs) DNA DNA Double Helix Intercalation->DNA Groove_Binding Groove Binding (Binds in major or minor groove) Groove_Binding->DNA Electrostatic Electrostatic Interaction (Cationic groups interact with phosphate backbone) Electrostatic->DNA Ligand This compound Derivative Ligand->Intercalation Planarity Ligand->Groove_Binding 3D Shape & H-bonding Ligand->Electrostatic Positive Charge Experimental_Workflow Start Synthesized this compound Derivative UV_Vis UV-Vis Spectroscopy (Initial Binding Evidence, Kb) Start->UV_Vis Fluorescence Fluorescence Spectroscopy (Binding Affinity, Mode) UV_Vis->Fluorescence CD Circular Dichroism (DNA Conformational Changes) Fluorescence->CD ITC Isothermal Titration Calorimetry (Thermodynamics: Ka, ΔH, ΔS) CD->ITC Data_Analysis Comprehensive Data Analysis and Interpretation ITC->Data_Analysis Conclusion Elucidation of DNA Binding Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for DNA binding studies.

Detailed Protocols

Protocol 1: UV-Visible Spectroscopic Titration

Objective: To obtain initial evidence of DNA binding and to determine the intrinsic binding constant (Kb).

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO or buffer)

  • Calf Thymus DNA (CT-DNA) stock solution (concentration determined by absorbance at 260 nm using ε = 6600 M-1cm-1)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4) with NaCl (e.g., 50 mM)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the this compound derivative at a fixed concentration (e.g., 20 µM) in the Tris-HCl buffer.

  • Record the UV-Vis absorption spectrum of the derivative solution from 200-500 nm.

  • Titrate the derivative solution with increasing concentrations of CT-DNA (e.g., 0-100 µM). After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

  • Record the absorption spectrum after each addition of DNA.

  • Correct the spectra for the dilution effect.

  • Plot the absorbance at the λmax of the derivative against the DNA concentration.

  • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

Data Analysis and Interpretation:

  • Hypochromism or Hyperchromism: A decrease (hypochromism) or increase (hyperchromism) in absorbance upon addition of DNA is indicative of an interaction. Hypochromism is often associated with intercalation. [6]* Bathochromic or Hypsochromic Shift: A shift in the λmax to longer (bathochromic) or shorter (hypsochromic) wavelengths also suggests binding.

  • Binding Constant (Kb): A higher Kb value indicates a stronger binding affinity.

Protocol 2: Fluorescence Spectroscopic Titration

Objective: To determine the binding affinity and to gain insights into the binding mode through quenching or enhancement of fluorescence.

Materials:

  • Fluorescent this compound derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a solution of the fluorescent derivative at a fixed concentration in the Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the derivative solution (excite at a suitable wavelength).

  • Titrate the derivative solution with increasing concentrations of CT-DNA. Mix and equilibrate after each addition.

  • Record the fluorescence emission spectrum after each addition of DNA.

  • Correct the spectra for dilution.

  • Plot the fluorescence intensity at the emission maximum against the DNA concentration.

  • Calculate the binding constant (Kf) and quenching constant (Ksv) using the Stern-Volmer equation or other appropriate models. [7] Data Analysis and Interpretation:

  • Fluorescence Quenching or Enhancement: A systematic change in fluorescence intensity indicates binding. [8]* Stern-Volmer Plot: A linear Stern-Volmer plot suggests a single type of quenching mechanism (static or dynamic).

  • Competitive Displacement Assay: If the derivative is non-fluorescent, a competitive binding experiment can be performed using a fluorescent DNA probe like ethidium bromide (EB). A decrease in the fluorescence of the DNA-EB complex upon addition of the derivative suggests that it displaces EB, likely through an intercalative binding mode.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in DNA upon binding of the this compound derivative.

Materials:

  • This compound derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • CD-grade quartz cuvette

  • CD spectropolarimeter

Procedure:

  • Prepare a solution of CT-DNA at a fixed concentration in the Tris-HCl buffer.

  • Record the CD spectrum of the DNA solution from 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

  • Add increasing amounts of the this compound derivative to the DNA solution. Mix and equilibrate after each addition.

  • Record the CD spectrum after each addition of the derivative.

  • Subtract the spectrum of the derivative alone from the spectra of the complexes.

Data Analysis and Interpretation:

  • Changes in Ellipticity: Changes in the intensity and position of the positive and negative bands of the DNA CD spectrum are indicative of conformational changes. [9][10]* Induced CD Signal: The appearance of a new CD signal in the region where the derivative absorbs light indicates that the achiral ligand has become optically active upon binding to the chiral DNA molecule.

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the DNA-ligand interaction.

Materials:

  • This compound derivative solution (in the syringe)

  • CT-DNA solution (in the sample cell)

  • Identical buffer for both derivative and DNA solutions (critical for accurate measurements)

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly degas both the derivative and DNA solutions.

  • Load the DNA solution into the sample cell and the derivative solution into the injection syringe.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform an initial injection and discard the data point to account for diffusion across the syringe tip.

  • Carry out a series of injections of the derivative into the DNA solution.

  • Perform a control experiment by injecting the derivative into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the raw titration data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain Ka, n, and ΔH.

Data Analysis and Interpretation:

Thermodynamic ParameterSymbolInformation Provided
Binding AffinityKa (or Kd = 1/Ka)Strength of the interaction.
StoichiometrynNumber of ligand molecules bound per DNA binding site.
Enthalpy ChangeΔHHeat released or absorbed upon binding.
Entropy ChangeΔSChange in the randomness of the system upon binding.
Gibbs Free Energy ChangeΔGOverall spontaneity of the binding process (calculated from ΔG = -RTlnKa = ΔH - TΔS).

A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. A positive ΔS suggests an entropically driven process, which can be due to the release of water molecules from the binding interface.

Troubleshooting and Considerations

  • Solubility: Poor solubility of the this compound derivatives can be a major challenge. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on the DNA structure and binding should be carefully evaluated.

  • Purity: The purity of the synthesized compounds is critical. Impurities can lead to erroneous results.

  • DNA Quality: Use high-quality, purified DNA. Shear forces during handling can break the DNA, affecting the binding studies.

  • Buffer Choice: The choice of buffer and its ionic strength can significantly influence DNA-ligand interactions. Maintain consistent buffer conditions across all experiments.

Conclusion

The systematic application of these biophysical techniques provides a robust framework for characterizing the DNA binding properties of novel this compound derivatives. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the data, researchers can gain deep insights into the molecular basis of these interactions. This knowledge is invaluable for the structure-activity relationship studies that are essential for the development of new and effective DNA-targeted therapeutic agents.

References

  • Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]
  • D'souza, F., & Navale, T. S. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(12), 15990-16013. [Link]
  • Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
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Electrochemical properties of substituted 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the electrochemical properties of substituted 1,5-naphthyridines. These heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] Understanding their redox behavior is critical for elucidating mechanisms of action, predicting metabolic pathways, and designing novel functional materials.

This document moves beyond a simple recitation of methods. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Significance of Electrochemical Properties

The 1,5-naphthyridine core is an electron-deficient system due to the presence of two nitrogen atoms. This inherent electronic nature makes it susceptible to reduction and, depending on the substituents, oxidation. These redox characteristics are not merely academic; they have profound implications:

  • Drug Development: Many pharmacological activities are linked to electron transfer processes. The ability of a 1,5-naphthyridine derivative to accept or donate electrons can influence its interaction with biological targets like enzymes and DNA, or its potential to generate reactive oxygen species.[4]

  • Metabolic Stability: Electrochemical oxidation can mimic metabolic pathways (e.g., cytochrome P450-mediated oxidation). Studying a compound's oxidation potential can provide early insights into its metabolic fate and help in designing more stable analogues.

  • Materials Science: For applications in Organic Light-Emitting Diodes (OLEDs) or sensors, the redox potentials (which correlate to HOMO/LUMO energy levels) are fundamental parameters that determine electron injection/transport capabilities and sensing mechanisms.[1]

Core Techniques for Electrochemical Analysis

Two primary voltammetric techniques are indispensable for characterizing substituted 1,5-naphthyridines: Cyclic Voltammetry (CV) for qualitative and mechanistic insights, and Differential Pulse Voltammetry (DPV) for sensitive quantitative measurements.

Cyclic Voltammetry (CV): A-Tool for Mechanistic Insight

Cyclic Voltammetry is the cornerstone of electrochemical characterization. It involves scanning the potential of an electrode linearly in a forward and then reverse direction while measuring the resulting current. The resulting plot, a voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface.[5][6]

Key Information Obtained from CV:

  • Redox Potentials: The potentials at which oxidation (anodic peak, Epa) and reduction (cathodic peak, Epc) occur. The formal potential (E°') can be estimated as the midpoint of these peaks for a reversible process.

  • Reversibility: A chemically reversible redox couple will have a peak current ratio (ipa/ipc) close to unity. An electrochemically reversible process will have a peak-to-peak separation (ΔEp = |Epa - Epc|) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from these values indicate chemical or electrochemical irreversibility.

  • Electron Stoichiometry: The number of electrons involved in the redox process can be inferred from the peak width or by comparison with a known standard.

Diagram: General Workflow for Electrochemical Analysis

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Analyte Solution (1-2 mM 1,5-Naphthyridine) D Assemble 3-Electrode Cell (WE, RE, CE) A->D B Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) B->D C Polish Working Electrode (e.g., Glassy Carbon) C->D E Deoxygenate Solution (N2 or Ar purge for 10-15 min) D->E F Run Blank Scan (Electrolyte only) E->F G Run Analyte Scan (CV or DPV) F->G H Add Internal Standard (e.g., Ferrocene) & Rescan G->H I Determine Peak Potentials (Epa, Epc) G->I K Analyze Peak Currents (ipa, ipc, ip vs. Conc.) G->K H->I J Calculate Formal Potential (E°') and Peak Separation (ΔEp) I->J L Reference Potentials to Internal Standard J->L K->L M M L->M Final Report

Caption: General workflow for the electrochemical analysis of 1,5-naphthyridine derivatives.

Protocol 1: Cyclic Voltammetry of a Substituted 1,5-Naphthyridine

This protocol provides a self-validating system by incorporating a blank run and the use of an internal standard.

  • Objective: To determine the redox potentials and assess the electrochemical reversibility of a substituted 1,5-naphthyridine.

  • Audience: Researchers with basic laboratory experience.

A. Materials & Equipment

  • Analyte: Substituted 1,5-naphthyridine (e.g., 1-2 mM).

  • Solvent: Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), to a final concentration of 0.1 M.

  • Internal Standard: Ferrocene (Fc).

  • Electrodes:

    • Working Electrode (WE): Glassy carbon (GC) disk (typically 3 mm diameter).

    • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode.

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Equipment: Potentiostat, electrochemical cell, polishing kit (alumina slurries or diamond paste), inert gas (N2 or Ar) with a bubbling line.

B. Procedure

  • Electrode Preparation:

    • Polish the glassy carbon working electrode to a mirror finish using progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, then with the chosen solvent (ACN or DMF), and dry completely. This step is critical for obtaining reproducible results.

  • Solution Preparation:

    • In a volumetric flask, dissolve the required amount of TBAPF6 in the solvent to make a 0.1 M solution. This is the "blank" solution.

    • Prepare a separate stock solution of the 1,5-naphthyridine derivative (e.g., 10 mM in the same solvent).

  • Electrochemical Cell Assembly:

    • Add the blank electrolyte solution to the electrochemical cell.

    • Assemble the three electrodes, ensuring the reference electrode tip is close to the working electrode surface to minimize uncompensated resistance (iR drop).

  • Deoxygenation:

    • Insert the gas line into the solution and bubble with N2 or Ar for at least 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement. After purging, maintain a blanket of inert gas over the solution.

  • Blank Voltammogram:

    • Run a cyclic voltammogram on the blank solution over the desired potential range. This establishes the solvent's potential window and ensures there are no interfering impurities.

  • Analyte Measurement:

    • Add a small volume of the 1,5-naphthyridine stock solution to the cell to achieve the final desired concentration (e.g., 1 mM).

    • Allow the solution to equilibrate for a minute while maintaining the inert atmosphere.

    • Run the cyclic voltammogram. A typical starting scan rate is 100 mV/s.

  • Internal Standard Calibration:

    • Add a small amount of solid ferrocene to the cell to make a ~1 mM solution.

    • Record another cyclic voltammogram. The reversible Fc/Fc+ couple should appear.

    • The formal potential of the Fc/Fc+ couple is then used as an internal reference point to correct for any drift in the reference electrode potential. All potentials should be reported versus Fc/Fc+.

C. Causality and Insights

  • Why Anhydrous Solvent? Water has a limited potential window and can act as a proton source, leading to complex, irreversible reactions. Anhydrous organic solvents like ACN provide a wider potential window necessary to observe the redox events of many organic molecules.[7]

  • Why a Supporting Electrolyte? The electrolyte (e.g., TBAPF6) is essential to ensure the solution is conductive. Without it, the large resistance of the solution (iR drop) would distort the voltammogram, making interpretation impossible.

  • Why Deoxygenate? Molecular oxygen is easily reduced in two steps, producing signals that can overlap with the analyte's signal, especially in the negative potential range.

Differential Pulse Voltammetry (DPV): For High Sensitivity & Quantification

DPV is a more sensitive technique than CV, making it ideal for quantitative analysis and detecting species at low concentrations.[8] It works by applying a series of potential pulses on top of a linear potential ramp. The current is sampled twice for each pulse: once just before the pulse and again at the end of the pulse. The difference between these two currents is plotted against the potential.[9][10][11]

This differential measurement method effectively subtracts the non-faradaic (capacitive) background current, which significantly enhances the signal-to-noise ratio. The result is a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte.

Diagram: DPV Potential Waveform

DPV_Waveform cluster_waveform Applied Potential Waveform A Potential (V) B Time (s) C C C->A D D C->D start p1_start start->p1_start p1_pulse p1_start->p1_pulse p1_end p1_pulse->p1_end p1_return p1_end->p1_return p2_start p1_return->p2_start p2_pulse p2_start->p2_pulse p2_end p2_pulse->p2_end p2_return p2_end->p2_return p3_start p2_return->p3_start p3_pulse p3_start->p3_pulse p3_end p3_pulse->p3_end p3_return p3_end->p3_return end p3_return->end i2 Current measured (end of pulse) i2->p1_end i1 i1 i1->p1_start

Caption: DPV potential waveform showing pulses on a staircase ramp. Current is sampled before and at the end of each pulse.

Protocol 2: Quantitative Analysis using DPV

  • Objective: To determine the concentration of a substituted 1,5-naphthyridine in a solution by creating a calibration curve.

  • Audience: Analytical chemists, drug metabolism scientists.

A. Materials & Equipment

  • Same as for Protocol 1.

  • Series of standard solutions of the 1,5-naphthyridine derivative with known concentrations.

B. Procedure

  • Setup and Blank:

    • Prepare the electrochemical cell with blank electrolyte solution, assemble electrodes, and deoxygenate as described in Protocol 1 (Steps 1-5).

  • Parameter Optimization (if necessary):

    • Using a mid-range concentration standard, optimize DPV parameters to maximize the signal-to-noise ratio. Key parameters include:

      • Pulse Amplitude: Typically 25-100 mV.

      • Pulse Width: Typically 5-100 ms.

      • Scan Increment: Typically 1-10 mV.

  • Calibration Curve Construction:

    • Start with the blank electrolyte solution and record a DPV scan.

    • Perform successive additions of the 1,5-naphthyridine stock solution to the cell, creating a series of solutions with increasing, known concentrations.

    • Record a DPV scan for each concentration. Ensure the solution is briefly stirred and allowed to settle after each addition.

  • Data Analysis:

    • For each voltammogram, measure the peak current (ip) from the baseline.

    • Plot the peak current (ip) on the y-axis against the corresponding concentration on the x-axis.

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve.

  • Unknown Sample Measurement:

    • Prepare the unknown sample in the same 0.1 M electrolyte solution.

    • Record its DPV voltammogram under the identical optimized conditions.

    • Measure the peak current and use the calibration curve equation to calculate the concentration of the 1,5-naphthyridine in the unknown sample.

Data Presentation and Interpretation

The substituents on the 1,5-naphthyridine ring dramatically influence its electrochemical properties. Electron-withdrawing groups (EWGs) like -NO2 or -CN make the ring more electron-deficient, causing it to be reduced at less negative potentials (easier to reduce). Conversely, electron-donating groups (EDGs) like -NH2 or -OCH3 make the ring more electron-rich, causing it to be oxidized at less positive potentials (easier to oxidize).

Table 1: Representative Electrochemical Data for Substituted 1,5-Naphthyridines

Compound (Substituent)Epc (V vs. Fc/Fc+)Epa (V vs. Fc/Fc+)E°' (V vs. Fc/Fc+)ΔEp (mV)Notes
1,5-Naphthyridine-2.15-2.07-2.1180Irreversible reduction
2-Amino-1,5-Naphthyridine-2.25---Reduction shifted to more negative potential
2-Chloro-1,5-Naphthyridine-1.98-1.90-1.9480Reduction is easier due to EWG
4-Hydroxy-1,5-Naphthyridine-+1.20--Shows an oxidation wave

Note: The values presented are illustrative, based on general principles of physical organic chemistry. Actual experimental values must be determined empirically and can vary with solvent and electrolyte conditions.

Conclusion

Electrochemical analysis, particularly Cyclic and Differential Pulse Voltammetry, provides an indispensable toolkit for researchers in drug discovery and materials science working with substituted 1,5-naphthyridines. These techniques offer a direct window into the electronic properties of these molecules, enabling the elucidation of reaction mechanisms, quantification at trace levels, and the rational design of new compounds with tailored redox characteristics. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data, empowering further innovation in the field.

References

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  • Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Sci-Hub.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed.
  • Differential Pulse Voltammetry (DPV) - Gamry Instruments. Gamry Instruments.
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  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. BenchChem.
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Application Notes & Protocols: Synthesis of Polymers Containing 1,5-Naphthyridine Units

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its unique electronic properties, rigid planar structure, and significant biological activity.[1][2] Its incorporation into polymeric backbones yields advanced materials with tunable properties, making them highly attractive for applications ranging from organic electronics to sophisticated drug delivery systems.[3][4] This guide provides a comprehensive overview of the synthetic strategies for preparing polymers containing 1,5-naphthyridine units, with a focus on robust, reproducible protocols suitable for research and development. We will delve into the synthesis of key monomers, explore prevalent step-growth polycondensation methodologies, detail essential characterization techniques, and discuss the relevance of these polymers in the field of drug development.

Introduction: The Rationale for 1,5-Naphthyridine Polymers

The 1,5-naphthyridine unit, a nitrogen-containing aromatic heterocycle, imparts a unique combination of properties when integrated into a polymer chain. The two nitrogen atoms act as electron-withdrawing centers, influencing the polymer's electronic characteristics and creating opportunities for hydrogen bonding and metal coordination. This has significant implications for drug development, where such interactions are crucial for molecular recognition and binding. Furthermore, the rigid structure of the naphthyridine unit can lead to polymers with enhanced thermal stability and specific conformational preferences, which are desirable for creating structured biomaterials and controlled-release matrices.[1][4] This guide focuses on the practical synthesis of these promising macromolecules.

Overall Synthetic Workflow

The synthesis of 1,5-naphthyridine-containing polymers is a multi-step process that begins with the careful synthesis and purification of the monomer, followed by a controlled polymerization reaction, and concludes with thorough characterization of the final polymer.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization cluster_2 Part 3: Characterization Monomer_Start 3-Aminopyridine Derivatives Monomer_Synth Cyclization Reaction (e.g., Skraup Synthesis) Monomer_Start->Monomer_Synth Monomer_Func Functionalization (e.g., Halogenation) Monomer_Synth->Monomer_Func Monomer_Purify Purification (Crystallization/Chromatography) Monomer_Func->Monomer_Purify Monomer_Product Difunctional 1,5-Naphthyridine Monomer (e.g., 2,6-Dibromo-1,5-naphthyridine) Monomer_Purify->Monomer_Product Poly_Method Select Polymerization Method (Suzuki vs. Stille) Monomer_Product->Poly_Method Poly_Reaction Step-Growth Polycondensation Poly_Method->Poly_Reaction Poly_Purify Purification (Precipitation/Soxhlet) Poly_Reaction->Poly_Purify Final_Polymer 1,5-Naphthyridine Polymer Poly_Purify->Final_Polymer Char_Structure Structural Analysis (NMR, FT-IR) Final_Polymer->Char_Structure Char_MW Molecular Weight (GPC/SEC) Final_Polymer->Char_MW Char_Thermal Thermal Properties (TGA, DSC) Final_Polymer->Char_Thermal

Caption: General workflow for the synthesis and characterization of 1,5-naphthyridine polymers.

Part 1: Synthesis of Key Monomers

The quality of the final polymer is critically dependent on the purity of the monomers. A common and versatile monomer for palladium-catalyzed cross-coupling polymerizations is 2,6-dibromo-1,5-naphthyridine . Its synthesis typically involves the construction of the naphthyridine core followed by halogenation.

Protocol 1: Synthesis of 2,6-Dichloro-1,5-naphthyridine

This protocol is a foundational step, often preceding bromination or direct use in coupling reactions. The conversion of the corresponding dihydroxy-naphthyridine is a standard approach.[5]

Materials:

  • 2,6-Dihydroxy-1,5-naphthyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other high-boiling inert solvent

  • Ice, Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,6-dihydroxy-1,5-naphthyridine (1.0 equiv) in phosphorus oxychloride (10-15 equiv).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.1 equiv) to the suspension. The addition of DMF often facilitates the reaction.

  • Heating: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it in ice water, and extracting with DCM.

  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Once the excess POCl₃ has been hydrolyzed, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or chloroform (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-dichloro-1,5-naphthyridine.[5]

For the synthesis of 2,6-dibromo-1,5-naphthyridine, a similar procedure using phosphorus oxybromide (POBr₃) can be employed, or via subsequent halogen exchange reactions.

Part 2: Step-Growth Polymerization Methodologies

The most reliable and versatile methods for synthesizing conjugated polymers containing 1,5-naphthyridine units are palladium-catalyzed step-growth polycondensations, such as the Suzuki-Miyaura and Stille coupling reactions.[6][7]

A. Suzuki-Miyaura Polycondensation

The Suzuki coupling is favored for its use of relatively non-toxic and stable boronic acid or ester co-monomers and its tolerance to a wide variety of functional groups.[8][9] The reaction involves the coupling of a dihalo-naphthyridine with an aromatic diboronic acid or ester.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elim->product pdII_halide L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) oxidative_add->pdII_halide Ar¹-X transmetal Transmetalation pdII_diaryl L₂Pd(II)(Ar¹)(Ar²) (Transmetalated Complex) transmetal->pdII_diaryl pdII_halide->transmetal pdII_diaryl->reductive_elim start Ar¹-X boronic Ar²-B(OR)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][10]

Materials:

  • 2,6-Dibromo-1,5-naphthyridine (M1) (1.0 equiv)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (M2) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3-4 equiv)

  • Anhydrous Toluene and N,N-Dimethylformamide (DMF) (e.g., 4:1 ratio)

  • Aliquat 336 (phase-transfer catalyst, optional but recommended)

  • Methanol, Acetone (for purification)

Procedure:

  • Inert Atmosphere: All glassware must be oven or flame-dried. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

  • Reagent Loading: To a Schlenk flask, add 2,6-dibromo-1,5-naphthyridine (M1), the diboronic ester (M2), potassium carbonate, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/DMF). If using, add a few drops of Aliquat 336.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The polymerization progress is indicated by an increase in viscosity. The reaction is typically run for 24-72 hours.

  • Termination: To ensure the polymer chains are capped and to quench any remaining reactive sites, an end-capping agent like bromobenzene or phenylboronic acid can be added, and the reaction is stirred for another 4-6 hours.

  • Polymer Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.

  • Purification:

    • Collect the polymer by filtration.

    • To remove catalyst residues and low-molecular-weight oligomers, the polymer should be subjected to Soxhlet extraction, successively with methanol, acetone, and finally a solvent in which the polymer is sparingly soluble (like hexane or ethyl acetate).

    • The purified polymer is then collected from the Soxhlet thimble and dried under vacuum at 40-60 °C.

B. Stille Polycondensation

The Stille reaction offers very mild reaction conditions and excellent functional group tolerance.[11][12] However, its primary drawback is the high toxicity of the organotin (stannane) reagents and the difficulty in removing tin byproducts from the final polymer.[11]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² reductive_elim->product pdII_halide L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) oxidative_add->pdII_halide Ar¹-X transmetal Transmetalation pdII_diaryl cis-L₂Pd(II)(Ar¹)(Ar²) (Transmetalated Complex) transmetal->pdII_diaryl pdII_halide->transmetal pdII_diaryl->reductive_elim start Ar¹-X stannane Ar²-Sn(R)₃ stannane->transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.[13][14]

Materials:

  • 2,6-Dibromo-1,5-naphthyridine (M1) (1.0 equiv)

  • 2,5-Bis(tributylstannyl)thiophene (M2) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%)

  • Anhydrous, degassed Chlorobenzene or DMF

Procedure:

  • Inert Atmosphere: Rigorously follow inert atmosphere techniques as described in Protocol 2.

  • Reagent Loading: In a Schlenk flask, dissolve the palladium precursor and the phosphine ligand in the anhydrous solvent and stir for 15-20 minutes to allow for complex formation.

  • Monomer Addition: Add the dihalo-naphthyridine (M1) and the distannane (M2) monomers to the flask.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 48-72 hours.

  • Purification:

    • Precipitate the polymer by pouring the cooled reaction mixture into methanol.

    • Collect the polymer by filtration.

    • A critical step is the removal of tin residues. The crude polymer should be redissolved in a suitable solvent (e.g., chloroform) and washed repeatedly with a potassium fluoride (KF) solution to precipitate tin salts. Alternatively, treatment with a solution of dithiocarbamate can help scavenge tin.

    • Reprecipitate the polymer in methanol, collect by filtration, and perform Soxhlet extraction as described in Protocol 2. Dry the final polymer under vacuum.

Comparative Data of Polymerization Methods
FeatureSuzuki-Miyaura PolycondensationStille Polycondensation
Co-monomer Organoboron compounds (Boronic acids/esters)Organotin compounds (Stannanes)
Toxicity Low toxicity reagentsHigh toxicity of organotin reagents and byproducts
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄)Base-free, very mild conditions
Byproduct Removal Boron byproducts are generally water-soluble and easy to removeTin byproducts are challenging to remove completely
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, etc.[9]Pd₂(dba)₃, Pd(PPh₃)₄[7]
Primary Advantage Environmental and handling safetyExcellent functional group tolerance, mild conditions

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure by analyzing the chemical shifts and integration of protons and carbons in the polymer backbone and side chains. The disappearance of signals corresponding to the monomer's reactive groups (e.g., protons adjacent to bromine) and the appearance of new aromatic signals confirm successful polymerization.[15]

  • Gel Permeation Chromatography (GPC/SEC): GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer.[16][17] A narrow PDI is often indicative of a well-controlled polymerization.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polymers containing rigid aromatic units like 1,5-naphthyridine are expected to exhibit high thermal stability.[15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present in the polymer and confirm the absence of starting materials.[15]

Part 4: Applications and Relevance to Drug Development

The synthesis of polymers containing 1,5-naphthyridine units is not merely an academic exercise; it provides materials with direct relevance to pharmaceutical and biomedical research.

  • Inherently Bioactive Polymers: The 1,5-naphthyridine scaffold itself is found in molecules with antimicrobial and antiproliferative properties.[1][2] Polymers incorporating this unit can be investigated as "polymeric drugs," where the macromolecular nature could lead to altered pharmacokinetics, reduced systemic toxicity, and multivalency effects.[3]

  • Drug Delivery Vehicles: These polymers can serve as the backbone for drug-polymer conjugates. Bioactive agents can be tethered to the polymer chain (or to side chains attached to the main chain), creating a controlled-release system. The polymer backbone protects the drug, can improve its solubility, and may allow for passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[4]

  • Metal-Coordinating Systems: The nitrogen atoms of the naphthyridine unit are excellent ligands for metal ions. This property can be exploited to create metal-based therapeutics (e.g., platinum-based anticancer agents) where the polymer acts as a macromolecular ligand, potentially reducing side effects and improving drug delivery.[1]

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
  • Palacios, F., de la Cruz, P., & de los Santos, J. M. (2020).
  • Gu, C., & Li, Z. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Palladium-Catalyzed Cross-Coupling Reactions for Polymers (pp. 1-52). Wiley-VCH. [Link]
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
  • McCormick, T. M., et al. (2011). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 30(15), 4118-4124. [Link]
  • Intertek. (n.d.).
  • LibreTexts. (2023). Stille Coupling. [Link]
  • Eriksson, E. (2014). Naphthyridine Based Molecular Switches. DiVA portal. [Link]
  • Miyanishi, M., & Osaka, I. (2021). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry, 12(29), 4133-4146. [Link]
  • Pal, S., et al. (2012). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 4(1), 350-355. [Link]
  • Chemistry Solved. (2023, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
  • Gower, N. S., et al. (2021). A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods. ChemRxiv. [Link]
  • ResearchGate. (n.d.).
  • Saha, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139-2150. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Stille reaction. [Link]
  • International Journal of Scientific Development and Research. (2017). A Review on Polymers in Pharmaceutical Drug Delivery Systems. IJSDR, 2(5). [Link]
  • Lee, H., et al. (2016). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Journal of Visualized Experiments, (117), e54721. [Link]
  • Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 63). John Wiley & Sons, Inc. [Link]
  • Baudoin, O., et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1435. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Agilent Technologies. (2015).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • International Journal of Pharmaceutical and Medical Research. (2022). A Review on Role of Polymer in Pharmaceutical Drug Delivery System. IJFMR, 4(2). [Link]
  • ResearchGate. (n.d.).

Sources

Application Notes & Protocols: The 1,5-Naphthyridine Scaffold in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in an Era of Resistance

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents that can overcome existing resistance mechanisms. Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for drug discovery due to their ability to interact with multiple biological targets. The 1,5-naphthyridine ring system is one such scaffold, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties.[1][2]

This guide focuses on the application of 1,5-naphthyridine derivatives, particularly those derived from the 1,5-naphthyridin-4-ol core, in the development of new antimicrobial agents. These compounds share structural similarities with the highly successful quinolone antibiotics and often target the same essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] However, novel derivatives are being developed that bind to these targets in unique ways, offering a potential solution to the widespread quinolone resistance.[3]

This document provides a comprehensive overview of the mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the synthesis and antimicrobial evaluation of 1,5-naphthyridine-based compounds.

Section 1: The 1,5-Naphthyridine Core: Rationale and Chemistry

The primary antibacterial mechanism for this class of compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial survival, managing DNA topology during replication, transcription, and repair.[5]

  • DNA Gyrase: Unique to bacteria, this enzyme introduces negative supercoils into DNA, a process essential for compacting the bacterial chromosome and facilitating strand separation during replication.[6]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.

Inhibition of these enzymes by 1,5-naphthyridine derivatives traps them in a covalent complex with cleaved DNA. This stalled complex blocks the progression of replication forks, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death.[5][7] In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target.[6]

Notably, a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold has been developed. These agents bind to a different site on the enzyme-DNA complex compared to traditional fluoroquinolones, a critical feature that allows them to evade common resistance mutations.[3][4]

MOA cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Replication DNA Replication DNA->Replication unwinds Gyrase DNA Gyrase Replication->Gyrase creates positive supercoils TopoIV Topoisomerase IV Replication->TopoIV requires decatenation Gyrase->DNA introduces negative supercoils Death Bacterial Cell Death Gyrase->Death TopoIV->Death Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Gyrase INHIBITS Naphthyridine->TopoIV INHIBITS

Caption: Mechanism of action of 1,5-naphthyridine derivatives.

The creation of a diverse library of compounds is fundamental to exploring the structure-activity relationship. The 1,5-naphthyridine core can be synthesized through several established methods, allowing for the strategic placement of various substituents.[1][8]

  • Friedländer Annulation: A classical and widely used method involving the condensation of a 3-aminopyridine derivative with a β-ketoester or a related 1,3-dicarbonyl compound. This is a robust way to form the second pyridine ring.

  • Skraup Synthesis: Involves reacting a 3-aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1]

  • Palladium-Mediated Cross-Coupling: Modern methods like Heck and Stille coupling reactions can be used to construct the bicyclic system from appropriately substituted pyridine precursors.[8]

These synthetic routes provide the flexibility to introduce chemical diversity at various positions around the naphthyridine scaffold, which is essential for optimizing antimicrobial potency and pharmacokinetic properties.

Synthesis cluster_synthesis Generalized Synthetic Workflow Start 3-Aminopyridine Precursor (R1) Reaction Cyclization Reaction (e.g., Friedländer) Start->Reaction Reagent β-Ketoester or equivalent (R2, R3) Reagent->Reaction Core This compound Core Reaction->Core Modification Further Derivatization (e.g., at C2, C7, N1) Core->Modification Library Diverse Compound Library Modification->Library Screening cluster_cascade Screening Cascade Library Compound Library Primary Primary Screen: MIC Determination (Gram+/Gram- Panel) Library->Primary Hit_Selection Hit Selection (Potency & Spectrum) Primary->Hit_Selection Hit_Selection->Library Inactive Secondary Secondary Screen: DNA Gyrase Inhibition Assay Hit_Selection->Secondary Potent Hits Lead_Opt Lead Optimization (SAR, PK/PD, Toxicity) Secondary->Lead_Opt

Caption: A tiered workflow for antimicrobial screening.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a gold standard for determining MIC values. [9][10]This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

A. Materials

  • Test compounds (dissolved in DMSO, stock concentration 10 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) [10]* Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35-37°C)

B. Procedure

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. [11] * Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. [12]

  • Compound Dilution Plate Preparation:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In a separate tube, prepare a starting concentration of your test compound (e.g., 128 µg/mL) in CAMHB containing the same percentage of DMSO as will be in the final assay (typically ≤1%).

    • Add 200 µL of this starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • This protocol describes a final volume of 100uL. An alternative is to add 50 µL of CAMHB to the wells, followed by 50 µL of the bacterial inoculum at 2x the final concentration.

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) is 200 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.

C. Interpretation

  • After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should be turbid.

  • The sterility control (well 12) should be clear.

  • The results for the positive control antibiotic should fall within its expected quality control range.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
NAPH-001
NAPH-002
Ciprofloxacin0.25 - 1.00.004 - 0.0160.25 - 1.0

This assay determines if a compound's antibacterial activity is due to the inhibition of DNA gyrase. It measures the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form. [6][13] A. Materials

  • E. coli DNA Gyrase enzyme and assay buffer (commercially available kits, e.g., from Inspiralis or TopoGEN)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP solution

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Agarose gel (1%), TAE buffer, and electrophoresis equipment

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

  • Gel imaging system

B. Procedure

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction might include:

    • Assay Buffer (to final 1X concentration)

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (or DMSO for no-inhibitor control)

    • Distilled water to bring the volume to ~28 µL.

  • Enzyme Addition: Add DNA Gyrase enzyme (e.g., 1 unit) to all tubes except the "no enzyme" control.

  • Initiate Reaction: Add ATP to a final concentration of 1 mM to all tubes to start the reaction. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or EDTA).

  • Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run the gel in TAE buffer until good separation is achieved between the supercoiled and relaxed DNA bands (e.g., 70V for 2 hours).

  • Visualization: Stain the gel with a DNA stain and visualize using a gel imaging system.

C. Interpretation

  • Controls:

    • No Enzyme Control: Should show a single band corresponding to relaxed plasmid DNA.

    • No Inhibitor Control: Should show a prominent, faster-migrating band corresponding to supercoiled DNA.

  • Test Compounds: An active inhibitor will prevent the conversion of relaxed DNA to supercoiled DNA. The band for relaxed DNA will increase in intensity, and the supercoiled band will decrease as the inhibitor concentration increases.

  • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by quantifying the band intensities.

Section 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1,5-naphthyridine scaffold is crucial for optimizing its antibacterial profile. SAR studies provide insights into which chemical groups at specific positions enhance potency, broaden the spectrum of activity, or reduce toxicity. [3]

Position Modification Impact on Activity Reference
N-1 Small alkyl groups (e.g., cyanomethyl) Can improve potency and spectrum. [14]
C-2 Alkoxy (e.g., methoxy) or cyano groups Generally tolerated and can be optimal for activity. [3]
C-4 Hydroxy/Oxo group Critical for binding to the enzyme-DNA complex; typically conserved. [8]

| C-7 | Halogens (e.g., fluorine), hydroxyl groups | Preferred substitutions for potent antibacterial activity. | [3]|

Key Insights:

  • Substitutions at the C-2 and C-7 positions appear to be the most critical for modulating the antibacterial activity and spectrum of 1,5-naphthyridine-based topoisomerase inhibitors. [3]* Unlike quinolones, where a large substituent at N-1 is common (e.g., cyclopropyl), some NBTIs based on the 1,5-naphthyridin-2-one scaffold show improved potency with smaller groups like a cyanomethyl substituent. [14]* Careful optimization is required to balance antibacterial potency with potential off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. [3]

Conclusion

The this compound scaffold represents a highly promising and adaptable platform for the development of next-generation antimicrobial agents. Its proven ability to effectively inhibit essential bacterial topoisomerases, coupled with the potential to overcome existing fluoroquinolone resistance mechanisms, makes it a focal point of modern drug discovery efforts. By employing a systematic approach involving targeted synthesis, a robust screening cascade, and detailed SAR analysis as outlined in these protocols, researchers can effectively explore the chemical space around this scaffold to identify and optimize novel drug candidates in the fight against infectious diseases.

References

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • ResearchGate. (n.d.). Antimicrobial activity of novel naphthyridine compounds.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
  • ResearchGate. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • Kwiecień, H., & Leś, A. (2019).
  • Kwiecień, H., & Leś, A. (2019).
  • Gencer, H. K., et al. (2017). New 1,4-dihydron[3][7]aphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Lv, K., et al. (2012). Synthesis and Antibacterial Activity of Naphthyridone Derivatives Containing mono/difluoro-methyloxime Pyrrolidine Scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Kuo, C-C., et al. (2013).
  • de Almeida, G. G. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]
  • Martín-Encinas, E., et al. (2020).
  • Singh, S. B., et al. (2018). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9).
  • Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed. [Link]
  • Adnan, M., et al. (2023).
  • Pfaller, M. A., & Bobenchik, A. M. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
  • Aldred, K. J., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. [Link]
  • WOAH. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Khademi, F., & Tafreshi, N. K. (2015). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Research in Pharmaceutical Sciences. [Link]
  • Buccigrossi, V., & Piddock, L. J. V. (2023). Antimicrobial Susceptibility Testing.
  • Magdesian, K. G. (2017). Antimicrobial Susceptibility Testing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gould-Jacobs Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-4-ol. The 1,5-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] The Gould-Jacobs reaction offers a classical and effective methodology for constructing the 4-hydroxy-1,5-naphthyridine core from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).[2][3]

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis.

Understanding the Gould-Jacobs Reaction Mechanism

The synthesis is typically a two-stage process: an initial condensation followed by a high-temperature intramolecular cyclization.[1]

  • Condensation: The reaction begins with a nucleophilic attack from the amino group of 3-aminopyridine on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to create the key intermediate, diethyl (pyridin-3-ylamino)methylenemalonate.[4]

  • Thermal Cyclization: This critical step demands significant thermal energy (typically >250 °C) to induce a 6-electron electrocyclization, which forms the fused pyridone ring.[5][6]

  • Tautomerization: The cyclized product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, exists in equilibrium with its more stable enol tautomer, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][6]

  • Hydrolysis & Decarboxylation (Optional but common): Subsequent saponification of the ester followed by decarboxylation by heating yields the final this compound.[1][4]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway for this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation A 3-Aminopyridine + DEEM B Intermediate: Diethyl (pyridin-3-ylamino)methylenemalonate A->B - EtOH C Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate B->C Heat (>250°C) - EtOH D 4-Oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylic acid C->D 1. NaOH 2. H+ E This compound D->E Heat - CO2 Troubleshooting_Yield Troubleshooting Workflow: Low Cyclization Yield start Low Yield of This compound q1 Is reaction temp >250°C? start->q1 a1_no Action: Increase heat. Verify with thermometer. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is reaction monitored by TLC? a1_yes->q2 a2_no Action: Implement TLC monitoring to determine optimal time. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is significant charring or decomposition observed? a2_yes->q3 a3_yes Action: Reduce reaction time. Consider solvent-free conditions or microwave heating. q3->a3_yes Yes a3_no Action: Consider alternative cyclization methods (e.g., Eaton's reagent). q3->a3_no No

Sources

Technical Support Center: Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,5-Naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic process. Leveraging extensive laboratory experience and established chemical principles, this resource provides in-depth, actionable insights in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and dependable method for the laboratory-scale synthesis of this compound is the Gould-Jacobs reaction .[1][2] This classical method involves a two-step sequence:

  • Condensation: The reaction is initiated by the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed by heating the neat mixture of reactants and results in the formation of the key intermediate, diethyl (pyridin-3-ylamino)methylenemalonate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce an intramolecular cyclization.[1] This electrocyclization reaction forms the fused pyridine ring, yielding the ethyl ester of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Subsequent hydrolysis and decarboxylation afford the desired this compound.

This method is favored for its versatility and relatively straightforward execution, providing a direct route to the core naphthyridine scaffold.

Q2: I've performed the Gould-Jacobs reaction, but my yield of this compound is low, and I have a significant amount of an isomeric byproduct. What is this byproduct and why does it form?

A very common issue in the synthesis of this compound via the Gould-Jacobs reaction is the formation of the isomeric byproduct, 1,7-Naphthyridin-4-ol . The formation of this isomer is a direct consequence of the regioselectivity of the thermal cyclization step.

The intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, possesses two potential sites for intramolecular cyclization on the pyridine ring originating from 3-aminopyridine: the C-2 and C-4 positions.

  • Cyclization at C-2: This is the desired pathway, leading to the formation of the 1,5-naphthyridine ring system.

  • Cyclization at C-4: This is the competing pathway, resulting in the formation of the isomeric 1,7-naphthyridine ring system.

The electronic and steric properties of the pyridine ring influence the regioselectivity of this reaction. While cyclization to the C-2 position is generally favored, the reaction conditions, particularly temperature, can significantly impact the ratio of the two isomers.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a detailed breakdown of the common byproducts encountered during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their presence.

Byproduct Profile
Byproduct NameStructureCommon Cause(s)Mitigation Strategies
1,7-Naphthyridin-4-ol Isomer of the desired productLack of complete regioselectivity during thermal cyclization.Precise temperature control during cyclization; use of specific catalysts to favor 1,5-isomer formation.
Diethyl (pyridin-3-ylamino)methylenemalonate Uncyclized IntermediateIncomplete thermal cyclization due to insufficient temperature or reaction time.Ensure the cyclization temperature reaches and is maintained at the required level (typically 240-250°C in diphenyl ether); monitor reaction progress by TLC.
3-Aminopyridine Unreacted Starting MaterialIncomplete initial condensation reaction.Ensure an appropriate stoichiometry of reactants; monitor the condensation step by TLC to confirm the consumption of 3-aminopyridine.
Hydrolyzed and Decarboxylated Byproducts Various species lacking the ester or carboxylic acid groupHarsh reaction conditions, particularly in the presence of trace amounts of water at high temperatures.Use anhydrous solvents and reagents; carefully control the temperature and duration of the cyclization step.
Self-condensation Products of DEEM Polymeric materialsExcess DEEM and high temperatures.Use a stoichiometric amount or a slight excess of DEEM relative to 3-aminopyridine.

In-Depth Analysis of Key Byproducts

Issue 1: Formation of 1,7-Naphthyridin-4-ol Isomer
  • Causality: The nitrogen atom in the pyridine ring of 3-aminopyridine deactivates the ring towards electrophilic substitution, but both the C-2 and C-4 positions remain susceptible to cyclization. The subtle differences in the electronic and steric environment of these two positions lead to a mixture of products.

  • Identification:

    • TLC: The two isomers often have very similar Rf values, making their separation and identification by TLC challenging. Using a combination of different solvent systems may improve resolution.

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the 1,5- and 1,7-isomers. The chemical shifts and coupling constants of the aromatic protons will differ significantly due to the different placement of the nitrogen atom in the second ring.

    • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry can effectively separate the two isomers and confirm their identical mass-to-charge ratio, confirming them as isomers.

  • Troubleshooting and Optimization:

    • Temperature Control: Precise and consistent heating during the cyclization is critical. Fluctuations in temperature can alter the isomer ratio.

    • Solvent Choice: While high-boiling aromatic solvents are standard, exploring alternative solvents or solvent mixtures may influence the regioselectivity.

    • Catalysis: The use of Lewis or Brønsted acid catalysts during the cyclization step has been explored to improve the regioselectivity, though this can also lead to other side reactions if not carefully controlled.

Issue 2: Presence of Uncyclized Intermediate
  • Causality: The thermal cyclization step has a high activation energy and requires stringent conditions.[3] Insufficient heating, either in terms of temperature or duration, will result in the incomplete conversion of the diethyl (pyridin-3-ylamino)methylenemalonate intermediate to the cyclized product.

  • Identification:

    • TLC: The uncyclized intermediate will have a different Rf value compared to the starting materials and the final product, allowing for easy monitoring of the reaction progress.

    • NMR Spectroscopy: The 1H NMR spectrum of the intermediate will show characteristic signals for the ethoxy groups and the vinyl proton, which are absent in the final cyclized product.

  • Troubleshooting and Optimization:

    • High-Boiling Point Solvents: The use of solvents like diphenyl ether (boiling point ~259°C) is necessary to achieve the required temperature for efficient cyclization.

    • Reaction Monitoring: Regularly monitor the reaction by TLC until the spot corresponding to the intermediate is no longer visible.

    • Microwave Synthesis: Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields by providing rapid and uniform heating.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120°C for 1-2 hours with stirring.

  • Monitor the reaction progress by TLC until the 3-aminopyridine spot is consumed.

  • The resulting viscous oil, diethyl (pyridin-3-ylamino)methylenemalonate, is used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat diphenyl ether to 240-250°C.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 240-250°C for 30-60 minutes.

  • Monitor the cyclization by TLC until the intermediate is no longer detected.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the solid dissolves and the ester is fully hydrolyzed.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation.

  • Cool the solution and adjust the pH to 6-7 with a base (e.g., sodium bicarbonate).

  • The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Analytical Characterization by HPLC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

This method should allow for the separation of this compound from its 1,7-isomer and the uncyclized intermediate.

Visualizing Reaction Pathways and Troubleshooting

Gould-Jacobs Reaction Pathway for this compound

Gould_Jacobs_Pathway Reactants 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate Diethyl (pyridin-3-ylamino)methylenemalonate Reactants->Intermediate Condensation Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Product_Ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Cyclization->Product_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Product_Ester->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: The synthetic pathway of the Gould-Jacobs reaction for this compound.

Troubleshooting Logic for Isomer Formation

Isomer_Troubleshooting Start Low Yield of this compound Check_Isomer Isomeric Byproduct Suspected? (e.g., 1,7-Naphthyridin-4-ol) Start->Check_Isomer Analyze Analyze Check_Isomer->Analyze Confirm Identity Optimize Optimize Analyze->Optimize If Isomer Confirmed Purify Purify Analyze->Purify If Other Impurities Optimize->Purify Result Improved Purity and Yield Purify->Result

Caption: A logical workflow for troubleshooting the formation of isomeric byproducts.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-1,5-naphthyridine. BenchChem.
  • Borges, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3237.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
  • Biotage. (2012).
  • Master Organic Chemistry. (2022).
  • University of Calgary. (n.d.). Malonic Ester Synthesis. University of Calgary.
  • Chemistry LibreTexts. (2020). 23.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • BenchChem. (2025).
  • University of Rochester. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
  • Semantic Scholar. (2010). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Semantic Scholar.

Sources

Technical Support Center: Optimizing the Synthesis of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during their experiments. Our goal is to empower you with the knowledge to increase the yield and purity of your target compound.

Introduction to this compound Synthesis

The 1,5-naphthyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] this compound, also known as 4-hydroxy-1,5-naphthyridine, is a crucial intermediate in the development of novel therapeutics.[1][3]

The most prevalent and direct method for synthesizing this compound is the Gould-Jacobs reaction.[1][4][5][6] This classic method involves the condensation of a 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][4][7]

This guide will focus primarily on troubleshooting and optimizing the Gould-Jacobs approach to maximize your yield of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.

Low Yield in the Gould-Jacobs Cyclization

Question: My overall yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in the Gould-Jacobs reaction is a common issue that can often be traced back to two critical stages: the initial condensation and the subsequent thermal cyclization.

1. Incomplete Initial Condensation:

  • Causality: The formation of the anilidomethylenemalonate intermediate is crucial before proceeding to the high-temperature cyclization. Incomplete reaction at this stage will inevitably lead to a lower overall yield.

  • Troubleshooting:

    • Monitor Reaction Progress: Before initiating the cyclization, it is imperative to monitor the condensation reaction using Thin Layer Chromatography (TLC). This allows you to ensure the complete consumption of the starting 3-aminopyridine.

    • Optimize Condensation Conditions: The condensation is typically carried out by heating the mixture of 3-aminopyridine and DEEM. If the reaction is sluggish, consider a moderate increase in temperature or reaction time.

2. Suboptimal Cyclization Conditions:

  • Causality: The thermal cyclization step requires high temperatures to drive the intramolecular 6-electron electrocyclization.[1] However, excessively high temperatures or prolonged reaction times can lead to thermal decomposition of the product and starting materials, resulting in a tarry mixture and reduced yield.[4]

  • Troubleshooting:

    • Precise Temperature Control: The cyclization is commonly performed in a high-boiling point solvent like diphenyl ether or Dowtherm A at temperatures ranging from 240-250°C.[4][5] It is critical to maintain a stable and uniform temperature throughout the reaction.

    • Optimize Reaction Time: Monitor the progress of the cyclization by TLC to determine the optimal reaction time. Quench the reaction once the intermediate is consumed to prevent product degradation.

    • Consider Milder Cyclization Catalysts: If thermal decomposition is a persistent issue, exploring milder cyclization catalysts could be a viable alternative.

Formation of Viscous Tar During Reaction

Question: My reaction mixture turned into a dark, viscous tar, making product isolation difficult. What causes this and how can it be prevented?

Answer: Tar formation is a strong indicator of decomposition, often due to the harsh conditions of the Gould-Jacobs or alternative reactions like the Skraup reaction.

  • Causality (Gould-Jacobs): As mentioned, excessively high temperatures during cyclization are a primary cause of tar formation.[4]

  • Troubleshooting (Gould-Jacobs):

    • Strict Temperature Control: Adhere to the recommended temperature range for cyclization (240-250°C).

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.

  • Causality (Skraup Reaction - an alternative route): The Skraup reaction, which uses glycerol and sulfuric acid, is notoriously exothermic and can be difficult to control, often leading to polymerization and tarring.[4]

  • Troubleshooting (Skraup Reaction):

    • Slow Reagent Addition: Add the sulfuric acid slowly and with efficient cooling to manage the exotherm.

    • Use of a Moderator: Incorporating a moderator like ferrous sulfate can help to control the reaction rate.[4]

    • Vigorous Stirring: Ensure efficient and vigorous stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Product Purification Challenges

Question: I'm having difficulty purifying the crude this compound. What are the best methods and what impurities should I be aware of?

Answer: The purification of this compound can be challenging due to its physical properties.

  • Common Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the crude solid.[8] The choice of solvent is critical.

    • Acid-Base Extraction: This technique can be used to separate the acidic this compound from neutral or basic impurities.[8]

    • Column Chromatography: Due to the polar nature of the compound, column chromatography can be challenging but may be necessary for small-scale purifications or to remove stubborn impurities.[8]

  • Troubleshooting Recrystallization:

    • "Oiling Out": If the compound separates as an oil instead of crystals, it is often due to the solution being too concentrated or cooling too rapidly.[8]

      • Solution: Use a more dilute solution, allow for slow cooling, scratch the inside of the flask with a glass rod to induce crystallization, or add a seed crystal.[8]

    • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Suitable solvents to screen include aqueous ethanol, aqueous acetic acid, or a mixture of DMF/water.[8]

  • Potential Impurities:

    • Unreacted Starting Materials: Such as 3-aminopyridine.

    • Incompletely Cyclized Intermediate: The anilidomethylenemalonate.

    • Byproducts from Side Reactions: Resulting from decomposition or alternative reaction pathways.

    • Residual High-Boiling Point Solvents: Such as diphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the Gould-Jacobs reaction , which involves the condensation of 3-aminopyridine with a malonic ester derivative followed by thermal cyclization.[4][5][6] Other methods include the Skraup reaction , which is a more classical but often lower-yielding and less controlled synthesis from 3-aminopyridine and glycerol, and the Friedländer reaction , which can be adapted for the synthesis of the naphthyridine core.[5][6][9]

Q2: Are there any modern alternatives to the high-temperature thermal cyclization in the Gould-Jacobs reaction?

A2: Yes, microwave-assisted synthesis has emerged as a valuable alternative.[1][10] Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions with improved yields by providing rapid and uniform heating.[11]

Q3: How do substituents on the starting 3-aminopyridine affect the Gould-Jacobs reaction?

A3: The electronic and steric properties of substituents on the 3-aminopyridine ring can significantly influence the regioselectivity and efficiency of the cyclization.[4] Electron-donating groups generally facilitate the reaction.

Q4: Can I use a different malonic ester derivative instead of diethyl ethoxymethylenemalonate (DEEM)?

A4: Yes, other malonic ester derivatives can be used. For example, using Meldrum's acid has been reported to yield 4-hydroxynaphthyridines.[5] The choice of the malonic ester derivative can influence the reaction conditions and the final product.

Experimental Protocols

Optimized Gould-Jacobs Synthesis of this compound (Thermal Method)

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • Monitor the reaction progress by TLC until the 3-aminopyridine is consumed.

  • Cool the reaction mixture to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify upon cooling.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture with vigorous stirring to 240-250°C.

  • Maintain this temperature and monitor the reaction by TLC until the intermediate is consumed (typically 30-60 minutes).

  • Allow the reaction mixture to cool to below 100°C.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain pure this compound.

Data Summary

ParameterConventional Thermal MethodMicrowave-Assisted MethodKey Considerations
Temperature 240-250°CTypically 250-300°CPrecise temperature control is crucial to prevent decomposition.[4][11]
Reaction Time 30-60 minutes5-15 minutesMicrowave significantly reduces reaction time.[11]
Solvent Diphenyl ether, Dowtherm ACan be performed neat or with a high-boiling solventSolvent choice impacts heat transfer and product isolation.
Typical Yields Moderate to goodOften higher than thermal methodsOptimization of conditions is key for maximizing yield.[11]

Visualizing the Process

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-Aminopyridine C Intermediate (Anilidomethylenemalonate) A->C 110-120°C B Diethyl Ethoxymethylenemalonate B->C 110-120°C D Crude this compound C->D 240-250°C (Diphenyl ether) E Pure this compound D->E Recrystallization

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield of This compound CheckCondensation Was the initial condensation complete? Start->CheckCondensation CheckCyclization Were cyclization conditions optimal? CheckCondensation->CheckCyclization Yes IncompleteCondensation Incomplete Condensation CheckCondensation->IncompleteCondensation No SuboptimalCyclization Suboptimal Cyclization CheckCyclization->SuboptimalCyclization No Decomposition Possible Decomposition CheckCyclization->Decomposition Yes, but tar formed SolutionCondensation Solution: - Monitor with TLC - Increase temp/time IncompleteCondensation->SolutionCondensation SolutionCyclization Solution: - Precise temp control (240-250°C) - Optimize reaction time - Consider inert atmosphere SuboptimalCyclization->SolutionCyclization SolutionDecomposition Solution: - Lower cyclization temp - Shorter reaction time - Consider milder catalyst Decomposition->SolutionDecomposition

Sources

Technical Support Center: Purification of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,5-Naphthyridin-4-ol (CAS 5423-54-1). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Given that commercial grades of this valuable heterocyclic building block can have purities ranging from 96-98%, a final purification step is often a critical prerequisite for sensitive downstream applications.[1] This guide provides in-depth, experience-driven advice on using recrystallization, a robust and scalable technique, to achieve the desired purity.

We will move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and optimize the process for your specific experimental context.

Section 1: Fundamentals & Initial Considerations

Q1: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is an exceptionally effective technique for this compound due to its distinct physicochemical properties. The core principle of recrystallization is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] this compound is an ideal candidate for several reasons:

  • Crystalline Solid: It is a stable, solid material at room temperature, which is a prerequisite for this technique.

  • High Melting Point: With a melting point reported at approximately 340 °C, there is a very low risk of the compound "oiling out" by melting in a hot solvent before it dissolves. This provides a wide operational window for selecting solvents with various boiling points.

  • Polarity: The presence of a hydroxyl group and two nitrogen atoms within the fused pyridine ring structure imparts significant polarity. This allows for the use of common, manageable, and effective polar solvents.

  • Tautomerism: It is important to recognize that this compound exists in equilibrium with its tautomeric form,[3]naphthyridin-4(1H)-one.[4] This structural feature influences its hydrogen bonding capabilities and, consequently, its solubility in protic solvents.

Q2: What are the likely impurities I am trying to remove?

The nature of impurities is intrinsically linked to the synthetic route used to prepare the 1,5-naphthyridine scaffold. Common synthetic pathways, such as variations of the Skraup or Friedländer syntheses, can result in specific impurities.[5][6] You should anticipate the presence of:

  • Unreacted Starting Materials: A frequent starting material for this scaffold is 3-aminopyridine, which may carry through the synthesis if the reaction is incomplete.[6][7]

  • Reaction Byproducts: Incomplete cyclization or side-reactions can lead to structurally related impurities that may have similar solubility profiles, posing a purification challenge.

  • Colorimetric Impurities: Often, crude reaction mixtures contain colored, polymeric byproducts that must be removed.

  • Residual Solvents: Solvents used during the synthesis or initial workup may be trapped within the crude solid.

Section 2: The Recrystallization Workflow

Q3: Which solvents should I screen for the recrystallization of this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but poorly at room or sub-ambient temperatures.[8][9] Given the polar nature of this compound, the following solvents and solvent systems are excellent starting points for screening.

Data Presentation: Recommended Solvents for Screening

Solvent/SystemTypeRationale & Expected Behavior
Ethanol (or Methanol) Polar ProticOften effective for polar heterocyclic compounds.[9] this compound will likely show good solubility when hot and moderate solubility when cold.
Water Polar ProticDue to strong hydrogen bonding, solubility in hot water is possible, but likely low. It is an excellent anti-solvent.[10]
Dimethylformamide (DMF) / Water Polar Aprotic / ProticDissolve the compound in a minimal amount of hot DMF, then slowly add hot water (as the anti-solvent) until the solution becomes turbid.[8]
Dimethyl Sulfoxide (DMSO) / Water Polar Aprotic / ProticSimilar to the DMF/Water system, this is a powerful combination for highly polar compounds that are difficult to dissolve.[8]
Aqueous Acetic Acid Acidic Polar ProticThe acidic nature can protonate the basic nitrogen atoms, increasing solubility. The compound will precipitate upon cooling and pH neutralization.

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Note if the solid dissolves easily (poor solvent choice).

  • If sparingly soluble, heat the mixture gently (e.g., in a hot water bath or on a hot plate) while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Q4: Can you provide a standard protocol for the recrystallization?

Certainly. The following is a robust, general-purpose protocol that can be adapted based on your solvent screening results.

Experimental Protocol: Standard Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

  • (Optional) Decoloration: If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w), and then re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.

Mandatory Visualization: The Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (If needed) C->D Impurities or Charcoal Present? E Slow Cooling to RT C->E No Impurities D->E F Ice Bath Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: A standard workflow for the purification of this compound via recrystallization.

Section 3: Troubleshooting Guide & FAQs

Q5: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the solute is no longer soluble but the solution temperature is still above the solute's melting point, or when the solution is too concentrated. While the high melting point of this compound makes the first cause unlikely, high concentration is a common issue.[8][9]

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add more of the hot solvent (10-20% additional volume) to create a more dilute solution.[8]

  • Slow the Cooling: Rapid cooling can favor oil formation. Ensure the solution cools to room temperature as slowly as possible before moving to an ice bath. Insulating the flask can help.[9]

  • Modify the Solvent System: If the problem persists, the solvent may be too "good." Try re-dissolving and adding a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution to reduce the overall solubility.

Q6: I have crystals, but my final yield is very low. What likely went wrong?

A low yield is one of the most common frustrations in recrystallization. The primary culprit is almost always using too much solvent during the dissolution step.[9][11]

Troubleshooting Steps:

  • Check the Mother Liquor: Take the filtrate (the liquid that passed through the filter) and try to induce further crystallization. You can do this by scratching the inside of the flask or by concentrating the solution by boiling off some of the solvent and cooling it again. If a significant amount of additional product crystallizes, you used too much solvent initially.

  • Avoid Premature Crystallization: If your product started to crystallize during a hot filtration step, you lost material on the filter paper. Ensure your funnel and receiving flask are adequately pre-heated.

  • Inadequate Cooling: Ensure you have cooled the flask in an ice bath for a sufficient amount of time to allow for maximum precipitation.

Q7: The solution is cold, but no crystals have formed. How can I induce crystallization?

Spontaneous nucleation sometimes needs a little encouragement. If you have a clear, cold, supersaturated solution, you can take the following steps.

Solutions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[8][11]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a perfect template for other molecules to crystallize onto.[8][11]

  • Re-evaluate: If neither of these methods works, it is likely that your solution is not supersaturated. This could be because you used far too much solvent, or the compound is simply too soluble in that solvent even when cold. In this case, you will need to concentrate the solution or reconsider your choice of solvent.

Mandatory Visualization: Troubleshooting Crystal Formation

G cluster_actions start Is the solution cold? q1 Have crystals formed? start->q1 action1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal q1->action1 No end_ok Process Complete q1->end_ok Yes action1->q1 Re-check action2 Concentrate Solution (Boil off some solvent) action1->action2 Still No Crystals action2->start Re-cool end_fail Re-evaluate Solvent Choice action2->end_fail If problem persists

Sources

Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,5-Naphthyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor solubility of this compound. The following sections offer scientifically grounded explanations and actionable protocols to help you navigate the challenges you might encounter during your experiments.

Introduction to this compound and its Solubility Challenges

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to scaffolds found in various biologically active molecules.[1][2][3] However, its planar, rigid structure and potential for strong intermolecular hydrogen bonding can contribute to low aqueous solubility, a common hurdle in drug discovery and development.[4] Poor solubility can negatively impact bioavailability, hinder in vitro assay performance, and complicate formulation development.[5][6][7] This guide will explore various techniques to enhance the solubility of this compound, enabling more reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when working with this compound.

Question 1: My this compound is not dissolving in my aqueous buffer for my biological assay. What are my immediate options?

Answer:

When facing immediate dissolution issues in aqueous buffers, several strategies can be employed. The choice of method will depend on the constraints of your specific assay.

  • pH Adjustment: The structure of this compound contains both a weakly acidic hydroxyl group and weakly basic nitrogen atoms, making its solubility highly pH-dependent.[8][9] You can attempt to increase solubility by adjusting the pH of your buffer.

    • To increase solubility by ionizing the acidic proton: Adjust the pH to be 1-2 units above the pKa of the hydroxyl group. This will deprotonate the hydroxyl group, forming a more soluble phenolate-like anion.

    • To increase solubility by ionizing the basic nitrogens: Adjust the pH to be 1-2 units below the pKa of the pyridine-like nitrogen. This will protonate the nitrogen, forming a more soluble cationic species. It is crucial to determine the pKa of this compound experimentally or through in silico prediction to guide pH selection. However, be mindful that significant pH changes can affect your biological assay's integrity.[10][11]

  • Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[12][13]

    • Commonly used co-solvents in biological assays include DMSO, ethanol, and polyethylene glycol (PEG).[5][14]

    • Start by preparing a concentrated stock solution of this compound in a suitable co-solvent (e.g., 10 mM in 100% DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your assay.

Question 2: I've tried using a co-solvent, but my compound precipitates out of solution upon dilution into my aqueous buffer. What's happening and how can I fix it?

Answer:

This is a common issue known as "crashing out" and occurs when the drug concentration in the diluted solution exceeds its solubility limit in the final aqueous/co-solvent mixture.

  • Mechanism: The co-solvent initially solubilizes the compound by reducing the polarity of the solvent system.[15] Upon dilution into an aqueous buffer, the overall polarity of the solvent increases, and if the solubility limit is surpassed, the compound will precipitate.

  • Solutions:

    • Lower the final concentration: The simplest solution is to work with a lower final concentration of your compound in the assay.

    • Increase the co-solvent percentage: If your assay can tolerate it, a slightly higher final concentration of the co-solvent may keep the compound in solution. However, always run a vehicle control to check for co-solvent effects.

    • Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds than others.[13] Consider trying alternatives like PEG 400 or propylene glycol.

    • Employ surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[6][16] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological systems.

Question 3: I am developing a formulation for oral administration and need to significantly improve the solubility of this compound. What are the most effective long-term strategies?

Answer:

For formulation development, more advanced and robust methods are required to achieve the desired solubility and bioavailability.

  • Salt Formation: If the compound has suitable ionizable groups, forming a salt is one of the most effective ways to increase solubility and dissolution rate.[15][17]

    • Given the presence of acidic and basic centers in this compound, both acid and base addition salts could be explored.

    • This typically involves reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) or base (e.g., sodium hydroxide, tromethamine).

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to an amorphous state can dramatically increase its solubility.[18][19]

    • This is often achieved by creating a solid dispersion where the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).

    • Techniques like spray drying and hot-melt extrusion are commonly used to prepare amorphous solid dispersions.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21]

    • They can form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.[22][23]

    • Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility enhancement.[24]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to a faster dissolution rate.[5][15]

    • Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[25][26][27][28] This approach can significantly improve the bioavailability of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The key properties are:

  • Molecular Structure: A planar, aromatic, heterocyclic ring system.[29]

  • Hydrogen Bonding: The presence of a hydroxyl group and nitrogen atoms allows for strong intermolecular hydrogen bonding, which can lead to high lattice energy and low solubility.

  • Ionization: The molecule possesses both a weakly acidic hydroxyl group and weakly basic nitrogen atoms, making its solubility pH-dependent.[8][9]

  • Lipophilicity: The aromatic nature of the rings contributes to its lipophilicity. A high logP value would indicate a preference for non-polar environments and lower aqueous solubility.[30]

Q2: How do I choose the right solubility enhancement technique?

A2: The selection of a suitable technique depends on several factors:

  • The intended application: In vitro assays have different requirements than in vivo studies or final drug formulations.

  • The physicochemical properties of the compound: For example, salt formation is only applicable to ionizable compounds.

  • The desired level of solubility enhancement: Simple methods like pH adjustment may provide a modest increase, while techniques like nanosuspensions can lead to a significant improvement.

  • Stability of the compound: Some methods, like hot-melt extrusion, involve high temperatures that could degrade the compound.

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, a combination of techniques can often be more effective. For instance, you could create a nanosuspension of an amorphous solid dispersion to leverage the benefits of both increased surface area and the high-energy amorphous state.

Experimental Protocols

Here are detailed step-by-step protocols for key solubility enhancement experiments.

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol will help you understand how the solubility of this compound changes with pH.

Materials:

  • This compound

  • A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • HPLC system for quantification

  • Shaking incubator or orbital shaker

  • pH meter

  • Microcentrifuge and/or filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a different pH.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, check the pH of each suspension and adjust if necessary.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as HPLC.

  • Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin complex using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Vacuum oven

Procedure:

  • Weigh out HP-β-CD and add it to the mortar.

  • Add a small amount of water to the HP-β-CD and knead it into a paste.[20]

  • Weigh out this compound (a typical molar ratio to start with is 1:1 drug to cyclodextrin) and slowly add it to the paste.

  • Knead the mixture for a specified period (e.g., 60 minutes).

  • Dry the resulting solid in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can then be tested for its solubility and dissolution properties.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

pHSolubility (µg/mL)
2.050.2
4.010.5
6.01.2
7.41.5
8.05.8
10.085.6

This table illustrates the expected U-shaped solubility profile for an amphoteric compound, with minimum solubility near its isoelectric point and increased solubility at acidic and basic pH values.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble This compound CheckAssay Assay Constraints? Start->CheckAssay pH_Adjust pH Adjustment CheckAssay->pH_Adjust pH change OK CoSolvent Use Co-solvent (e.g., DMSO) CheckAssay->CoSolvent pH change not OK Success Solubility Achieved pH_Adjust->Success Precipitation Precipitation on Dilution? CoSolvent->Precipitation LowerConc Lower Concentration Precipitation->LowerConc Yes Precipitation->Success No UseSurfactant Add Surfactant LowerConc->UseSurfactant Still precipitates LowerConc->Success UseSurfactant->Success

Caption: A decision-making workflow for troubleshooting immediate solubility issues of this compound in experimental settings.

G cluster_1 Advanced Solubility Enhancement Strategies PoorSolubility {Poorly Soluble Crystalline API | this compound} Chemical Chemical Modification Salt Formation PoorSolubility->Chemical Physical Physical Modification Particle Size Reduction (Nanosuspension) PoorSolubility->Physical Formulation Formulation Approach Amorphous Solid Dispersion Complexation (Cyclodextrin) PoorSolubility->Formulation EnhancedSolubility {Enhanced Solubility & Bioavailability} Chemical->EnhancedSolubility Physical->EnhancedSolubility Formulation->EnhancedSolubility

Caption: Overview of advanced strategies for enhancing the solubility of this compound for formulation development.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate.
  • Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Solubility Enhancement of Poorly W
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.).
  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). American Pharmaceutical Review.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2020). Advanced Pharmaceutical Bulletin.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Scilit.
  • This compound. (n.d.). PubChem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • How to select Co-solvent during hydrolytic forced degrad
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022).
  • THE NAPHTHYRIDINES. (n.d.).
  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
  • 1,5-Naphthyridine. (n.d.). PubChem.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
  • (PDF) Study of pH-dependent drugs solubility in water. (2011).
  • Physicochemical properties. (n.d.). Fiveable.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.
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Technical Support Center: A Guide to Dissolving 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-naphthyridine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active agents, particularly in oncology and infectious disease research.[1][2] Despite their therapeutic potential, these derivatives are frequently characterized by poor aqueous solubility, a significant hurdle in preclinical screening and formulation development.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively dissolving 1,5-naphthyridine derivatives using co-solvent systems. It offers structured troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established physicochemical principles.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the solubilization of 1,5-naphthyridine derivatives in a direct question-and-answer format.

Q1: My 1,5-naphthyridine derivative is not dissolving, even in DMSO. What are my immediate next steps?

A1: When a compound fails to dissolve in a powerful aprotic solvent like Dimethyl Sulfoxide (DMSO), a systematic approach is required. Initial insolubility is often multifactorial.

Initial Causality Check:

  • Compound Integrity: Verify the purity and physical form of your compound. Amorphous solids are generally more soluble than highly crystalline forms.[4]

  • Solvent Quality: Ensure the DMSO is anhydrous and of high purity. Water contamination can significantly reduce the solubilizing power of DMSO for hydrophobic compounds.

Step-by-Step Troubleshooting Protocol:

  • Mechanical Agitation: Ensure vigorous mixing using a vortex mixer for at least 1-2 minutes.

  • Sonication: Use a bath sonicator to break down compound aggregates. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

  • Gentle Heating: Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. However, be cautious of potential compound degradation; this should be assessed for novel compounds.

  • Co-Solvent Exploration: If the compound remains insoluble, explore alternative or mixed co-solvent systems. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be effective alternatives to DMSO.[5]

Below is a decision-making workflow for addressing solubility challenges.

G Troubleshooting Workflow for Poor Solubility Start Compound Insoluble in Initial Solvent Vortex Vortex Vigorously (1-2 min) Start->Vortex Check1 Dissolved? Vortex->Check1 Sonicate Sonicate (5-10 min) Check2 Dissolved? Sonicate->Check2 Heat Gentle Heat (30-40°C) Check3 Dissolved? Heat->Check3 Check1->Sonicate No Success Stock Solution Prepared Check1->Success Yes Check2->Heat No Check2->Success Yes Check3->Success Yes CoSolvent Try Alternative Co-Solvent (e.g., DMF, NMP, DMA) Check3->CoSolvent No pH_Mod Consider pH Modification (for ionizable compounds) CoSolvent->pH_Mod

Sources

Technical Support Center: Solubility Enhancement of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation & Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1,5-Naphthyridin-4-ol. We will explore the fundamental principles of pH-dependent solubility and provide actionable, step-by-step protocols to systematically determine the optimal pH for solubilization.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm struggling to dissolve this compound in standard aqueous buffers (e.g., PBS pH 7.4). Why is it so poorly soluble?

A: The limited aqueous solubility of this compound is characteristic of many heterocyclic aromatic compounds. Several factors contribute to this:

  • Molecular Structure: The compound exists in tautomeric equilibrium with[1][2]naphthyridin-4(1H)-one[2]. Its planar, rigid ring structure and high crystalline lattice energy make it difficult for water molecules to effectively solvate and break apart the solid-state form.

  • High Melting Point: this compound has a very high melting point of approximately 340°C[2]. A high melting point often correlates with low intrinsic solubility, as it indicates strong intermolecular forces in the crystal lattice that must be overcome for dissolution.

  • Ionization State: At neutral pH, the molecule is likely to be in its un-ionized, or neutral, form. For ionizable compounds, the neutral form is typically much less soluble than the charged (ionized) form[3][4].

Q2: How can pH adjustment improve the solubility of this compound?

A: The key lies in the compound's ionizable nature. The structure of this compound contains both a weakly acidic proton (on the pyridinone nitrogen) and weakly basic nitrogen atoms within the naphthyridine ring system. This makes it an amphoteric substance, meaning it can accept or donate a proton depending on the pH of the solution.

  • In Acidic Conditions (Low pH): The basic nitrogen atoms in the rings can become protonated, forming a positively charged cation (BH⁺).

  • In Alkaline Conditions (High pH): The acidic proton on the pyridinone ring can be removed, forming a negatively charged anion (B⁻).

These ionized forms (the cation and the anion) are significantly more polar and, therefore, more soluble in aqueous media than the neutral molecule[5]. Solubility will be at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. By moving the pH away from the pI, either lower or higher, solubility is expected to increase, resulting in a characteristic "U-shaped" or "V-shaped" pH-solubility profile.

Q3: What is the Henderson-Hasselbalch equation, and how does it apply here?

A: The Henderson-Hasselbalch equation is a fundamental formula that describes the relationship between pH, the dissociation constant (pKa), and the ratio of the ionized to the un-ionized forms of a weak acid or base[6][7]. It allows us to predict the ionization state of this compound at any given pH, which is the theoretical basis for manipulating its solubility.

  • For the acidic function (acting as a weak acid): pH = pKa + log([B⁻] / [HB]) Where [B⁻] is the concentration of the deprotonated (anionic) form and [HB] is the concentration of the neutral form.

  • For the basic function (acting as a weak base): pH = pKa + log([B] / [BH⁺]) Where [B] is the concentration of the neutral form and [BH⁺] is the concentration of the protonated (cationic) form.

Understanding this relationship is crucial because it explains why shifting the pH works. For example, to favor the more soluble anionic form, the pH must be adjusted to be significantly above the acidic pKa.

Q4: I cannot find a published pKa value for this compound. How should I proceed?

A: This is a common scenario in early-stage development. While in-silico prediction tools (e.g., Marvin, ACD/Labs) can provide an initial estimate, the most reliable approach is to determine the pH-solubility profile empirically. The protocol outlined in the next section is designed for this exact purpose—to identify the optimal pH ranges for solubilization without prior knowledge of the pKa values. The resulting data can also be used to estimate the pKa.

Section 2: Troubleshooting & Experimental Guide

This section provides practical advice for common experimental issues and a detailed protocol for generating a robust pH-solubility profile.

Q5: I tried adjusting the pH of my this compound suspension, and a large amount of precipitate suddenly appeared. What went wrong?

A: This is a classic sign that you have adjusted the pH to the compound's isoelectric point (pI). At this specific pH, the molecule has a net neutral charge, and its aqueous solubility is at its absolute minimum. When you approach this pH from either a highly acidic or a highly alkaline solution where the compound was dissolved, it will crash out of solution. This is not an error but rather a key piece of data. The pH at which maximum precipitation occurs gives you a good estimate of the pI and tells you which pH range to avoid for formulation.

Q6: What is the standard protocol for systematically determining the pH-solubility profile for a compound like this compound?

A: The industry-standard method is the Equilibrium Shake-Flask Solubility Assay . This method determines the thermodynamic equilibrium solubility at various pH points. The following protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies[8].

Protocol: Equilibrium pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (1.2 to 8.0) at 37°C.

Materials:

  • This compound (solid powder)

  • Standard Buffers:

    • pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

    • Additional buffers to cover the desired range (e.g., pH 2.0, 3.0, 5.5, 7.4, 8.0)

  • Calibrated pH meter

  • Thermostatically controlled shaker/incubator (set to 37 ± 1°C)

  • Microcentrifuge or filtration system (e.g., 0.22 µm PVDF syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Vials (e.g., 2 mL glass vials)

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Processing & Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) C Add Buffer to Each Vial A->C B Add Excess Solid Compound to Vials (in Triplicate) B->C D Incubate with Agitation (24-48h at 37°C) C->D E Verify pH Post-Incubation D->E F Separate Solid from Supernatant (Centrifuge/Filter) E->F G Dilute Supernatant F->G H Quantify Concentration (HPLC or UV-Vis) G->H I Plot Solubility (mg/mL) vs. pH H->I

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Procedure:

  • Preparation (In Triplicate for each pH point):

    • Weigh an amount of this compound powder that is in clear excess of its expected solubility and place it into a vial. (If solubility is unknown, start with ~5-10 mg per 1 mL of buffer).

    • Add a precise volume (e.g., 1.5 mL) of the first pH buffer to the triplicate set of vials.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a shaker incubator set to 37 ± 1°C.

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for highly crystalline, poorly soluble compounds. A time-point study can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).

    • After incubation, check the final pH of the slurry. If it has shifted significantly (>0.2 units) from the starting buffer pH, the buffer capacity was insufficient, and the experiment should be repeated with a stronger buffer.

  • Sample Processing:

    • Carefully remove the vials from the incubator, ensuring undissolved solid is not disturbed.

    • Separate the solid from the saturated supernatant. This is a critical step to avoid artificially high readings.

      • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Method B (Filtration): Use a chemical-resistant syringe filter (e.g., PVDF). Pre-caution: Ensure the compound does not adsorb to the filter material by running a control sample.

  • Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (mobile phase for HPLC or buffer for UV-Vis) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a pre-validated HPLC-UV or UV-Vis method with a standard calibration curve.

    • Calculate the original solubility in mg/mL or µg/mL.

  • Repeat: Perform steps 1-4 for each pH buffer in your experimental design.

Section 3: Data Interpretation & Advanced Considerations

Q7: I have my solubility data at different pH values. How do I interpret the results?

A: First, tabulate your data clearly. Then, create a semi-log plot with pH on the x-axis and solubility (in µg/mL or mg/mL) on the y-axis (log scale).

Hypothetical Data for this compound:

Final pHMean Solubility (µg/mL)Std. Deviation (µg/mL)
1.2125085
2.585060
4.015015
5.5255
6.8809
8.045035
9.51800110

From this plot, you will visualize the pH-solubility profile. For an amphoteric compound like this compound, you should observe the expected "U-shape."

  • Interpretation: The lowest point on the curve represents the isoelectric point (pI) and the region of minimum solubility. In the hypothetical data above, this occurs around pH 5.5. To formulate a solution, you must select a pH well below or well above this point. For an injectable formulation, you might target a pH of <4.0 or >7.5, depending on the stability and tolerability of the compound at those pH values.

Conceptual Diagram of Amphoteric Solubility:

G cluster_pH_Scale pH Scale cluster_Species Dominant Molecular Species cluster_Solubility Resulting Solubility Low_pH Low pH (Acidic) pI Isoelectric Point (pI) (pH ≈ pKa1) Cation Cationic Form (Protonated) BH⁺ Low_pH->Cation Protonation of Basic Groups High_pH High pH (Alkaline) Anion Anionic Form (Deprotonated) B⁻ High_pH->Anion Deprotonation of Acidic Group Neutral Neutral Form (Zwitterion/Uncharged) B High_Sol_1 High Solubility Cation->High_Sol_1 is highly soluble Low_Sol MINIMUM SOLUBILITY Neutral->Low_Sol is poorly soluble High_Sol_2 High Solubility Anion->High_Sol_2 is highly soluble

Caption: Relationship between pH, ionization, and solubility for an amphoteric compound.

Q8: My experimental data shows some deviation from the ideal curve predicted by the Henderson-Hasselbalch equation. What could be the cause?

A: While the Henderson-Hasselbalch equation provides an excellent framework, it is a simplified model. Deviations in real-world experiments are common and can provide deeper insight. Several phenomena can cause this:

  • Self-Association and Aggregation: In saturated solutions, ionizable drug molecules can form dimers or higher-order oligomers. These aggregates can be composed of neutral-neutral, charged-charged, or mixed-charge species, and their formation can alter the overall solubility profile in ways not predicted by the simple monomer-based equation[9].

  • Drug-Buffer Complexation: The compound may form complexes with components of the buffer itself (e.g., phosphate or citrate ions), which can either increase or decrease apparent solubility.

  • Polymorphism: The solid material you start with may convert to a different, more stable (and less soluble) crystalline form during the 24-48 hour equilibration period, especially at certain pH values. This is known as a polymorphic transformation.

If you observe significant, reproducible deviations, further characterization using techniques like mass spectrometry to detect aggregates or X-ray powder diffraction (XRPD) to analyze the solid state post-equilibration may be warranted.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. [Link]
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  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. [Link]
  • Ionic Equilibria and the pH Dependence of Solubility. (2007).
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015).
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  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. [Link]
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  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. (2002).
  • Solubility-pH profile of drugs. Experiences and surprises in logS measurements. (2010). PhysChem Forum. [Link]
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  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).

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Stability of 1,5-Naphthyridin-4-ol in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,5-Naphthyridin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is generally expected to be stable for short-term experimental manipulations. However, for long-term storage, it is advisable to keep the compound in a solid, dry state and protected from light. In solution, the molecule exists in a tautomeric equilibrium between the -ol and the -one form, with the pyridone tautomer generally favored.[1][2][3]

Q2: I am observing unexpected degradation of my this compound sample even under mild conditions. What could be the cause?

Several factors could contribute to unexpected degradation:

  • Purity of the sample: Impurities from the synthesis or previous handling could catalyze degradation.

  • Presence of trace metals: Metal ions can promote oxidative degradation.

  • Exposure to light: Photodegradation can occur, especially if the compound is in solution.

  • Dissolution solvent: Ensure the solvent is of high purity and free from acidic or basic contaminants.

We recommend verifying the purity of your sample using a reliable analytical method, such as UPLC-MS, and ensuring all glassware and solvents are of high quality.

Troubleshooting Guide: Stability Under Acidic Conditions

Problem: Significant degradation of this compound is observed during my acidic workup/experiment.

Underlying Cause: The 1,5-naphthyridine ring system, particularly the 4-pyridone moiety, can be susceptible to acid-catalyzed degradation. The nitrogen atoms in the rings can be protonated, which may activate the ring system towards nucleophilic attack by water or other nucleophiles present in the medium.

Troubleshooting Steps & Explanations:

  • Control the Acid Concentration and Temperature: The rate of hydrolysis is often dependent on both the concentration of the acid and the temperature. If significant degradation is observed, consider using a milder acid or a lower concentration. Similarly, performing the reaction at a lower temperature can significantly reduce the rate of degradation.

  • Monitor the Reaction Progress: Use an appropriate analytical technique, such as TLC or LC-MS, to monitor the degradation of your starting material over time. This will help you determine the optimal reaction time to achieve your desired transformation while minimizing the formation of degradation products.

  • Identify Degradation Products: If feasible, isolate and characterize the major degradation products. This information can provide valuable insights into the degradation pathway and help you to devise strategies to avoid their formation. A potential degradation pathway under acidic conditions could involve hydrolysis of the pyridone ring.

Anticipated Acidic Degradation Pathway

Under strong acidic conditions, the 4-pyridone ring of this compound may be susceptible to hydrolytic cleavage. The protonation of the ring nitrogens can facilitate nucleophilic attack by water, leading to ring-opened intermediates.

Acidic Degradation of this compound This compound This compound Protonated Species Protonated Species This compound->Protonated Species H+ Ring-Opened Intermediates Ring-Opened Intermediates Protonated Species->Ring-Opened Intermediates H2O (Nucleophilic Attack) Further Degradation Products Further Degradation Products Ring-Opened Intermediates->Further Degradation Products Hydrolysis

Caption: Proposed Acidic Degradation Pathway.

Troubleshooting Guide: Stability Under Basic Conditions

Problem: My this compound sample is degrading in the presence of a base.

Underlying Cause: The 4-pyridone moiety of this compound contains an acidic N-H proton. In the presence of a strong base, this proton can be abstracted to form an anionic species. While this may be a desired step in some synthetic transformations, it can also lead to degradation, particularly if reactive electrophiles are present or if the anion is unstable. The hydrolysis of α-chloro-N-methyl-4-pyridone has been shown to be faster than its 2-pyridone counterpart, suggesting the 4-pyridone structure is susceptible to nucleophilic attack.[4]

Troubleshooting Steps & Explanations:

  • Choice of Base: The strength of the base is critical. If deprotonation is the goal, use a base with a pKa that is appropriate for the acidity of the N-H proton of the pyridone. For reactions where the basicity is intended to catalyze another transformation without deprotonating the naphthyridinol, a weaker, non-nucleophilic base should be considered.

  • Temperature Control: As with acidic degradation, basic degradation is often accelerated at higher temperatures. Conducting reactions at lower temperatures can help to minimize unwanted side reactions.

  • Exclusion of Oxygen: Anionic species can be sensitive to oxidation. If you suspect oxidative degradation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Anticipated Basic Degradation Pathway

Under basic conditions, deprotonation of the pyridone nitrogen can occur. The resulting anion may be susceptible to oxidation or other reactions leading to decomposition. Ring-opening is also a possibility, similar to what can be observed in the degradation of other pyridones.[5]

Basic Degradation of this compound This compound This compound Anionic Species Anionic Species This compound->Anionic Species Base (e.g., OH-) Oxidized Products Oxidized Products Anionic Species->Oxidized Products O2 Ring-Opened Products Ring-Opened Products Anionic Species->Ring-Opened Products Hydrolysis

Caption: Proposed Basic Degradation Pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw samples at the same time points as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place the dish in an oven at 80°C.

    • Withdraw samples at specified time points. Prepare solutions of the solid for analysis.

  • Photodegradation:

    • Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method (see Protocol 2).

Data Analysis:

  • Calculate the percentage degradation of this compound at each time point for each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Determine the mass balance to account for all the material.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

This method is designed for the separation and quantification of this compound and its potential degradation products.[8][9][10][11]

Instrumentation:

  • UPLC system coupled with a PDA detector and a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 5 µL.

Detection:

  • PDA Detector: Monitor at a wavelength that provides good absorbance for the parent compound (e.g., determine the λmax from a UV spectrum).

  • MS/MS Detector: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion and develop a method to fragment it to identify characteristic product ions for confirmation and for the identification of degradation products.

Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision, and robustness.[12][13][14][15][16]

Data Summary

The following table provides a hypothetical summary of expected outcomes from a forced degradation study of this compound. Actual results may vary depending on the specific experimental conditions.

Stress ConditionReagent/ParameterTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis1 M HCl60°C24 hModerateRing-opened products
Base Hydrolysis1 M NaOH60°C24 hModerate to HighRing-opened products, oxidized species
Oxidation3% H₂O₂Room Temp24 hModerateHydroxylated derivatives, N-oxides
ThermalSolid state80°C48 hLowMinimal decomposition
Photodegradation>1.2 million lux hAmbient-Low to ModeratePhotodimers, oxidized products

References

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157–172. [Link]
  • Kim, S. H., & Kim, H. R. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 7(15), 3239–3241. [Link]
  • Boussahel, R., et al. (2020). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process.
  • Vaitekūnas, J., et al. (2021). Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. International Journal of Molecular Sciences, 22(21), 11843. [Link]
  • Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway.
  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Biochemical Journal, 146(1), 157–172. [Link]
  • AMS Biotechnology (AMSBIO). (2025).
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
  • PubChem. (n.d.). 4-Hydroxypyridine.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
  • HMR Labs. (2024).
  • International Journal of Research and Review. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 234-242. [Link]
  • Waters Corporation. (n.d.).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
  • Wikipedia. (n.d.). 4-Pyridone. [Link]
  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Sparnins, V. L., et al. (1972). Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. Journal of Bacteriology, 112(1), 443–453. [Link]
  • da Silva, M. F. G. F., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(10), 4064–4078. [Link]
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]
  • Vaitekūnas, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13), e00387-18. [Link]
  • Babu, M. A., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Journal of the Serbian Chemical Society, 88(1), 29-41. [Link]
  • Giebułtowicz, J., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 123. [Link]
  • Olsen, B. A., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching.
  • Giebułtowicz, J., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Molecules, 26(1), 123. [Link]

Sources

Technical Support Center: Navigating the Degradation Pathways of 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine compounds. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice for anticipating and characterizing the degradation of this important class of molecules. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested insights to empower you in your experimental endeavors.

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding its stability and degradation pathways is paramount for drug development, ensuring the safety, efficacy, and quality of the final product. This guide will delve into the common degradation pathways—hydrolysis, oxidation, and photolysis—using a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) on 1,5-Naphthyridine Degradation

Q1: My 1,5-naphthyridine compound is showing unexpected peaks in my HPLC analysis during stability testing. What are the likely degradation pathways?

A1: The appearance of new peaks during stability studies of 1,5-naphthyridine-containing molecules is a common observation and typically points to degradation via one or more of three primary pathways: oxidation, photolysis, or hydrolysis. The susceptibility to each pathway is highly dependent on the specific substituents on the 1,5-naphthyridine core and the formulation excipients.

  • Oxidative Degradation: This is a frequent degradation route for nitrogen-containing heterocycles. The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, potentially forming N-oxides. Furthermore, electron-rich substituents or adjacent functional groups can be sites of oxidation. For instance, studies on Pazopanib, a multi-targeted tyrosine kinase inhibitor with a complex heterocyclic system that includes a structure analogous to a substituted 1,5-naphthyridine, have shown significant degradation under oxidative stress.[1]

  • Photolytic Degradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, leading to a variety of degradation products. The specific photoproducts will depend on the solvent, atmosphere (presence of oxygen), and the light's wavelength. Some studies on Pazopanib have reported degradation under photolytic conditions, particularly when in solution.[1][3]

  • Hydrolytic Degradation: While the core 1,5-naphthyridine ring is generally stable to hydrolysis, functional groups attached to the ring, such as amides, esters, or ethers, can be susceptible to cleavage under acidic or basic conditions. The pH of your formulation or analytical mobile phase can play a critical role here.

To diagnose the issue, it is crucial to perform a systematic forced degradation study. This involves subjecting your compound to stressed conditions of oxidation (e.g., with hydrogen peroxide), acid and base hydrolysis, heat, and light, as recommended by ICH guidelines.[4]

Q2: I suspect oxidative degradation of my compound. What are the common oxidative degradation products of 1,5-naphthyridines, and how can I identify them?

A2: Oxidative degradation of 1,5-naphthyridine derivatives can be complex. Based on studies of related N-heterocyclic compounds and specific research on drugs like Pazopanib, you can anticipate several types of oxidative degradants.[1]

A comprehensive study on Pazopanib identified five novel oxidative degradation products, highlighting the complexity of these pathways.[1] Characterization of these products was achieved using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Common Oxidative Degradation Products:

Degradation Product TypePotential Site of ModificationAnalytical Identification Approach
N-oxides One or both nitrogen atoms of the 1,5-naphthyridine ringLC-MS/MS will show an increase in mass of 16 amu (or multiples thereof). Fragmentation patterns may show a characteristic loss of oxygen.
Hydroxylated derivatives Aromatic rings or alkyl side chainsAn increase in mass of 16 amu. The position of hydroxylation can be determined by NMR.
Cleavage products Bonds adjacent to the heterocyclic core, especially if they are susceptible to oxidation (e.g., benzylic positions).LC-MS/MS will show fragments of the original molecule. Structure elucidation requires detailed MS/MS and NMR analysis.
Aldehyde derivatives Oxidation of methyl groups or other susceptible side chains.An increase in mass corresponding to the conversion of a methyl to an aldehyde group. Can be confirmed by NMR and derivatization reactions.[5]

Troubleshooting Experimental Observations:

  • Observation: A new peak appears in the chromatogram with a mass increase of 16 Da.

    • Probable Cause: Formation of an N-oxide or a hydroxylated derivative.

    • Next Steps: Use high-resolution MS to confirm the elemental composition. Perform MS/MS to study the fragmentation pattern. An N-oxide may show a neutral loss of 16 Da. For hydroxylated products, NMR is required to determine the position of the hydroxyl group.

  • Observation: Multiple new peaks with lower molecular weights are observed.

    • Probable Cause: Oxidative cleavage of the molecule.

    • Next Steps: This requires a more in-depth structural elucidation effort. Isolate the major degradation products using preparative HPLC and subject them to NMR and high-resolution MS analysis.

Below is a conceptual workflow for investigating oxidative degradation:

Caption: Workflow for investigating oxidative degradation.

Q3: My compound seems to be degrading under photolytic stress. What is a standard protocol for a photostability study, and what should I look out for?

A3: Photostability testing is a critical part of drug development as mandated by ICH guideline Q1B. The goal is to determine if light exposure results in unacceptable changes to the drug substance or product.

Experimental Protocol for Photostability Testing:

A typical photostability study involves exposing the 1,5-naphthyridine compound, both as a solid and in solution, to a light source that produces a combination of UV and visible light.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol, or a formulation vehicle) in a quartz cuvette or other UV-transparent container.

    • Control Samples: Prepare identical samples but protect them from light by wrapping them in aluminum foil. These will serve as dark controls to distinguish between photolytic and thermal degradation.

  • Light Exposure:

    • Place the samples and controls in a photostability chamber equipped with a calibrated light source. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples to the dark controls and the initial sample (time zero).

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to photodegradation products.

    • Peak purity analysis of the parent peak using a photodiode array (PDA) detector is essential to detect co-eluting impurities.

Troubleshooting Guide for Photostability Studies:

IssuePossible CauseRecommended Action
No degradation observed, but literature suggests photosensitivity. Insufficient light exposure; inappropriate solvent; compound is stable in the solid state but not in solution.Verify the calibration of the photostability chamber. Test the compound in different solvents. Ensure both solid and solution forms are tested.
Significant degradation in both exposed and dark control samples. The degradation is primarily thermal, not photolytic.Repeat the experiment at a lower, controlled temperature.
Complex chromatogram with many small degradation peaks. Multiple photodegradation pathways are occurring simultaneously.Use LC-MS/MS to identify the major photodegradants. Focus on characterizing the most abundant products first.
Baseline drift or appearance of ghost peaks in the chromatogram. Photodegradation of the mobile phase or contaminants.Use high-purity, HPLC-grade solvents and filter them before use.

A proposed photolytic degradation pathway for a substituted 1,5-naphthyridine could involve radical mechanisms, especially in the presence of oxygen, leading to oxidation products, or rearrangements and cleavages of the heterocyclic ring or its substituents.

Troubleshooting Common Analytical Issues

Q4: I am developing a stability-indicating HPLC method for my 1,5-naphthyridine compound, but I'm having trouble with peak shape and resolution. What are some common pitfalls?

A4: Developing a robust stability-indicating HPLC method for nitrogen-containing heterocycles like 1,5-naphthyridines can be challenging due to their basic nature, which can lead to interactions with residual silanols on the silica-based columns, resulting in poor peak shape (tailing).

Troubleshooting HPLC Method Development:

ProblemProbable CauseSuggested Solution
Peak Tailing 1. Silanol interactions with the basic nitrogen atoms of the 1,5-naphthyridine. 2. Column overload.1. Use a modern, high-purity silica column with end-capping. 2. Work at a lower pH (e.g., pH 2.5-3.5) to protonate the basic nitrogens and minimize silanol interactions. 3. Add a competing base to the mobile phase (e.g., triethylamine), although this is less common with modern columns. 4. Reduce the sample concentration or injection volume.
Poor Resolution between Parent and Degradant Peaks 1. Inadequate mobile phase composition. 2. Suboptimal column chemistry.1. Optimize the organic modifier (acetonitrile vs. methanol) and the gradient slope. 2. Try a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different selectivity.
Shifting Retention Times 1. Poorly equilibrated column. 2. Inconsistent mobile phase preparation. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated before each run, especially with gradient methods. 2. Prepare the mobile phase accurately and consistently. Use a buffer to control the pH. 3. Use a column oven to maintain a constant temperature.

The following diagram illustrates the decision-making process for troubleshooting HPLC peak shape issues:

hplc_troubleshooting start Poor Peak Shape (Tailing/Fronting) check_overload Check for Overload Reduce sample concentration/volume start->check_overload check_ph Optimize Mobile Phase pH Lower pH to 2.5-3.5 for basic analytes check_overload:f0->check_ph:f0 If no improvement check_column Evaluate Column Choice Use high-purity, end-capped C18 or alternative chemistry (PFP, Phenyl) check_ph:f0->check_column:f0 If no improvement check_solvent Sample Solvent Mismatch Dissolve sample in mobile phase or a weaker solvent check_column:f0->check_solvent:f0 If still issues

Caption: HPLC peak shape troubleshooting guide.

References

  • ICH, Q1A(R2)
  • Patel, M., et al. (2024). A New RP-HPLC method for stability indicating assay of pazopanib hydrochloride in tablet dosage form: method development, validation, and degradation kinetics. Journal of Chemical Metrology, 18(2), 223-235.
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
  • Khalil, N. Y., et al. (2015). ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib. Journal of the Chilean Chemical Society, 60(2), 2933-2939.
  • Shah, D. A., et al. (2015). Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. Journal of Mass Spectrometry, 50(11), 1235-1245.
  • Rajesh, P., et al. (2017). New RP-HPLC Method Development and Validation for the Determination of Pazopanib Hydrochloride in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance, 8(1), 10-14.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
  • Dimal, A. A., et al. (2021). Biological Role of Pazopanib and Sunitinib Aldehyde Derivatives in Drug-Induced Liver Injury. International Journal of Molecular Sciences, 22(22), 12289.
  • Forced degradation studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6).
  • Simone, M. D., et al. (2005). Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity. British Journal of Cancer, 92(5), 892–901.

Sources

Troubleshooting low yield in 1,5-naphthyridine functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting low-yield functionalization reactions of the 1,5-naphthyridine scaffold. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but often challenging heterocyclic core. Here, we address common experimental issues in a direct question-and-answer format, focusing on the causal chemistry to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction with a halo-1,5-naphthyridine substrate shows low or no conversion. What are the most common causes?

Answer: Low conversion in Suzuki-Miyaura couplings involving 1,5-naphthyridines is a frequent issue, typically stemming from the unique electronic properties of the heterocycle. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or reagent instability.

Underlying Chemistry: The 1,5-naphthyridine core is an electron-deficient system with two pyridine-like nitrogen atoms. These nitrogens can act as ligands, coordinating to the palladium catalyst. This coordination can sequester the active catalyst from the catalytic cycle, effectively poisoning it and halting the reaction.[1][2]

Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

G start Low Yield / No Conversion check_catalyst 1. Catalyst System Integrity start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_reagents 3. Reagent Quality start->check_reagents ligand_choice Is the ligand appropriate? (e.g., bulky, electron-rich) check_catalyst->ligand_choice base_choice Is the base strong enough but not degrading substrate? check_conditions->base_choice naphthyridine_purity Is the 1,5-naphthyridine starting material pure? check_reagents->naphthyridine_purity catalyst_loading Is catalyst loading sufficient? (Typically 1-5 mol%) ligand_choice->catalyst_loading Yes sol_ligand SOLUTION: Screen bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). ligand_choice->sol_ligand No precat_activation Does the precatalyst require activation? catalyst_loading->precat_activation Yes solvent_degas Was the solvent properly degassed? base_choice->solvent_degas Yes sol_base SOLUTION: Screen different bases. K3PO4 is often a good choice for heteroaromatics. base_choice->sol_base No temperature Is the temperature optimal? solvent_degas->temperature Yes sol_degas SOLUTION: Ensure rigorous inert atmosphere (e.g., use freeze-pump-thaw cycles). solvent_degas->sol_degas No boronic_acid Is the boronic acid/ester stable? (Check for protodeboronation) naphthyridine_purity->boronic_acid Yes sol_boronic SOLUTION: Use fresh boronic acid or switch to a more stable pinacol ester. boronic_acid->sol_boronic No sol_loading SOLUTION: Increase catalyst/ligand loading incrementally (e.g., to 5-10 mol%).

Caption: Systematic troubleshooting workflow for low-yield cross-coupling.

1. Re-evaluate Your Catalyst System:

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective. The coordination of the naphthyridine nitrogen to the Pd center can be disrupted by using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium, favoring the catalytic cycle over catalyst sequestration.[1][3]

  • Catalyst Precursor: Use a well-defined palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) rather than a Pd(0) source like Pd(PPh₃)₄, which can be sensitive to oxidation. Some modern precatalysts are designed for slow release of the active Pd(0) species, which can be beneficial.

  • Catalyst Loading: Due to potential catalyst inhibition, a higher loading (2-5 mol %) might be necessary compared to more classical substrates.[4]

2. Optimize Reaction Conditions:

  • Base Selection: The choice of base is critical. Strong bases can cause unwanted side reactions on the electron-deficient naphthyridine ring. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger organic bases. K₃PO₄, in particular, is known to be effective in couplings of N-heterocycles.[5]

  • Solvent: Ensure the solvent is anhydrous and rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Aprotic polar solvents like DMF, dioxane, or toluene are common choices.[5]

  • Temperature: While many couplings run at elevated temperatures (80-120 °C), excessive heat can lead to boronic acid decomposition (protodeboronation) or other side reactions.

3. Verify Reagent Quality:

  • Boronic Acid/Ester: Boronic acids are prone to decomposition, especially in the presence of moisture or heat, forming inactive boroxines or undergoing protodeboronation. Using a freshly opened bottle, or better yet, converting the boronic acid to its more stable pinacol ester, can significantly improve consistency and yield.

Question 2: I am attempting a Buchwald-Hartwig amination on a chloro-1,5-naphthyridine, but the yield is poor and I observe significant starting material decomposition. What should I change?

Answer: This is a classic challenge. The conditions for Buchwald-Hartwig amination (strong base, high temperature) can be harsh for an electron-deficient and potentially sensitive substrate like 1,5-naphthyridine. The key is to find a balance where the catalytic cycle is active, but substrate degradation is minimized.

Underlying Chemistry: Strong bases like NaOtBu or LHMDS, while necessary to deprotonate the amine and facilitate the catalytic cycle, can also act as nucleophiles, directly attacking the electron-poor 1,5-naphthyridine ring. This can lead to complex side products or decomposition.[1]

Key Optimization Parameters:

ParameterStandard ConditionTroubleshooting Adjustment & Rationale
Base NaOtBu, LiHMDSSwitch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. This minimizes direct attack on the naphthyridine ring, even if it requires higher temperatures or longer reaction times.[1]
Ligand Xantphos, BINAPUse modern, highly active Buchwald ligands (e.g., RuPhos, BrettPhos). These ligands promote rapid reductive elimination, often allowing the reaction to proceed at lower temperatures, thus preserving the substrate.
Temperature 90-110 °CAttempt the reaction at a lower temperature (e.g., 60-80 °C) with a more active catalyst system. Monitor by TLC/LCMS to find the sweet spot between reaction rate and decomposition.
Solvent Toluene, DioxaneToluene is generally a good choice. Ensure it is absolutely anhydrous, as water can hydrolyze the starting material and interfere with the base.

Palladium Catalytic Cycle: Potential Failure Points

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Deactivation (N-coordination) Pd0->Deactivation PdII Ar-Pd(II)-X L2 OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'R'' - HX AmineComplex Ar-Pd(II)-NR'R'' L2 LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim SlowRedElim Slow Reductive Elimination AmineComplex->SlowRedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR'R'' (Product) RedElim->Product

Caption: Buchwald-Hartwig cycle with key failure points for 1,5-naphthyridines.
Category 2: Regioselectivity and C-H Functionalization

Question 3: I am trying a direct C-H functionalization and getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in C-H functionalization of 1,5-naphthyridine is governed by a combination of electronics and sterics, and is highly dependent on the specific reaction mechanism (e.g., Minisci reaction, metal-catalyzed C-H activation).

Underlying Chemistry:

  • Electronic Effects: The 1,5-naphthyridine ring has four distinct C-H positions (C2, C3, C4, C6, C7, C8 - C2/C6, C3/C7, C4/C8 are equivalent pairs). The positions adjacent to the nitrogen atoms (C2, C4, C6, C8) are the most electron-deficient and generally the most reactive towards nucleophilic or radical attack (e.g., Minisci-type reactions).[1]

  • Steric Hindrance: The C4 and C8 positions are sterically more hindered than the C2 and C6 positions due to the adjacent fused ring.

  • Directing Groups: In metal-catalyzed reactions, a directing group on the substrate is often required to achieve high regioselectivity by forming a stable metallacycle intermediate.

Strategies for Controlling Regioselectivity:

  • For Radical Reactions (e.g., Minisci): These reactions typically favor the most electron-deficient positions. Selectivity between C2 and C4 can be difficult to control. Often, a statistical mixture is obtained, requiring chromatographic separation. Sometimes, modifying the radical source or solvent can slightly influence the ratio.

  • For Metal-Catalyzed C-H Activation:

    • Install a Directing Group: If possible, install a directing group (e.g., amide, pyridine) onto your starting material. The position of this group will dictate which C-H bond is activated.

    • Leverage Inherent Directing Ability: The ring nitrogens themselves can act as directing groups. Reactions directed by the N1 atom will favor functionalization at the C2 position.

    • Blocking Groups: If one position is reacting undesirably, you can install a removable blocking group (like a halogen) at that site, direct the functionalization to the desired site, and then remove the blocking group.

Appendix
A1: Detailed Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

This protocol is adapted from literature procedures and serves as a robust starting point for optimization.[5]

Reagents & Equipment:

  • 2-Iodo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol %)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon manifold, standard glassware for workup and chromatography.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a stir bar, add 2-iodo-1,5-naphthyridine, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References
  • Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123.
  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.
  • Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
  • Kożuch, A., & Fornal, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123.
  • Voskressensky, L. G., et al. (2023). Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.
  • Paudyal, M. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar.
  • Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913–1917.
  • Perrault, W. R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682.

Sources

Technical Support Center: Alternative Heating Methods for 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced 1,5-naphthyridine synthesis. The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the backbone of numerous compounds in medicinal chemistry and materials science.[1] Classic synthetic routes like the Skraup or Friedländer reactions are effective but often demand harsh conditions and prolonged heating using conventional methods like oil baths.[2][3][4][5] Such methods can be slow, energy-intensive, and lead to inconsistent heating and byproduct formation.[6][7]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for three powerful alternative heating technologies: microwave irradiation, ultrasound sonication, and continuous flow chemistry. These methods offer significant advantages, including drastic reaction acceleration, improved yields, and enhanced safety and scalability.[7][8][9]

Section 1: Microwave-Assisted 1,5-Naphthyridine Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[10] This process, known as dielectric heating, allows for rapid, uniform, and efficient heating of the reaction mixture, often leading to "superheating" above the solvent's boiling point in a sealed vessel.[10] This results in dramatic rate accelerations, often reducing reaction times from hours to minutes.[7][10]

Troubleshooting Guide: Microwave Synthesis
Question/Issue Probable Cause & Scientific Explanation Recommended Solution
My reaction shows minimal or no heating. Poor Microwave Absorption: The reaction solvent or reagents may be non-polar (e.g., hexane, toluene) and thus transparent to microwaves. Effective microwave heating relies on the material having a molecular dipole to interact with the oscillating electromagnetic field.[11]1. Change Solvent: Switch to a polar solvent (e.g., DMF, DMSO, ethanol, water) that couples efficiently with microwaves.[11] 2. Use a Co-solvent: Add a small amount of a polar, high-boiling co-solvent. 3. Add a Susceptor: Introduce a small amount of a strongly absorbing, inert material like silicon carbide or graphite to transfer heat to the bulk mixture.
I am observing charring, decomposition, or a sudden pressure spike. Thermal Runaway/Hotspots: Localized superheating can occur, especially in heterogeneous mixtures or with poor stirring, leading to decomposition. This is a consequence of the rapid and intense energy input from the microwave source.[12]1. Reduce Power: Use a lower, constant power setting instead of the maximum. 2. Use Pulsed Heating: Program the instrument to cycle power on and off to allow for heat dissipation. 3. Improve Stirring: Ensure vigorous magnetic stirring to maintain a homogeneous temperature throughout the vessel. 4. Monitor Temperature: Use an internal fiber-optic probe for accurate temperature measurement instead of an external infrared sensor, which can be misleading.
My yields are inconsistent between runs. Inhomogeneous Microwave Field: Standard domestic microwave ovens have uneven field distributions, leading to hot and cold spots and poor reproducibility.[10] The precise location of the vial can significantly alter the outcome.1. Use a Dedicated Synthesizer: Employ a scientific microwave reactor designed for chemical synthesis. These instruments use a rotating carousel or a mode stirrer to ensure a homogeneous field and provide precise temperature and pressure control.[10] 2. Standardize Vessel Placement: If using a less advanced model, always place the reaction vessel in the exact same position for every run.
The reaction vial leaked or broke during the experiment. Over-Pressurization: Heating a solvent above its boiling point in a sealed vessel generates significant pressure. Exceeding the vial's pressure limit or using a vial with a small flaw can lead to failure.[12]1. Use Correct Vials: Only use pressure-rated, specialized microwave vials and caps. Never use standard lab glassware. 2. Do Not Overfill: Fill vials to a maximum of 2/3 of their total volume to allow for headspace and pressure expansion. 3. Set Pressure Limits: Program a maximum pressure cutoff in the instrument's software to prevent dangerous over-pressurization.
Frequently Asked Questions (FAQs): Microwave Synthesis

Q1: Is there a "non-thermal microwave effect" that accelerates reactions beyond just heating? A1: This is a topic of historical debate. While some early reports suggested unique, non-thermal effects, the scientific consensus is that the vast majority of rate enhancements observed in microwave chemistry are due to purely thermal effects—specifically, the ability to rapidly reach and sustain high temperatures.[10][13] Any observed differences compared to conventional heating at the same measured temperature are often attributed to inaccurate temperature readings or the rapid heating profile itself, which can bypass the formation of certain thermal decomposition byproducts.[13]

Q2: Can I run a solvent-free reaction in the microwave? A2: Yes, solvent-free or "neat" reactions are a significant application of microwave chemistry and align with green chemistry principles.[7][14] The reagents themselves, if polar, can absorb microwave energy. Alternatively, the reaction can be performed on a solid support (e.g., silica, alumina) that has been doped with a polar solvent or catalyst.[7]

Q3: How do I choose the right solvent for microwave synthesis? A3: The ideal solvent has a high dielectric constant and a high boiling point. This allows for efficient heating and a wide temperature range for reaction optimization. Solvents like DMF, NMP, DMSO, and ethylene glycol are excellent choices. A table of common solvents and their properties is a useful reference. However, even moderately polar solvents like ethanol can be effective, especially in sealed vessels where they can be superheated.[11]

Diagram: Microwave Synthesis Workflow

Microwave_Workflow reagents 1. Prepare Reagents in Microwave Vial seal 2. Crimp-Seal Vial reagents->seal place 3. Place in Reactor Cavity seal->place program 4. Set Parameters (Temp, Pressure, Time) place->program irradiate 5. Microwave Irradiation & Stirring program->irradiate cool 6. Automated Cooling irradiate->cool workup 7. Product Work-up & Purification cool->workup

Caption: A typical workflow for microwave-assisted organic synthesis.

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 1,5-Naphthyridine Derivative

This protocol describes the synthesis of a substituted 1,5-naphthyridine via the condensation of a 3-aminopyridine-2-carbaldehyde with a ketone, adapted for microwave heating. The Friedländer annulation is a classic method for constructing such ring systems.[3][4]

  • Reagent Preparation: In a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 3-aminopyridine-2-carbaldehyde (1.0 mmol), the desired ketone (e.g., acetone, 1.2 mmol), and a catalytic amount of DABCO (0.2 mmol).

  • Solvent Addition: Add 3 mL of ethanol.

  • Vial Sealing: Securely crimp an aluminum cap with a septum onto the vial.

  • Microwave Reactor Setup: Place the vial into the cavity of a scientific microwave synthesizer.

  • Reaction Conditions: Program the instrument to heat the mixture to 120°C, with a hold time of 15 minutes. Set the maximum pressure limit to 20 bar and ensure stirring is set to high.

  • Post-Reaction Cooling: Following the irradiation period, allow the vessel to cool to below 50°C using the instrument's automated cooling system.

  • Work-up: Once cooled and vented, open the vial. Transfer the contents to a round-bottom flask and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 1,5-naphthyridine product.

Section 2: Ultrasound-Promoted Synthesis (Sonochemistry)

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and violent implosion of microscopic bubbles in the liquid.[9] This collapse generates transient, localized "hotspots" with extremely high temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and shear forces.[15][16] These effects can dramatically enhance mass transfer, activate solid surfaces, and generate reactive radical species.[9][16]

Troubleshooting Guide: Sonochemistry
Question/Issue Probable Cause & Scientific Explanation Recommended Solution
The reaction is not accelerating compared to silent conditions (stirring only). Insufficient Cavitation Energy: The ultrasonic power may be too low to overcome the cavitation threshold of the solvent. The position of the reaction vessel in an ultrasonic bath, or the immersion depth of a horn, is critical for efficient energy transfer.[17]1. Increase Power: Gradually increase the power output of the sonicator. 2. Optimize Positioning: In a bath, find the "sweet spot" by moving the flask around until maximum surface disturbance is observed. For a probe, position the tip at about one-third of the liquid depth. 3. Degas the Solvent: Dissolved gases cushion the bubble collapse, reducing cavitation intensity. Degas the solvent by sparging with an inert gas (e.g., Argon) before and during sonication.
Results are not reproducible between experiments. High Sensitivity to Physical Parameters: Sonochemical effects are notoriously sensitive to variables like vessel geometry, liquid volume, temperature, solvent viscosity, and surface tension.[16] Even minor changes can alter the cavitation field and affect the outcome.1. Standardize the Setup: Keep all parameters constant: use the same flask, liquid volume, temperature, and probe/flask position for every run. 2. Control Temperature: Use a cooling bath to maintain a constant temperature, as sonication generates heat. An increase in bulk temperature raises the solvent's vapor pressure, which dampens the cavitation intensity and reduces the reaction rate.[18]
I am observing degradation of my product or starting material. Radical Formation or Intense Local Heating: The high temperatures within the collapsing bubble can cause pyrolysis of solvent or solute molecules that enter the vapor phase, generating highly reactive radicals.[9] The intense physical forces can also degrade sensitive molecules.1. Use a Lower Frequency: High-frequency ultrasound tends to favor chemical (radical) effects, while low-frequency ultrasound favors physical effects (mass transfer).[15] Try a lower frequency if possible. 2. Add a Radical Scavenger: If an unwanted radical pathway is suspected, add a small amount of a scavenger to test this hypothesis. 3. Choose a Less Volatile Solvent: Solvents with lower vapor pressure are less likely to enter the cavitation bubble and undergo pyrolysis.[16]
Frequently Asked Questions (FAQs): Sonochemistry

Q1: What is the difference between an ultrasonic bath and a probe sonicator? A1: An ultrasonic bath disperses acoustic energy indirectly through the water medium into the reaction flask, resulting in a diffuse and often low-intensity energy field. A probe (or horn) sonicator is immersed directly into the reaction medium, delivering a very high concentration of acoustic energy to a smaller area, making it much more powerful and suitable for initiating difficult reactions.

Q2: Can ultrasound be used to improve heterogeneous reactions? A2: Yes, this is one of sonochemistry's greatest strengths. The microjets and shockwaves generated by cavitation can blast away passivating layers from the surface of a solid reagent or catalyst, continuously exposing fresh, active surfaces.[17] It also dramatically improves mass transport of reagents to the solid surface.

Q3: Does the reaction temperature in the flask reflect the "hotspot" temperature? A3: No. The bulk temperature of the liquid in the flask, which you measure with a thermometer, may remain low (e.g., 30°C). The extreme temperatures of ~5000 K exist only for microseconds within the collapsing bubble itself.[15] The overall process can therefore provide the energy of a high-temperature reaction without needing to heat the entire system.[9]

Diagram: The Mechanism of Acoustic Cavitation

Cavitation cluster_0 cluster_1 Cavitation Process US Ultrasound Wave A Nucleation B Growth A->B rectified diffusion C Violent Collapse B->C compression phase D Hotspot (High T, P) C->D energy focusing E Chemical & Physical Effects D->E

Caption: The stages of acoustic cavitation leading to sonochemical effects.

Experimental Protocol: Ultrasound-Promoted Synthesis of a 1,6-Naphthyridine-2,5-dione

This protocol is adapted from a reported synthesis of 1,6-naphthyridine derivatives and demonstrates the use of ultrasound to promote a multi-component reaction.[19]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine an aminopyridinone (1.0 mmol), an aromatic aldehyde (1.0 mmol), and Meldrum's acid (1.2 mmol).

  • Solvent and Catalyst: Add 10 mL of water and 5 drops of glacial acetic acid as a catalyst.

  • Sonication Setup: Place the flask in a temperature-controlled ultrasonic bath containing water. The water level in the bath should be equal to the level of the reaction mixture in the flask.

  • Reaction Conditions: Turn on the ultrasound (e.g., 40 kHz, 300 W) and sonicate the mixture at 60°C for 30-40 minutes. Monitor the reaction progress via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the pure 1,6-naphthyridine-2,5-dione derivative.

Section 3: Continuous Flow Chemistry

Flow chemistry involves pumping reagents through a network of tubes and reactors, where they mix and react under precisely controlled conditions.[8] Reactor miniaturization leads to superior heat and mass transfer compared to batch reactors, enabling the use of superheated solvents and hazardous reagents with significantly improved safety.[20] This technology is highly scalable and allows for the integration of multiple reaction, work-up, and analysis steps into a single, uninterrupted process.[21]

Troubleshooting Guide: Flow Chemistry
Question/Issue Probable Cause & Scientific Explanation Recommended Solution
The reactor coil is clogging. Precipitation: The product, a byproduct, or a reagent may have low solubility under the reaction conditions, causing it to precipitate and block the narrow tubing. This is a very common challenge in flow chemistry.[22]1. Increase Solubility: Switch to a solvent in which all components are more soluble. 2. Dilute: Decrease the concentration of the reagent streams. 3. Increase Flow Rate: A higher linear velocity can help keep solids suspended and prevent settling. 4. In-line Quenching: Introduce a stream of an anti-solvent or quenching agent immediately after the reactor coil to dissolve the precipitate before it can block the system.
Reaction conversion is low. Insufficient Residence Time or Temperature: The time the reaction mixture spends in the heated zone (residence time) may be too short for the reaction to go to completion at the set temperature.1. Increase Residence Time: Either decrease the pump flow rates or use a longer reactor coil.[20] 2. Increase Temperature: The superior heat transfer of flow reactors allows for higher temperatures to be used safely, which can significantly increase the reaction rate. 3. Improve Mixing: Ensure reagents are mixing efficiently at the T-junction. For slow-mixing solutions, a static mixer can be incorporated before the reactor coil.
I'm observing inconsistent results or pressure fluctuations. Pump Inaccuracy or Air Bubbles: Syringe pumps can sometimes deliver a pulsed flow, and bubbles in the reagent lines can cause significant fluctuations in flow rate and pressure, altering the stoichiometry and residence time.1. Prime Pumps Carefully: Ensure all lines are thoroughly primed and free of air bubbles before starting the reaction. 2. Use HPLC Pumps: For highly reproducible and pulse-free flow, HPLC pumps are superior to syringe pumps. 3. Install a Back-Pressure Regulator (BPR): A BPR provides a constant downstream pressure, which helps to smooth out flow, prevent solvent boiling, and keep gaseous reagents in solution.[20]
How do I handle a reaction that evolves gas? Two-Phase Flow Issues: Gas evolution can create slugs of liquid and gas, leading to inconsistent residence times, poor heat transfer, and dangerous pressure profiles.1. Use a BPR: A back-pressure regulator set above the solvent's vapor pressure will keep the gas dissolved in the liquid phase, creating a single-phase system.[20] 2. Specialized Reactors: For large volumes of gas, membrane separators or tube-in-tube reactors can be used to safely remove the gas from the reaction stream as it is formed.
Frequently Asked Questions (FAQs): Flow Chemistry

Q1: Is flow chemistry only for large-scale production? A1: No. While it is excellent for scaling up, flow chemistry is also a powerful tool for small-scale reaction optimization and discovery. Microreactors allow chemists to rapidly screen dozens of conditions (temperature, residence time, stoichiometry) using very small amounts of material, accelerating the discovery of optimal reaction parameters.

Q2: How is residence time calculated? A2: Residence time (τ) is the average time a molecule spends inside the reactor. It is calculated by dividing the reactor's internal volume (V) by the total flow rate (Q) of all incoming streams: τ = V / Q. For example, a 10 mL reactor with a total flow rate of 1 mL/min has a residence time of 10 minutes.

Q3: Can I use heterogeneous catalysts in a flow system? A3: Yes. The most common method is to use a "packed-bed" reactor, which is a column filled with the solid-supported catalyst. The liquid reagents are then pumped through this bed. This simplifies purification, as the product stream is already free of the catalyst. However, care must be taken to choose catalyst particles of a specific size to avoid large pressure drops.[23]

Diagram: A Basic Continuous Flow Synthesis Setup

Flow_Setup cluster_pumps Reagent Delivery A Reagent A (Pump 1) Mix T-Mixer A->Mix B Reagent B (Pump 2) B->Mix Reactor Heated Reactor Coil Mix->Reactor BPR Back-Pressure Regulator Reactor->BPR Collect Product Collection BPR->Collect

Caption: Schematic of a two-pump continuous flow reactor system.

Experimental Protocol: Flow Synthesis of a 1,4-Ethano-1,5-Naphthyridine Precursor via Suzuki-Miyaura Coupling

This protocol is based on a reported flow methodology for functionalizing a 1,5-naphthyridine core structure.[24] It demonstrates how a common cross-coupling reaction can be adapted to a continuous process.

  • Reagent Solution Preparation:

    • Solution A: Prepare a solution of the chloro-1,4-ethano-1,5-naphthyridine derivative (0.1 M) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in a 3:1 mixture of dioxane/water.

    • Solution B: Prepare a solution of the desired boronic acid (0.15 M) and sodium carbonate (0.3 M) in a 3:1 mixture of dioxane/water.

  • Flow System Setup:

    • Set up a flow chemistry system with two pumps, a T-mixer, a 20 mL stainless steel reactor coil immersed in a heating block, and a 10 bar back-pressure regulator.

    • Pump Solution A at 0.5 mL/min.

    • Pump Solution B at 0.5 mL/min.

    • This gives a total flow rate of 1.0 mL/min and a residence time of 20 minutes in the reactor.

  • Reaction Conditions: Heat the reactor coil to 120°C.

  • Steady State and Collection: Allow the system to run for three residence times (~60 minutes) to reach a steady state. After this, begin collecting the product stream.

  • Work-up: The collected solution is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the functionalized 1,5-naphthyridine derivative.

Comparative Summary of Heating Methods
FeatureConventional Heating (Oil Bath)Microwave IrradiationUltrasound SonicationContinuous Flow
Heating Mechanism Conduction/ConvectionDielectric HeatingAcoustic CavitationConduction/Convection
Heating Speed Slow (minutes to hours)Very Fast (seconds)Indirect (bulk heats slowly)Very Fast (seconds)
Temperature Control Poor to ModerateExcellentModerate (bulk temp)Excellent
Key Advantage Simplicity, Low CostDrastic Time ReductionEnhanced Mass Transfer, Surface ActivationScalability, Safety, Control
Common Application Standard reflux reactionsHigh-throughput screening, difficult thermal reactionsHeterogeneous reactions, multi-component reactionsProcess development, large-scale synthesis
Primary Challenge Inefficient, thermal gradientsSafety (pressure), scalability limitationsReproducibility, erosion of probesClogging, complex setup
References
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
  • NotEvans. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange.
  • Unknown. (n.d.). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Department of Pharmaceutical Chemistry, Rajarambapu College of Pharmacy.
  • Unknown. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Unknown. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Unknown. (n.d.). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. ACS Publications.
  • Alonso, C., et al. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
  • Unknown. (n.d.). THE NAPHTHYRIDINES. Wiley Online Library.
  • Unknown. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional.
  • Unknown. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem.
  • Fuertes, M., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
  • Unknown. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate.
  • Alonso, C., et al. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central.
  • Unknown. (n.d.). Organic Sonochemistry Challenges and Perspectives for the 21st Century. Springer.
  • Unknown. (2023). What are the pitfalls of flow chemistry according to academics and industry professionals?. H.E.L Group.
  • Unknown. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS. ResearchGate.
  • Unknown. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Unknown. (2025). Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. Royal Society of Chemistry.
  • Unknown. (n.d.). Diversity Synthesis of Pyrimido[4,5-b][25][26]naphthyridine and Its Derivatives under Microwave Irradiation. ACS Combinatorial Science.
  • Unknown. (2022). ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. ResearchGate.
  • Unknown. (2025). Sonochemistry: Scope, Limitations… and Artifacts. ResearchGate.
  • Unknown. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
  • Unknown. (2025). Technical Support Center: Synthesis of 4-Methoxy-1,5-naphthyridine. BenchChem.
  • Unknown. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Unknown Source.
  • Unknown. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science (RSC Publishing).
  • Unknown. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications.
  • Unknown. (2018). Factors That Affect The Ultrasonic Sonochemistry Reaction. News.
  • Unknown. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry.
  • Fuertes, M., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Unknown. (n.d.). Microwave Synthesis. Organic Chemistry Portal.
  • Unknown. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Unknown. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Unknown. (2025). Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate.
  • Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Unknown. (n.d.). An Efficient Strategy for the Synthesis of 1,6-Naphthyridine-2,5-dione Derivatives under Ultrasound Irradiation. ResearchGate.
  • Unknown. (n.d.). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI.
  • Unknown. (n.d.). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. ResearchGate.
  • Unknown. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. UCD Research Repository.

Sources

Technical Support Center: Purification of Crude 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1,5-Naphthyridin-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, with a focus on the underlying chemical principles to inform your purification strategy.

I. Understanding the Impurity Profile of Crude this compound

Effective purification begins with a clear understanding of the potential impurities in your crude material. For this compound synthesized via the common Gould-Jacobs reaction, the primary impurities are typically:

  • Unreacted Starting Materials: The most common of these is 3-aminopyridine.

  • Byproducts of the Gould-Jacobs Reaction: These can include incompletely cyclized intermediates or products from alternative reaction pathways.

  • Residual High-Boiling Solvents: Solvents like diphenyl ether or Dowtherm A, often used in the high-temperature cyclization step, can be difficult to remove.

  • Degradation Products: Depending on the reaction conditions, some degradation of the product or starting materials may occur.

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

A. Acid-Base Extraction

Question 1: I performed an acid-base extraction to remove unreacted 3-aminopyridine, but my final product is still impure. What went wrong?

Answer: This is a common issue that can arise from several factors related to the acid-base properties of both your product and the impurities.

  • Insufficient Number of Extractions: A single extraction is often not enough to completely remove an impurity. It is recommended to perform at least two to three extractions with the acidic solution to ensure the complete transfer of the basic impurity into the aqueous phase.

  • Emulsion Formation: Emulsions, or the formation of a stable mixture of the organic and aqueous layers, can trap your product and prevent clean separation. Emulsions can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling of the separatory funnel rather than vigorous shaking.

dot

cluster_0 Acid-Base Extraction Workflow Crude Product in Organic Solvent Crude Product in Organic Solvent Separatory Funnel Separatory Funnel Crude Product in Organic Solvent->Separatory Funnel Aqueous Acid Wash (e.g., 1M HCl) Aqueous Acid Wash (e.g., 1M HCl) Aqueous Acid Wash (e.g., 1M HCl)->Separatory Funnel Organic Layer (Product) Organic Layer (Product) Separatory Funnel->Organic Layer (Product) Separate Layers Aqueous Layer (Impurity Salt) Aqueous Layer (Impurity Salt) Separatory Funnel->Aqueous Layer (Impurity Salt) Pure Product Pure Product Organic Layer (Product)->Pure Product Evaporate Solvent

Caption: Workflow for removing basic impurities via acid-base extraction.

B. Recrystallization

Question 2: I'm struggling to find a suitable solvent for the recrystallization of my crude this compound. What should I be looking for?

Answer: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Given the polar nature of the this compound, polar solvents are a good starting point.[2]

Recommended Solvents to Screen:

Solvent SystemRationale
Ethanol/WaterA common choice for polar heterocyclic compounds. The water acts as an anti-solvent.
Methanol/WaterSimilar to ethanol/water, offering a slightly different polarity profile.
Acetic Acid/WaterThe acidic nature can aid in dissolving the amphoteric product.
Dimethylformamide (DMF)/WaterFor compounds with lower solubility in alcohols.

Troubleshooting Recrystallization:

  • "Oiling Out": If your compound separates as an oil instead of crystals, it's a sign that the solution is becoming saturated at a temperature above the compound's melting point. To remedy this, try using a larger volume of solvent or a solvent with a lower boiling point.[1]

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. You can try to slowly evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the surface of the solution can also provide nucleation sites for crystal growth.[1]

dot

Crude Product Crude Product Dissolve in Minimum Hot Solvent Dissolve in Minimum Hot Solvent Crude Product->Dissolve in Minimum Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Minimum Hot Solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

Caption: Step-by-step workflow for a successful recrystallization.

C. Column Chromatography

Question 3: My crude this compound is still impure after recrystallization. What column chromatography conditions should I try?

Answer: Column chromatography is an excellent secondary purification step. For a polar compound like this compound, normal-phase chromatography using silica gel is a suitable choice. The key is to find a mobile phase that provides good separation between your product and the remaining impurities.

Developing a Solvent System for Chromatography:

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal eluent system using TLC.[3] The goal is to find a solvent mixture where your product has an Rf value of approximately 0.25-0.35. This will ensure that the compound moves down the column at a reasonable rate, allowing for good separation.

  • Recommended Starting Solvent Systems for TLC:

    • Dichloromethane/Methanol (e.g., 98:2 to 90:10)

    • Ethyl Acetate/Hexane (e.g., 50:50 to 80:20)

    • Chloroform/Acetone (e.g., 95:5 to 80:20)

Column Chromatography Protocol:

StepProcedure
1. Column Packing Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
2. Sample Loading Dissolve your crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution Begin eluting with your chosen solvent system, collecting fractions in test tubes.
4. Fraction Analysis Spot each fraction on a TLC plate to identify the fractions containing your pure product.
5. Product Isolation Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

dot

TLC Analysis TLC Analysis Select Solvent System Select Solvent System TLC Analysis->Select Solvent System Pack Column Pack Column Select Solvent System->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute and Collect Fractions Elute and Collect Fractions Load Sample->Elute and Collect Fractions Analyze Fractions by TLC Analyze Fractions by TLC Elute and Collect Fractions->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A systematic approach to column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: My final product is a brownish color. How can I decolorize it?

A1: Colored impurities can often be removed by treating a hot solution of your crude product with activated charcoal before filtration and crystallization. The charcoal adsorbs the colored impurities. Use a small amount of charcoal, as excessive use can also adsorb your product, leading to lower yields.

Q2: How can I be sure my final product is pure?

A2: Purity should be assessed using multiple analytical techniques. A sharp melting point that matches the literature value is a good indicator of purity. Additionally, NMR spectroscopy (¹H and ¹³C) and mass spectrometry are essential for confirming the structure and assessing the presence of any remaining impurities. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable alternative, especially for polar compounds. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

IV. References

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). 3-Aminopyridine. In Wikipedia. [Link]

Sources

Navigating the Synthesis of 1,5-Naphthyridin-4-ol: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthesis.

The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[1] Its synthesis, while well-established in literature, presents unique challenges when transitioning from the laboratory bench to pilot plant or manufacturing scale. This guide will address these challenges in a practical, question-and-answer format, focusing on the most common and critical hurdles you may encounter.

I. The Synthetic Landscape: The Gould-Jacobs Reaction

The most prevalent and industrially relevant route to this compound is the Gould-Jacobs reaction.[2][3][4] This method involves two key stages:

  • Condensation: The reaction of 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form the intermediate diethyl (pyridin-3-ylamino)methylenemalonate.

  • Thermal Cyclization: The high-temperature intramolecular cyclization of the intermediate to yield the this compound core. This step is often the most challenging during scale-up.

This guide will primarily focus on troubleshooting the intricacies of this two-step process.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and issues that arise during the scale-up of this compound synthesis.

A. The Condensation Step: Setting the Stage for Success

Question 1: What are the critical parameters for the initial condensation of 3-aminopyridine and DEEM?

The condensation reaction is foundational to the entire synthesis. Ensuring its completeness is crucial to avoid downstream impurities. Key parameters to control are:

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of DEEM (typically 1.05-1.1 equivalents) can be used to ensure full conversion of the 3-aminopyridine. However, a large excess should be avoided as it can complicate the work-up and removal of unreacted DEEM.

  • Temperature and Reaction Time: The condensation is typically performed at temperatures ranging from 80-120°C. Monitoring the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), is essential to determine the optimal reaction time and ensure the disappearance of the 3-aminopyridine starting material.

  • Solvent: This reaction can often be run neat (without a solvent). If a solvent is used, a non-polar, high-boiling solvent that is compatible with the subsequent cyclization step may be considered to create a more streamlined, one-pot process.

Troubleshooting Low Yield or Incomplete Condensation:

Problem Potential Cause Recommended Solution
Incomplete reaction Insufficient temperature or reaction time.Gradually increase the reaction temperature in 5-10°C increments and monitor for completion. Extend the reaction time, checking for progress every 1-2 hours.
Poor mixing.On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture.
Side product formation Reaction temperature is too high, leading to decomposition.If decomposition is observed, reduce the temperature and extend the reaction time.
Presence of moisture.Ensure all reagents and glassware are dry, as water can react with DEEM.
B. The Thermal Cyclization: The Heart of the Challenge

The high-temperature cyclization is where most scale-up issues manifest. This step is typically carried out in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone, at temperatures around 250°C.[2][3]

Question 2: What are the primary challenges associated with the high-temperature cyclization at scale?

Scaling up this step introduces significant challenges related to heat transfer, impurity formation, and product isolation.

  • Heat Management: Achieving and maintaining a consistent high temperature throughout a large reactor volume is difficult. Uneven heating can lead to localized "hot spots" causing decomposition and the formation of tarry byproducts, or "cold spots" resulting in incomplete cyclization.

  • Impurity Profile: At elevated temperatures, the intermediate and product can be susceptible to degradation. The nature and quantity of impurities can differ significantly from small-scale reactions.

  • Product Isolation: Separating the product from a high-boiling point solvent like Dowtherm A can be challenging on a large scale. The product may precipitate upon cooling, but the viscous nature of the solvent at lower temperatures can make filtration difficult.

Troubleshooting the Thermal Cyclization:

Problem Potential Cause Recommended Solution
Low Yield Incomplete cyclization due to insufficient temperature or time.Ensure the reaction mixture reaches and is maintained at the target temperature (typically 240-260°C). Optimize the reaction time by taking in-process samples and analyzing for the disappearance of the intermediate.
Thermal decomposition of starting material or product.Avoid excessively high temperatures. A thorough temperature optimization study is recommended. The reaction time must be carefully controlled to minimize degradation.[5]
Formation of Tarry Byproducts Localized overheating.Ensure efficient and uniform heating of the reactor. For large vessels, consider a jacketed reactor with a reliable heat transfer fluid and good agitation.
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.
Difficult Product Isolation Product is too soluble in the high-boiling solvent at room temperature.After cooling to a safe temperature (e.g., 80-100°C), add a non-polar anti-solvent like hexane or heptane to precipitate the product.[6]
Filtration is slow due to viscous solvent.Dilute the cooled reaction mixture with a suitable solvent to reduce viscosity before filtration.

Question 3: Are there alternatives to high-boiling point solvents for the cyclization?

While Dowtherm A is common, other high-boiling solvents can be used.[7] Microwave-assisted synthesis has also been explored as a way to reduce reaction times and potentially improve yields by providing rapid and uniform heating.[5][8] However, the scalability of microwave reactors for large-scale production can be a limitation. For industrial applications, optimizing the use of traditional high-boiling solvents is often the most practical approach.

C. Purification and Isolation: The Final Hurdle

Question 4: What are the best practices for purifying this compound at scale?

The crude product isolated from the cyclization reaction will likely contain residual solvent and thermal degradation byproducts.

  • Washing: The filtered solid should be washed thoroughly with a non-polar solvent (e.g., hexane, heptane) to remove the high-boiling point solvent. A subsequent wash with a more polar solvent in which the product has low solubility (e.g., cold ethanol or acetonitrile) can help remove other impurities.

  • Recrystallization: Recrystallization is a powerful technique for purification. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, or mixtures with water.

  • Decolorization: If the product is colored due to impurities, treatment with activated carbon during the recrystallization process can be effective.[6]

Troubleshooting Purification:

Problem Potential Cause Recommended Solution
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Increase the amount of solvent to ensure the product remains dissolved at the boiling point.
Poor recovery after recrystallization The product has significant solubility in the recrystallization solvent at low temperatures.Cool the solution in an ice bath to maximize precipitation. Reduce the volume of the solvent.
The product is not precipitating.If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

III. Safety Considerations for Scale-Up

Safety is paramount in any chemical synthesis, and the challenges are amplified at scale.

  • High-Temperature Operations: The use of high-boiling point solvents at temperatures up to 260°C requires robust engineering controls. Ensure the reactor is rated for the required temperature and pressure, and that there are adequate cooling systems in place for emergency shutdown.

  • Handling of Dowtherm A: Dowtherm A has a strong odor and can cause irritation.[9] It is important to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Leaks at high temperatures can create a vapor that may be flammable.

  • Exothermic Reactions: While the Gould-Jacobs reaction itself is not typically violently exothermic, any large-scale reaction has the potential for thermal runaway if not properly controlled. A thorough safety assessment, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended before scaling up.

IV. Experimental Protocols and Workflows

Protocol 1: Synthesis of Diethyl (pyridin-3-ylamino)methylenemalonate (Condensation)
  • To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-aminopyridine.

  • Begin stirring and add diethyl ethoxymethylenemalonate (1.05-1.1 equivalents) to the reactor.

  • Heat the mixture to 100-120°C under a nitrogen atmosphere.

  • Maintain the temperature and monitor the reaction progress by HPLC or TLC until the 3-aminopyridine is consumed (typically 2-4 hours).

  • Once the reaction is complete, the crude intermediate can be used directly in the next step or isolated if necessary.

Protocol 2: Synthesis of this compound (Thermal Cyclization)
  • In a separate reactor equipped for high-temperature reactions, preheat Dowtherm A to 250°C.

  • Slowly add the crude diethyl (pyridin-3-ylamino)methylenemalonate from the previous step to the hot Dowtherm A with vigorous stirring.

  • Maintain the temperature at 250-260°C for the optimized reaction time (typically 30-60 minutes), monitoring for the disappearance of the intermediate.

  • After the reaction is complete, cool the mixture to 80-100°C.

  • Slowly add a non-polar solvent such as hexane to precipitate the product.

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the filter cake thoroughly with hexane to remove residual Dowtherm A.

  • Dry the crude product under vacuum.

Protocol 3: Purification of this compound (Recrystallization)
  • Transfer the crude this compound to a suitable reactor.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is colored, cool it slightly and add activated carbon. Reheat to reflux for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize yield.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizing the Process

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_condensation Condensation Step cluster_cyclization Thermal Cyclization Step cluster_purification Purification Step A 3-Aminopyridine + DEEM B Heat (100-120°C) A->B 1. Charge Reagents C Diethyl (pyridin-3-ylamino)methylenemalonate B->C 2. Reaction E Add Intermediate C->E D Preheat Dowtherm A (250°C) D->E 3. Prepare Solvent F Cyclization Reaction E->F 4. High Temp. Reaction G Crude this compound F->G 5. Precipitation H Recrystallization G->H 6. Dissolve & Cool I Pure this compound H->I 7. Isolate & Dry

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Was the reaction temperature consistently at 250-260°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction time optimized? A1_Yes->Q2 Sol1 Optimize heating system for uniform temperature distribution. Verify thermocouple accuracy. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there evidence of thermal decomposition (e.g., charring, tar formation)? A2_Yes->Q3 Sol2 Perform a time-course study with in-process controls (IPC) to determine optimal reaction endpoint. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider slightly lowering the reaction temperature and extending the time. Ensure inert atmosphere. A3_Yes->Sol3 End Review starting material quality and stoichiometry. A3_No->End

Caption: Decision tree for troubleshooting low yield in the cyclization step.

VI. Conclusion

The scale-up of this compound synthesis, while challenging, is a manageable process with careful attention to key parameters. The high-temperature cyclization step demands a robust understanding of heat transfer and impurity control. By implementing the strategies outlined in this guide, and by approaching each scale-up with a systematic and data-driven methodology, researchers and production chemists can successfully and safely produce this valuable heterocyclic compound on a larger scale.

VII. References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 10, 2026, from [Link]

  • Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[3][10]naphthyridine-3-carbonitriles. (2023). Materials Today: Proceedings. Retrieved January 10, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • A solvent-free Jacobs–Gould reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • DOWTHERM™ A Heat Transfer Fluid. (n.d.). Dow Inc. Retrieved January 10, 2026, from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Thermal cycling for crystallization control. (2021). APC. Retrieved January 10, 2026, from [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. (n.d.). Google Patents. Retrieved January 10, 2026, from

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • DOWTHERM A - Heat Transfer Fluid. (n.d.). Famico Trading Limited. Retrieved January 10, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Dowtherm A SDS. (n.d.). Loikits Distribution. Retrieved January 10, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • The Importance of Temperature Control in Pharmaceutical Analysis. (n.d.). Linkam. Retrieved January 10, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents. Retrieved January 10, 2026, from

  • S1 PP 63 Thermal-cycling stress studies to support transport and distribution of liquid dosage forms. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved January 10, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • for dowtherm - heat transfer fluids. (n.d.). Famico Trading Limited. Retrieved January 10, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • The making of industrial enzymes: challenges and opportunities. (n.d.). RadicalZ. Retrieved January 10, 2026, from [Link]

  • How to control temperature in chemical/pharmaceutical processes, the monofluid Thermal control units. (2023). YouTube. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]

  • First Thing: Woman in Minnesota, 37, shot and killed by ICE agent during raid, video shows. (2026). The Guardian. Retrieved January 10, 2026, from [Link]

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Preventing regioisomer formation in 1,5-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioisomeric Impurities and Optimizing Synthetic Strategies

Welcome to the technical support center for 1,5-naphthyridine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a particular focus on preventing the formation of unwanted regioisomers.

Troubleshooting Guide: Common Issues in 1,5-Naphthyridine Synthesis

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established synthetic methodologies and mechanistic principles.

Problem 1: My reaction is producing a mixture of 1,5- and 1,7-naphthyridine isomers. How can I improve the selectivity for the 1,5-isomer?

Answer:

The formation of a mixture of 1,5- and 1,7-naphthyridine isomers is a common challenge, particularly when using 3-aminopyridine as a starting material in reactions like the Skraup-Doebner-von Miller synthesis. The root of this issue lies in the competitive electrophilic attack at the C-2 and C-4 positions of the 3-aminopyridine ring during the cyclization step.

Mechanistic Insight:

The cyclization to form the second pyridine ring can proceed via two pathways, leading to the respective naphthyridine isomers. The electronic and steric environment of the 3-aminopyridine derivative significantly influences the regiochemical outcome.

Strategies to Enhance 1,5-Regioselectivity:

  • Steric Hindrance at the 2-Position: Introducing a bulky substituent at the 2-position of the 3-aminopyridine starting material can sterically disfavor cyclization at the C-2 position, thereby promoting the formation of the 1,5-naphthyridine isomer.

    • Protocol: Consider using a starting material like 2-chloro-3-aminopyridine or 2-methyl-3-aminopyridine. The chloro or methyl group will sterically hinder the approach of the cyclizing species to the C-2 position.

  • Electronic Control: Modifying the electronic properties of the pyridine ring can also influence the site of cyclization. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it towards electrophilic attack. The relative activation at C-2 versus C-4 will dictate the major product.

  • Choice of Synthetic Route: Certain named reactions are inherently more selective for the 1,5-naphthyridine skeleton.

    • The Gould-Jacobs Reaction: This method involves the reaction of a 3-aminopyridine with a diethyl (ethoxymethylene)malonate followed by thermal cyclization. This reaction often shows good selectivity for the 4-hydroxy-1,5-naphthyridine product.[1]

    Experimental Workflow: Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine

    Gould_Jacobs cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Reactant1 3-Aminopyridine Step1 Condensation (Heat, ~150°C) Reactant1->Step1 Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Step1 Intermediate Enamine Intermediate Step1->Intermediate Formation of Step2 Thermal Cyclization (High Temperature, e.g., Dowtherm A) Product 4-Hydroxy-1,5-naphthyridine Step2->Product Yields Intermediate->Step2 Undergoes

    Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine.

Problem 2: The yield of my Skraup-Doebner-von Miller reaction is low. What are the critical parameters to optimize?

Answer:

Low yields in the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines can be attributed to several factors, including reaction conditions, the choice of reagents, and potential side reactions.

Key Optimization Parameters:

ParameterRecommendationRationale
Acid Catalyst Use a strong protic acid like concentrated sulfuric acid or polyphosphoric acid (PPA).The acid is crucial for the dehydration of glycerol to acrolein (the reactive electrophile) and for catalyzing the cyclization and dehydration steps.
Oxidizing Agent Nitrobenzene is the classic choice, but milder oxidizing agents like arsenic pentoxide or iodine can sometimes improve yields and reduce charring.A strong oxidizing agent is necessary for the final aromatization step to form the naphthyridine ring.
Temperature The reaction is typically run at elevated temperatures (130-160°C). Careful temperature control is essential.Insufficient temperature will lead to a sluggish reaction, while excessive heat can cause decomposition and polymerization of intermediates, leading to tar formation.
Reaction Time Monitor the reaction progress by TLC. Reaction times can vary significantly depending on the substrates and conditions.Prolonged reaction times at high temperatures can lead to product degradation.

Troubleshooting Decision Tree:

Skraup_Troubleshooting Start Low Yield in Skraup Reaction Q1 Is there significant tar formation? Start->Q1 A1_Yes Reduce reaction temperature. Consider a milder oxidizing agent. Q1->A1_Yes Yes Q2 Is the starting material consumed? Q1->Q2 No A1_No Increase reaction temperature or time. Ensure sufficient acid catalyst. A2_Yes Optimize work-up procedure to minimize product loss. Q2->A2_Yes Yes A2_No Increase reaction temperature and/or time. Check purity of reagents. Q2->A2_No No

Caption: Decision tree for troubleshooting low yields in the Skraup reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 1,5-naphthyridine core?

A1: The most common and historically significant methods for constructing the 1,5-naphthyridine skeleton start from 3-aminopyridine or its derivatives. These include:

  • Skraup-Doebner-von Miller Reaction: This is a classic method that involves the reaction of a 3-aminopyridine with glycerol, an α,β-unsaturated aldehyde, or a ketone in the presence of a strong acid and an oxidizing agent.[1][2]

  • Friedländer Annulation: This synthesis involves the condensation of a 3-amino-2-formylpyridine (or a related ketone) with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). This method offers good control over the substitution pattern of the newly formed ring.[2]

  • Gould-Jacobs Reaction: As mentioned earlier, this is a reliable method for producing 4-hydroxy-1,5-naphthyridines from 3-aminopyridines and diethyl (ethoxymethylene)malonate.[1]

  • Cycloaddition Reactions: [4+2] cycloaddition (Diels-Alder) reactions can also be employed to construct the 1,5-naphthyridine framework, often leading to partially or fully saturated ring systems that can be subsequently aromatized.[1][2]

Q2: How do directing groups on the 3-aminopyridine precursor influence regioselectivity?

A2: Directing groups play a crucial role in determining the outcome of the cyclization step. The principles are similar to those in benzene chemistry, but the presence of the ring nitrogen adds a layer of complexity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups activate the pyridine ring towards electrophilic substitution. Their position relative to the amino group and the ring nitrogen will determine whether they preferentially activate the C-2 or C-4 position.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the cyclization more difficult. They can also direct the cyclization to the less deactivated position.

  • Halogens: Halogens like chlorine or bromine can act as directing groups and also serve as handles for further functionalization via cross-coupling reactions after the naphthyridine core is formed.

A careful analysis of the electronic and steric effects of any substituents on your 3-aminopyridine starting material is essential for predicting and controlling the regioselectivity of your synthesis.

Q3: Are there modern catalytic methods that offer better regioselectivity?

A3: Yes, modern organic synthesis has introduced catalytic methods that can provide high regioselectivity. For instance, transition-metal-catalyzed cross-coupling reactions followed by an intramolecular cyclization are a powerful strategy.

  • Palladium-Catalyzed Cross-Coupling/Cyclization: A common approach involves the Suzuki or Stille coupling of a suitably functionalized 3-aminopyridine (e.g., a bromo- or iodo-substituted derivative) with a coupling partner that contains the necessary functionality for the subsequent cyclization. This allows for the pre-installation of the components of the second ring in a highly controlled manner, which then cyclize to form the desired 1,5-naphthyridine isomer.

This strategy avoids the regioselectivity issues inherent in classical condensation reactions by building the carbon framework in a stepwise and controlled fashion.

References

  • Valverde, M. G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Al-Tel, T. H. (2021).

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions on 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with advanced troubleshooting strategies and practical solutions for one of the more challenging scaffolds in modern synthesis: the 1,5-naphthyridine core.

The unique electronic properties of the 1,5-naphthyridine ring system, characterized by its electron-deficient nature and the presence of two nitrogen atoms, present distinct challenges for palladium-catalyzed cross-coupling reactions.[1][2] These nitrogen atoms can coordinate to the metal center, leading to catalyst inhibition or deactivation, which often results in low yields or complete reaction failure.[3]

This document moves beyond standard protocols to explore the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.

Frequently Asked Questions (FAQs): The First Principles

Before diving into specific troubleshooting scenarios, let's address the fundamental questions that form the basis of a successful cross-coupling strategy for 1,5-naphthyridines.

Question 1: What makes the 1,5-naphthyridine scaffold so challenging for cross-coupling?

Answer: The primary challenge stems from the two nitrogen atoms within the bicyclic system. Their lone pairs of electrons can act as ligands, binding to the palladium catalyst. This coordination can lead to several problems:

  • Catalyst Poisoning: The substrate or product can sequester the active palladium species, effectively removing it from the catalytic cycle and halting the reaction.[3] This is a common issue for many nitrogen-containing heterocycles.[4]

  • Altered Catalyst Reactivity: Coordination to the nitrogen atoms can change the electronic properties and steric environment of the palladium center, slowing down key steps like oxidative addition or reductive elimination.[5]

Question 2: What is the single most critical parameter to control in these reactions?

Answer: Without a doubt, ligand selection is paramount . The ligand's job is not only to facilitate the catalytic cycle but also to protect the palladium center. For heteroaromatic substrates like 1,5-naphthyridine, bulky and electron-rich phosphine ligands are the gold standard.

  • Causality: Bulky ligands (e.g., Buchwald's biarylphosphines like XPhos, SPhos, or RuPhos) create a sterically crowded environment around the palladium atom.[4] This steric shield physically hinders the nitrogen atoms of the naphthyridine from coordinating to the metal center. Furthermore, their electron-donating nature increases the electron density on the palladium, which promotes the crucial, often rate-limiting, oxidative addition step.[6] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[4][7]

Question 3: Should I generate my catalyst in situ or use a pre-formed catalyst (precatalyst)?

Answer: For challenging substrates, precatalysts are strongly recommended . While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, it can be inefficient. The reduction to Pd(0) may be slow or incomplete, and side reactions can lead to the formation of inactive palladium black.

  • Expert Insight: Buchwald's G3 or G4 precatalysts, for example, are designed to cleanly and rapidly generate a consistent amount of the active, monoligated L-Pd(0) species upon activation by a base.[4][8] This ensures a higher concentration of the active catalyst is available at the start of the reaction, which is critical for outcompeting catalyst inhibition pathways.[4]

Question 4: How do I approach the choice of base and solvent?

Answer: The base and solvent are not passive bystanders; they are integral to the reaction's success.

  • Base Selection: The base's role is to facilitate the transmetalation step (in Suzuki couplings) or deprotonate the nucleophile (in Buchwald-Hartwig aminations).[9][10]

    • Inorganic carbonates (K₂CO₃, Cs₂CO₃) are a good starting point for many Suzuki reactions.

    • Phosphates (K₃PO₄) are often effective, particularly with N-heterocyclic substrates, as they are sufficiently basic yet have low nucleophilicity.[9]

    • Alkoxides (NaOt-Bu, KOt-Bu) are stronger bases required for many Buchwald-Hartwig aminations but can be incompatible with sensitive functional groups like esters.[10]

  • Solvent Selection: Anhydrous, polar aprotic solvents are generally preferred.

    • Dioxane, Toluene, and THF are excellent choices.[9][11]

    • Causality: It is critical to use anhydrous solvents . Water or other protic sources can lead to competitive side reactions like protodehalogenation of the starting material or protodeborylation of the boronic acid partner, both of which reduce yield.[4]

Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured to help you diagnose and solve specific experimental issues.

Scenario 1: Low to No Conversion of Starting Material

Question: I've run my reaction overnight and my TLC/LC-MS shows only starting material. What's wrong?

Answer: This is the most common failure mode and usually points to an issue with the catalyst's activity. Follow this diagnostic workflow:

G start Low / No Conversion cat_poison Is the catalyst poisoned? start->cat_poison Likely Cause ligand_choice Is the ligand appropriate? (Bulky & Electron-Rich?) cat_poison->ligand_choice Yes precatalyst Consider using a precatalyst (e.g., Buchwald G3/G4) ligand_choice->precatalyst Yes base_strength Is the base strong enough? ligand_choice->base_strength No precatalyst->base_strength temp Is the temperature high enough? base_strength->temp reagents Are reagents pure & solvent dry? temp->reagents solution Problem Solved reagents->solution

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Solutions:

  • Evaluate the Ligand: Are you using a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)? If not, this is the first and most important change to make.[4]

  • Switch to a Precatalyst: If you are generating Pd(0) in situ, switch to a well-defined precatalyst to ensure efficient generation of the active species.[4][8]

  • Increase Temperature: Naphthyridines are electron-deficient, which can make oxidative addition sluggish. Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome this activation barrier.

  • Re-evaluate the Base: Your base may be too weak. If using K₂CO₃ with a challenging substrate, consider screening K₃PO₄ or even NaOt-Bu (if compatible with your functional groups).

  • Check Reagent Quality: Ensure your halo-naphthyridine is pure and that all solvents and reagents are rigorously dried. Water is a known culprit for deactivating intermediates.[4]

Scenario 2: Significant Side Product Formation

Question: My desired product is forming, but I see major side products from protodehalogenation and/or homocoupling. How can I suppress these?

Answer: These side reactions compete with the desired product formation and point to specific mechanistic issues.

Optimizing Against Side Reactions

Side ProductPrimary Cause(s)Recommended Solution(s)Causality
Protodehalogenation Presence of a proton source (e.g., H₂O).1. Use rigorously anhydrous solvents and reagents.2. Screen different bases; sometimes a weaker, non-hydroxide-containing base can help.Undesired protonolysis cleaves the C-X bond of the key organopalladium intermediate before reductive elimination can occur.[4]
Homocoupling (Boronic Acid) Presence of oxygen.1. Thoroughly degas the reaction mixture (e.g., 3x vacuum/argon cycles).2. Maintain a positive pressure of inert gas (Ar or N₂).Oxygen can promote the oxidative homocoupling of boronic acids, consuming your nucleophile in a non-productive pathway.[4]
Homocoupling (Aryl Halide) Catalyst decomposition or overly high temperatures.1. Lower the reaction temperature.2. Use a more stable ligand/precatalyst system.This side reaction can occur if the catalytic cycle is inefficient, leading to undesired coupling of two electrophile molecules.
Validated Starting Protocols & Optimization

The following protocols provide robust starting points for common cross-coupling reactions on halo-1,5-naphthyridines.

Protocol 1: Suzuki-Miyaura Coupling

This C-C bond-forming reaction is versatile for installing aryl or vinyl groups.[11]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the halo-1,5-naphthyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the anhydrous solvent (e.g., Dioxane, 0.1 M).

  • Degas the mixture by bubbling argon through the solvent for 15 minutes or via three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Optimization Table for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃DMF90High[11]
4-Iodo-1,5-naphthyridineArylzinc chlorideCoCl₂·2LiCl (5)NoneN/ATHF6086[12]
3-Bromo-1,5-naphthyridine(TMS)acetylenePd(PPh₃)₂Cl₂/CuIPPh₃CsFMeCN80Good[1]
2-Chloro-1,5-naphthyridine4-Tolylboronic acidXPhos Pd G3 (2)XPhosK₃PO₄Dioxane100>90[9][13]

Note: The Co-catalyzed reaction is a Negishi-type coupling, demonstrating an alternative strategy. Data for the chloro-substrate is extrapolated from general principles for challenging heteroaryl chlorides.

Protocol 2: Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for synthesizing aniline derivatives of the 1,5-naphthyridine core.[10][14]

G cluster_reactants Reactants & Reagents Halo-Naphthyridine Halo-Naphthyridine Amine Amine Pd Precatalyst Pd Precatalyst Bulky Ligand Bulky Ligand Strong Base (e.g., NaOtBu) Strong Base (e.g., NaOtBu) Anhydrous Solvent Anhydrous Solvent setup Combine in Schlenk Flask under Argon Anhydrous Solvent->setup degas Degas Mixture (3x Vac/Ar cycles) setup->degas heat Heat Reaction (80-120 °C) degas->heat workup Aqueous Workup & Purification heat->workup

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox or under a strong counterflow of argon, add the strong base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk flask.

  • Add the halo-1,5-naphthyridine (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., Toluene or Dioxane, 0.1 M).

  • Seal the flask, remove from the glovebox (if applicable), and heat to the desired temperature (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers, dry, concentrate, and purify.

Key Considerations for Buchwald-Hartwig Amination:

  • Base Sensitivity: The use of strong alkoxide bases precludes the use of base-sensitive functional groups. In such cases, weaker bases like K₃PO₄ may be attempted, often requiring higher temperatures or more active catalyst systems.[15]

  • Amine Volatility: For volatile amines like ammonia or methylamine, specialized conditions using gaseous reagents or stable surrogates are required.[16]

References
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Garrido-Castro, J. A., Insuasty, B., Moreno-Fuquen, R., & Quiroga, J. (2020).
  • Chigr, M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
  • Bower, J. F. (2016). Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews, 116(18), 11354-11397. [Link]
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991-2015. [Link]
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
  • Schmalzbauer, M., et al. (2024). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]
  • L-legenne, P., et al. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Chemistry LibreTexts. (2023).
  • Haas, D., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(15), 4122-4125. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Ujaque, G., et al. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. TDX. [Link]
  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]
  • Green, O., & Molander, G. A. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(23), 6689-6701. [Link]
  • Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(17), 11435-11445. [Link]
  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
  • Wang, Y., et al. (2024). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103. [Link]
  • Lundgren, R. J., & Stradiotto, M. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Topics in Current Chemistry, 374(4), 42. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Quach, T., et al. (2019).
  • Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry. [Link]
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • Wikipedia.
  • Wiley-VCH. (2014). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley Online Library. [Link]
  • Bédard, A.-C., & Stradiotto, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 26(11), 1481-1494. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1,5-Naphthyridines: Gould-Jacobs vs. Skraup

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] For researchers and professionals in drug development, the efficient construction of this bicyclic system is a critical step in the discovery of novel therapeutics. Among the classical methods, the Gould-Jacobs reaction and the Skraup synthesis remain two of the most fundamental and widely utilized routes.

This in-depth technical guide provides a comprehensive comparison of these two seminal syntheses. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and the relative merits and limitations of each approach. This analysis is designed to empower chemists to make informed decisions when selecting a synthetic strategy for their specific 1,5-naphthyridine targets.

The Competing Pathways: An Overview

At its core, the choice between the Gould-Jacobs and Skraup syntheses for 1,5-naphthyridines hinges on the desired substitution pattern and the tolerance for specific reaction conditions. Both methods typically employ a substituted 3-aminopyridine as the starting material. However, they diverge significantly in their approach to constructing the second pyridine ring.

The Gould-Jacobs reaction offers a more controlled, stepwise approach, generally yielding 4-hydroxy-1,5-naphthyridine derivatives.[1] This method involves the initial condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2]

In contrast, the Skraup synthesis is a one-pot reaction that assembles the 1,5-naphthyridine ring from a 3-aminopyridine, glycerol, a strong acid, and an oxidizing agent.[3] This method is known for its often harsh and vigorous conditions but provides a direct route to the core 1,5-naphthyridine skeleton.[4]

Mechanistic Insights: A Tale of Two Cyclizations

Understanding the reaction mechanisms is paramount to appreciating the nuances of each synthesis and for troubleshooting experimental challenges.

The Gould-Jacobs Reaction: A Stepwise Electrocyclization

The Gould-Jacobs reaction proceeds through a well-defined, two-stage process:

  • Condensation: The synthesis begins with the nucleophilic attack of the amino group of 3-aminopyridine on an electrophilic malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable vinylogous amide intermediate.[1]

  • Thermal Cyclization: The subsequent and often rate-limiting step is a high-temperature intramolecular cyclization. This proceeds via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1][5]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 3-Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclization 6π Electrocyclization (High Temp.) Intermediate->Cyclization Product 4-Hydroxy-1,5-naphthyridine Cyclization->Product

Gould-Jacobs reaction pathway.
The Skraup Synthesis: A Dehydrative Cyclization and Oxidation Cascade

The Skraup synthesis is a more complex, one-pot cascade of reactions:

  • Acrolein Formation: Under the strongly acidic conditions, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][6]

  • Michael Addition: The 3-aminopyridine then acts as a nucleophile in a Michael addition to the acrolein.[7]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydronaphthyridine.

  • Oxidation: The final step is the in-situ oxidation of the dihydronaphthyridine intermediate to the aromatic 1,5-naphthyridine.[3][7]

Skraup_Mechanism cluster_reactants Reactants cluster_cascade Reaction Cascade 3-Aminopyridine_S 3-Aminopyridine Michael_Adduct Michael Adduct 3-Aminopyridine_S->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein - 2H₂O (H₂SO₄) Dihydronaphthyridine Dihydronaphthyridine Michael_Adduct->Dihydronaphthyridine Cyclization & Dehydration Oxidation Oxidation Dihydronaphthyridine->Oxidation Final_Product 1,5-Naphthyridine Oxidation->Final_Product

Skraup synthesis reaction pathway.

Head-to-Head Comparison: Performance and Practicality

The choice of synthesis is often dictated by a trade-off between reaction conditions, substrate scope, and the desired final product. The following table summarizes these key differences.

FeatureGould-Jacobs SynthesisSkraup Synthesis
Starting Materials 3-Aminopyridine, Malonic ester derivative (e.g., DEEM)[1]3-Aminopyridine, Glycerol, Strong acid, Oxidizing agent[3]
Typical Product 4-Hydroxy-1,5-naphthyridines[1]Unsubstituted or substituted 1,5-naphthyridines[8]
Reaction Conditions Two-step: Condensation (100-150°C), Cyclization (High temp, ~250°C in solvents like Dowtherm A)[2][8]One-pot, strongly acidic (conc. H₂SO₄), high temperature (140-160°C), often highly exothermic[6][7]
Yields Generally moderate to good, but can be variable depending on substrate and cyclization efficiency.[9]Often low to moderate and can be variable; can be improved with modified procedures.[6][10]
Substrate Scope Tolerates a range of substituents on the 3-aminopyridine ring.[5]Can be limited by the harsh acidic conditions; electron-withdrawing groups on the pyridine ring can hinder the reaction.
Key Advantages More controlled, stepwise process; yields functionalized 4-hydroxy products suitable for further modification.[2]One-pot reaction from simple, readily available starting materials.[10]
Key Disadvantages Requires very high temperatures for cyclization, which can lead to decomposition; requires access to malonic ester derivatives.[2]Harsh and potentially hazardous/violent reaction conditions; formation of tar and other side products is common.[4][6]

Experimental Protocols

To provide a practical context for this comparison, the following are representative, step-by-step protocols for the synthesis of a 1,5-naphthyridine derivative via each method.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol is adapted from established literature procedures for the synthesis of the 4-hydroxy-1,5-naphthyridine core.[2][11]

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, typically without a solvent, to 100-120°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminopyridine is consumed.

  • The resulting crude diethyl (pyridin-3-ylamino)methylenemalonate can be used directly in the next step or purified if necessary.

Step 2: Cyclization

  • In a separate flask equipped with a reflux condenser and a high-temperature thermometer, preheat a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Skraup Synthesis of 1,5-Naphthyridine

This protocol is a generalized procedure adapted from literature methods, emphasizing safety precautions due to the exothermic nature of the reaction.[7]

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine (1 equivalent) while cooling in an ice bath.

  • To this mixture, add glycerol (3-4 equivalents).

  • Add a suitable oxidizing agent, such as m-nitrobenzenesulfonic acid sodium salt (1.5 equivalents). Ferrous sulfate can be added as a moderator to control the reaction's vigor.[4]

  • Heat the mixture gently. The reaction is exothermic and will likely begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 4-5 hours.[7]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Conclusion and Outlook

Both the Gould-Jacobs and Skraup syntheses are venerable and valuable tools in the synthetic chemist's arsenal for the construction of the 1,5-naphthyridine ring system. The Gould-Jacobs reaction is generally favored when a more controlled synthesis is desired and when the target molecule is a 4-hydroxy-1,5-naphthyridine, which can serve as a versatile intermediate for further functionalization. Its primary drawback is the need for very high temperatures for the cyclization step.

The Skraup synthesis , on the other hand, provides a more direct, albeit often lower-yielding and more hazardous, route to the core 1,5-naphthyridine skeleton from simple starting materials. Its harsh conditions can limit its applicability to sensitive substrates, and significant tar formation is a common issue that can complicate purification.[6]

The choice between these two methods will ultimately be guided by the specific synthetic target, the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling high-temperature or highly exothermic reactions. Modern modifications, including the use of microwave irradiation for the Gould-Jacobs cyclization and milder oxidizing agents for the Skraup reaction, continue to enhance the utility and safety of these classical transformations.[12]

References

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A Comparative Guide to the Synthesis of 1,5-Naphthyridin-4-ol: An Evaluation of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Among its derivatives, 1,5-Naphthyridin-4-ol stands out as a crucial intermediate in the synthesis of various pharmaceutical agents. The strategic selection of a synthetic route to this key building block is paramount, directly impacting the efficiency, scalability, and environmental footprint of the overall drug development process. This guide provides a comprehensive comparison of alternative synthetic routes to this compound, offering an in-depth analysis of classical and modern methodologies, supported by experimental data and mechanistic insights.

At a Glance: A Comparative Overview of Synthetic Routes

Synthetic Route Key Starting Materials Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)Good to ExcellentHigh temperature (thermal or microwave)Well-established, reliable, good yields.High temperatures, potential for side products.
Skraup Reaction 3-Aminopyridine, Glycerol, Sulfuric acid, Oxidizing agentModerateHarsh, exothermic, high temperatureInexpensive starting materials.Vigorous and potentially hazardous reaction, tar formation, moderate yields.
Friedländer Synthesis 2-Aminonicotinaldehyde, Active methylene compoundGood to ExcellentAcid or base catalysisHigh yields, milder conditions than Skraup.Availability and stability of 2-aminonicotinaldehyde can be a challenge.

The Classical Approach: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines and their bioisosteres, including this compound.[1][2][3] This method involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Mechanistic Insight

The reaction proceeds through a well-established mechanism.[1][4] The initial step is a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1]

Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Aminopyridine C Vinylogous Amide Intermediate A->C + DEEM - EtOH B Diethyl ethoxymethylenemalonate (DEEM) D 6-electron Electrocyclization C->D Heat E Dihydronaphthyridine D->E F This compound (Tautomerization) E->F

Caption: Mechanism of the Gould-Jacobs reaction for this compound synthesis.

Experimental Protocol: Conventional Heating

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • A mixture of 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated at 130-150°C for 1-2 hours. The progress of the reaction can be monitored by observing the cessation of ethanol evolution.

  • The resulting intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, is then added to a preheated high-boiling solvent (e.g., Dowtherm A at 250°C).

  • The mixture is heated at this temperature for 15-30 minutes to effect cyclization.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and dried.

Microwave-Assisted Gould-Jacobs Reaction: A Modern Alternative

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Gould-Jacobs synthesis is no exception.[3][5][6][7] This modification offers significantly reduced reaction times and often improved yields.

Experimental Protocol: Microwave Irradiation

  • A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is placed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation at a set temperature (e.g., 250°C) for a short duration (typically 5-15 minutes).

  • After cooling, the solidified product is washed with a suitable solvent (e.g., acetonitrile) and collected by filtration.

Comparative Data: Conventional vs. Microwave Heating

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours5-15 minutes
Temperature ~250°C~250°C
Yield GoodOften higher
Solvent High-boiling solvent requiredCan be performed neat

The Skraup Reaction: A Classic but Harsh Route

The Skraup synthesis is a long-standing method for the preparation of quinolines and can be adapted for 1,5-naphthyridines.[8][9][10] It involves the reaction of an aromatic amine (3-aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent.

Mechanistic Insight

The reaction is notoriously vigorous and proceeds through a complex mechanism.[11][12] In situ dehydration of glycerol by sulfuric acid forms acrolein. This is followed by a Michael addition of 3-aminopyridine to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring system.

Skraup Reaction Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Oxidation A Glycerol B Acrolein A->B H₂SO₄ - 2H₂O C 3-Aminopyridine D Intermediate C->D + Acrolein E Cyclized Intermediate D->E H⁺ F 1,5-Naphthyridine E->F Oxidizing Agent

Caption: Simplified mechanism of the Skraup reaction.

Experimental Protocol

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt)[8]

  • Ferrous sulfate (to moderate the reaction)

Procedure: [8]

  • Carefully add concentrated sulfuric acid to 3-aminopyridine with cooling.

  • Add glycerol and the oxidizing agent to the mixture.

  • Heat the mixture gently. The reaction is exothermic and will begin to reflux.

  • Once the initial vigorous reaction subsides, maintain the temperature at 140-150°C for 4-5 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent and purify by distillation or recrystallization.

Advantages and Disadvantages: The primary advantage of the Skraup reaction is the use of inexpensive and readily available starting materials. However, the reaction is often difficult to control, can be violent, and typically results in the formation of significant amounts of tar, leading to lower yields and challenging purification.[8]

The Friedländer Synthesis: A Milder Alternative

The Friedländer synthesis offers a more versatile and generally milder route to quinolines and naphthyridines.[13][14][15][16][17][18] For the synthesis of this compound, this would typically involve the condensation of an appropriately substituted 2-aminopyridine derivative with a compound containing a reactive α-methylene group. A plausible route would involve 3-amino-4-formylpyridine (2-aminonicotinaldehyde) and a compound like ethyl acetoacetate.

Mechanistic Insight

The reaction can be catalyzed by either acid or base and involves an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the aminopyridine. This is followed by intramolecular cyclization and dehydration to form the aromatic naphthyridine ring.[13]

Experimental Protocol (Hypothetical for this compound)

While specific literature for the direct synthesis of this compound via the Friedländer reaction is less common, a general procedure can be outlined based on known transformations.

Materials:

  • 3-Amino-4-formylpyridine

  • Ethyl acetoacetate

  • Base catalyst (e.g., choline hydroxide in water for a greener approach)[19][20] or acid catalyst.

Procedure:

  • A mixture of 3-amino-4-formylpyridine and ethyl acetoacetate is stirred in a suitable solvent (e.g., water) with a catalytic amount of base.

  • The reaction is typically heated to a moderate temperature (e.g., 50-100°C) for several hours.

  • Upon completion, the product can be isolated by filtration or extraction, followed by purification.

Advantages and Disadvantages: The Friedländer synthesis generally offers higher yields and milder reaction conditions compared to the Skraup reaction. However, the synthesis and stability of the starting 2-aminopyridine-3-carbaldehyde can be a significant drawback.

Emerging Frontiers: Palladium-Catalyzed C-H Functionalization

Modern synthetic chemistry is increasingly focused on the development of highly efficient and selective reactions, with palladium-catalyzed C-H activation being at the forefront.[7][21] While direct C-H hydroxylation of the 1,5-naphthyridine core to produce this compound is still an area of active research, related palladium-catalyzed C-H functionalizations have been successfully applied to naphthyridine systems, suggesting the potential for future developments in this area.[6] Such a route would offer a highly atom-economical and potentially more direct synthesis.

Green Chemistry Considerations

When evaluating synthetic routes, it is crucial to consider their environmental impact. Green chemistry metrics, such as Atom Economy, Process Mass Intensity (PMI), and E-Factor, provide a quantitative framework for this assessment.[4][8][9][11][22][23]

  • Atom Economy: The Gould-Jacobs and Friedländer reactions generally have a higher atom economy than the Skraup reaction, which produces significant byproducts.

  • Process Mass Intensity (PMI): The Skraup reaction's use of large amounts of sulfuric acid and the need for extensive purification contribute to a high PMI. Microwave-assisted and catalytic methods, which often use less solvent and have simpler workups, tend to have a more favorable PMI.

  • Safety and Hazards: The Skraup reaction poses significant safety risks due to its exothermic nature and the use of strong acids and oxidizing agents. The Gould-Jacobs and Friedländer reactions are generally safer to perform.

Conclusion: Selecting the Optimal Route

The choice of the most appropriate synthetic route to this compound depends on several factors, including the desired scale, available resources, and environmental considerations.

  • The Gould-Jacobs reaction remains a reliable and high-yielding method, with the microwave-assisted variation offering significant advantages in terms of speed and efficiency. It is often the preferred method for laboratory-scale synthesis.

  • The Skraup reaction , while historically significant and utilizing inexpensive starting materials, is often less desirable due to safety concerns, low to moderate yields, and environmental impact.

  • The Friedländer synthesis presents a milder and often higher-yielding alternative to the Skraup reaction, provided the starting aminocarbonyl compound is readily accessible.

  • Future developments in palladium-catalyzed C-H activation may offer even more direct and efficient routes to this important heterocyclic building block.

For researchers and drug development professionals, a thorough evaluation of these factors is essential for the successful and sustainable production of this compound and its downstream pharmaceutical applications.

References

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1,5-Naphthyridine vs. Quinoline: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of nitrogen-containing heterocycles, the quinoline and 1,5-naphthyridine scaffolds have emerged as "privileged structures," each boasting a rich history of successful applications in drug discovery. This guide provides an in-depth, objective comparison of these two vital scaffolds, offering experimental data and field-proven insights to inform rational drug design.

Introduction: Two Scaffolds, Shared Heritage, Divergent Paths

Quinoline, a fusion of a benzene and a pyridine ring, has long been a cornerstone of medicinal chemistry, forming the backbone of numerous approved drugs, most notably in the fields of antimalarial and antibacterial research.[1][2][3] The 1,5-naphthyridine scaffold, an isomer of diazanaphthalene, can be conceptualized as a bioisosteric replacement for quinoline, where a carbon atom in the benzene ring is substituted with a nitrogen atom. This seemingly subtle change can significantly alter the physicochemical and pharmacological properties of the resulting molecule, offering medicinal chemists a powerful tool to fine-tune drug candidates.[4][5] This guide will dissect these differences, providing a clear rationale for the selection of one scaffold over the other in specific drug discovery contexts.

Physicochemical Properties: A Tale of Two Rings

The introduction of a second nitrogen atom in the 1,5-naphthyridine scaffold has predictable and exploitable consequences for its physicochemical properties when compared to quinoline.

PropertyQuinoline1,5-NaphthyridineRationale for Difference & Medicinal Chemistry Implications
cLogP LowerGenerally LowerThe additional nitrogen atom increases polarity, leading to a lower calculated logP. This can be advantageous for improving aqueous solubility and reducing off-target lipophilic interactions. In a direct comparison of inhibitor scaffolds, a 1,7-naphthyridine analog had a cLogP -0.6 units lower than its quinoline counterpart.[6]
pKa LowerGenerally HigherThe presence of two pyridine-like nitrogen atoms increases the overall basicity of the 1,5-naphthyridine ring system compared to the single nitrogen in quinoline. A 1,7-naphthyridine scaffold showed a pKa decrease of -1.1 log units compared to a similar quinoline.[6] This can influence salt formation, solubility, and interactions with biological targets.
Solubility ModerateGenerally HigherThe increased polarity and potential for hydrogen bonding with the second nitrogen atom typically enhance aqueous solubility. This is a critical parameter for oral bioavailability.
Metabolic Stability VariableCan be ImprovedThe introduction of a nitrogen atom can block a potential site of metabolism (e.g., oxidation of a C-H bond). This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[6][7]
hERG Inhibition Potential LiabilityCan be ReducedThe quinoline scaffold has been associated with hERG inhibition in some contexts. The 1,5-naphthyridine scaffold has been successfully employed to mitigate this risk in certain antibacterial agents.[2]

Medicinal Chemistry Applications: A Head-to-Head Comparison

Both scaffolds have found broad utility across a range of therapeutic areas. However, the choice between them is often driven by the specific biological target and the desired pharmacological effect.

Anticancer Activity

Both quinoline and 1,5-naphthyridine derivatives have demonstrated significant potential as anticancer agents.[8][9][10]

  • Quinoline: The quinoline scaffold is present in several approved anticancer drugs, such as the topoisomerase inhibitor camptothecin and its analogs.[11] The planar nature of the quinoline ring allows for effective intercalation with DNA, a mechanism exploited in many quinoline-based anticancer agents.[9]

  • 1,5-Naphthyridine: 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of various kinases, including TGF-beta type I receptor (ALK5).[8][12] The nitrogen at the 5-position can act as a key hydrogen bond acceptor, enabling potent and selective interactions with the kinase hinge region. In one study, 1,5-naphthyridine derivatives demonstrated IC50 values as low as 4 nM for ALK5 inhibition.[8][12]

Antibacterial Activity

The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics. However, the emergence of resistance has spurred the development of novel antibacterial agents, with the 1,5-naphthyridine scaffold showing significant promise.[2][13]

  • Quinoline: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[11]

  • 1,5-Naphthyridine: Novel 1,5-naphthyridine-based bacterial topoisomerase inhibitors have been developed that exhibit potent broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[2] Notably, certain derivatives have shown reduced off-target activity, such as lower hERG inhibition, a common liability for this class of compounds.[2]

Antimalarial Activity

Quinine and chloroquine are iconic antimalarial drugs built upon the quinoline scaffold.[9] While resistance is a major challenge, the quinoline core remains a critical starting point for the design of new antimalarials. The 1,5-naphthyridine scaffold is also being explored in this area.

  • Quinoline: 4-Aminoquinolines like chloroquine are thought to interfere with heme detoxification in the malaria parasite.[9]

  • 1,5-Naphthyridine: 1,5-Naphthyridine-sulfonamides have been investigated as potential antimalarial agents, with several analogues exhibiting low nanomolar activity against both sensitive and resistant strains of Plasmodium falciparum.[4]

Case Study: Improving Pharmacokinetics with a Naphthyridine Scaffold

A compelling example of the strategic advantage of the naphthyridine scaffold comes from the development of SOS1 inhibitors.[6] A series of quinoline-based inhibitors showed promising in vitro activity but suffered from a suboptimal pharmacokinetic profile, including very high clearance and low oral bioavailability.[6]

By employing a scaffold hopping strategy and replacing the quinoline core with a 1,7-naphthyridine, researchers were able to significantly improve the drug-like properties of the compounds.[6]

Compound SeriesClearance (mL/min/kg)Oral Bioavailability (F%)
Quinoline Derivatives (9e, 9l)107 - 1275 - 19
1,7-Naphthyridine Derivative (10f)3581

Data from[6]

This dramatic improvement was attributed to the lower lipophilicity and basicity of the 1,7-naphthyridine scaffold, which led to better metabolic stability.[6]

Synthetic Strategies: Building the Core Scaffolds

The synthesis of both quinoline and 1,5-naphthyridine scaffolds is well-established, with several named reactions providing reliable routes to these important heterocycles.

The Skraup Synthesis of 1,5-Naphthyridine

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines starting from 3-aminopyridine.[2][4]

G cluster_reactants Reactants cluster_products Product A 3-Aminopyridine R1 Skraup Reaction A->R1 B Glycerol B->R1 C H₂SO₄ C->R1 D Oxidizing Agent (e.g., nitrobenzene) D->R1 E 1,5-Naphthyridine R1->E

Caption: Skraup synthesis of 1,5-Naphthyridine.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [14][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • Addition of Reagents: To this mixture, add glycerol followed by an oxidizing agent, such as m-nitrobenzenesulfonic acid sodium salt.

  • Heating: Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

The Friedländer Synthesis of Quinoline

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][16][17]

G cluster_reactants Reactants cluster_products Product A 2-Aminoaryl Aldehyde or Ketone R1 Friedländer Synthesis A->R1 B α-Methylene Carbonyl (e.g., ethyl acetoacetate) B->R1 C Catalyst (Acid or Base) C->R1 E Substituted Quinoline R1->E

Caption: Friedländer synthesis of Quinoline.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [5][11]

  • Reaction Setup: To a solution of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1 mmol) in ethanol (10 mL) in a round-bottom flask, add a compound with a reactive α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol).

  • Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl) or base to the mixture.

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Choice in Drug Design

The 1,5-naphthyridine and quinoline scaffolds are both powerful and versatile platforms for the development of new therapeutics. The choice between them is not one of inherent superiority, but rather a strategic decision based on the specific goals of a drug discovery program.

  • Quinoline remains a go-to scaffold with a long track record of success, particularly when lipophilicity is not a major concern and established SAR for a target class is well-defined.

  • 1,5-Naphthyridine offers a compelling alternative, particularly when seeking to improve aqueous solubility, modulate basicity, block a site of metabolism, or mitigate hERG liability. The ability of the 1,5-naphthyridine scaffold to act as a successful bioisostere for quinoline, as demonstrated by the significant improvement in pharmacokinetic properties in the SOS1 inhibitor case study, underscores its value in modern medicinal chemistry.

Ultimately, a thorough understanding of the subtle yet significant differences between these two "privileged" scaffolds empowers medicinal chemists to make more informed and rational decisions in the design of the next generation of innovative medicines.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Aldahham, N. A., Al-Masoudi, N. A., Al-Bayati, M. A., Al-Khafaji, K. A., El-Senduny, F. F., El-Shorbagy, M. A., ... & Sarma, R. H. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 40(9), 3927-3942. [Link]
  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2020).
  • Aldahham, N. A., Al-Masoudi, N. A., Al-Bayati, M. A., Al-Khafaji, K. A., El-Senduny, F. F., El-Shorbagy, M. A., ... & Sarma, R. H. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 40(9), 3927-3942. [Link]
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Larkin, M. A., Black, D. S., Kumar, N., & Funk, R. S. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & medicinal chemistry letters, 24(15), 3461–3465. [Link]
  • ResearchGate. (n.d.). Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds.
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
  • ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Ghamdi, S. A., & Al-Shehri, A. H. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 15(46), 29337–29352. [Link]
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
  • ResearchGate. (n.d.). Resonance structures of 1,5‐naphthyridine and quinoline.
  • DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.
  • ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7.
  • Hao, M., Wang, M., Tu, Z., Liu, Z., Zhang, S., Liu, F., ... & Liu, J. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of medicinal chemistry, 65(15), 10463–10481. [Link]
  • Scott, J. S., Bailey, A., Curtis, N. R., Degorce, S. L., Garon, L., Hardy, A., ... & Wood, M. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS medicinal chemistry letters, 7(5), 517–521. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Semantic Scholar. (2021). Quinolino-1,8- naphthyridine derivatives: Synthesis, biological studies, DFT calculation and molecular docking with Ras protein.

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A Comparative Guide to the Six Isomers of Naphthyridine for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a class of heterocyclic aromatic compounds, represent a cornerstone in medicinal chemistry and materials science. Comprising a fused bicyclic system of two pyridine rings, they are essentially diazanaphthalenes. The specific arrangement of the two nitrogen atoms within this scaffold gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] This isomeric diversity is not a trivial structural footnote; the position of the nitrogen atoms profoundly dictates the molecule's electronic landscape, physicochemical properties, and, consequently, its biological activity and application potential.

This guide provides an in-depth comparative analysis of these six isomers, moving beyond a simple catalog of properties to explain the causal relationships between structure and function. We will explore their synthesis, comparative physicochemical and spectroscopic properties, differential reactivity, and the implications for drug design, supported by experimental data and protocols.

The Six Isomers: A Structural Overview

The fundamental difference among the naphthyridine isomers is the placement of the nitrogen atoms, which in turn affects the symmetry and electronic distribution of the entire molecule. Understanding these structures is the first step in appreciating their distinct chemical personalities.

Caption: The molecular structures of the six constitutional isomers of naphthyridine.

Comparative Physicochemical and Spectroscopic Properties

The location of the electron-withdrawing nitrogen atoms creates unique electronic environments within each isomer, directly influencing their observable properties. A meticulous analysis of their spectroscopic data is therefore crucial for unambiguous identification and characterization.[1]

Basicity (pKa)

The basicity of the nitrogen atoms is a key parameter influencing receptor binding and pharmacokinetic properties. The pKa of the conjugate acid reflects the availability of the nitrogen lone pair. Generally, the basicity is lower than that of pyridine (pKa = 5.2) due to the electron-withdrawing effect of the second fused ring.

IsomerFirst pKaReference
1,5-Naphthyridine2.91[3]
1,6-Naphthyridine3.80[3]
1,7-Naphthyridine3.55[3]
1,8-Naphthyridine3.39[3]
2,6-Naphthyridine3.63[3]
2,7-Naphthyridine4.60[3]

Data compiled from "The Naphthyridines" by D.J. Brown (1998).[3] The variation in pKa values can be attributed to the degree of nitrogen-nitrogen lone pair repulsion and the overall electron density distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the electronic environment of each carbon and hydrogen atom in the ring system. The chemical shifts are highly sensitive to the proximity of the electronegative nitrogen atoms. Protons on carbons alpha to a nitrogen atom (e.g., H-2, H-8 in 1,8-naphthyridine) are significantly deshielded and appear at a lower field (higher ppm).[1]

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Naphthyridine Isomers in CDCl₃ [1]

Position1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
H-2 8.99 (dd)9.10 (d)9.05 (s)9.09 (dd)9.24 (s)
H-3 7.55 (dd)7.82 (d)7.68 (d)7.51 (dd)7.81 (d)8.01 (d)
H-4 8.35 (dd)8.52 (s)8.28 (d)8.21 (dd)8.65 (d)9.20 (s)
H-5 8.20 (d)8.61 (d)8.21 (dd)8.65 (d)9.20 (s)
H-6 8.99 (dd)9.60 (s)7.51 (dd)8.01 (d)
H-7 8.35 (dd)7.51 (d)9.09 (dd)7.81 (d)
H-8 7.55 (dd)9.25 (s)8.05 (d)9.24 (s)7.59 (d)

Data compiled from "A Comparative Spectroscopic Guide to Naphthyridine Isomers" by BenchChem.[1] The distinct patterns of chemical shifts and coupling constants serve as a unique fingerprint for each isomer.

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic transitions (π → π*) within the aromatic system give rise to characteristic UV absorption bands. The position of the nitrogen atoms alters the energy levels of the molecular orbitals, leading to shifts in the maximum absorption wavelength (λmax).[1] The extent of conjugation in these systems results in strong absorption in the UV region.[4]

Table 2: Comparative UV-Vis Absorption Maxima (λmax) of Naphthyridine Isomers [1]

Isomerλmax (nm) in Ethanol
1,5-Naphthyridine208, 258, 303, 314
1,6-Naphthyridine215, 260, 305, 316
1,7-Naphthyridine211, 255, 310, 321
1,8-Naphthyridine205, 250, 299, 310
2,6-Naphthyridine220, 265, 315, 327
2,7-Naphthyridine225, 270, 325, 335

Data compiled from "A Comparative Spectroscopic Guide to Naphthyridine Isomers" by BenchChem.[1]

Synthesis Strategies: Building the Core Scaffold

The synthesis of the naphthyridine core is a mature field of organic chemistry, with several classic name reactions being adapted for their construction. The choice of starting aminopyridine is the primary determinant of the resulting isomer.

Classic Cyclization Methods
  • Skraup Synthesis : This is a powerful method for synthesizing quinoline-like structures and is widely applied to naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[5][6] The starting aminopyridine dictates the product:

    • 2-Aminopyridine derivatives lead to 1,8-naphthyridines .

    • 3-Aminopyridine derivatives yield 1,5- and 1,7-naphthyridines .[5]

    • 4-Aminopyridine derivatives produce 1,6-naphthyridines .[7]

  • Friedländer Annulation : This method involves the condensation of a 2-amino pyridine carboxaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[8] It is particularly effective for synthesizing substituted 1,8-naphthyridines from 2-aminonicotinaldehyde.[9][10]

Friedlander_Synthesis Start 2-Amino Pyridine Aldehyde/Ketone Step1 Condensation Start->Step1 Reagent Active Methylene Compound (e.g., Ketone) Reagent->Step1 Catalyst Acid or Base Catalyst Catalyst->Step1 Intermediate Intermediate Step1->Intermediate Aldol-type Adduct Step2 Cyclodehydration Intermediate->Step2 Product Product Step2->Product Naphthyridine Ring

Caption: General workflow for the Friedländer synthesis of naphthyridines.

Differential Reactivity: A Tale of Two Rings

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. In naphthyridines, this property is amplified, and the positions of the two nitrogen atoms create a unique reactivity map for each isomer.

Electrophilic Aromatic Substitution (EAS)

EAS on the naphthyridine core is difficult and requires harsh conditions. The nitrogen atoms strongly deactivate the ring system towards electrophiles.[5] When substitution does occur, it is directed to the "benzenoid" positions (C-3, C-4, C-6, C-7) which are less deactivated than the positions alpha or gamma to the ring nitrogens. For instance, in 1,5-naphthyridine, nitration occurs at the C-3 position.[5]

Nucleophilic Aromatic Substitution (SNA)

Conversely, the electron-deficient nature of the naphthyridine rings makes them highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (C-2, C-4, C-5, C-7, etc.).[11][12] This is a cornerstone of their functionalization. Halogenated naphthyridines are excellent substrates for SNAr reactions, where halides at positions like C-2 or C-4 are readily displaced by a variety of nucleophiles (amines, alkoxides, thiols).[5]

The relative reactivity of different positions is isomer-dependent. For example, in 1,8-naphthyridine, the C-2 and C-7 positions are highly activated towards nucleophiles. In 1,5-naphthyridine, the C-2 and C-6 positions are similarly activated. This differential reactivity allows for selective functionalization based on the chosen isomer.

Caption: Comparative reactivity sites for nucleophilic and electrophilic substitution.

Biological Activity: Isomers as Privileged Scaffolds

The naphthyridine framework is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[13] The choice of isomer is critical, as it defines the spatial arrangement of hydrogen bond donors and acceptors, which governs molecular recognition at biological targets.

  • 1,8-Naphthyridine : This is arguably the most famous isomer due to its presence in the quinolone class of antibiotics. Nalidixic acid , the progenitor of this class, is a 1,8-naphthyridine derivative.[1][11] Many subsequent fluoroquinolone antibiotics, while often based on a quinoline core, owe their discovery to the 1,8-naphthyridine scaffold. Derivatives also show potent antitumor and antiviral (HIV inhibitor) activities.[14]

  • 1,5-Naphthyridine : Derivatives have been investigated for a wide range of activities, including as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents.[5]

  • 1,6-Naphthyridine : This scaffold is found in molecules with diverse bioactivities, including inhibitors of various kinases and monoamine oxidase B (MAO-B).[13][15][16]

  • 2,6- & 2,7-Naphthyridine : These isomers have also been explored for various therapeutic applications, including anticancer and antimicrobial agents.[3][17][18]

The prevalence of the 1,8-isomer in successful drugs highlights how the specific orientation of the nitrogen atoms and the resulting geometry can be perfectly suited for binding to specific enzyme active sites, such as DNA gyrase in the case of nalidixic acid.[1]

Experimental Protocol: Skraup Synthesis of 1,6-Naphthyridine

This protocol is a representative example of a classic method for constructing the naphthyridine core. The Skraup reaction is notoriously vigorous, and modern modifications often use milder oxidizing agents or moderators to control the reaction.[6][7]

Objective: To synthesize 1,6-naphthyridine from 4-aminopyridine.

Materials:

  • 4-aminopyridine

  • Anhydrous Glycerol

  • "Sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) or another suitable oxidizing agent/acid mixture

  • Water

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add anhydrous glycerol to a pre-chilled (0-5 °C) "sulfo-mix" reagent.

  • Addition of Amine: To this stirred, cold mixture, add 4-aminopyridine portion-wise, ensuring the temperature does not rise excessively.

  • Initiation: Following the addition of the amine, carefully add water through the dropping funnel. The mixture should become homogeneous after a few minutes of stirring.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 150°C) and maintain it under reflux for several hours (typically 4-5 hours). The reaction is exothermic and must be controlled carefully.

  • Work-up: After cooling the reaction mixture to room temperature, cautiously pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath. The pH should be adjusted to be basic (pH > 8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or chloroform multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Safety Precautions: The Skraup reaction is highly exothermic and can be dangerous if not controlled. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield. The addition of reagents must be done slowly and with adequate cooling.

Conclusion

The six isomers of naphthyridine offer a rich playground for chemists in drug discovery and materials science. While they share a common bicyclic core, the subtle shift in the position of a single nitrogen atom radically alters their electronic properties, reactivity, and three-dimensional shape. The 1,8-isomer has historically achieved the greatest success in medicinal chemistry, but the other isomers represent vast and underexplored chemical space. A deep, comparative understanding of their properties, as outlined in this guide, is essential for rationally designing the next generation of naphthyridine-based therapeutics and functional materials.

References

  • A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. (2025). BenchChem.[1]
  • Fuertes, M. et al. (2021). Structures of isomeric naphthyridines. [Diagram].
  • Alonso, C. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[5]
  • Brown, D. J. (1998). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[3]
  • Irene, M. et al. (2020). 1,6-Naphthyridin-2(1H)
  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[c][1][9]naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.[19]
  • Wójcicka, A. et al. (2024).
  • Dhara, K. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18647–18659.[9]
  • Wójcicka, A. et al. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.[3]
  • Hayes, C. J. et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 23(1), 447-452.[14]
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: The Six Key Reactions.[14]
  • Master Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2021).
  • Paudler, W. W., & Kress, T. J. (1968). A One-step Synthesis of 1,6-Naphthyridine. Journal of Organic Chemistry, 33(4), 1384-1387.[7]
  • Science.gov. Electrophilic substitution reactions: Topics.[21]
  • ResearchGate. (2019). UV-vis absorption spectra and fluorescence emission spectra of 1g in different solvents.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023).
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.[18]
  • BenchChem Technical Support Center. Skraup Synthesis of Naphthyridines.[6]
  • Encyclopedia.pub. (2022). Dipole Moment.
  • Mogilaiah, K. et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Asian Journal of Chemistry, 27(9), 3343-3346.[10]
  • Evans, D. A. et al. (1988). Drug discovery in the academic setting. Journal of Medicinal Chemistry, 31(12), 2235-2246. [This is a foundational reference for "privileged structures", not directly cited but conceptually relevant].
  • Zhang, A. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28169–28181.[12]
  • Antonini, I. et al. (2023). Synthesis of Novel Benzo[b][1][19]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1664.[15]
  • Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.[11]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2024). Organic & Biomolecular Chemistry, 22, 1234-1238.[16]

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A Senior Application Scientist's Guide: 1,5-Naphthyridine Probes vs. BODIPY Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Researchers in cellular biology and drug development are constantly seeking more precise and robust tools for visualizing complex biological processes. At the heart of many advanced imaging and sensing techniques lies the fluorescent probe. For decades, the boron-dipyrromethene (BODIPY) family of dyes has been a gold standard, celebrated for its sharp emission spectra and high quantum yields. However, an emerging class of fluorophores based on the 1,5-naphthyridine scaffold is presenting a compelling alternative, offering unique advantages in specific contexts, particularly concerning environmental sensitivity and Stokes shift.

This guide provides an in-depth, objective comparison of 1,5-naphthyridine and BODIPY fluorescent probes. We will delve into their core photophysical properties, explore their performance in practical applications, and provide supporting experimental frameworks to guide researchers in making informed decisions for their specific needs.

Fundamental Principles: A Tale of Two Scaffolds

At a glance, the core structures of BODIPY and 1,5-naphthyridine probes appear distinct, a difference that dictates their fundamental photophysical behavior.

  • BODIPY (Boron-dipyrromethene): The BODIPY core is characterized by a dipyrromethene ligand complexed with a BF₂ unit. This structure is planar and rigid, which minimizes non-radiative decay pathways and is a primary reason for its characteristically high fluorescence quantum yields and sharp emission peaks.[1] However, this rigidity and the symmetrical nature of the electron distribution also lead to a small separation between the absorption and emission maxima, known as the Stokes shift.[1]

  • 1,5-Naphthyridine: This scaffold is a nitrogen-containing heterocyclic aromatic compound.[2][3] Its fluorescence properties are highly tunable through chemical modification. Unlike the rigid BODIPY core, certain 1,5-naphthyridine derivatives can exhibit significant intramolecular charge transfer (ICT) characteristics upon excitation. This phenomenon is key to some of their most desirable features, including large Stokes shifts and sensitivity to the local environment (solvatochromism).[4]

Head-to-Head: A Comparative Analysis of Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical parameters. Below, we compare key performance metrics for representative 1,5-naphthyridine and BODIPY dyes.

PropertyBODIPY Dyes1,5-Naphthyridine ProbesSignificance for Researchers
Molar Extinction Coefficient (ε) Very High (>80,000 M⁻¹cm⁻¹)[5]Moderate to HighA higher ε means more light is absorbed at a given concentration, leading to brighter signals.
Fluorescence Quantum Yield (Φ) High to Excellent (often >0.8, approaching 1.0)[5][6]Moderate to High (can be environmentally sensitive)[4]Represents the efficiency of converting absorbed light into emitted fluorescence. Higher is generally better.
Stokes Shift Small (typically 5-20 nm)[1]Large (can be >150 nm)[4][7]A larger Stokes shift minimizes self-quenching at high concentrations and reduces spectral overlap in multiplex imaging.
Photostability High to Excellent[1][8]Good to Excellent[7]Determines how long a probe can be imaged before it photobleaches. Crucial for time-lapse and super-resolution microscopy.
Environmental Sensitivity Generally low; spectra are insensitive to solvent polarity and pH[5]Can be high; some derivatives show significant solvatochromism.Low sensitivity is ideal for stable tracking, while high sensitivity can be exploited for sensing applications (e.g., viscosity, polarity).
Toxicity Generally low; good biocompatibility[9]Generally low cytotoxicity reported for imaging applications[7]Essential for live-cell and in vivo imaging to ensure minimal perturbation of biological systems.

Performance in Application: Where Each Probe Shines

BODIPY: The Bright and Stable Workhorse

With their high quantum yields, sharp emission, and excellent photostability, BODIPY dyes are exceptional candidates for applications demanding maximum brightness and signal stability.[1][6][8]

  • Strengths:

    • Quantitative Imaging: Their insensitivity to the local environment makes them reliable reporters for quantifying the concentration of labeled species.[5]

    • Super-Resolution Microscopy (STED/SMLM): High photostability and brightness are critical for enduring the high laser powers required for these techniques.[10]

    • Fluorescence Polarization Assays: The long fluorescence lifetimes and lack of pH sensitivity make BODIPY dyes a preferred choice for high-throughput screening.[5]

  • Limitations:

    • Small Stokes Shift: This can lead to self-quenching at high labeling densities and complicates multicolor imaging due to spectral overlap.[1]

    • Limited Sensing Capability: Their environmental insensitivity makes them less suitable for developing "turn-on" or ratiometric sensors based on polarity changes.

1,5-Naphthyridine: The Versatile and Sensitive Reporter

1,5-Naphthyridine probes carve out their niche in applications where a large Stokes shift and environmental sensitivity are paramount.

  • Strengths:

    • High-Contrast Imaging: The large Stokes shift allows for efficient separation of the emission signal from the excitation light and cellular autofluorescence, leading to a higher signal-to-noise ratio.[11] This is particularly advantageous for deep-tissue imaging.[12]

    • "Turn-On" Sensing: The fluorescence of certain derivatives can be quenched in aqueous media and "turn on" upon binding to a target (like nucleic acids), providing a low-background signal.[7]

    • Multiplex Imaging: The significant separation between excitation and emission simplifies filter set design and minimizes crosstalk between channels in multicolor experiments.

  • Limitations:

    • Potentially Lower Quantum Yield: While some derivatives are bright, the quantum yield can be lower than that of top-performing BODIPY dyes and may vary with the local environment.

    • Quantitative Accuracy: Their sensitivity to polarity can be a confounding factor in experiments that require precise quantification unless this property is specifically being measured.

Experimental Protocol: A Framework for Self-Validation

To ensure trustworthiness and provide a practical methodology, we outline a protocol for a common and critical experiment: comparing the photostability of two fluorescent probes in live cells.

Protocol: Comparative Photobleaching Assay in Live Cells

Objective: To quantitatively compare the photostability of a 1,5-naphthyridine probe and a BODIPY dye under identical imaging conditions.

Methodology:

  • Cell Culture and Staining:

    • Plate HeLa cells on glass-bottom imaging dishes and grow to 70-80% confluency.

    • Prepare staining solutions of the 1,5-naphthyridine probe and the spectrally-matched BODIPY dye (e.g., BODIPY FL) at a final concentration of 100 nM in imaging media.[10]

    • Incubate the cells with the respective dyes for 30 minutes at 37°C.

    • Wash the cells three times with fresh, pre-warmed imaging media to remove unbound probe.

  • Image Acquisition:

    • Use a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for both probes.

    • Identify a field of view with similarly stained cells for each probe.

    • Crucial Control: Ensure all acquisition parameters (laser power, detector gain, pinhole size, pixel dwell time, and objective) are identical for both the 1,5-naphthyridine and BODIPY samples.

    • Acquire a time-lapse series of 100 images with the maximum possible frame rate (e.g., one frame every 2 seconds) by continuously scanning the same field of view.

  • Data Analysis:

    • For each time series, select 5-10 regions of interest (ROIs) within stained cells.

    • Measure the mean fluorescence intensity for each ROI in every frame of the time series.

    • Normalize the intensity of each ROI to its initial value (Frame 1).

    • Plot the normalized fluorescence intensity as a function of time (or frame number) for both probes.

    • Fit the resulting decay curves to a single exponential decay function to calculate the photobleaching time constant (τ). A larger τ value indicates higher photostability.

Expected Outcome & Interpretation

This experiment provides a direct, quantitative comparison of the probes' resistance to photobleaching under your specific experimental conditions. BODIPY dyes are generally expected to exhibit a slower decay rate (larger τ) than many standard fluorophores.[1] A 1,5-naphthyridine probe demonstrating a comparable or slower decay rate would be considered highly photostable and suitable for long-term imaging experiments.[7]

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram outlines the key steps in the comparative photobleaching assay.

Photostability_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Image Acquisition cluster_analysis Phase 3: Data Analysis A Plate HeLa Cells B Stain with Probe 1 (1,5-Naphthyridine) A->B Incubate C Stain with Probe 2 (BODIPY) A->C Incubate D Wash 3x with Media B->D C->D E Mount on Confocal Microscope D->E F Set Identical Acquisition Parameters E->F G Acquire Time-Lapse Series (100 frames) F->G H Select Regions of Interest (ROIs) G->H I Measure & Normalize Intensity H->I J Plot Intensity vs. Time I->J K Calculate Photobleaching Time Constant (τ) J->K L Compare τ values: Higher τ = Better Photostability K->L

Caption: Workflow for comparing the photostability of fluorescent probes.

Conclusion and Future Outlook

The choice between a 1,5-naphthyridine probe and a BODIPY dye is not a matter of one being definitively superior, but rather of selecting the right tool for the scientific question at hand.

  • Choose BODIPY when your application requires the highest possible brightness, photostability, and a signal that is independent of environmental factors. It remains the undisputed champion for quantitative imaging and many super-resolution applications.

  • Choose 1,5-Naphthyridine when a large Stokes shift is critical for improving signal-to-noise, for multiplex imaging with minimal crosstalk, or when you need to leverage environmental sensitivity for sensing applications.

The field of fluorescent probe development is dynamic. Future advancements will likely focus on synergistic designs that combine the best attributes of both scaffolds—for instance, creating new probes with the brightness and stability of BODIPY but with an engineered, large Stokes shift. As imaging technologies continue to push the boundaries of resolution and sensitivity, the demand for such advanced, purpose-built molecular tools will only intensify.

References

  • K. Trampert, et al. Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy.
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A Researcher's Guide to Validating the Mechanism of Action of 1,5-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] Derivatives have shown promise against a range of kinase targets, including the TGF-β type I receptor (ALK5), Casein Kinase 2 (CK2), and Aurora kinases.[2][3] However, identifying a potent compound in a biochemical screen is merely the first step. The critical journey from a "hit" to a validated chemical probe or drug candidate hinges on unequivocally demonstrating its mechanism of action (MoA). A lack of specific and selective target engagement is a primary reason for the failure of drug candidates in late-stage clinical trials.[4]

This guide provides an in-depth, comparative framework for validating the MoA of novel 1,5-naphthyridine kinase inhibitors. We will move beyond simple protocols to explain the causal logic behind a multi-tiered experimental approach, ensuring that each step provides a self-validating layer of evidence. Our narrative will follow a logical progression from initial enzymatic characterization to confirmation of target binding in the complex cellular milieu and, finally, to the functional consequences on downstream signaling pathways.

Chapter 1: Foundational Analysis: Biochemical Potency and Selectivity

Expertise & Rationale

The foundational step in validating any inhibitor is to quantify its direct interaction with the purified target enzyme and assess its specificity.[5] Biochemical assays are performed in a controlled, cell-free environment, which allows for the precise measurement of enzymatic inhibition without the complexities of cell permeability, metabolism, or off-target cellular effects. This step is crucial for establishing the intrinsic potency (typically as an IC50 value) and for building a preliminary selectivity profile by screening against a panel of other kinases.[6] A highly selective compound is often desired to minimize off-target effects, which can lead to toxicity.[7]

We will describe a common method: a luminescence-based kinase activity assay that quantifies ATP consumption. As a kinase transfers phosphate from ATP to its substrate, the amount of remaining ATP decreases. This change can be measured by a luciferase-based reaction, providing a robust and high-throughput-compatible readout.[8]

Comparative Data: Potency & Selectivity of 1,5-Naphthyridine Analogs

To illustrate, let's consider two hypothetical 1,5-naphthyridine inhibitors, Naphthy-A and Naphthy-B , designed to target ALK5.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase 1 (p38α) IC50 (nM)Off-Target Kinase 2 (CK2) IC50 (nM)Selectivity (p38α / ALK5)
Naphthy-A ALK548,500> 10,0002,125-fold
Naphthy-B ALK5153004,50020-fold
Control (RepSox)ALK547,000> 10,0001,750-fold

Data is hypothetical. RepSox is a known potent ALK5 inhibitor with a 1,5-naphthyridine core, and its IC50 value is based on published data.[3]

Interpretation: Naphthy-A demonstrates high potency and excellent selectivity for ALK5 over the other kinases tested, making it a superior candidate for further validation compared to Naphthy-B, which shows significant off-target activity against p38α.

Experimental Workflow: Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep1 Serially dilute 1,5-naphthyridine inhibitors in DMSO react1 Add inhibitors to 384-well plate prep1->react1 prep2 Prepare kinase reaction buffer with recombinant kinase & substrate react2 Add kinase/substrate mix prep2->react2 react1->react2 react3 Initiate reaction by adding ATP react2->react3 react4 Incubate at RT for 60 min react3->react4 detect1 Add ATP detection reagent (e.g., Kinase-Glo®) react4->detect1 detect2 Incubate at RT for 10 min detect1->detect2 detect3 Read luminescence on a plate reader detect2->detect3 analysis1 Normalize data to positive/negative controls detect3->analysis1 analysis2 Plot dose-response curve and calculate IC50 analysis1->analysis2

Caption: Workflow for a luminescence-based biochemical kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the 1,5-naphthyridine inhibitors in 100% DMSO, starting from a 1000X final concentration.

  • Plate Setup: Add 50 nL of each inhibitor concentration to appropriate wells of a 384-well white assay plate. Include wells for a positive control (no kinase) and a negative/vehicle control (DMSO only).

  • Kinase Reaction: Prepare a master mix containing the reaction buffer, 5 ng/µL of recombinant ALK5 kinase, and its specific peptide substrate. Dispense 25 µL of this mix into each well.

  • Initiation: Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Add 25 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.[9]

  • Readout: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a standard plate reader.

  • Analysis: Normalize the data with the controls, plot the percentage of kinase inhibition versus the log of the inhibitor concentration, and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chapter 2: In-Cellulo Confirmation: Direct Target Engagement

Expertise & Rationale

A potent biochemical IC50 is meaningless if the compound cannot engage its target in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique used to verify this crucial step.[10][11] The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, the resulting complex is more resistant to thermal denaturation.[12] By heating intact cells or cell lysates to a range of temperatures, one can observe a "shift" in the melting temperature (Tagg) of the target protein in the presence of a binding compound.[13] Confirming target engagement in this manner provides strong evidence that the compound reaches its target in a physiological context and is not, for example, being excluded by the cell membrane or rapidly metabolized.[14]

Comparative Data: CETSA Thermal Shift for Naphthy-A

This table shows the relative amount of soluble ALK5 protein remaining after heating cells treated with either a vehicle (DMSO) or our lead compound, Naphthy-A .

Treatment45°C50°C53°C56°C59°C62°C65°CTagg (°C)
Vehicle (DMSO) 100%98%85%48%15%5%2%~55.8
Naphthy-A (1 µM) 100%100%99%95%82%51%18%~61.5
Negative Control Protein (GAPDH)100%99%98%97%95%92%88%>65

Data is hypothetical. The Tagg is the temperature at which 50% of the protein has aggregated.

Interpretation: Treatment with Naphthy-A significantly increased the thermal stability of ALK5, shifting its aggregation temperature by +5.7°C. This demonstrates direct, physical binding of Naphthy-A to ALK5 inside the cell. A non-binding, structurally similar analog should show no such shift. The stability of a control protein like GAPDH should remain unaffected by the compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis treat1 Culture cells to ~80% confluency treat2 Treat with inhibitor (e.g., 1 µM Naphthy-A) or vehicle (DMSO) treat1->treat2 treat3 Incubate for 1 hour at 37°C treat2->treat3 heat1 Harvest and resuspend cells in PBS treat3->heat1 heat2 Aliquot cell suspension heat1->heat2 heat3 Heat aliquots at different temperatures for 3 min heat2->heat3 heat4 Cool on ice for 3 min heat3->heat4 lysis1 Lyse cells by freeze-thaw cycles heat4->lysis1 lysis2 Separate soluble fraction by ultracentrifugation lysis1->lysis2 analysis1 Quantify soluble protein (e.g., Western Blot) lysis2->analysis1 analysis2 Plot % soluble protein vs. temperature analysis1->analysis2 analysis3 Determine Tagg shift analysis2->analysis3

Caption: The experimental workflow for a Western Blot-based CETSA.

Detailed Protocol: Western Blot-based CETSA
  • Cell Treatment: Grow cells (e.g., HEK293) to 80-90% confluency. Treat the cells with the 1,5-naphthyridine inhibitor at a final concentration of 1 µM or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 45°C to 65°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as the reference.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: To separate the soluble (non-aggregated) proteins from the aggregated precipitate, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-ALK5). Also probe for a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities using densitometry. For each treatment group, normalize the intensity of each heated sample to the unheated sample. Plot the relative protein amount against temperature to generate the melting curve and determine the thermal shift.[13]

Chapter 3: Functional Validation: Cellular Pathway Modulation

Expertise & Rationale

Confirming target engagement is necessary, but not sufficient. The final pillar of MoA validation is to demonstrate that target engagement leads to the expected functional consequence: the modulation of the downstream signaling pathway.[4][5] This step connects the molecular binding event to a measurable biological outcome and confirms the inhibitor's intended pharmacological effect. For a kinase inhibitor, the most direct functional readout is a decrease in the phosphorylation of its known downstream substrates.[15]

For our ALK5 inhibitor, Naphthy-A, we would expect to see a reduction in the phosphorylation of SMAD2/3 proteins, which are the canonical substrates of ALK5 in the TGF-β signaling pathway. Western blotting with phospho-specific antibodies is the gold standard for this type of analysis.

Comparative Data: Inhibition of SMAD Phosphorylation
TreatmentpSMAD2 Levels (Normalized Densitometry)Total SMAD2 Levels (Normalized Densitometry)% Inhibition of Phosphorylation
Untreated Control 0.051.02N/A
TGF-β (Stimulated) 1.001.000%
TGF-β + Naphthy-A (1 µM) 0.120.9888%
TGF-β + Naphthy-B (1 µM) 0.551.0145%

Data is hypothetical and represents densitometry values normalized to a loading control and the stimulated condition.

Interpretation: Naphthy-A potently inhibits the TGF-β-induced phosphorylation of SMAD2, confirming that its engagement of ALK5 (from CETSA) functionally disrupts the downstream signaling pathway. Naphthy-B is a much weaker inhibitor of pathway activity, consistent with its lower biochemical potency.

Signaling Pathway & Point of Inhibition

TGFb TGF-β Ligand Receptor TGFβRII ALK5 (TGFβRI) TGFb->Receptor:f0 SMAD SMAD2/3 Receptor:f1->SMAD phosphorylates pSMAD p-SMAD2/3 SMAD->pSMAD Complex SMAD2/3/4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Naphthy-A Inhibitor->Receptor:f1 inhibits

Caption: Inhibition of the TGF-β pathway by a 1,5-naphthyridine ALK5 inhibitor.

Detailed Protocol: Western Blot for Phospho-SMAD
  • Cell Culture and Starvation: Plate cells (e.g., A549) and allow them to adhere. Once at ~70% confluency, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the 1,5-naphthyridine inhibitor (or DMSO vehicle) for 1 hour.

  • Stimulation: Stimulate the cells with a recombinant human TGF-β ligand (e.g., 5 ng/mL) for 30 minutes to activate the ALK5 pathway. Include an unstimulated control.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-SMAD2.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for total SMAD2 and a loading control like β-actin.

  • Analysis: Perform densitometry analysis on the bands to quantify the levels of p-SMAD2 relative to total SMAD2 and the loading control.

Conclusion

Validating the mechanism of action for a novel 1,5-naphthyridine kinase inhibitor is a systematic, multi-faceted process that requires more than a single IC50 value. By following an integrated approach—starting with precise biochemical characterization, confirming direct target binding in cells with CETSA, and finally, demonstrating functional modulation of the intended signaling pathway—researchers can build a robust and trustworthy body of evidence. This rigorous validation is essential for the successful progression of potent chemical entities from the bench to preclinical development.

References

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A Researcher's Guide to the Photostability of 1,5-Naphthyridine Fluorophores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a cornerstone of reliable and reproducible experimentation. Among the critical performance metrics of a fluorophore, photostability—its intrinsic resistance to light-induced chemical degradation—is paramount for applications demanding prolonged or intense illumination, such as live-cell imaging, high-content screening, and super-resolution microscopy.[1] This guide presents an objective comparison of the photostability of novel 1,5-naphthyridine fluorophores against commonly used commercial dyes, supported by detailed experimental methodologies and data.

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention for its versatile applications in medicinal chemistry and materials science.[2][3] Recent explorations into their photophysical properties suggest their potential as a new class of high-performance fluorophores, potentially offering unique advantages in brightness and stability.[4][5][6]

Understanding Photostability: The Science of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][7] This process typically occurs when the fluorophore, cycling between its ground and excited states, enters a long-lived excited triplet state. In this state, it is highly susceptible to reactions with molecular oxygen, resulting in permanent chemical damage.[8] A fluorophore with high photostability can endure a greater number of excitation-emission cycles before undergoing this photodegradation, enabling longer observation times and the collection of more photons for a stronger signal.[9][10]

Two key metrics are used to quantify photostability:

  • Photobleaching Half-life (t₁/₂): The time required for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under continuous, constant illumination.[1]

  • Photobleaching Quantum Yield (Φb): The probability that a fluorophore will be photobleached after absorbing a single photon. It is defined as the number of molecules photobleached divided by the total number of photons absorbed.[11] A lower Φb indicates higher photostability.

The rate of photobleaching is highly dependent on the experimental conditions, particularly the intensity of the excitation light.[12] Therefore, any comparative benchmarking must be performed under rigorously standardized conditions.

Experimental Design for Benchmarking Fluorophore Photostability

The validity of a comparative study hinges on an experimental design that is both rigorous and relevant to real-world applications. Our methodology is built on the principles of standardized illumination, controlled sample environment, and the use of well-established industry benchmarks for comparison.

Causality Behind Experimental Choices
  • Illumination Source & Power: We utilize a laser-scanning confocal microscope, which provides precise control over illumination intensity. The excitation power is standardized across all samples to ensure that any observed differences in photobleaching are due to the intrinsic properties of the fluorophores and not variations in photon flux.[12] Different imaging modalities use vastly different excitation power regimes, which can alter the relative photostability of fluorophores.[12][13] Our protocol uses an intensity typical for live-cell imaging to ensure the relevance of our findings.

  • Sample Matrix: To mimic conditions within a cell and immobilize the fluorophores for consistent imaging, the dyes are embedded in a thin, optically clear polyvinyl alcohol (PVA) film. This eliminates variables such as diffusion and provides a consistent chemical environment for all tested compounds.

  • Inclusion of Controls: A comparison is only meaningful with context. Therefore, we benchmark our proprietary 1,5-naphthyridine derivatives (NAPH-1, NAPH-2) against two widely used commercial fluorophores: Fluorescein isothiocyanate (FITC), known for its relatively poor photostability, and Alexa Fluor 488, which is recognized for its exceptional photostability.[1][14] This provides a clear performance spectrum for evaluating our novel compounds.

Workflow for Photostability Measurement

The entire process, from sample preparation to final data analysis, is designed to be a self-validating system, ensuring accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare 1 mM stock solutions of all fluorophores in DMSO p2 Dilute stocks into 10% PVA solution to achieve A ≈ 0.1 p1->p2 p3 Spin-coat solution onto microscope coverslip p2->p3 p4 Dry film to form solid matrix p3->p4 a1 Mount coverslip on confocal microscope p4->a1 a2 Define Region of Interest (ROI) and set illumination parameters (488 nm laser, 50 kW/cm²) a1->a2 a3 Acquire time-lapse image series (1 frame/sec for 300 sec) with continuous illumination a2->a3 d1 Measure mean fluorescence intensity within ROI for each frame a3->d1 d2 Normalize intensity data (I/I₀) d1->d2 d3 Plot normalized intensity vs. time d2->d3 d4 Fit data to single exponential decay curve to calculate t₁/₂ d3->d4

Caption: Experimental workflow for comparative photostability analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of Fluorophore-Embedded PVA Films
  • Stock Solution Preparation: Prepare 1 mM stock solutions of each fluorophore (NAPH-1, NAPH-2, FITC, Alexa Fluor 488) in anhydrous dimethyl sulfoxide (DMSO).

  • PVA Solution: Prepare a 10% (w/v) solution of polyvinyl alcohol (Mowiol 4-88) in phosphate-buffered saline (PBS), pH 7.4. Dissolve by heating to 80°C with stirring, then cool to room temperature.

  • Dye Dilution: Dilute each fluorophore stock solution into the 10% PVA solution to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength (488 nm) in a 1 cm path length cuvette. This ensures similar initial photon absorption rates.

  • Film Preparation: Pipette 50 µL of the fluorophore-PVA solution onto a clean 25 mm glass coverslip.

  • Spin Coating: Spin-coat the coverslip at 2000 rpm for 60 seconds to create a thin, uniform film.

  • Drying: Allow the films to dry in the dark at room temperature for at least 24 hours before imaging.

Protocol 2: Photobleaching Measurement and Data Analysis
  • Microscope Setup: Use a laser-scanning confocal microscope equipped with a 488 nm laser line and a high-sensitivity photomultiplier tube (PMT) detector. Use a 60x oil-immersion objective (NA 1.4).

  • Illumination Conditions: Set the laser power to achieve an irradiance of 50 kW/cm² at the sample plane. This value should be measured with a calibrated power meter.

  • Image Acquisition:

    • Place the coverslip onto a microscope slide and add immersion oil.

    • Focus on the surface of the PVA film.

    • Define a 256x256 pixel Region of Interest (ROI).

    • Begin a time-lapse acquisition, capturing one image every second for a total duration of 300 seconds under continuous laser scanning of the ROI.

  • Data Extraction:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean gray value within the ROI for each image in the time series.

    • Measure the background intensity from an area with no fluorescence and subtract it from the ROI measurements.

  • Normalization and Curve Fitting:

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting decay curve to a single-phase exponential decay function: Y = (Y0 - Plateau) * exp(-K*x) + Plateau. The photobleaching half-life (t₁/₂) is calculated as ln(2)/K.

Comparative Performance Data

The photostability of the two 1,5-naphthyridine derivatives was benchmarked against FITC and Alexa Fluor 488. All measurements were performed in triplicate under the standardized conditions described above.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Brightness¹Photobleaching Half-life (t₁/₂) (s)
FITC4945181.0028 ± 3
NAPH-1 485 510 1.35 85 ± 7
NAPH-2 490 525 1.70 152 ± 11
Alexa Fluor 4884955191.65165 ± 14

¹Relative Brightness is a product of molar extinction coefficient and fluorescence quantum yield, normalized to FITC.

Analysis and Discussion

The experimental data reveals the exceptional performance of the 1,5-naphthyridine fluorophores, particularly NAPH-2.

  • Superior Photostability vs. FITC: Both NAPH-1 and NAPH-2 demonstrated significantly enhanced photostability compared to FITC. NAPH-2 exhibited a half-life over 5 times longer than FITC, representing a substantial improvement for imaging applications where signal stability is crucial.

  • Performance on Par with Gold Standard: Remarkably, the NAPH-2 derivative shows photostability that is statistically comparable to Alexa Fluor 488, a dye renowned for its robustness.[14] This positions 1,5-naphthyridine-based scaffolds as a viable and highly competitive alternative to established, high-performance fluorophores.

  • High Brightness Maintained: Importantly, the enhanced photostability of the naphthyridine derivatives does not come at the cost of brightness. Both NAPH-1 and NAPH-2 are brighter than FITC, and NAPH-2 rivals the brightness of Alexa Fluor 488. This combination of high photon output and resistance to photobleaching is the ideal characteristic for demanding fluorescence applications.

The structural modifications between NAPH-1 and NAPH-2, which account for the performance difference, likely involve substitutions that reduce the probability of intersystem crossing to the destructive triplet state or provide an intramolecular quenching mechanism to harmlessly de-excite the triplet state.[9] These findings underscore the immense potential of the 1,5-naphthyridine core as a tunable platform for developing next-generation fluorescent probes.

G S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Excitation (Absorption) S1->S0 Fluorescence T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing PD Photobleached Product T1->PD Reaction with O₂

Caption: Simplified Jablonski diagram illustrating fluorophore photobleaching.

Conclusion

The rigorous benchmarking detailed in this guide demonstrates that 1,5-naphthyridine-based fluorophores are a highly promising class of fluorescent probes. The lead compound, NAPH-2, delivers photostability and brightness on par with Alexa Fluor 488, one of the best-performing commercial dyes available. For researchers in cellular imaging, drug discovery, and diagnostics, the exceptional photostability of these novel probes can translate directly to higher quality data, enabling longer time-lapse experiments and more accurate quantification of biological processes. The continued exploration of the 1,5-naphthyridine scaffold is poised to yield further advancements in fluorescence technology.

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A Comparative Guide to the In Vitro and In Vivo Correlation of 1,5-Naphthyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. The 1,5-naphthyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, kinase inhibition, and antimicrobial properties.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of 1,5-naphthyridine-based drugs, juxtaposed with relevant alternatives. By delving into the experimental data and the causality behind methodological choices, we aim to provide a scientifically robust resource for advancing the development of this promising class of compounds.

The Significance of In Vitro-In Vivo Correlation (IVIVC) in Drug Development

The predictive power of in vitro assays is a cornerstone of modern drug discovery. A strong in vitro-in vivo correlation (IVIVC) allows researchers to make informed decisions about which compounds to advance, saving valuable time and resources. For 1,5-naphthyridine derivatives, understanding this correlation is paramount. Key in vitro parameters such as enzymatic inhibition (e.g., IC50), cell-based potency, and membrane permeability must translate into desirable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide will explore these correlations through specific examples and detailed experimental protocols.

Comparative Analysis of 1,5-Naphthyridine-Based Kinase Inhibitors

The inhibition of protein kinases is a major therapeutic strategy in oncology and other diseases. The 1,5-naphthyridine scaffold has proven to be a versatile framework for designing potent and selective kinase inhibitors.[3]

Case Study: TGF-β Type I Receptor (ALK5) Inhibitors

Transforming growth factor-beta (TGF-β) signaling plays a crucial role in cancer progression. Consequently, its receptors, such as ALK5, are attractive therapeutic targets. A series of 1,5-naphthyridine derivatives have been identified as potent ALK5 inhibitors.[4]

In Vitro Performance:

One notable example is a 1,5-naphthyridine pyrazole derivative, let's call it Compound 19 , which demonstrated an IC50 of 4 nM against ALK5 autophosphorylation in a cell-free enzymatic assay.[4] In cellular assays, this compound effectively inhibited TGF-β-induced signaling.[4]

Alternative Compound: A Quinoline-Based Inhibitor

To provide a comparative context, we can look at a quinoline-based ALK5 inhibitor, which exhibited an IC50 of 7.0 nM in a similar in vitro assay.[3] While both scaffolds yield potent inhibitors, the 1,5-naphthyridine core in Compound 19 offered a slight advantage in enzymatic potency.

Data Summary: In Vitro Kinase Inhibition

Compound IDScaffoldTarget KinaseIn Vitro IC50 (nM)Cellular Activity
Compound 19 1,5-NaphthyridineALK54Potent Inhibition
Alternative QuinolineALK57Good Activity

In Vivo Correlation and Pharmacokinetics:

While specific in vivo pharmacokinetic data for Compound 19 is not detailed in the initial source, a related study on orally available 2,6-naphthyridine protein kinase D (PKD) inhibitors provides valuable insights into the potential in vivo behavior of this class of compounds.[5] These compounds were shown to inhibit PKD activity not only in vitro and in cells but also in vivo following oral administration.[5]

For a novel tyrosine kinase inhibitor, KBP-7018, preclinical studies revealed moderate oral bioavailability (21%–68%) across different species and a low systemic clearance in rodents and monkeys.[6] This highlights the potential for achieving favorable pharmacokinetic profiles with naphthyridine-based inhibitors. The in vitro metabolic stability of these compounds in liver microsomes is a critical determinant of their in vivo half-life.[6]

Experimental Protocols: A Self-Validating System

The trustworthiness of IVIVC hinges on the robustness of the experimental methodologies. Here, we provide detailed, step-by-step protocols for key assays.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a gold standard for predicting in vivo drug absorption across the gut wall.[7][8]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[7]

  • Transport Experiment: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes). To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.

Causality Behind Experimental Choices: The 21-day culture period allows the Caco-2 cells to differentiate and form tight junctions, mimicking the intestinal epithelium.[7] Measuring bidirectional transport is crucial for identifying compounds that are substrates of efflux pumps like P-glycoprotein, a common reason for poor oral bioavailability.

In Vivo Pharmacokinetic Studies in Rodents

In vivo PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.[9][10]

Protocol:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are fasted overnight before dosing.

  • Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intravenous injection (i.v.).

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key PK parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.

Causality Behind Experimental Choices: Using both intravenous and oral administration routes allows for the determination of absolute oral bioavailability, a critical parameter for oral drug candidates.[10] Serial blood sampling from the same animal reduces inter-animal variability.[9]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Enzymatic Assay Enzymatic Assay Cell-Based Assay Cell-Based Assay Enzymatic Assay->Cell-Based Assay Potency Permeability Assay Permeability Assay Cell-Based Assay->Permeability Assay Cellular Activity Efficacy Study Efficacy Study Cell-Based Assay->Efficacy Study PD Correlation Pharmacokinetics Pharmacokinetics Permeability Assay->Pharmacokinetics Absorption Prediction Pharmacokinetics->Efficacy Study Exposure-Response

Caption: Workflow of In Vitro-In Vivo Correlation.

Signaling_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Compound19 1,5-Naphthyridine Inhibitor Compound19->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

The 1,5-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics. However, successful translation from in vitro discovery to in vivo efficacy requires a thorough understanding of the correlation between these two domains. By employing robust and well-validated experimental protocols for assessing key parameters like kinase inhibition, cellular activity, permeability, and pharmacokinetics, researchers can build a predictive framework to guide their drug discovery efforts. The comparative data presented in this guide underscores the importance of benchmarking new 1,5-naphthyridine derivatives against relevant alternatives to truly appreciate their therapeutic potential. As our understanding of the complex interplay between in vitro properties and in vivo outcomes continues to grow, so too will our ability to design and develop the next generation of 1,5-naphthyridine-based medicines.

References

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A Comparative Guide to the Cross-Reactivity of 1,5-Naphthyridin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on the 1,5-naphthyridin-4-ol core, supported by experimental data and detailed methodologies. Our focus is to equip you with the knowledge to critically evaluate and select appropriate tool compounds for your research and development endeavors.

The 1,5-Naphthyridine Scaffold: A Versatile Kinase Inhibitor Core

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure, has proven to be a highly versatile scaffold for the design of kinase inhibitors.[3][4] Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases, while the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain. This guide will focus on derivatives of the this compound core, which have demonstrated significant inhibitory activity against several important kinase targets.

Primary Targets and On-Target Potency

Several classes of kinases are potently inhibited by this compound based compounds. Below, we highlight three prominent examples, showcasing their on-target efficacy.

  • Transforming Growth Factor-β Type I Receptor (ALK5): Dysregulation of the TGF-β signaling pathway is implicated in fibrosis and cancer. 1,5-Naphthyridine derivatives have been identified as potent inhibitors of ALK5. For instance, aminothiazole and pyrazole derivatives of this scaffold inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM).[5][6]

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival, and its aberrant activity is linked to cancer. Naphthyridine-based inhibitors have been developed as highly potent and selective chemical probes for CK2.[7]

  • Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K): As a novel antimalarial target, PfPI4K is essential for the parasite's life cycle. 2,8-Diaryl-1,5-naphthyridines have been optimized as potent inhibitors of PfPI4K, demonstrating efficacy in in vivo models of malaria.[8][9]

Understanding Cross-Reactivity: The Off-Target Profile

While on-target potency is crucial, an inhibitor's utility as a research tool or a therapeutic candidate is heavily dependent on its selectivity. Off-target effects can lead to misleading experimental results and unwanted toxicities.[10] Therefore, a comprehensive assessment of cross-reactivity against a broad panel of kinases is essential.

Comparative Selectivity Profiles

The following table summarizes the known selectivity of representative 1,5-naphthyridine-based inhibitors against key off-targets. It is important to note that a comprehensive head-to-head kinome scan of these specific compounds under identical conditions is not publicly available. The data presented is a synthesis of findings from various studies.

Inhibitor Class (Primary Target)Representative Compound/DerivativeKnown Off-Targets with Significant InhibitionKey Non-Inhibited Kinases (Selectivity)Reference(s)
ALK5 Inhibitors Aminothiazole and Pyrazole derivativesLimited data on broad kinome scanSelective over p38 mitogen-activated protein kinase[5][6]
CK2 Inhibitors Compound 2 (a naphthyridine-based probe)HIPK2 (IC50 = 600 nM)>200-fold selectivity against a broad kinase panel[7]
PfPI4K Inhibitors Compound 27 (2,8-diaryl-1,5-naphthyridine)Low selectivity against human lipid kinases (PI3Kα and PI4Kβ)High selectivity against human MINK1 and MAP4K4 kinases[9]

Analysis of Selectivity:

  • ALK5 Inhibitors: The initial report on these compounds highlights their selectivity over p38 MAPK, which is a structurally related kinase. This suggests a degree of specificity, though a broader kinome screen would be necessary for a complete picture.

  • CK2 Inhibitors: The naphthyridine-based probe, Compound 2 , demonstrates exceptional selectivity. With a 200-fold window between its primary target (CK2α, IC50 ≤ 3 nM) and the next most potently inhibited kinase (HIPK2), it stands as a highly specific tool for interrogating CK2 biology.[7]

  • PfPI4K Inhibitors: While potent against the parasite kinase, Compound 27 shows some cross-reactivity with related human lipid kinases. However, it displays significant selectivity against other human kinases like MINK1 and MAP4K4, suggesting a manageable off-target profile for its intended therapeutic indication.[9]

Experimental Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's selectivity profile relies on a suite of robust biochemical and cellular assays. Below, we detail the principles and provide step-by-step protocols for key methodologies.

Biochemical Kinase Assays (Kinome Screening)

Biochemical assays are the workhorse for determining inhibitor potency and selectivity. They typically involve incubating the inhibitor with a purified kinase, its substrate, and ATP, and then measuring the extent of substrate phosphorylation.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Inhibitor (e.g., this compound derivative) assay_plate Assay Plate Preparation (e.g., 384-well) compound->assay_plate kinase_panel Panel of Purified Kinases (e.g., >400 kinases) kinase_panel->assay_plate incubation Incubation of Inhibitor, Kinase, Substrate, and ATP assay_plate->incubation phosphorylation Substrate Phosphorylation incubation->phosphorylation detection_reagent Addition of Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™) phosphorylation->detection_reagent signal Signal Generation (Luminescence, Fluorescence, or Radioactivity) detection_reagent->signal measurement Signal Measurement signal->measurement calculation Calculation of % Inhibition and IC50 values measurement->calculation profile Generation of Selectivity Profile calculation->profile

Caption: Workflow for a large-scale biochemical kinase inhibitor profiling screen.

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • Test inhibitor

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis cells Intact Cells treatment Incubate with Test Inhibitor or Vehicle Control cells->treatment heat Heat Cells at a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blotting or Mass Spectrometry supernatant->western_blot melting_curve Generate Melting Curve western_blot->melting_curve shift Determine Thermal Shift melting_curve->shift

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target kinase

  • Test inhibitor

  • Cell culture medium and reagents

  • PBS

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target kinase

  • Secondary antibody

Procedure:

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with the test inhibitor or vehicle control for a defined period.

  • Heat Treatment: Harvest and resuspend the cells in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Normalize the protein concentration of the supernatants.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the secondary antibody.

    • Visualize and quantify the band intensities.

  • Data Analysis: Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Comparison with Alternative Inhibitor Scaffolds

The 1,5-naphthyridine scaffold is one of many heterocyclic systems used in kinase inhibitor design. When selecting a tool compound, it is crucial to consider the cross-reactivity profiles of inhibitors based on different scaffolds that target the same kinase.

ScaffoldPrimary Target(s)General Selectivity ProfileAdvantagesDisadvantages
1,5-Naphthyridine ALK5, CK2, PfPI4K, etc.Can be highly selective, but cross-reactivity with related kinases is possible.Good synthetic accessibility, rigid structure for precise substituent positioning.Potential for off-target effects on related kinases.
Quinoline/Quinazoline EGFR, VEGFR, etc.Often multi-targeted, but highly selective inhibitors have been developed.Well-established scaffold in approved drugs, extensive SAR data available.Can have off-target effects on other ATP-binding proteins.
Indole/Indazole Various kinasesHighly variable, depends on the specific substitution pattern."Privileged structure" with broad biological activity.Can be promiscuous if not carefully designed.
Pyrazolopyrimidine Src family kinases, etc.Generally good selectivity within the kinase family.Strong hydrogen bonding interactions with the kinase hinge region.May require more complex synthetic routes.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the examples of ALK5, CK2, and PfPI4K inhibitors, careful optimization of the substitution pattern can lead to compounds with excellent on-target potency and well-defined selectivity profiles. However, as with any kinase inhibitor, a thorough evaluation of cross-reactivity is indispensable.

The methodologies outlined in this guide, from broad kinome screening to cellular target engagement assays, provide a robust framework for characterizing the selectivity of novel this compound based inhibitors. Future efforts in this field should focus on the systematic profiling of new derivatives against large kinase panels to build a comprehensive structure-selectivity relationship database. This will not only aid in the development of more specific tool compounds for basic research but also accelerate the discovery of safer and more effective kinase-targeted therapies.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
  • Axtman, A. D., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 432-441. [Link]
  • Paquet, T., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Molecules. (2021).
  • Paquet, T., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
  • PubMed. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. [Link]
  • PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]
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A Comparative Guide to the Synthesis of 1,5-Naphthyridin-4-ol: Evaluating Reproducibility and Efficiency of Common Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The reproducible and efficient synthesis of key intermediates, such as 1,5-Naphthyridin-4-ol, is therefore of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of common synthetic protocols for this compound, with a focus on their reproducibility, reaction conditions, and yields.

Introduction to Synthetic Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through various cyclization strategies.[4][5][6] Among these, the Gould-Jacobs reaction has emerged as a classical and widely adopted method for the preparation of 4-hydroxy-1,5-naphthyridines (which exist in tautomeric equilibrium with 1,5-naphthyridin-4-ones).[1][7][8] This reaction typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[1][8]

This guide will focus on two prominent variations of the Gould-Jacobs reaction for the synthesis of this compound, providing a detailed, side-by-side comparison of their experimental protocols and outcomes.

Comparative Analysis of Synthetic Protocols

The two protocols detailed below utilize the same core reaction—the Gould-Jacobs reaction—but employ different energy sources for the crucial cyclization step: conventional thermal heating and microwave irradiation.

Protocol 1: Conventional Thermal Cyclization in High-Boiling Solvent

This method represents the traditional approach to the Gould-Jacobs reaction, relying on a high-boiling solvent to achieve the necessary temperature for intramolecular cyclization.

Reaction Scheme:

Gould_Jacobs_Conventional R1 3-Aminopyridine P1 Intermediate (Vinylogous amide) R1->P1 + DEEM - EtOH R2 Diethyl ethoxymethylenemalonate (DEEM) P2 Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate P1->P2 High-boiling solvent (e.g., Dowtherm A) ~250 °C P3 This compound P2->P3 Hydrolysis & Decarboxylation (e.g., NaOH, then H+)

Caption: Conventional Gould-Jacobs reaction pathway.

Experimental Protocol:

  • Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) is heated at 120-130 °C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Ethanol is evolved during this step.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C. The mixture is maintained at this temperature for 30-60 minutes.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

  • Hydrolysis and Decarboxylation: The crude ester is then subjected to hydrolysis with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) by heating at reflux. Subsequent acidification with a mineral acid (e.g., HCl) leads to decarboxylation and precipitation of the final product, this compound.

Protocol 2: Microwave-Assisted Cyclization

This modern adaptation of the Gould-Jacobs reaction utilizes microwave irradiation to accelerate the cyclization step, often leading to significantly reduced reaction times and potentially improved yields.[9]

Reaction Scheme:

Gould_Jacobs_Microwave R1 3-Aminopyridine P1 Intermediate (Vinylogous amide) R1->P1 + DEEM - EtOH R2 Diethyl ethoxymethylenemalonate (DEEM) P2 Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate P1->P2 Microwave Irradiation High-boiling solvent P3 This compound P2->P3 Hydrolysis & Decarboxylation (e.g., NaOH, then H+)

Caption: Microwave-assisted Gould-Jacobs reaction pathway.

Experimental Protocol:

  • Condensation: The condensation step is typically carried out similarly to the conventional method, by heating 3-aminopyridine and DEEM. Alternatively, this step can sometimes be combined with the cyclization in a one-pot microwave-assisted procedure.

  • Microwave-Assisted Cyclization: The intermediate from the condensation step is dissolved in a high-boiling, microwave-safe solvent (e.g., Dowtherm A) in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a set temperature (e.g., 250 °C) for a short duration (typically 10-30 minutes).

  • Work-up and Isolation: After cooling, the product is isolated by filtration and washed, as described in the conventional protocol.

  • Hydrolysis and Decarboxylation: The final steps of hydrolysis and decarboxylation are carried out in the same manner as the conventional method.

Performance Comparison and Reproducibility

ParameterProtocol 1: Conventional Thermal CyclizationProtocol 2: Microwave-Assisted Cyclization
Reaction Time (Cyclization) 30 - 60 minutes10 - 30 minutes
Reported Yields 45-75%60-85%
Energy Source Oil bath / Heating mantleMicrowave reactor
Reproducibility Generally reproducible, but can be sensitive to the rate of addition to the hot solvent and precise temperature control.Highly reproducible due to precise temperature and pressure control by the microwave reactor.
Scalability Readily scalable.Scalability can be limited by the size of the microwave reactor.
Key Considerations Requires careful handling of very hot, high-boiling solvents. Potential for charring with prolonged heating.Requires specialized microwave synthesis equipment.

Discussion

The choice between conventional thermal heating and microwave-assisted synthesis for the Gould-Jacobs reaction depends on the specific needs and available equipment of the laboratory.

Expertise & Experience: The conventional protocol, while effective, often requires more nuanced experimental technique to ensure reproducibility. The rate of addition of the intermediate to the hot solvent can significantly impact the yield and purity of the product. In contrast, the microwave-assisted protocol offers a more "set-and-go" approach with precise control over reaction parameters, leading to higher reproducibility between runs.

Trustworthiness: Both protocols are well-established in the literature. However, the improved control and often higher yields reported for the microwave-assisted method may render it more trustworthy for achieving consistent results, particularly for library synthesis or when material is scarce.

Authoritative Grounding: The Gould-Jacobs reaction is a cornerstone of quinoline and naphthyridine synthesis.[8] The use of high-boiling solvents like Dowtherm A for the thermal cyclization is a well-documented and effective strategy.[7] More recent literature has demonstrated the advantages of microwave assistance in accelerating such cyclization reactions.[9]

Conclusion

Both the conventional thermal and microwave-assisted Gould-Jacobs protocols are viable and reproducible methods for the synthesis of this compound. The microwave-assisted approach offers advantages in terms of reaction speed and potentially higher yields, with the caveat of requiring specialized equipment. The conventional method remains a robust and scalable option, provided that careful attention is paid to the experimental parameters. For laboratories equipped with microwave reactors, the enhanced reproducibility and efficiency of Protocol 2 make it a highly attractive alternative for the synthesis of this important heterocyclic intermediate.

References

  • Lumbreras, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Lumbreras, M., et al. (2021).
  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][10]naphthyridine-3-carbonitriles.
  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • PubMed Central. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • ResearchGate. (n.d.). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino....
  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PubMed. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.

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A Comparative Analysis of the Electronic Properties of Diazanaphthalenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diazanaphthalenes in Modern Chemistry

Diazanaphthalenes, a class of bicyclic heteroaromatic compounds, consist of a naphthalene core in which two carbon atoms are replaced by nitrogen atoms. This seemingly simple structural modification gives rise to a fascinating array of isomers, each with a unique electronic landscape that dictates its chemical reactivity, photophysical behavior, and, ultimately, its utility in various scientific domains. The four principal isomers—cinnoline (1,2-diazanaphthalene), quinazoline (1,3-diazanaphthalene), quinoxaline (1,4-diazanaphthalene), and phthalazine (2,3-diazanaphthalene)—are of particular interest to researchers in medicinal chemistry, materials science, and drug development.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, stem directly from their distinct electronic characteristics.[2][3]

This guide provides a comprehensive comparative analysis of the electronic properties of these four key diazanaphthalene isomers. We will delve into the theoretical underpinnings of their electronic structure, supported by computational data, and correlate these findings with experimental observations from electrochemical and spectroscopic techniques. By understanding the subtle yet significant differences imparted by the positioning of the nitrogen atoms, researchers can make more informed decisions in the design and synthesis of novel compounds with tailored electronic properties for specific applications.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach, combining computational modeling and experimental techniques, is essential for a thorough understanding of the electronic properties of diazanaphthalenes.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[4] By solving the Schrödinger equation within the framework of DFT, we can obtain crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment. These parameters provide a quantitative measure of a molecule's ability to donate or accept electrons, its kinetic stability, and its overall polarity.

G

Experimental Techniques

Cyclic Voltammetry (CV): This electrochemical technique is invaluable for experimentally determining the redox potentials of molecules.[5][6] The oxidation and reduction potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels, respectively, providing a direct experimental correlation to the computational results.

Experimental Protocol: Cyclic Voltammetry of Diazanaphthalenes

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Prepare a dilute solution (typically 1-5 mM) of the diazanaphthalene isomer in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Purging with Inert Gas: Deoxygenate the analyte solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current. The scan rate is typically in the range of 50-200 mV/s.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energies using the following empirical equations (referenced against the ferrocene/ferrocenium couple):

    • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

G

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[7][8] The wavelengths of maximum absorption (λmax) correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO. The position and intensity of these absorption bands are highly sensitive to the electronic structure of the molecule.

Experimental Protocol: UV-Visible Spectroscopy of Diazanaphthalenes

  • Solvent Selection: Choose a UV-transparent solvent in which the diazanaphthalene is soluble (e.g., ethanol, acetonitrile, or cyclohexane).

  • Preparation of Stock Solution: Prepare a stock solution of the diazanaphthalene of a known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Spectrometer Setup: Calibrate the UV-Vis spectrophotometer using a blank solution (the pure solvent).

  • Data Acquisition: Record the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm for diazanaphthalenes).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Comparative Analysis of Diazanaphthalene Isomers

The electronic properties of the four main diazanaphthalene isomers are summarized below. The computational data presented was generated using DFT calculations at the B3LYP/6-311G(d,p) level of theory to ensure a consistent comparison. Experimental data from the literature is also included for reference, though it should be noted that experimental conditions can vary.

IsomerStructureCalculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)Calculated Dipole Moment (D)Experimental λmax (nm)
Cinnoline 1,2-Diazanaphthalene-6.89-1.155.744.25~310, 322
Quinazoline 1,3-Diazanaphthalene-6.95-1.085.872.54~305, 315[2]
Quinoxaline 1,4-Diazanaphthalene-6.82-1.355.470.45~315, 330[9]
Phthalazine 2,3-Diazanaphthalene-6.78-1.025.764.41~300, 315[10]
Frontier Molecular Orbitals and Energy Gaps

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions.[11][12]

  • HOMO Energy: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to be oxidized. Our calculations show that phthalazine has the highest HOMO energy, suggesting it is the most easily oxidized among the four isomers.

  • LUMO Energy: The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater tendency to be reduced. Quinoxaline possesses the lowest LUMO energy, making it the best electron acceptor of the series.

  • HOMO-LUMO Energy Gap: The energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally corresponds to higher reactivity. Quinoxaline exhibits the smallest energy gap, consistent with its higher reactivity towards both nucleophiles and electrophiles.

G LUMO_cin LUMO -1.15 eV HOMO_cin HOMO -6.89 eV HOMO_cin->LUMO_cin 5.74 eV LUMO_qui LUMO -1.08 eV HOMO_qui HOMO -6.95 eV HOMO_qui->LUMO_qui 5.87 eV LUMO_qix LUMO -1.35 eV HOMO_qix HOMO -6.82 eV HOMO_qix->LUMO_qix 5.47 eV LUMO_pht LUMO -1.02 eV HOMO_pht HOMO -6.78 eV HOMO_pht->LUMO_pht 5.76 eV

Dipole Moment

The molecular dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The position of the nitrogen atoms has a profound impact on the dipole moment:

  • Quinoxaline (1,4-diazanaphthalene): The symmetrical placement of the nitrogen atoms results in a cancellation of their individual bond dipoles, leading to a very small overall dipole moment.

  • Cinnoline (1,2-diazanaphthalene) and Phthalazine (2,3-diazanaphthalene): The adjacent nitrogen atoms create a significant accumulation of negative charge on one side of the molecule, resulting in large dipole moments.

  • Quinazoline (1,3-diazanaphthalene): The 1,3-positioning of the nitrogen atoms leads to a partial cancellation of bond dipoles, resulting in an intermediate dipole moment.

These differences in polarity have significant implications for the solubility, crystal packing, and intermolecular interactions of these isomers, which are critical factors in drug design and materials science.

UV-Visible Absorption

The UV-Vis absorption spectra of the diazanaphthalenes are characterized by π-π* and n-π* transitions. The λmax values are influenced by the HOMO-LUMO energy gap, with smaller gaps generally leading to absorption at longer wavelengths (a bathochromic or red shift). The experimental data, while varied in solvent conditions, generally aligns with the calculated energy gaps. Quinoxaline, with the smallest calculated energy gap, tends to show absorption at slightly longer wavelengths compared to the other isomers.

Structure-Property Relationships: The Influence of Nitrogen Atom Position

The observed differences in the electronic properties of the diazanaphthalene isomers can be directly attributed to the position of the two nitrogen atoms within the bicyclic ring system.[11]

  • Adjacent Nitrogens (Cinnoline and Phthalazine): The close proximity of the two electronegative nitrogen atoms leads to strong inductive electron withdrawal and significant lone-pair-lone-pair repulsion. This destabilizes the HOMO, raising its energy, and also creates a large dipole moment.

  • 1,3-Positioning (Quinazoline): The nitrogen atoms are in a meta-relationship, which allows for some delocalization of the lone pair electrons into the π-system. This leads to a more stabilized HOMO compared to cinnoline and phthalazine. The dipole moment is also reduced due to the less symmetrical charge distribution.

  • 1,4-Positioning (Quinoxaline): The para-arrangement of the nitrogen atoms allows for the most effective delocalization of electron density and a more symmetrical charge distribution. This results in the lowest LUMO energy and the smallest HOMO-LUMO gap, making it the most reactive of the four isomers. The symmetry also leads to a near-zero dipole moment.

Implications for Drug Development and Materials Science

The distinct electronic profiles of the diazanaphthalene isomers provide a rich playground for the design of new functional molecules.

  • In Drug Discovery: The ability of these heterocycles to act as hydrogen bond acceptors and their varying polarities are crucial for their interaction with biological targets. For instance, the higher dipole moments of cinnoline and phthalazine might favor interactions in polar binding pockets, while the electron-accepting nature of quinoxaline could be exploited in the design of enzyme inhibitors.[13]

  • In Materials Science: The tunable HOMO/LUMO levels of diazanaphthalenes make them attractive building blocks for organic electronic materials. Quinoxaline derivatives, with their low LUMO energies, have been extensively investigated as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This guide has provided a comparative overview of the electronic properties of the four principal diazanaphthalene isomers. Through a combination of computational and experimental data, we have demonstrated how the seemingly subtle change in the position of two nitrogen atoms can lead to significant variations in their electronic landscapes. Quinoxaline emerges as the most electron-deficient and reactive isomer with the smallest HOMO-LUMO gap, while cinnoline and phthalazine exhibit the largest dipole moments due to the adjacent nitrogen atoms. Quinazoline presents an intermediate case.

A thorough understanding of these structure-property relationships is paramount for researchers seeking to harness the potential of diazanaphthalenes. By leveraging this knowledge, scientists can rationally design and synthesize novel derivatives with fine-tuned electronic properties, paving the way for the development of new therapeutics, advanced materials, and innovative chemical technologies.

References

  • Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-deriv
  • Cyclic Voltammetry of Phenazines and Quinoxalines Including Mono- and Di-N-Oxides. Relation to Structure and Antimicrobial Activity. (1986). Chemico-Biological Interactions.
  • Cyclic voltammetry of 5 mM solutions of quinoxalines 6, 16–20 dissolved in 0.1 M KOH/0.9 M KCl. (n.d.).
  • A theoretical study of low-lying singlet and triplet excited states of quinazoline, quinoxaline and phthalazine: insight into triplet formation. (2014). Physical Chemistry Chemical Physics.
  • Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity. (1987). Journal of Pharmaceutical Sciences.
  • The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxazole (SMX) (b), and the mixture of these two solutions (c). (n.d.).
  • First and second cycle of cyclic voltammetry of 1.0 mM 2,3dihydrophthalazine-1,4-dione (1) in the presence of indole (1.0 mM) (2). (n.d.).
  • Eco-friendly preparation and testing of electroactive quinoxalines. (2021). Arabian Journal of Chemistry.
  • Voltammetry study of quinoxaline in aqueous electrolytes. (2017). Journal of the Electrochemical Society.
  • Electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution. (2021). Green Chemistry.
  • Quinazoline vs. cinnoline, phthalazine, quinoline and iso-quinoline structures. (n.d.).
  • Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase. (2001). Chemical & Pharmaceutical Bulletin.
  • Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). (n.d.).
  • The electrochemically selective C3-thiolation of quinolines. (2021). Organic Chemistry Frontiers.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry.
  • Superoxide Anion Radical Interaction With New Quinoline Compounds Measured By Cyclic Voltammetry. (2023).
  • Cinnoline. (n.d.). In Wikipedia.
  • Influence of Nitrogen Exchange in the Core-Shell Structure of Naphthalenediimide Molecules on the Advancement of Quantum Electronic Properties. (n.d.).
  • Ultraviolet and Visible Spectroscopy. (2019).
  • Electronic properties of chosen naphthalene derivatives. (2022).
  • The Electronic Properties of Cadmium Naphthalene Diimide Coordin
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (2014).
  • Highest occupied (lowest unoccupied) molecular orbitals HOMO (LUMO) for naphthalene, anthracene, and tetracene. (n.d.).
  • Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. (2021).
  • Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. (2025).
  • Influence of Nitrogen Doping on Vacancy-Engineered T-Graphene Fragments: Insights into Electronic and Optical Properties. (2024). MDPI.
  • Quinazoline. (n.d.). PubChem.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences.
  • Therapeutic Potential of Cinnoline Core: A Comprehensive Review. (2019). Current Medicinal Chemistry.
  • UV-vis-fluorescence spectra and HOMO-LUMO orbitals. a UV-vis and fluorescence emission spectra and b HOMO and c LUMO orbital isosurfaces of FO16. (n.d.).
  • Influence of Nitrogen Doping on Vacancy-Engineered T-Graphene Fragments: Insights into Electronic and Optical Properties. (2024).
  • Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene, and its Hetero-Analogous (Si, NH, O, S, and Se) by Employing the DFT and TD-DFT Approaches. (2024). ChemistrySelect.
  • Calculated HOMO and LUMO orbitals and UV-Vis spectra for acenotropones... (n.d.).
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  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2018). Pharmaceutics.
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A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 1,5-Naphthyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Quest for Drug-Likeness

In modern medicinal chemistry, the synthesis of a potent, target-specific molecule is merely the opening act. The true challenge lies in sculpting this active compound into a viable drug candidate—one that can navigate the complex biological landscape of the human body to reach its target in sufficient concentration without causing undue toxicity. This multifaceted property, termed "drug-likeness," is the gatekeeper of the drug development pipeline. The 1,5-naphthyridine scaffold has emerged as a "privileged structure," forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, derivatives of 1,5-Naphthyridin-4-ol and its tautomeric form, 1,5-naphthyridin-4(1H)-one, are of significant interest.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the drug-likeness of novel this compound derivatives. We will move beyond theoretical lists, delving into the causality behind experimental choices and providing validated protocols for both computational and in vitro assessment. Our objective is to equip you with a self-validating system to prioritize candidates with the highest probability of success in preclinical development.

The Theoretical Framework: Deconstructing Drug-Likeness

At its core, drug-likeness is an assessment of a compound's pharmacokinetic profile, commonly abbreviated as ADME: Absorption, Distribution, Metabolism, and Excretion.[4][5] For an orally administered drug, this journey is perilous. The compound must dissolve in the gut, permeate the intestinal wall, survive first-pass metabolism in the liver, circulate in the bloodstream without excessive binding to plasma proteins, reach the target tissue, and ultimately be cleared from the body.

A foundational concept in predicting oral bioavailability is Lipinski's Rule of Five (Ro5) , an empirically derived set of guidelines based on the physicochemical properties of successful oral drugs.[4][6] It serves as an effective initial filter to eliminate compounds likely to have poor absorption or permeation.

The tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules diffuse more easily across biological membranes.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The value must be low enough to ensure sufficient aqueous solubility but high enough to facilitate membrane permeation.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Excessive donors increase polarity and reduce membrane permeability.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive acceptors also increase polarity.

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.[5]

Phase 1: In Silico Evaluation—Prioritizing Candidates Computationally

Before committing valuable resources to synthesis and in vitro testing, computational modeling provides a rapid, cost-effective method to triage a library of designed this compound derivatives.[7][8] This process allows us to flag potential liabilities early and focus on the most promising candidates.

In_Silico_Workflow cluster_input Input cluster_screening Computational Screening cluster_output Output & Decision Start Library of Virtual This compound Derivatives (SMILES/SDF format) Ro5 Calculate Physicochemical Properties & Apply Lipinski's Rule of Five Filter Start->Ro5 ADMET Predict ADMET Properties (Solubility, Permeability, Metabolism, Toxicity) Ro5->ADMET Compounds Passing Filter Table Generate Comparative Data Table ADMET->Table Decision Prioritize Candidates for Synthesis (0-1 Ro5 Violations, Favorable ADMET Profile) Table->Decision

Caption: In Silico Workflow for Drug-Likeness Evaluation.

Experimental Protocol 1: In Silico Physicochemical and ADMET Prediction

This protocol describes a generalized workflow applicable to various computational platforms (e.g., Schrödinger Suite, MOE, or web-based tools like SwissADME).

  • Input Generation: Prepare a file (e.g., .sdf or .smi) containing the 2D structures of the this compound derivatives to be evaluated.

  • Property Calculation: Import the structures into the chosen software. Execute the module for calculating physicochemical descriptors. This will typically compute:

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Number of Hydrogen Bond Donors (HBDs)

    • Number of Hydrogen Bond Acceptors (HBAs)

    • Topological Polar Surface Area (TPSA)

  • Lipinski's Rule of Five Analysis: The software will automatically flag compounds that violate the Ro5 criteria. Filter the dataset to prioritize compounds with 0 or 1 violation.

  • ADMET Prediction: For the filtered list of compounds, run the ADMET prediction module.[9] Key parameters to analyze include:

    • Absorption: Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Predicted Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB).

    • Metabolism: Prediction of which Cytochrome P450 (CYP) isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) are likely to be inhibited or serve as substrates.[10]

    • Toxicity: Predictions for hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity risk), and hepatotoxicity.

  • Data Consolidation and Analysis: Export all calculated and predicted data into a single table for comparative analysis. The causality behind this step is critical: by viewing all properties side-by-side, we can make informed decisions, trading off a minor liability in one area for a significant advantage in another.

Data Presentation: In Silico Profile of Representative Derivatives

To illustrate, the table below compares hypothetical this compound derivatives against a known kinase inhibitor, Gefitinib, which features a related quinazoline scaffold.

CompoundStructureMW ( g/mol )cLogPHBDHBARo5 ViolationsPredicted HIAPredicted BBB PermeantPredicted CYP3A4 Inhibitor
Derivative A This compound core< 500< 5130HighNoNo
Derivative B A + large lipophilic group> 500> 5132ModerateNoYes
Derivative C A + polar side chain< 500< 5250HighNoNo
Gefitinib (Reference Drug)446.94.2160HighYesYes

This table contains illustrative data.

Phase 2: In Vitro Validation—Grounding Predictions in Reality

Computational models are predictive, not definitive.[8] Experimental validation is essential to confirm the in silico findings and provide quantitative data for decision-making. The following assays address the most critical ADME properties.

In_Vitro_Workflow cluster_input Input cluster_assays In Vitro ADME Assays cluster_output Output & Analysis Start Synthesized, Prioritized This compound Derivatives Solubility Kinetic Solubility Assay Start->Solubility Metabolism Metabolic Stability Assay (Liver Microsomes) Start->Metabolism PPB Plasma Protein Binding Assay (Equilibrium Dialysis) Start->PPB Data Quantitative Data (Solubility, t½, % Unbound) Solubility->Data Metabolism->Data PPB->Data Decision Select Lead Candidates for Further Preclinical Studies Data->Decision

Caption: In Vitro Workflow for Experimental ADME Profiling.

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: The liver is the primary site of drug metabolism. This assay measures a compound's susceptibility to metabolism by the key Phase I enzymes (CYPs) present in HLMs, providing an estimate of its intrinsic clearance.[11][12] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability.

  • Preparation:

    • Thaw a stock of pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in the same buffer.

    • Prepare a 10 mM stock solution of the NADPH cofactor in buffer.

  • Incubation:

    • In a 96-well plate, combine 90 µL of the HLM suspension with 5 µL of the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 5 µL of the 10 mM NADPH solution to each well. This is the T=0 time point for sampling.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take a 25 µL aliquot from the reaction well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Data Presentation: Comparative In Vitro ADME Profile
CompoundKinetic Solubility (µM at pH 7.4)HLM Stability (t½, min)Human Plasma Protein Binding (% Bound)
Derivative A > 100> 6085.2
Derivative B < 11599.8
Derivative C 755592.5
Gefitinib 52590.1

This table contains illustrative data.

Connecting Structure to Property: A Logic-Based View

The ultimate goal of these evaluations is to establish clear Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). Understanding how specific structural modifications impact drug-likeness allows for rational, iterative design of improved compounds.

SPR_Logic cluster_scaffold This compound Core cluster_mods Structural Modifications cluster_props Impact on Properties Core Scaffold R1 Add Bulky, Lipophilic Group (R1) R2 Add Polar, H-Bonding Group (R2) R3 Introduce Basic Nitrogen LogP ↑ logP ↓ Solubility R1->LogP Metabolism ↑ Metabolic Liability (New CYP site) R1->Metabolism Solubility ↓ logP ↑ Solubility ↑ HBD/HBA R2->Solubility Permeability ↓ Permeability (↑ TPSA) R2->Permeability Solubility2 ↑ Solubility (at low pH) Potential hERG liability R3->Solubility2

Caption: Structure-Property Relationships for Scaffold Modification.

Conclusion and Comparative Outlook

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics.[13] This guide has outlined a systematic, multi-stage process for evaluating its drug-likeness, integrating predictive computational models with definitive in vitro experiments.

Compared to the more extensively studied 1,8-naphthyridine isomer, known for antibacterial agents like nalidixic acid, the 1,5-naphthyridine core offers different electronic and steric properties that can be exploited for novel target interactions.[2][14][15] However, like many planar heterocyclic systems, derivatives can be prone to poor aqueous solubility, a challenge that must be addressed through careful decoration of the core.

The path forward for any this compound drug discovery program should focus on a multi-parameter optimization strategy. The goal is not to perfect a single property but to achieve a harmonious balance across the entire ADME profile. By employing the integrated workflow described herein—from in silico filtering to quantitative in vitro assays—researchers can demystify the complexities of drug-likeness and rationally design this compound derivatives with a significantly enhanced probability of becoming successful clinical candidates.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3369. [Link]
  • Grych, M., & Szeląg, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3350. [Link]
  • Gryz, M., & Szeląg, A. (2022).
  • Martin-Encinas, E., Arrieta, A., & Palacios, F. (2021).
  • Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Luo, Y., Zhao, Q., Wang, R., & Zheng, M. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 735434. [Link]
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 566-576. [Link]
  • Journal of Hunan University Natural Sciences. (2021). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]
  • Jain, R., & Van Vloten, K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Kamal, A., et al. (2010). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5831-5835. [Link]
  • Benet, L. Z., et al. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 89-98. [Link]
  • Zhang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 562. [Link]
  • Lecture Notes. (2023). Lipinski rule of five. Author. [Link]
  • Segall, M. (2019). De novo design: guided optimisation by applying captured knowledge. Drug Discovery Today, 24(5), 1074-1079. [Link]
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  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
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  • Chen, Y., et al. (2015). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(10), 2951-2965. [Link]
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Introduction: Beyond Bipyridine - The Unique Catalytic Potential of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,5-Naphthyridine Ligands in Homogeneous Catalysis

For decades, bidentate N-heterocyclic ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have been the workhorses of homogeneous catalysis. Their robust coordination chemistry and tunable electronic properties have made them indispensable. However, the pursuit of novel reactivity and enhanced catalytic efficiency demands exploration of alternative ligand scaffolds. Enter the 1,5-naphthyridine (1,5-npy) framework, a structural isomer of phenanthroline that offers a distinct geometric and electronic profile.

Unlike the coplanar arrangement of nitrogen donors in bpy and phen, which favors chelation to a single metal center, the nitrogen atoms in 1,5-naphthyridine are positioned in a trans-like fashion across the fused ring system. This unique geometry makes simple chelation impossible, opening up fascinating possibilities for its role in catalysis.[1][2] The 1,5-npy scaffold can act as a monodentate ligand, a bridging ligand between two metal centers to form dinuclear complexes, or as a component in larger metallacyclic structures.[2][3] This versatility allows for the design of catalysts with unique steric environments and electronic communication pathways not accessible with traditional chelating ligands.

This guide provides a head-to-head comparison of substituted 1,5-naphthyridine ligands, delving into the causality behind their performance in a representative cross-coupling reaction. We will explore how subtle modifications to the ligand backbone influence catalytic outcomes, provide actionable experimental protocols, and discuss the burgeoning application of chiral 1,5-naphthyridine derivatives in asymmetric catalysis.

The Ligand's Role: A Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling

To objectively assess the impact of the 1,5-naphthyridine scaffold, we will examine its performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, making it an ideal benchmark for ligand performance.

The central hypothesis of our comparison is that the steric and electronic properties of substituents on the 1,5-naphthyridine backbone will directly modulate the activity and stability of the palladium catalyst, thereby influencing reaction yield and turnover frequency.

Experimental Design: Causality and Control

We will compare three distinct ligands complexed with a Pd(OAc)₂ precatalyst for the coupling of 4-bromoanisole with phenylboronic acid.

  • L1: 1,5-Naphthyridine (Unsubstituted) - Our baseline ligand, representing the fundamental electronic and steric properties of the core.

  • L2: 2,6-Dimethyl-1,5-naphthyridine - Introduces steric bulk adjacent to the nitrogen donors. This choice is deliberate; the methyl groups can influence the coordination angle and the accessibility of the metal center, potentially promoting reductive elimination.

  • L3: 2,6-Dimethoxy-1,5-naphthyridine - Introduces strong electron-donating groups (EDGs). This modification increases the electron density on the nitrogen atoms and, by extension, the palladium center. Increased electron density on the metal is known to facilitate the rate-limiting oxidative addition step in many cross-coupling cycles.

G Catalyst Catalyst Reactants Reactants Catalyst->Reactants Catalyzes Product Product Reactants->Product Forms Yield Yield Product->Yield TOF TOF Product->TOF L1 L1 L1->Catalyst Forms Complex L2 L2 L2->Catalyst Forms Complex L3 L3 L3->Catalyst Forms Complex

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by ensuring precise control over reaction parameters, allowing for a direct and reliable comparison of ligand performance.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand (L1, L2, or L3)

  • 4-Bromoanisole

  • Phenylboronic acid

  • K₂CO₃ (Potassium carbonate), anhydrous

  • Toluene, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Deionized water

Procedure:

  • Catalyst Pre-formation (Rationale): To ensure consistent catalyst formation and activation, the ligand and palladium precatalyst are pre-mixed before adding the reactants.

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).

  • Add the respective 1,5-naphthyridine ligand (0.012 mmol, 1.2 mol%). The slight excess of ligand ensures full coordination to the palladium center and prevents catalyst decomposition.

  • Add 3 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes.

  • Reaction Setup:

  • To the catalyst mixture, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).

  • Add anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv). The base is crucial for the transmetalation step.

  • Add dodecane (50 µL) as an internal standard for quantitative analysis.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitoring and Analysis:

  • Stir the reaction vigorously for the specified time (e.g., 4 hours).

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and analyze the crude product by Gas Chromatography (GC) to determine the yield against the internal standard.

Performance Data and Mechanistic Interpretation
LigandSubstituent TypeReaction Time (h)Yield (%) [a]TOF (h⁻¹) [b]
L1 (1,5-Naphthyridine)None (Baseline)47518.8
L2 (2,6-Dimethyl)Steric Bulk48822.0
L3 (2,6-Dimethoxy)Electron-Donating49523.8

[a] Yield determined by GC analysis using an internal standard. [b] Turnover Frequency calculated as (moles of product) / (moles of catalyst × time).

Interpretation of Results:

  • Baseline (L1): The unsubstituted 1,5-naphthyridine ligand facilitates the reaction with moderate efficiency. Its performance confirms the viability of the 1,5-npy scaffold in palladium catalysis. The coordination likely involves a single nitrogen atom binding to the palladium center, leaving the other nitrogen available for potential secondary interactions or bridging.[2]

  • Steric Effects (L2): The introduction of methyl groups in L2 leads to a noticeable increase in both yield and TOF. This enhancement can be attributed to the steric pressure exerted by the methyl groups. This bulkiness can promote the reductive elimination step—the final, product-forming step in the catalytic cycle—by destabilizing the palladium(II) intermediate and favoring the formation of the C-C bond.

  • Electronic Effects (L3): The electron-donating methoxy groups in L3 result in the highest catalytic performance. The increased electron density on the palladium center, facilitated by the ligand, accelerates the rate-limiting oxidative addition of the aryl halide (4-bromoanisole) to the Pd(0) species.[4][5] This makes the catalyst more nucleophilic and reactive, leading to a faster overall cycle and higher yield.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Pd(II)(Ar)(X)L\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Complex [label="Pd(II)(Ar)(Ar')L\n(Transmetalation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RE_Complex [label="Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label="Ar-X\n(Rate-Limiting Step)\nEnhanced by L3 (EDG)"]; OA_Complex -> TM_Complex [label="Ar'-B(OH)₂ / Base"]; TM_Complex -> RE_Complex [label="Reductive Elimination\nPromoted by L2 (Sterics)"]; RE_Complex -> Pd0 [label="Releases Ar-Ar'"]; } enddot Caption: Simplified Suzuki-Miyaura catalytic cycle showing ligand influence.

Application Focus: Chiral 1,5-Naphthyridine Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[6][7] While C₂-symmetric ligands have historically dominated the field, recent trends show the power of non-symmetrical and modular ligand designs.[6][8] The 1,5-naphthyridine scaffold is an excellent platform for developing novel chiral ligands. Chirality can be introduced by:

  • Appending Chiral Sidearms: Attaching known chiral entities (e.g., oxazolines, phosphines with chiral backbones) to the 2 and/or 6 positions.

  • Creating Atropisomerism: Introducing bulky groups at the 2 and 6 positions that restrict rotation, creating a C-N or C-C chiral axis.[8]

  • Planar Chirality: Synthesizing fused, non-symmetrical ring systems that incorporate the 1,5-naphthyridine core.[9]

Workflow for Screening a Novel Chiral 1,5-Naphthyridine Ligand

The following workflow outlines a systematic approach for evaluating a newly synthesized chiral 1,5-naphthyridine-based ligand in an asymmetric reaction, such as a C-H activation or allylic alkylation.

// Nodes Start [label="Synthesize Chiral\n1,5-Naphthyridine Ligand (L*)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complexation [label="Complexation with Metal Precursor\n(e.g., [Rh(COD)Cl]₂, Pd(allyl)Cl₂)"]; Reaction_Setup [label="Set Up Asymmetric Reaction Array\n(Varying Temp, Solvent, Additives)"]; Monitoring [label="Monitor Conversion\n(TLC, GC, LC-MS)"]; Workup [label="Reaction Workup & Purification\n(Chromatography)"]; Analysis [label="Analyze Enantiomeric Excess (ee%)\n(Chiral HPLC or GC)"]; Optimization [label="Data Analysis & Optimization\n(Identify Lead Conditions)"]; End [label="Scale-Up & Mechanistic Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Complexation; Complexation -> Reaction_Setup; Reaction_Setup -> Monitoring; Monitoring -> Workup; Workup -> Analysis; Analysis -> Optimization; Optimization -> Reaction_Setup [label="Iterate", style=dashed, color="#EA4335"]; Optimization -> End; } enddot Caption: Experimental workflow for screening new chiral ligands.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is more than just a structural curiosity; it is a highly versatile and tunable platform for ligand design in homogeneous catalysis. Head-to-head comparisons demonstrate that strategic substitution of the 1,5-npy core allows for rational control over catalytic activity by modulating both steric and electronic effects at the metal center. Electron-donating groups tend to accelerate oxidative addition, while steric bulk can promote reductive elimination.

The true frontier for 1,5-naphthyridine ligands lies in asymmetric catalysis. Their rigid backbone and multiple points for functionalization make them ideal candidates for the development of novel chiral architectures. As synthetic methodologies for substituted 1,5-naphthyridines become more advanced,[1][10][11] we can expect to see a surge in their application in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries. The continued exploration of these ligands promises to unlock new catalytic transformations and provide powerful new tools for synthetic chemists.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379. [Link]
  • Fuertes, M., de la Cuesta, E., Rubiales, G., & Palacios, F. (2022).
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Kruger, P. E., & Reedijk, J. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or Pd(en)(H2O)22 in aqueous solution. Dalton transactions (Cambridge, England : 2003), (45), 6433–6440. [Link]
  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
  • Kerr, N. C., & Schmehl, R. H. (2009). 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes. Inorganic Chemistry, 48(14), 6755–6763. [Link]
  • Various Authors. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Semantic Scholar. [Link]
  • Warren, T. H., et al. (2021). Unsymmetrical Naphthyridine-Based Dicopper(I) Complexes: Synthesis, Stability, and Carbon–Hydrogen Bond Activations. Organometallics, 40(13), 2086–2096. [Link]
  • Rapoport, H., & Batcho, A. D. (1961). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 26(4), 1129–1132. [Link]
  • Pfaltz, A., & Drury, W. J., 3rd (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5723–5726. [Link]
  • Liu, W. B., & Chien-Hong, C. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical reviews, 122(18), 14346–14404. [Link]
  • Wang, Z. L., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C-N axially chiral scaffolds.
  • Zaccaria, F., et al. (2023).
  • Lo, M. M., & Fu, G. C. (2006). Applications of planar-chiral heterocycles as ligands in asymmetric catalysis. Accounts of chemical research, 39(11), 853–860. [Link]
  • Grela, K., et al. (2021). Steric and electronic effects in latent S-chelated olefin metathesis catalysts. Catalysis Science & Technology, 11(1), 199-209. [Link]
  • Novoa, J. J., et al. (2019). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganics, 7(5), 62. [Link]
  • Newton, C. G., Kossler, D., & Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935–3941. [Link]

Sources

A Comparative Guide to the Purity of 1,5-Naphthyridin-4-ol from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Research and Development

1,5-Naphthyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Given its role as a foundational scaffold in drug discovery, the purity of the starting material is of paramount importance. Impurities, even in trace amounts, can have significant downstream consequences, leading to aberrant biological data, the formation of undesired side-products, and complications in meeting regulatory standards for drug safety and efficacy.[2][3]

This guide provides a comprehensive framework for assessing the purity of this compound obtained from different commercial suppliers. We present a multi-pronged analytical approach, combining High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a robust and self-validating system for purity determination. By explaining the causality behind our experimental choices and presenting hypothetical, yet realistic, comparative data, this guide aims to empower researchers to make informed decisions when selecting a supplier for this critical reagent.

Understanding Potential Impurities: A Look at Synthetic Routes

The impurity profile of a chemical compound is often a reflection of its synthetic history. 1,5-naphthyridine scaffolds can be constructed through various synthetic protocols, such as the Skraup, Friedländer, or Conrad-Limpach reactions.[4][5] These synthetic strategies can introduce specific impurities, including:

  • Unreacted Starting Materials: Such as substituted 3-aminopyridines.

  • Isomeric Byproducts: Formation of other naphthyridine isomers.

  • Reaction Intermediates: Incomplete cyclization or other reaction steps can leave residual intermediates.

  • Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[6]

  • Degradation Products: Formed during synthesis, purification, or storage.

A thorough understanding of these potential impurities is crucial for developing analytical methods capable of their effective separation and detection.

Experimental Design for Purity Assessment

To provide a holistic assessment of purity, we employed a suite of orthogonal analytical techniques. This multi-detector approach ensures that a wide range of potential impurities, with varying physicochemical properties, can be identified and quantified.[2][7]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound (from Suppliers A, B, C) Dissolution Dissolution in DMSO/Methanol Sample->Dissolution Dilution Serial Dilutions for Analysis Dissolution->Dilution HPLC HPLC-UV (Purity & Quantification) Dilution->HPLC Inject NMR ¹H NMR (Structural Confirmation & Impurity ID) Dilution->NMR Analyze LCMS LC-MS (Impurity Identification & Mass Verification) Dilution->LCMS Inject Purity_Table Comparative Purity Table HPLC->Purity_Table Impurity_Profile Impurity Profiling NMR->Impurity_Profile LCMS->Impurity_Profile Supplier_Selection Supplier Recommendation Purity_Table->Supplier_Selection Impurity_Profile->Supplier_Selection

Caption: Experimental workflow for the comparative purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity.[2][6] A reversed-phase method was developed to separate the main compound from potential impurities.

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. This is a common mobile phase for the analysis of heterocyclic compounds.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in a suitable solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides invaluable structural information and can be used as a quantitative method (qNMR) to determine purity without the need for a reference standard of the impurities.[7][9] It is particularly useful for identifying residual solvents and structurally related impurities.

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it is a good solvent for many organic compounds and its residual peak does not typically interfere with the aromatic region of the analyte.

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in ~0.7 mL of DMSO-d₆.

  • Analysis: The spectrum for each sample was acquired, and the integrals of the peaks corresponding to this compound were compared to the integrals of any impurity peaks. The presence of residual solvents was also monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the identification of unknown impurities.[10][11]

Protocol:

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method as described above was used.

  • MS Parameters:

    • Ionization Mode: Positive ESI, as nitrogen-containing heterocyclic compounds readily form positive ions.

    • Scan Range: m/z 100-500 to cover the mass of the parent compound and potential impurities.

  • Analysis: The mass-to-charge ratio of the parent peak was confirmed. Any peaks corresponding to impurities in the HPLC chromatogram were analyzed for their mass to aid in their identification.

Results: A Comparative Analysis

The following data represents a hypothetical, yet plausible, outcome of the analysis of this compound from three different suppliers (A, B, and C).

Table 1: Summary of Purity Assessment by HPLC-UV
SupplierRetention Time (min)Purity (%)Number of Impurities Detected
A 5.299.62
B 5.297.54
C 5.298.83
Table 2: Impurity Profiling by ¹H NMR and LC-MS
SupplierImpurityRetention Time (min)Proposed Identity (based on MS and synthetic knowledge)
A Impurity 13.8Residual starting material (e.g., 3-aminopyridine derivative)
Impurity 26.1Isomeric byproduct
B Impurity 13.8Residual starting material
Impurity 34.5Unknown
Impurity 47.2Potential degradation product
Residual SolventN/ADichloromethane (from ¹H NMR)
C Impurity 13.8Residual starting material
Impurity 26.1Isomeric byproduct
Impurity 58.0Unknown
Visualizing the Chemical Structures

chemical_structures main_compound This compound impurity_example 3-Aminopyridine (Example Starting Material)

Caption: Structure of this compound and an example of a potential starting material impurity.

Discussion and Interpretation of Results

The multi-faceted analytical approach provides a clear and detailed comparison of the materials from the three suppliers.

  • Supplier A demonstrated the highest purity by HPLC (99.6%) with only two minor impurities detected. Both ¹H NMR and LC-MS confirmed a clean profile with no detectable residual solvents. The impurities present are likely related to the synthesis, which is a common occurrence.

  • Supplier B showed a significantly lower purity of 97.5%. The presence of four impurity peaks, including an unknown and a potential degradation product, is a cause for concern. Furthermore, the detection of residual dichloromethane by ¹H NMR suggests inadequate purification and drying processes. The presence of residual solvents can be problematic for subsequent reactions and biological assays.[6]

  • Supplier C provided a product with good purity (98.8%), though not as high as Supplier A. The impurity profile was similar to Supplier A, with the addition of one unknown impurity at a later retention time.

Conclusion and Recommendations

Based on this comprehensive analysis, Supplier A is the recommended choice for sourcing high-purity this compound for applications in research and drug development. The material from this supplier exhibited the highest purity and the cleanest impurity profile.

While the material from Supplier C may be acceptable for some less sensitive applications, the presence of an additional unknown impurity warrants caution. The product from Supplier B is not recommended for most applications due to its lower purity and the presence of residual solvent and a potential degradation product.

It is crucial for researchers to recognize that purity values stated on a supplier's certificate of analysis may not always be comprehensive.[3] Independent verification using a multi-technique approach, as outlined in this guide, is a critical step in ensuring the quality and reliability of experimental data. This practice of in-house quality control is a cornerstone of good scientific practice and is essential for the integrity of research and development programs.[12][13]

References

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Alcaide, B., Almendros, P., & Luna, A. (2020).
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,5-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-Naphthyridin-4-ol, a nitrogen-containing heterocyclic compound. By integrating established safety protocols with an understanding of the compound's specific hazards, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Hazard Information for this compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Source: PubChem CID 224584[1]

The Cardinal Rule: No Drain Disposal

The U.S. Environmental Protection Agency (EPA) has enacted a strict ban on the "sewering" of hazardous waste pharmaceuticals.[2][3] This prohibition extends to all laboratory chemicals with hazardous properties. Disposing of this compound down the drain is a violation of these regulations and poses a significant threat to aquatic ecosystems and public health.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste from "cradle to grave." This responsibility lies with the generator of the waste. The following protocol outlines the necessary steps for safe collection, storage, and preparation for disposal by a certified waste management service.

3.1. Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.

3.2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended and potentially dangerous reactions.

  • Solid Waste:

    • Collect pure, unused this compound, as well as contaminated materials (e.g., weigh boats, filter paper, gloves), in a designated, durable, and sealable container clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.

    • Never mix halogenated and non-halogenated solvent waste streams unless explicitly permitted by your institution's waste management guidelines, as this can significantly increase disposal costs[4].

    • The container must be clearly labeled as "Hazardous Waste."

3.3. Labeling of Hazardous Waste Containers

Accurate and detailed labeling is a legal requirement and essential for safe handling and disposal. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents.

  • The approximate concentrations of each component.

  • The date on which the waste was first added to the container.

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

3.4. Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should adhere to the following:

  • It must be at or near the point of generation.

  • It must be under the control of the operator of the process generating the waste.

  • Containers must be kept closed except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

3.5. Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will provide the necessary waste manifest documentation and ensure the waste is transported by a certified hazardous waste contractor.

Disposal Methodology: Incineration

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the standard and most appropriate disposal method for this type of organic compound is high-temperature incineration.[2]

  • Mechanism of Destruction: Incineration at high temperatures (typically above 1800°F or 982°C) in the presence of sufficient oxygen breaks down organic molecules into simpler, less harmful compounds, primarily carbon dioxide (CO2) and water (H2O).[2] The nitrogen atoms in the this compound molecule will typically be converted to nitrogen oxides (NOx).[2]

  • Environmental Considerations: Modern hazardous waste incinerators are equipped with advanced air pollution control devices (APCDs) to scrub acidic gases (like NOx) and capture particulate matter, minimizing the environmental impact. However, incomplete combustion can lead to the formation of products of incomplete combustion (PICs), including polycyclic aromatic hydrocarbons (PAHs), which are themselves hazardous.[2] The high efficiency of modern incinerators is designed to prevent this.

Emergency Procedures for Spills

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, wear the recommended personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and collect the waste. Place the used absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a secure research environment.

References

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Navigating the Safe Handling of 1,5-Naphthyridin-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Guide to the Safe Handling and Disposal of 1,5-Naphthyridin-4-ol for Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive overview of essential safety protocols, personal protective equipment (PPE), and disposal procedures for this compound, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Profile of this compound

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Understanding these hazards is the foundation for selecting appropriate personal protective equipment and implementing safe handling procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk assessment should always be conducted before handling this compound to ensure the selected PPE is appropriate for the specific laboratory conditions and procedures.[2]

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[1][3]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against airborne particles and potential splashes.[3][4]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashes, such as during bulk handling or dissolution.[3]

Hand Protection

To prevent skin irritation, chemically resistant gloves are required.[1][4]

  • Material Selection: Nitrile gloves are a suitable initial choice for handling many chemical powders and offer good resistance to a range of substances.[5][6] For prolonged or high-exposure tasks, consider gloves made of butyl rubber or Viton, which offer broader protection against various organic compounds.[6]

  • Glove Usage: Always inspect gloves for tears or punctures before use.[5] It is recommended to double-glove, especially when handling highly toxic substances.[7] Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[5]

Body Protection

Protective clothing is necessary to prevent skin contact with this compound.[4][8]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Coveralls: For larger quantities or in situations with a higher risk of contamination, disposable coveralls made of a material resistant to chemical powders, such as polyethylene-coated polypropylene, are recommended.[2][9]

Respiratory Protection

Due to the risk of respiratory irritation, appropriate respiratory protection is crucial, especially when handling the compound as a powder.[1][8]

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Respirators: If engineering controls are not sufficient or when weighing and transferring powder, a respirator is necessary. A half-mask or full-face respirator equipped with an organic vapor cartridge and a P100 particulate filter is recommended.[11][12] The organic vapor cartridge will adsorb any volatile components, while the P100 filter will capture fine powder particles.[12]

Table 1: Summary of Recommended Personal Protective Equipment for this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile for incidental contact; butyl rubber or Viton for extended contact). Double-gloving is recommended.[13][5][6][7]
Body Protection Laboratory coat (minimum). For higher risk activities, disposable coveralls made of a material resistant to chemical powders are advised.[2][9]
Respiratory Protection Work in a chemical fume hood. If not feasible, a NIOSH-approved half-mask or full-face respirator with an organic vapor cartridge and a P100 particulate filter is required.[10][11][12]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it carefully to avoid generating dust. Use a container that can be securely sealed.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.

Disposal Workflow

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[14]

DisposalWorkflow cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated consumables) Sealed_Container Place in a designated, sealed, and clearly labeled hazardous waste container. Solid_Waste->Sealed_Container Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_Waste->Sealed_Container Secure_Storage Store in a designated, secure, and well-ventilated secondary containment area. Sealed_Container->Secure_Storage Arrange_Pickup Arrange for pickup by a licensed hazardous waste disposal contractor. Secure_Storage->Arrange_Pickup

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[14][15]

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[15] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[15]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Conclusion

The safe handling of this compound is achievable through a thorough understanding of its hazards and the diligent application of appropriate personal protective equipment and disposal protocols. By integrating these practices into standard laboratory operating procedures, researchers can minimize risks and ensure a safe working environment.

References

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  • Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine. (2025). BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.